molecular formula UCl3<br>Cl3U B1614287 Uranium trichloride CAS No. 10025-93-1

Uranium trichloride

Cat. No.: B1614287
CAS No.: 10025-93-1
M. Wt: 344.38 g/mol
InChI Key: SAWLVFKYPSYVBL-UHFFFAOYSA-K
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Description

Uranium trichloride is a useful research compound. Its molecular formula is UCl3 and its molecular weight is 344.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

10025-93-1

Molecular Formula

UCl3
Cl3U

Molecular Weight

344.38 g/mol

IUPAC Name

trichlorouranium

InChI

InChI=1S/3ClH.U/h3*1H;/q;;;+3/p-3

InChI Key

SAWLVFKYPSYVBL-UHFFFAOYSA-K

SMILES

Cl[U](Cl)Cl

Canonical SMILES

Cl[U](Cl)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Uranium Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of uranium trichloride (B1173362) (UCl₃), a compound of significant interest in applications ranging from molten salt reactors to actinide processing and spent nuclear fuel reprocessing.[1][2] This document summarizes key crystallographic data, details experimental protocols for its synthesis and analysis, and presents visualizations of its structure and the workflow for its characterization.

Crystallographic Data

Uranium trichloride crystallizes in the hexagonal system, belonging to the P6₃/m space group.[2][3] The uranium atom is nine-coordinate, surrounded by nine chlorine atoms in a tricapped trigonal prismatic geometry.[4][5] This coordination environment is a key feature of its solid-state structure.[2]

Lattice Parameters

The lattice parameters of UCl₃ have been determined by various studies, primarily using X-ray and neutron diffraction techniques. The values are consistent across different reports, with minor variations.

ParameterValue (Å)Source
a7.441 ± 0.001[6]
c4.322 ± 0.001[6]
a7.443 ± 0.003[6]
c4.321 ± 0.003[6]
a7.50[7]
c4.29[7]
a7.518[8]
c4.255[8]
Cell Properties
PropertyValueSource
Crystal SystemHexagonal[7][8]
Space GroupP6₃/m[2][3]
Formula Units per Cell (Z)2[2][6]
Cell Volume207.2 ų[6]
Density (X-ray)5.52 g/cm³[6]
Atomic Coordinates and Bond Distances

The uranium atom occupies a specific Wyckoff position within the unit cell, leading to distinct bond distances with the surrounding chlorine atoms.

Atomic Positions (Fractional Coordinates) [7]

AtomWyckoff Positionxyz
U2c2/31/20.337004
Cl6h0.6099881/20.911878

Uranium-Chlorine Bond Distances

BondDistance (Å)MultiplicitySource
U-Cl2.89 - 3.01-[7]
U-Cl2.90 - 2.98-[7]
U-Cl2.916[9]
U-Cl2.963[9]

Experimental Protocols

The determination of the crystal structure of this compound involves two key stages: the synthesis of high-purity UCl₃ and its subsequent analysis using diffraction techniques.

Synthesis of this compound

Several methods have been established for the synthesis of UCl₃.

  • Reaction of Uranium Metal with Hydrogen Chloride: this compound can be prepared by reacting uranium metal with hydrogen chloride gas at temperatures between 250°C and 300°C.[6]

  • Reduction of Uranium Tetrachloride (UCl₄):

    • With Uranium Metal: UCl₃ can be synthesized by reacting uranium tetrachloride with uranium metal in a NaCl-KCl molten salt mixture at 670–710 °C.[5]

    • With Hydrogen Gas: Another method involves heating UCl₄ in a stream of hydrogen gas.[5]

  • Gas-Solid Reaction with Ammonium (B1175870) Chloride: A newer method involves the chlorination of uranium hydride (UH₃) using ammonium chloride (NH₄Cl) vapor. This process is carried out in a vertical tube furnace and requires a subsequent heating step to 650°C to decompose an intermediate uranium ammonium chloride complex to yield UCl₃.[10]

Crystal Structure Analysis
  • X-Ray Diffraction (XRD): Powder X-ray diffraction is a primary technique for determining the crystal structure, lattice parameters, and phase purity of UCl₃.[1][11] Samples are typically sealed in a capillary in a dry box to prevent hydration.[12]

  • Neutron Diffraction: Neutron diffraction studies have been crucial in refining the crystal structure of UCl₃, particularly in accurately locating the chlorine atoms.[1][7] These experiments are often performed on powder samples and can be conducted at various temperatures to study thermal expansion.[1] For instance, in-situ high-temperature neutron diffraction has been used to observe the crystal structure evolution from room temperature to its melting point.[1][2]

Visualizations

Coordination of Uranium in UCl₃

The following diagram illustrates the 9-coordinate, tricapped trigonal prismatic geometry of the uranium atom in the this compound crystal structure.

UCl3_Coordination cluster_prism cluster_capping U U Cl1 Cl U->Cl1 Cl2 Cl U->Cl2 Cl3 Cl U->Cl3 Cl4 Cl U->Cl4 Cl5 Cl U->Cl5 Cl6 Cl U->Cl6 Cl7 Cl U->Cl7 Cl8 Cl U->Cl8 Cl9 Cl U->Cl9

Caption: Coordination geometry of the Uranium atom in the UCl₃ crystal structure.

Experimental Workflow for UCl₃ Crystal Structure Analysis

This flowchart outlines the general experimental procedure for the synthesis and structural characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis of UCl₃ cluster_analysis Crystal Structure Analysis start Starting Materials (U metal, UCl₄, or UH₃) synthesis Chemical Reaction (e.g., Chlorination, Reduction) start->synthesis purification Purification synthesis->purification sample_prep Sample Preparation (Inert Atmosphere) purification->sample_prep diffraction Diffraction Analysis (XRD or Neutron Diffraction) data_analysis Data Processing and Structure Refinement diffraction->data_analysis structure Crystal Structure Determination data_analysis->structure

References

uranium trichloride solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of Uranium Trichloride (B1173362) in Organic Solvents

Introduction

Uranium trichloride (UCl₃) is a significant compound in the field of actinide chemistry, serving as a crucial starting material for the synthesis of various organometallic and coordination complexes, and as a component in pyrochemical reprocessing of spent nuclear fuel.[1][2][3] Its utility is, however, intrinsically linked to its solubility characteristics in non-aqueous media. As an air- and moisture-sensitive substance, the dissolution of this compound is not a simple process and is highly dependent on the nature of the solvent. This guide provides a comprehensive overview of the solubility of UCl₃ in organic solvents, focusing on the underlying chemical principles, qualitative solubility data, and a detailed experimental protocol for its determination. Due to the reactive nature of UCl₃, quantitative solubility data is scarce in publicly available literature; therefore, this document emphasizes the qualitative aspects and the methodologies for obtaining such critical data in a research setting.

Qualitative Solubility Overview

The solubility of this compound in organic solvents is primarily dictated by the solvent's ability to act as a Lewis base and form stable adducts with the uranium(III) center. Solvents that can effectively coordinate to the metal ion will facilitate dissolution, while non-coordinating or protic solvents will either fail to dissolve the salt or react with it. The following table summarizes the known qualitative solubility of UCl₃ in a range of common organic solvents.

SolventChemical FormulaTypeSolubilityNotes
Tetrahydrofuran (B95107) (THF) C₄H₈OPolar AproticSolubleDissolution occurs via the formation of soluble adducts, such as UCl₃(THF)x.[4]
Pyridine (B92270) C₅H₅NPolar AproticSolubleForms well-defined, soluble molecular complexes like [UCl₃(py)₄]₂.[5][6]
Acetic Acid CH₃COOHProticSolubleThe nature of the interaction may involve reaction.
Acetonitrile (B52724) CH₃CNPolar AproticSolubleForms solvates. Hydrated forms of UCl₃ can be synthesized from acetonitrile solutions.[2]
Dimethylformamide (DMF) (CH₃)₂NC(O)HPolar AproticSolubleInferred from the behavior of the analogous UCl₄, which dissolves in Lewis basic solvents.[7][8]
Acetone CH₃COCH₃Polar AproticInsoluble
Benzene (B151609) C₆H₆NonpolarInsoluble
Carbon Tetrachloride CCl₄NonpolarInsoluble
Chloroform CHCl₃Polar AproticInsoluble
Methanol CH₃OHProticReactsPartial solvolysis is expected, similar to the behavior of UCl₄ with alcohols.[7]
Water H₂OProticReactsUCl₃ is hygroscopic and reacts with water. It is noted to be very soluble in water, likely with reaction.[1]

Chemical Principles of Dissolution

The dissolution of this compound in organic solvents is a process governed by Lewis acid-base chemistry. The uranium(III) ion is a hard Lewis acid, readily accepting electron pairs from donor molecules.

  • Adduct Formation: In polar aprotic solvents with donor atoms (like oxygen in THF or nitrogen in pyridine), the primary mechanism of dissolution is the formation of coordination complexes, or adducts.[4][5] The solvent molecules act as Lewis bases, donating lone pairs of electrons to the empty orbitals of the uranium center. This complexation process overcomes the lattice energy of the solid UCl₃, allowing it to enter the solution as a solvated species. The general reaction can be represented as: UCl₃(s) + xL ⇌ --INVALID-LINK-- (where L is a coordinating solvent molecule)

  • Solvent Properties: The ability of a solvent to dissolve UCl₃ is directly related to its Lewis basicity and polarity. Stronger Lewis bases form more stable adducts, leading to higher solubility. Nonpolar solvents like benzene and carbon tetrachloride lack the ability to coordinate to the uranium ion and are therefore poor solvents for UCl₃.

  • Reactivity with Protic Solvents: Protic solvents, such as water and alcohols, can react with this compound.[1][7] These solvents can undergo solvolysis, where the solvent molecule displaces a chloride ligand, leading to the formation of new compounds and the release of HCl. This is a chemical reaction rather than a simple dissolution, and it alters the nature of the solute. It is crucial to use anhydrous solvents for true solubility studies.

Experimental Methodology for Solubility Determination

Given the air- and moisture-sensitive nature of this compound, its solubility must be determined under a controlled inert atmosphere using specialized equipment such as a glovebox or a Schlenk line.[9][10] The following is a generalized protocol for determining the solubility of UCl₃ in an organic solvent using the gravimetric method.[11][12][13]

1. Safety Precautions:

  • This compound is a radioactive and toxic material. All handling should be performed by trained personnel in a designated radiological laboratory equipped for handling alpha-emitters.

  • UCl₃ can be pyrophoric, especially as a fine powder. Strict exclusion of air and moisture is mandatory.[14][15]

  • Wear appropriate personal protective equipment (PPE), including double gloves (nitrile and/or neoprene), a flame-resistant lab coat, and safety glasses at all times.[14]

  • Work within a certified chemical fume hood or, preferably, an inert atmosphere glovebox.[16][17]

2. Equipment and Materials:

  • Inert atmosphere glovebox or Schlenk line.[9]

  • Analytical balance (readable to at least 0.1 mg).

  • Thermostatically controlled shaker or stirring plate.

  • Schlenk flasks or sealed vials.[18]

  • Gas-tight syringes and cannula for liquid transfers.[19]

  • Sintered glass filter or cannula filter.[10]

  • Pre-weighed, oven-dried sample vials.

  • High-purity, anhydrous organic solvent (degassed prior to use).

  • High-purity this compound.

3. Experimental Procedure:

  • Preparation: All glassware must be rigorously dried in an oven (e.g., at >120°C for at least 12 hours) and cooled under vacuum or in a desiccator before being introduced into the glovebox. The chosen organic solvent must be anhydrous and thoroughly degassed to remove dissolved oxygen.

  • Sample Preparation: Inside the glovebox, add an excess amount of finely ground this compound to a tared vial or Schlenk flask. The presence of excess solid is crucial to ensure that the resulting solution is saturated.

  • Solvent Addition: Add a precisely known mass or volume of the anhydrous, degassed organic solvent to the vessel containing the UCl₃.

  • Equilibration: Seal the vessel tightly and place it on a shaker or stirrer in a temperature-controlled environment. Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) to ensure that saturation is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle completely. This step is critical to avoid transferring solid particles during sampling.

  • Sampling: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a gas-tight syringe fitted with a filter to remove any suspended microparticles. Transfer the filtered solution to a pre-weighed, dry vial.

  • Gravimetric Analysis:

    • Weigh the vial containing the aliquot of the saturated solution to determine the mass of the solution.

    • Carefully evaporate the solvent under a gentle stream of inert gas or under vacuum. The temperature should be kept low to avoid decomposition of the solvated UCl₃ complex.

    • Once the solvent is removed, continue to dry the remaining solid under high vacuum to a constant mass.

    • The final mass of the vial minus its initial tare weight gives the mass of the dissolved this compound.

4. Data Calculation:

  • Mass of dissolved UCl₃: (Mass of vial + residue) - (Tare mass of vial)

  • Mass of solvent: (Mass of vial + solution) - (Mass of vial + residue)

  • Solubility: (Mass of dissolved UCl₃ / Mass of solvent) * 100 (expressed as g/100 g of solvent)

Alternatively, if the volume of the aliquot and the density of the solvent are known, the solubility can be expressed in other units such as g/L or mol/L.

5. Alternative Analytical Methods:

  • Spectroscopy: For colored solutions like those of UCl₃, UV-Vis spectroscopy can be a viable alternative to gravimetric analysis.[20][21][22] A calibration curve of absorbance versus concentration must first be prepared using solutions of known concentrations. The concentration of the saturated solution can then be determined by measuring its absorbance and comparing it to the calibration curve. This method requires smaller sample volumes and can be faster than the gravimetric method.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_glovebox Inert Atmosphere Procedure (Glovebox/Schlenk Line) cluster_analysis Analysis prep_glass Dry Glassware add_ucl3 Add excess UCl3 to tared vessel prep_glass->add_ucl3 prep_solvent Prepare Anhydrous/Degassed Solvent add_solvent Add known mass/volume of solvent prep_solvent->add_solvent prep_ucl3 Prepare UCl3 prep_ucl3->add_ucl3 add_ucl3->add_solvent equilibrate Equilibrate at constant temperature (e.g., 24-48h with stirring) add_solvent->equilibrate settle Allow excess solid to settle equilibrate->settle sample Withdraw aliquot of supernatant (with filtration) settle->sample weigh_solution Weigh aliquot of solution sample->weigh_solution evaporate Evaporate solvent weigh_solution->evaporate weigh_residue Dry and weigh residue (UCl3) evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate

Caption: Experimental workflow for determining the solubility of UCl₃.

factors_influencing_solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions cluster_outcome Dissolution Outcome solubility UCl3 Solubility in Organic Solvents lewis_acidity Lewis Acidity of U(III) solubility->lewis_acidity lattice_energy Lattice Energy of UCl3 solubility->lattice_energy lewis_basicity Lewis Basicity (Coordinating Ability) solubility->lewis_basicity polarity Polarity solubility->polarity steric_hindrance Steric Hindrance solubility->steric_hindrance protic_nature Protic vs. Aprotic solubility->protic_nature temperature Temperature solubility->temperature pressure Pressure (minor effect for solids) solubility->pressure impurities Presence of Impurities (e.g., water) solubility->impurities dissolution Dissolution (Adduct Formation) lewis_acidity->dissolution no_dissolution Insoluble lattice_energy->no_dissolution lewis_basicity->dissolution polarity->dissolution steric_hindrance->no_dissolution reaction Reaction (Solvolysis/Decomposition) protic_nature->reaction impurities->reaction

Caption: Factors influencing the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a complex process dominated by the formation of coordination complexes with Lewis basic solvents. While quantitative data remains elusive, a qualitative understanding indicates that polar aprotic solvents such as THF and pyridine are effective at dissolving UCl₃ through adduct formation. Conversely, nonpolar solvents are ineffective, and protic solvents tend to react with the compound. The determination of precise solubility data requires rigorous experimental techniques under inert conditions due to the high sensitivity of UCl₃ to air and moisture. The generalized protocol provided herein offers a framework for researchers to safely and accurately measure the solubility of this and other similarly reactive compounds, which is essential for advancing its application in synthesis and materials science.

References

Thermodynamic Properties of Molten Uranium Trichloride (UCl₃): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molten uranium trichloride (B1173362) (UCl₃) is a key material in various advanced nuclear energy applications, particularly in the development of Molten Salt Reactors (MSRs) and pyrochemical reprocessing of spent nuclear fuel.[1] A thorough understanding of its thermodynamic properties in the molten state is crucial for the design, safety analysis, and efficient operation of these systems. This technical guide provides a comprehensive overview of the core thermodynamic properties of molten UCl₃, including detailed experimental protocols for their determination and a summary of available data.

Core Thermodynamic Properties of UCl₃

The thermodynamic behavior of molten UCl₃ is characterized by several key physical and chemical properties. These properties are essential for modeling heat transfer, fluid dynamics, and chemical reactivity within a high-temperature molten salt environment.

Data Summary

The following tables summarize the available quantitative data for the key thermodynamic properties of uranium trichloride.

Table 1: Fundamental Properties of this compound

PropertyValueCitations
Molar Mass344.39 g/mol [2]
Melting Point837 - 842 °C (1110 - 1115 K)[2][3][4][5][6]
Boiling Point1657 - 1780 °C (1930 - 2053 K)[2][3][4][5][6]
Density (Solid at 20°C)5.35 - 5.50 g/cm³[2][4][5][6]

Table 2: Enthalpy and Entropy of Fusion of this compound

PropertyValueCitations
Enthalpy of Fusion (ΔHfus)14.7 kcal/mol (61.5 kJ/mol)[7]
Entropy of Fusion (ΔSfus)~13.2 cal/(mol·K) (~55.2 J/(mol·K))Calculated

Note: The entropy of fusion is calculated using the formula ΔSfus = ΔHfus / Tm, where Tm is the melting temperature in Kelvin.

Table 3: Heat Capacity of this compound

PhaseTemperature Range (°C)Heat Capacity (Cp)Citations
Solid0 - 725See equation below[3]
Molten-Limited data available for pure UCl₃; see note.[8]

The heat capacity of solid UCl₃ can be derived from enthalpy data.[3] For molten UCl₃, experimental data for the pure salt is scarce. However, molecular dynamics simulations of KCl-UCl₃ molten salts suggest that the molar heat capacity of UCl₃ in the mixture remains relatively constant at approximately 33.63 J/(mol·K) across various compositions.[8]

Equation for Heat Capacity of Solid UCl₃ (derived from enthalpy data): A precise temperature-dependent equation for the heat capacity of solid UCl₃ up to 725 °C can be fitted from the enthalpy data provided in the literature.[3]

Table 4: Vapor Pressure of Molten this compound

Temperature Range (K)Vapor Pressure EquationCitations
1110 - 1950log₁₀(P/atm) = 24.044 - 14340/T - 5.03 log₁₀(T)[9]

Note: This equation is provided for the liquid phase of UCl₃.

Experimental Protocols

Accurate determination of the thermodynamic properties of molten UCl₃ requires specialized high-temperature experimental techniques. The following sections detail the methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion

Differential Scanning Calorimetry is a primary technique for measuring thermal transitions such as melting point and enthalpy of fusion.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of high-purity UCl₃ is hermetically sealed in a crucible made of a compatible material (e.g., gold, platinum, or a suitable alloy) to prevent reaction and volatilization.[10][11] All sample handling must be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation and hydrolysis.

  • Instrument Setup: A high-temperature DSC apparatus, such as a Netzsch 404 F1 Pegasus or similar, is used.[10] The instrument is calibrated using standard reference materials with known melting points and enthalpies of fusion that span the temperature range of interest.[10]

  • Measurement: The sample crucible and an empty reference crucible are placed in the DSC furnace. The furnace is heated and cooled at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses the melting point of UCl₃.[6] A continuous purge of high-purity inert gas is maintained throughout the experiment.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined from the onset temperature of the endothermic melting peak. The enthalpy of fusion is calculated by integrating the area of the melting peak.

DSC_Workflow cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis weigh Weigh UCl₃ Sample seal Hermetically Seal in Crucible weigh->seal load Load Sample and Reference seal->load heat_cool Controlled Heating/Cooling Cycle load->heat_cool record Record Heat Flow vs. Temperature heat_cool->record plot Plot Thermogram record->plot determine_mp Determine Melting Point (Onset) plot->determine_mp calculate_hf Calculate Enthalpy of Fusion (Peak Area) plot->calculate_hf

Figure 1. Workflow for DSC analysis of UCl₃.
Transpiration Method for Vapor Pressure Measurement

The transpiration method is a dynamic technique suitable for measuring the vapor pressure of materials with relatively low volatility at high temperatures.[12]

Methodology:

  • Apparatus Setup: A furnace capable of maintaining a stable, uniform high temperature is used. A corrosion-resistant tube (e.g., quartz or alumina) containing a crucible with the UCl₃ sample is placed within the furnace. An inert carrier gas (e.g., high-purity argon) delivery system with precise flow control is connected to the tube. A condenser is placed downstream to collect the transported vapor.[13]

  • Measurement: The furnace is heated to the desired temperature. The inert carrier gas is passed over the molten UCl₃ sample at a constant, known flow rate. The flow rate must be slow enough to ensure the carrier gas becomes saturated with UCl₃ vapor but fast enough to prevent back-diffusion.

  • Sample Collection and Analysis: The UCl₃ vapor is transported by the carrier gas and condensed in a cooler section of the apparatus. The experiment is run for a specific duration. The amount of condensed UCl₃ is determined gravimetrically or by chemical analysis.

  • Vapor Pressure Calculation: The partial pressure of UCl₃ in the saturated carrier gas is calculated using the ideal gas law and Dalton's law of partial pressures, based on the amount of UCl₃ transported, the total volume of carrier gas used, and the temperature of the sample.

Transpiration_Workflow cluster_setup Apparatus Setup cluster_exp Experiment cluster_calc Calculation furnace High-Temperature Furnace sample_tube Sample Tube with UCl₃ Crucible gas_system Inert Gas Flow Control condenser Condenser heat Heat Sample to Temperature flow_gas Flow Carrier Gas at Known Rate heat->flow_gas transport_vapor Transport and Condense Vapor flow_gas->transport_vapor analyze_condensate Analyze Condensed UCl₃ transport_vapor->analyze_condensate calc_pressure Calculate Vapor Pressure analyze_condensate->calc_pressure

Figure 2. Experimental workflow for the transpiration method.
Archimedes' Method for Molten Salt Density

The Archimedes' principle provides a reliable method for determining the density of liquids at high temperatures.

Methodology:

  • Apparatus: A high-temperature furnace containing the molten UCl₃ in a crucible is placed below a precision balance. A plummet (or bob) of a known mass and volume, made from a dense, non-reactive material (e.g., tungsten or a platinum alloy), is suspended from the balance by a fine wire.

  • Measurement: The weight of the plummet is first measured in the inert atmosphere above the melt. Then, the plummet is fully submerged in the molten UCl₃, and its apparent weight is measured. Measurements are taken at various temperatures to determine the temperature dependence of the density.

  • Density Calculation: The density of the molten salt is calculated from the difference between the weight of the plummet in the inert gas and its apparent weight when submerged in the molten salt, the volume of the plummet, and corrections for the thermal expansion of the plummet and the surface tension of the salt.

Archimedes_Workflow start Start weigh_air Weigh Plummet in Inert Gas (W_air) start->weigh_air submerge Submerge Plummet in Molten UCl₃ weigh_air->submerge weigh_liquid Weigh Plummet in Molten UCl₃ (W_liquid) submerge->weigh_liquid calculate Calculate Density weigh_liquid->calculate end End calculate->end

References

Unveiling the Electronic Frontier: An In-depth Technical Guide to the Electronic Structure of Uranium Trichloride Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure of uranium trichloride (B1173362) (UCl₃) and its complexes. Uranium, a key element in nuclear applications, exhibits complex electronic behavior dominated by its 5f orbitals. Understanding the electronic structure of U(III) chloride complexes is crucial for advancements in nuclear fuel reprocessing, waste management, and the development of novel therapeutic and diagnostic agents. This document details the synthesis, structural characterization, and theoretical investigation of these fascinating compounds, presenting quantitative data in a clear, comparative format and outlining detailed experimental and computational protocols.

Core Concepts: The Electronic Structure of Trivalent Uranium

The electronic configuration of U(III) is [Rn] 5f³. The three unpaired 5f electrons are responsible for the paramagnetic nature of these complexes and play a central role in their bonding and reactivity. The extent of 5f orbital participation in bonding with chloride and other ligands determines the degree of covalency in the U-L bonds, influencing the overall stability and properties of the complex. The coordination environment around the uranium center significantly impacts the splitting of the 5f orbitals, which can be probed by various spectroscopic techniques and rationalized through computational modeling.

Synthesis of Uranium Trichloride and its Complexes

The preparation of pure, anhydrous UCl₃ is a critical first step for the synthesis of its complexes. Several methods have been developed, each with its advantages and challenges.

Synthesis of Anhydrous this compound

Common synthetic routes to anhydrous UCl₃ include:

  • Reduction of Uranium Tetrachloride (UCl₄): This is a widely used method where UCl₄ is reduced by a suitable reducing agent.

    • With Dihydrogen: Heating UCl₄ in a stream of hydrogen gas can yield UCl₃.

    • With Uranium Metal: The reaction of UCl₄ with uranium metal in a molten salt eutectic, such as NaCl-KCl, at elevated temperatures (670–710 °C) produces UCl₃.

  • Gas-Solid Reaction: The reaction of uranium hydride (UH₃) with ammonium (B1175870) chloride vapor in a vertical tube furnace offers a route that avoids some of the hazardous reagents used in other methods.

Synthesis of UCl₃ Complexes with Organic Ligands

UCl₃ readily forms adducts with a variety of organic ligands, particularly those containing oxygen or nitrogen donor atoms. These complexes are often more soluble in common organic solvents than the parent UCl₃, facilitating further reactivity studies.

  • UCl₃(THF)ₓ Complexes: The reaction of UCl₃ with tetrahydrofuran (B95107) (THF) yields solvated complexes. The exact stoichiometry can vary depending on the reaction and crystallization conditions. A common method involves the reduction of UCl₄ in the presence of THF.

  • UCl₃(Pyridine)ₓ Complexes: Pyridine (B92270) and its derivatives form stable complexes with UCl₃. These can be synthesized by direct reaction of UCl₃ with pyridine or by reduction of UCl₄ in a pyridine-containing solvent.

Structural Characterization

The precise arrangement of atoms in UCl₃ complexes is fundamental to understanding their electronic structure. X-ray crystallography is the definitive method for determining these structures in the solid state.

Crystal Structure of Anhydrous UCl₃

Anhydrous UCl₃ crystallizes in a hexagonal system with the P6₃/m space group. Each uranium(III) ion is nine-coordinate, surrounded by nine chloride ions in a tricapped trigonal prismatic geometry.

Crystal Structures of UCl₃ Complexes

The coordination number and geometry of uranium in UCl₃ complexes can vary depending on the steric and electronic properties of the ancillary ligands.

Table 1: Selected Crystallographic Data for UCl₃ and its Complexes

CompoundCrystal SystemSpace GroupU Coordination NumberU-Cl Bond Lengths (Å)U-Ligand Bond Lengths (Å)
UCl₃HexagonalP6₃/m92.89 - 3.01[1]N/A
[UCl₃(py)₄]₂MonoclinicP2₁/n72.67 (terminal), 2.85-2.95 (bridging)2.63-2.67 (U-N)
[UCl(py)₄(μ-Cl)₃U(py)₂(μ-Cl)₃UCl₂(py)₃]TriclinicP-17, 6, 72.63-2.962.61-2.68 (U-N)
UCl₃(THF)₂MonoclinicC2/c82.75 (terminal), 2.89-2.93 (bridging)2.48-2.50 (U-O)

Spectroscopic and Magnetic Properties

Spectroscopic techniques provide valuable insights into the electronic energy levels and bonding within UCl₃ complexes.

Vibrational Spectroscopy

Raman and infrared (IR) spectroscopy probe the vibrational modes of the complexes, which are sensitive to bond strengths and coordination geometry.

Table 2: Raman Spectroscopic Data for UCl₃ at Various Temperatures [2][3][4]

Temperature (K)E₂g (cm⁻¹)A₁g (cm⁻¹)E₁g (cm⁻¹)A₁g (cm⁻¹)E₂g (cm⁻¹)
29883.6178.7186.1210.3215.4
39882.9178.2185.0209.4215.0
49882.2176.8184.1208.4214.5
59881.6175.6183.2207.2214.0
69880.9174.4182.2206.0213.5
79880.1173.1180.9204.8212.8
87179.7172.2179.8204.0212.1
Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of U(III), the NMR spectra of its complexes exhibit large chemical shift ranges and significant line broadening.[5] However, these paramagnetic shifts provide detailed information about the distribution of the unpaired electron spin density throughout the molecule, offering a sensitive probe of the electronic structure and bonding.

Computational Investigation of Electronic Structure

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding in actinide complexes.

Table 3: Commonly Employed Computational Methods for Uranium Complexes

MethodFunctionalsBasis Sets (Uranium)Basis Sets (Other Atoms)Key Insights
DFTB3LYP, PBE0, B3PW91[6]ECP60MWB, LANL2DZ6-31G(d), cc-pVDZOptimized geometries, vibrational frequencies, orbital energies, nature of bonding (NBO, QTAIM analysis)
a-initioCASSCF, CASPT2RelativisticAll-electronAccurate treatment of multi-reference character, excited states

Experimental Protocols

General Considerations

All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques due to the air and moisture sensitivity of U(III) compounds. Solvents should be rigorously dried and deoxygenated prior to use.

Synthesis of [UCl₃(py)₄]₂
  • Reaction Setup: In a glovebox, a Schlenk flask is charged with UCl₄ and magnesium turnings.

  • Solvent Addition: Anhydrous pyridine is added to the flask.

  • Reaction: The mixture is stirred at room temperature for 24-48 hours. The color of the solution will change, indicating the reduction of U(IV) to U(III).

  • Workup: The reaction mixture is filtered to remove excess magnesium and magnesium chloride.

  • Crystallization: The filtrate is concentrated, and the product is crystallized by layering with a less polar solvent such as diethyl ether or hexane (B92381) at low temperature (-35 °C).

X-ray Crystallography
  • Crystal Mounting: A suitable single crystal is selected under a microscope in a glovebox and mounted on a cryoloop with paratone oil.

  • Data Collection: The crystal is transferred to a diffractometer equipped with a cryostat (typically 100-150 K). Data is collected using Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F².

Raman Spectroscopy
  • Sample Preparation: A small amount of the crystalline sample is sealed in a quartz capillary under an inert atmosphere.

  • Data Acquisition: The capillary is placed in the sample compartment of a Raman spectrometer. Spectra are typically excited with a laser in the visible or near-infrared region (e.g., 532 nm, 785 nm) to minimize fluorescence. For temperature-dependent studies, a heating/cooling stage is used.

  • Data Analysis: The resulting spectra are processed to identify the vibrational modes.

NMR Spectroscopy of Paramagnetic Complexes[5][7][8][9]
  • Sample Preparation: A sample of the complex is dissolved in a deuterated solvent in an NMR tube under an inert atmosphere.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Due to the rapid relaxation of nuclei in paramagnetic complexes, shorter relaxation delays and wider spectral windows are often necessary.

  • Data Analysis: The spectra are referenced to the residual solvent peak. The large paramagnetic shifts are analyzed to understand the spin delocalization mechanisms.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization UCl4 UCl₄ Precursor Reaction Inert Atmosphere Reaction UCl4->Reaction Reducing_Agent Reducing Agent (e.g., Mg, H₂) Reducing_Agent->Reaction Solvent_Ligand Anhydrous Solvent/Ligand (e.g., Pyridine, THF) Solvent_Ligand->Reaction Filtration Filtration Reaction->Filtration Crystallization Crystallization Filtration->Crystallization UCl3_Complex UCl₃ Complex Crystals Crystallization->UCl3_Complex XRD Single-Crystal X-ray Diffraction UCl3_Complex->XRD Raman Raman Spectroscopy UCl3_Complex->Raman NMR Paramagnetic NMR Spectroscopy UCl3_Complex->NMR Structure Molecular Structure (Bond Lengths, Angles) XRD->Structure Vibrational_Modes Vibrational Modes Raman->Vibrational_Modes Electronic_Structure_Probe Spin Density Distribution NMR->Electronic_Structure_Probe

Caption: Experimental workflow for the synthesis and characterization of UCl₃ complexes.

Computational_Workflow cluster_setup Setup cluster_calculation Calculation cluster_analysis Analysis Initial_Structure Initial Molecular Geometry (from XRD or guessed) Geometry_Optimization Geometry Optimization Initial_Structure->Geometry_Optimization Method_Selection Select Computational Method (DFT, ab-initio) Method_Selection->Geometry_Optimization Functional_Basis_Set Choose Functional and Basis Set (e.g., B3PW91/ECP60MWB) Functional_Basis_Set->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Single_Point_Energy Single Point Energy Calculation Geometry_Optimization->Single_Point_Energy Optimized_Geometry Optimized Structure (Bond Lengths, Angles) Geometry_Optimization->Optimized_Geometry Vibrational_Spectra Simulated Vibrational Spectra (IR, Raman) Frequency_Calculation->Vibrational_Spectra Electronic_Properties Electronic Properties (Orbital Energies, MOs) Single_Point_Energy->Electronic_Properties Bonding_Analysis Bonding Analysis (NBO, QTAIM) Single_Point_Energy->Bonding_Analysis

Caption: Logical workflow for the computational analysis of the electronic structure of UCl₃ complexes.

References

A Technical Guide to the Coordination Chemistry of Uranium Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the coordination chemistry of uranium trichloride (B1173362) (UCl₃), a critical precursor for the synthesis of a wide array of uranium(III) compounds. This document outlines its synthesis, structural characteristics, and reactivity with various donor ligands, with a focus on providing actionable data and experimental protocols for researchers in chemistry and related scientific fields.

Introduction to Uranium(III) and Uranium Trichloride

Uranium, the heaviest naturally occurring element, exhibits a rich and varied chemistry, with accessible oxidation states ranging from +2 to +6. The trivalent state, U(III), is of particular interest due to its reactivity, which is valuable in organometallic synthesis and small molecule activation. This compound (UCl₃) is one of the most common and versatile starting materials for accessing U(III) chemistry.[1][2] It is a green crystalline solid that is highly hygroscopic and soluble in water.[3]

Anhydrous UCl₃ adopts a hexagonal crystal structure where each uranium atom is nine-coordinate, surrounded by nine chloride ions in a tricapped trigonal prismatic geometry.[3] This high coordination number is characteristic of the large ionic radius of the U³⁺ ion. However, the coordination sphere of uranium is highly flexible and readily changes upon reaction with Lewis basic ligands.

Synthesis of this compound and Key Precursors

The synthesis of pure, anhydrous UCl₃ is crucial for subsequent coordination chemistry studies. Several methods have been developed, ranging from high-temperature solid-state reactions to solution-based reductions. A common challenge is preventing the formation of UCl₄ or oxide impurities.[4][5]

Anhydrous this compound (UCl₃)

High-purity UCl₃ can be synthesized through various methods, including the reduction of uranium tetrachloride (UCl₄). Common reducing agents include hydrogen gas at elevated temperatures or uranium metal itself in a molten salt medium.[3] Another effective method involves the reaction of uranium hydride (UH₃) with ammonium (B1175870) chloride (NH₄Cl) vapor, which proceeds through a uranium ammonium chloride intermediate that is subsequently decomposed at higher temperatures to yield UCl₃.[4]

Soluble Precursors: UCl₃(THF)ₓ Adducts

Due to the insolubility of UCl₃ in many common organic solvents, its tetrahydrofuran (B95107) (THF) adducts, such as UCl₃(THF)₂, are invaluable as soluble starting materials.[6][7] These can be conveniently synthesized from the more accessible UCl₄ without the need for uranium metal.[6][8]

Experimental Protocols

The following protocols are generalized from established literature procedures. All manipulations should be performed using standard Schlenk line or glovebox techniques under an inert atmosphere (e.g., argon or nitrogen). Solvents must be rigorously dried and deoxygenated prior to use.

Protocol for Synthesis of UCl₃(THF)₂ from UCl₄

This protocol is adapted from procedures described for the reduction of UCl₄ using potassium hydride (KH).[6][8]

Reagents and Materials:

  • Uranium tetrachloride (UCl₄)

  • Potassium hydride (KH)

  • Anhydrous, deoxygenated tetrahydrofuran (THF)

  • Anhydrous, deoxygenated diethyl ether (Et₂O) or pentane (B18724)

  • Schlenk flask and other standard inert atmosphere glassware

  • Cannula and filter cannula (or Celite pad for filtration)

Procedure:

  • In an inert atmosphere glovebox, charge a Schlenk flask with UCl₄ (1.0 eq) and KH (1.0-1.1 eq).

  • Remove the flask from the glovebox and connect it to a Schlenk line.

  • Add anhydrous THF (e.g., 15 mL for ~0.26 mmol UCl₄) to the flask at room temperature.

  • Stir the resulting mixture vigorously. The reaction is typically complete within 1-2 hours. The solution will change color, and a solid byproduct (KCl) will precipitate.

  • Filter the reaction mixture to remove the insoluble byproducts. This can be done by cannula transfer through a filter cannula or by filtration over a pad of Celite in a glovebox.

  • Reduce the volume of the filtrate under vacuum to approximately 10 mL.

  • Crystallize the product. This can be achieved by vapor diffusion of a less polar solvent like diethyl ether or pentane into the concentrated THF solution at room temperature or -30 °C.

  • Collect the resulting blue crystals, wash with a small amount of cold THF or pentane, and dry under vacuum.

Protocol for Synthesis of Anhydrous UCl₃ via Molten Salt Reaction

This protocol describes a high-temperature synthesis from uranium metal and a chlorinating agent like cupric chloride (CuCl₂) in a molten eutectic salt mixture.[9]

Reagents and Materials:

  • Uranium metal (turnings or dendritic)

  • Anhydrous cupric chloride (CuCl₂)

  • Lithium chloride-potassium chloride (LiCl-KCl) eutectic salt

  • High-temperature furnace

  • Reaction vessel (e.g., zirconia-coated graphite (B72142) crucible)

  • Vacuum pump

Procedure:

  • Inside an inert atmosphere glovebox, combine uranium metal (excess), CuCl₂ (1.0 eq), and LiCl-KCl eutectic salt in the reaction vessel.

  • Seal the vessel and transfer it to a high-temperature furnace.

  • Evacuate the vessel to a pressure below 5 Torr.

  • Heat the furnace to a temperature sufficient to melt the salt and initiate the reaction (e.g., 650 °C).

  • Maintain this temperature for 1-2 hours to allow the reaction to go to completion: 2 U + 3 CuCl₂ → 2 UCl₃ + 3 Cu.

  • After the reaction period, the byproducts (e.g., copper metal) can be separated from the UCl₃-containing salt mixture. Further purification may involve high-temperature distillation to remove volatile components.

Coordination Chemistry of UCl₃

This compound acts as a Lewis acid, reacting with a variety of neutral and anionic ligands to form coordination complexes. The resulting complexes exhibit a range of coordination numbers and geometries, largely dictated by the steric and electronic properties of the incoming ligands.

Complexes with O-Donor Ligands

The most well-studied O-donor ligand complexes of UCl₃ are those with tetrahydrofuran (THF). The synthesis of UCl₃(THF)ₓ adducts is a common entry point into U(III) solution chemistry.[6][8] The number of coordinated THF molecules can vary, and these ligands can be displaced by other donors.

Complexes with N-Donor Ligands

Neutral N-donor ligands, such as pyridine (B92270) and multidentate amine or imine ligands, form stable complexes with UCl₃. The reaction of UCl₄ with magnesium turnings in pyridine, for instance, yields [UCl₃(py)₄], which can exist as dimeric or trimeric structures in the solid state, featuring bridging chloride ligands.[10] Tripodal N-donor ligands can encapsulate the U(III) ion, leading to well-defined coordination spheres.[11][12]

Organometallic Complexes

UCl₃ is a key precursor for U(III) organometallic chemistry, particularly for the synthesis of cyclopentadienyl (B1206354) (Cp) and substituted-cyclopentadienyl complexes.[3] Salt metathesis reactions between UCl₃ (often as a THF adduct) and alkali metal cyclopentadienides (e.g., KC₅Me₅) are commonly employed. These reactions can yield mono-ring, bis-ring, or tris-ring complexes depending on the stoichiometry and reaction conditions.[13]

Quantitative Structural Data

The structural parameters of UCl₃ coordination complexes provide insight into the nature of the uranium-ligand bonding. The following tables summarize representative crystallographic data for various complexes.

CompoundU-Cl (Å) RangeU-O (Å) RangeU-N (Å) RangeCoord. No.GeometryReference
[UCl₃(py)₄]₂2.734(2) - 2.936(2)-2.690(8) - 2.772(7)8Distorted Bicapped Trigonal Prism[10]
[U(tpza)I₃(THF)]-2.508(4)2.646(5) - 2.722(5)8Distorted Square Antiprism[12]
[U(tpza)I₃(MeCN)]--2.607(11) - 2.724(9)8Distorted Square Antiprism[12]

Table 1: Selected Bond Lengths and Coordination Geometries for U(III) Complexes with O- and N-Donor Ligands.

CompoundU-Cl (Å) RangeU-C (Cp) (Å) RangeOther U-Ligand (Å)Coord. No.GeometryReference
(C₅Me₅)UI₂(THF)₃-2.72(2) - 2.75(2)U-I: 3.161(1) - 3.179(1)U-O: 2.496(8) - 2.594(10)8Pseudo-octahedral[13]
(C₅Me₅)₂UI(THF)-2.73(1) - 2.78(1)U-I: 3.064(1)U-O: 2.449(9)8 (formally)Pseudo-tetrahedral[13][14]

Table 2: Selected Bond Lengths and Coordination Geometries for U(III) Organometallic Complexes.

Visualizing Workflows and Relationships

Experimental Workflow

The general workflow for synthesizing and characterizing a UCl₃ coordination complex from a soluble precursor is illustrated below.

G cluster_synthesis Synthesis cluster_char Analysis start UCl₃(THF)ₓ Precursor in Anhydrous Solvent ligand Add Ligand (L) (e.g., Pyridine, KCp) reaction Reaction & Stirring (Inert Atmosphere) start->reaction 1 ligand->reaction 2 workup Work-up (Filtration of Byproducts) reaction->workup 3 isolation Isolation of Product (Crystallization) workup->isolation 4 characterization Characterization isolation->characterization 5 xrd Single-Crystal X-ray Diffraction characterization->xrd nmr NMR Spectroscopy characterization->nmr other Other Methods (IR, EA, etc.) characterization->other

General workflow for synthesis and characterization.
UCl₃ Reactivity Pathways

This compound serves as a versatile entry point to various classes of U(III) compounds through distinct reaction pathways.

G cluster_adduct Lewis Base Adduct Formation cluster_salt Salt Metathesis cluster_redox Redox Chemistry UCl3 UCl₃ adducts [UCl₃Lₓ] (L = THF, py, etc.) UCl3->adducts + L (Neutral Ligand) organometallic Organometallic Complexes (e.g., [U(Cp)₃]) UCl3->organometallic + 3 M-Cp - 3 MCl amide Amide/Alkoxide Complexes (e.g., [U(NR₂)₃]) UCl3->amide + 3 M-NR₂ - 3 MCl oxidation Oxidation to U(IV), U(V) (e.g., with N₂O) UCl3->oxidation + Oxidant

Key reaction pathways of this compound.

Conclusion

The coordination chemistry of this compound is a rich and expanding field. As a fundamental building block, UCl₃ and its soluble derivatives provide access to a vast landscape of uranium(III) complexes with diverse structures and reactivity. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore the fundamental properties and potential applications of these fascinating compounds, from catalysis to materials science. Careful execution of anhydrous and anaerobic synthetic techniques is paramount to success in this area.

References

A Guide to Historical Methods of Uranium Trichloride Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical methodologies employed for the synthesis of uranium trichloride (B1173362) (UCl₃). The document details key experimental protocols, presents quantitative data in a comparative format, and illustrates the general workflow of these early synthetic routes. The information is curated for professionals in research and development who require a foundational understanding of uranium chemistry.

Core Synthetic Routes

Historically, the preparation of uranium trichloride has primarily revolved around two main strategies: the reduction of uranium tetrachloride (UCl₄) and the direct oxidation of uranium metal or its hydride. These methods were crucial in the mid-20th century for the study of uranium's chemical and physical properties.

Reduction of Uranium Tetrachloride (UCl₄)

One of the most well-documented historical methods for producing UCl₃ is the reduction of UCl₄. This was typically achieved using either hydrogen gas or elemental uranium.

  • Reduction with Hydrogen: This process involves passing a stream of hydrogen gas over heated uranium tetrachloride. The high temperature facilitates the reduction of U(IV) to U(III). This method was valued for its relative simplicity and the high purity of the resulting product, as the only byproduct is hydrogen chloride gas, which is easily removed.

  • Reduction with Uranium Metal: In this approach, UCl₄ is reacted with uranium metal in a molten salt medium, such as a eutectic mixture of sodium chloride and potassium chloride.[1][2] The reaction is driven to completion by the stoichiometry of the reactants.

Oxidation of Uranium Metal and Hydride

Another significant historical pathway involves the direct chlorination of uranium metal or uranium hydride (UH₃). Various chlorinating agents have been utilized, often in a molten salt eutectic like lithium chloride-potassium chloride to serve as a reaction medium.

  • Reaction with Metal Chlorides: Early research and production, particularly at institutions like the Idaho National Laboratory (INL), utilized metal chlorides such as cadmium chloride (CdCl₂) and lead chloride (PbCl₂) for the direct production of UCl₃ in molten salts.[3] The oxidation of uranium metal by these less-electropositive metal chlorides proved to be a viable route.[3]

  • Reaction with Ammonium (B1175870) Chloride: Uranium metal or uranium hydride can be chlorinated by heating with ammonium chloride.[4] Upon heating, ammonium chloride sublimes and decomposes into ammonia (B1221849) and hydrogen chloride, which then react with the uranium source.[4]

  • Reaction of Uranium Hydride with Hydrogen Chloride: Uranium hydride was also treated with hydrogen chloride gas at elevated temperatures (250-300°C) to yield this compound.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for various historical methods of UCl₃ preparation.

MethodReactantsReaction MediumTemperatureYieldReference(s)
Reduction of UCl₄ with HydrogenUCl₄, H₂Gas-solid phase550-600 °C~95%[5]
Reduction of UCl₄ with Uranium MetalUCl₄, UMolten NaCl-KCl670–710 °C-[1][2]
Oxidation of U Metal with CdCl₂U, CdCl₂Molten LiCl-KCl--[3]
Oxidation of U Metal with PbCl₂U, PbCl₂Molten LiCl-KClProposed in 1959-[3]
Oxidation of U/UH₃ with NH₄ClU or UH₃, NH₄ClMolten LiCl-KCl923 K (650 °C)-[4]
Oxidation of U/UH₃ with NH₄ClU or UH₃, NH₄ClMolten NaCl1123 K (850 °C)-[4]
Oxidation of UH₃ with HClUH₃, HClGas-solid phase250-300 °C-[5]

Yield data for many historical methods are not consistently reported in the available literature.

Experimental Protocols

This section provides a detailed methodology for a key historical experiment.

Preparation of Uranium(III) Chloride by Reduction of Uranium(IV) Chloride with Hydrogen

This procedure is adapted from "Inorganic Syntheses, Volume 5".[5]

Reaction: 2UCl₄ + H₂ → 2UCl₃ + 2HCl

Apparatus: The apparatus consists of a hydrogen supply line, a flow meter, a purification train for the hydrogen gas, a reaction tube furnace, and an exit bubbler. The reaction tube should be made of a material capable of withstanding high temperatures and the corrosive nature of HCl gas, such as quartz. The uranium tetrachloride is placed in a porcelain boat within the reaction tube.

Procedure:

  • A sample of anhydrous uranium(IV) chloride is placed in a porcelain boat and inserted into the center of the quartz reaction tube.

  • The system is assembled and purged with dry nitrogen gas to remove any air and moisture.

  • A slow stream of purified, dry hydrogen is then introduced into the system. The flow rate is monitored with a flow meter.

  • The furnace is heated to a temperature of 550-600°C.

  • The reaction is allowed to proceed for a period sufficient to ensure complete conversion, typically several hours. The progress of the reaction can be monitored by observing the color change from the green of UCl₄ to the olive-green or reddish-brown of UCl₃.

  • Upon completion, the furnace is allowed to cool to room temperature under a continued flow of hydrogen.

  • Once cooled, the hydrogen flow is replaced with a stream of dry nitrogen to purge the system of any remaining hydrogen and HCl gas.

  • The product, uranium(III) chloride, is then quickly transferred to a dry, inert atmosphere container (e.g., a glovebox) for storage and handling, as it is sensitive to air and moisture.

Purity: The resulting this compound is reported to be approximately 95% pure, with the remaining 5% being unreacted uranium tetrachloride.

Visualizations

Experimental Workflow for UCl₃ Preparation via UCl₄ Reduction

G Workflow for UCl₃ from UCl₄ Reduction cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction start Place UCl₄ in Reaction Tube purge_n2 Purge System with N₂ start->purge_n2 start_h2 Introduce H₂ Flow purge_n2->start_h2 heat Heat to 550-600°C start_h2->heat react Maintain Temperature for Reaction heat->react cool Cool Under H₂ Flow react->cool purge_n2_2 Purge System with N₂ cool->purge_n2_2 transfer Transfer Product to Inert Atmosphere purge_n2_2->transfer end_node UCl₃ Product transfer->end_node

Caption: Workflow for UCl₃ preparation via UCl₄ reduction.

Logical Relationships of Historical UCl₃ Synthetic Routes

G Historical UCl₃ Synthetic Pathways cluster_reduction Reduction Methods cluster_oxidation Oxidation Methods UCl3 This compound (UCl₃) UCl4 Uranium Tetrachloride (UCl₄) UCl4->UCl3 Reduction H2 Hydrogen (H₂) H2->UCl3 U_metal_reductant Uranium Metal (U) U_metal_reductant->UCl3 U_metal_oxidant Uranium Metal (U) U_metal_oxidant->UCl3 Oxidation UH3 Uranium Hydride (UH₃) UH3->UCl3 Oxidation Chlorinating_Agents Chlorinating Agents (CdCl₂, PbCl₂, NH₄Cl, HCl) Chlorinating_Agents->UCl3

Caption: Logical relationships of historical UCl₃ synthetic routes.

References

Uranium Trichloride: A Technical Overview of its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uranium trichloride (B1173362) (UCl₃) is a significant compound in the field of nuclear chemistry, particularly for its role in the reprocessing of spent nuclear fuel and as a component in molten salt reactors.[1] This technical guide provides an in-depth overview of the discovery and initial characterization of UCl₃, with a focus on early synthesis methods and the foundational studies that determined its fundamental properties.

Historical Context: The Emergence of Uranium Trichloride

While French chemist Eugène-Melchior Péligot is credited with the first isolation of uranium metal in 1841 through the reduction of uranium tetrachloride (UCl₄) with potassium, the synthesis of this compound (UCl₃) followed later.[2][3][4] Early preparations of UCl₃ were primarily achieved through the reduction of UCl₄. Two principal methods from this initial period of study were:

  • Reduction with Hydrogen Gas: Heating uranium tetrachloride in a stream of hydrogen gas.

  • Reaction with Uranium Metal: Reacting uranium tetrachloride with uranium metal.[5]

A significant portion of the initial, in-depth characterization of UCl₃ was conducted during the Manhattan Project in the 1940s. A notable publication from this era is the 1948 paper by W. H. Zachariasen, which detailed the crystal structure of UCl₃ and referenced a 1944 Manhattan Project report by N. Baenziger and R. Rundle that provided the approximate lattice dimensions.

Initial Characterization Data

The following tables summarize the key quantitative data from the early characterization studies of this compound.

PropertyValue
Chemical Formula UCl₃
Appearance Green crystalline solid
Molecular Weight 344.39 g/mol
Melting Point 837 °C (1110 K)
Boiling Point 1657 °C (1930 K)
Density 5.500 g/cm³
Solubility in Water Soluble

Table 1: Physical and Chemical Properties of UCl₃ [5][6]

ParameterValue
Crystal System Hexagonal
Space Group P6₃/m
Coordination Tricapped trigonal prismatic

Table 2: Crystallographic Data for UCl₃ [6]

Experimental Protocols

Synthesis of this compound (Early Methods)

Two primary methods were employed for the synthesis of UCl₃ in its early studies.

1. Reduction of Uranium Tetrachloride with Hydrogen

  • Apparatus: A tube furnace capable of reaching high temperatures, a reaction tube (typically quartz or a suitable inert material), and a system for delivering a controlled flow of dry hydrogen gas.

  • Procedure:

    • A sample of uranium tetrachloride (UCl₄) is placed in the reaction tube.

    • The tube is placed in the furnace and purged with an inert gas (e.g., argon) to remove air and moisture.

    • A controlled flow of dry hydrogen gas is introduced into the reaction tube.

    • The furnace is heated to a temperature sufficient to initiate the reduction reaction.

    • The reaction is allowed to proceed until the conversion to UCl₃ is complete.

    • The system is cooled under a flow of inert gas.

2. Reaction of Uranium Tetrachloride with Uranium Metal

  • Apparatus: A sealed reaction vessel, typically made of a material resistant to attack by the reactants at high temperatures (e.g., a sealed tube or bomb), and a furnace.

  • Procedure:

    • Stoichiometric amounts of uranium tetrachloride (UCl₄) and finely divided uranium metal are placed in the reaction vessel in an inert atmosphere.

    • The vessel is sealed to prevent the ingress of air and moisture.

    • The vessel is heated in a furnace to a temperature that initiates the reaction.

    • The reaction mixture is held at the reaction temperature for a sufficient time to ensure complete conversion.

    • The vessel is cooled to room temperature before opening in an inert atmosphere.

Characterization by X-ray Diffraction (Zachariasen's Method)
  • Apparatus: An X-ray diffraction instrument equipped with a suitable X-ray source and detector.

  • Procedure:

    • A small, crystalline sample of the synthesized UCl₃ is mounted on a goniometer head.

    • The crystal is aligned in the X-ray beam.

    • X-ray diffraction patterns are collected by rotating the crystal and recording the angles and intensities of the diffracted X-ray beams.

    • The resulting diffraction data is used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.

Visualizations

Synthesis_of_UCl3 cluster_reduction Reduction of UCl₄ with Hydrogen cluster_reaction Reaction of UCl₄ with Uranium Metal UCl4_H2 UCl₄ Heat_H2 Heat UCl4_H2->Heat_H2 H2 H₂ Gas H2->Heat_H2 UCl3_H2 UCl₃ Heat_H2->UCl3_H2 HCl HCl (byproduct) Heat_H2->HCl UCl4_U UCl₄ Heat_U Heat UCl4_U->Heat_U U_metal U Metal U_metal->Heat_U UCl3_U UCl₃ Heat_U->UCl3_U

Caption: Early Synthesis Pathways for this compound.

UCl3_Crystal_Structure cluster_prismatic Tricapped Trigonal Prismatic Coordination U U³⁺ C1 Cl⁻ U->C1 C2 Cl⁻ U->C2 C3 Cl⁻ U->C3 C4 Cl⁻ U->C4 C5 Cl⁻ U->C5 C6 Cl⁻ U->C6 C7 Cl⁻ U->C7 C8 Cl⁻ U->C8 C9 Cl⁻ U->C9

Caption: Coordination Geometry of Uranium in UCl₃.

References

A Technical Guide to the Theoretical Prediction of Uranium Trichloride (UCl₃) Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uranium trichloride (B1173362) (UCl₃) is a key compound in advanced nuclear fuel cycles, particularly in the development of molten salt reactors (MSRs) and pyroprocessing techniques for spent nuclear fuel.[1][2][3] A thorough understanding of its material properties at a fundamental level is crucial for the design, safety, and efficiency of these next-generation nuclear technologies. Computational modeling, through first-principles or ab initio methods, provides a powerful and often essential tool for predicting the structural, thermodynamic, electronic, and spectroscopic properties of UCl₃, especially under the extreme conditions found in a reactor core. These theoretical predictions, when validated by experimental data, offer invaluable insights into the behavior of UCl₃ and its interactions in complex molten salt environments.

This technical guide provides an in-depth overview of the theoretical methodologies used to predict the properties of UCl₃, presents a summary of key predicted data, and details the experimental protocols used for validation.

Computational Methodologies

The theoretical prediction of UCl₃ properties heavily relies on quantum mechanical calculations, with Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) being the most prominent methods. The complexity arising from the relativistic effects and strong electron correlation in uranium's 5f orbitals necessitates sophisticated computational approaches.

Density Functional Theory (DFT): DFT is a widely used method for calculating the electronic structure of materials. For UCl₃, standard DFT functionals like the Perdew-Burke-Ernzerhof (PBE) are often employed.[4] However, to account for the strong on-site Coulomb repulsion of the uranium 5f electrons, a Hubbard U correction (DFT+U) is frequently included.[4] This correction improves the accuracy of predicted lattice parameters and electronic properties.[4] To accurately model the weaker van der Waals interactions, dispersion corrections such as Grimme's DFT-D3 method are also incorporated.[4] For structural optimization, a plane-wave cutoff energy and a k-point grid are chosen to ensure convergence of the total energy.[4]

Ab Initio Molecular Dynamics (AIMD): AIMD simulations are used to study the properties of UCl₃ at finite temperatures, particularly in the molten state. These simulations solve the electronic structure at each time step of a molecular dynamics run, providing a first-principles description of the atomic motion. The Vienna Ab initio Simulation Package (VASP) is a commonly used software for these calculations.[5] AIMD simulations can predict thermodynamic and thermophysical properties like density, heat capacity, and mixing energies in molten salt mixtures.[6]

Quasiharmonic Approximation (QHA): To study the thermal expansion of solid UCl₃, the quasiharmonic approximation can be used in conjunction with DFT calculations. This method involves calculating phonon frequencies at different volumes to determine the vibrational free energy as a function of temperature and volume. The PHONOPY code is often used for these phonon calculations.[4]

Predicted Properties of Uranium Trichloride

Theoretical calculations have been employed to predict a range of properties for UCl₃ in both its solid and molten states.

Structural Properties

Solid UCl₃ crystallizes in a hexagonal structure with the P6₃/m space group.[7] In this structure, each uranium atom is coordinated by nine chlorine atoms in a tricapped trigonal prismatic configuration.[2] DFT calculations have been performed to predict the lattice parameters of this structure.

PropertyTheoretical MethodPredicted ValueReference
Lattice Parameter 'a'PBE + D37.35 Å[4]
PBE + D3 + U (U=4.0 eV)7.40 Å[4]
Lattice Parameter 'c'PBE + D34.21 Å[4]
PBE + D3 + U (U=4.0 eV)4.31 Å[4]
Density (solid)Experimental5.500 g/cm³[2]

In the molten state, AIMD simulations and neutron scattering experiments suggest a more complex and heterogeneous coordination environment around the uranium ion, with distinct inner and outer coordination subshells.[2][5]

Thermodynamic Properties

The thermodynamic properties of UCl₃ are critical for reactor design and safety analysis. Theoretical predictions are often compared with experimental data from techniques like differential scanning calorimetry (DSC).

PropertyMethodValueReference
Melting PointExperimental (DSC)1108.2 ± 0.2 K (835.05 ± 0.2 °C)[4]
Standard Enthalpy of Formation (ΔHf°)Experimental (Calorimetry)-866.1 ± 2.1 kJ/mol[8]
Heat Capacity (Cp) of molten UCl₃AIMD (DFT-dDsC)141.4 J/mol·K[9]
AIMD (vdW-cx)136.9 J/mol·K[9]
CALPHAD assessment129.8 J/mol·K[9]
Mixing Energy in NaCl (minimum)AIMD (DFT-dDsC)approx. -0.074 eV per formula unit[6]
Electronic and Spectroscopic Properties

The electronic structure of UCl₃ is characterized by the significant role of uranium's 5f orbitals in chemical bonding.[5] DFT calculations are used to predict the electronic band structure and density of states (DOS). The projected density of states analysis shows a notable overlap between the U 5f and Cl 3p orbitals, indicating covalent character in the U-Cl bonds, especially at shorter bond distances in the molten state.[5]

The Materials Project database reports a calculated band gap of 0.00 eV for UCl₃, suggesting metallic or semi-metallic behavior.

Raman spectroscopy is a valuable tool for probing the vibrational modes of UCl₃. Theoretical calculations can predict the Raman active modes, which can then be compared with experimental spectra.

Raman ModeTheoretical (DFT+U, 0 K)Experimental (298 K)
E₂g73.6 cm⁻¹~83.6 cm⁻¹
E₂g158.4 cm⁻¹~178.7 cm⁻¹
A₁g168.3 cm⁻¹~186.1 cm⁻¹
E₁g174.7 cm⁻¹-
A₁g201.6 cm⁻¹~210.3 cm⁻¹
E₂g204.5 cm⁻¹~215.4 cm⁻¹

(Data from[1][10])

Experimental Protocols for Validation

Theoretical predictions are validated through comparison with experimental data. The following are key experimental techniques used to characterize UCl₃.

High-Temperature Neutron Diffraction

Objective: To determine the crystal structure and lattice parameters of UCl₃ as a function of temperature.

Methodology:

  • Sample Preparation: High-purity UCl₃ is synthesized and loaded into a quartz tube in an inert atmosphere (e.g., argon) glovebox. The tube is then flame-sealed under vacuum. The sample may be pre-annealed by heating above its melting point and then slowly cooling to room temperature.[4]

  • Instrumentation: The experiment is performed using a neutron powder diffractometer, such as the HIPPO instrument at the Los Alamos Neutron Science Center.[4] The sample is placed in a furnace capable of reaching high temperatures (e.g., up to 1423 K).[4]

  • Data Collection: Neutron diffraction patterns are collected at various temperatures as the sample is heated from room temperature through its melting point.

  • Data Analysis: The diffraction data are analyzed using the Rietveld refinement method to determine the crystal structure, lattice parameters, atomic positions, and atomic displacement parameters at each temperature.[4]

Differential Scanning Calorimetry (DSC)

Objective: To measure the melting point and enthalpy of fusion of UCl₃.

Methodology:

  • Instrumentation: A differential scanning calorimeter (e.g., Netzsch Pegasus 404C) is used.[4] The instrument is calibrated using standard reference materials with known melting points (e.g., indium, silver).[4][10]

  • Sample Preparation: A small amount of UCl₃ (typically a few milligrams) is hermetically sealed in a crucible (e.g., stainless steel with a crush-seal nickel disk) in an inert atmosphere to prevent oxidation and hydration.[4][11] An empty, sealed crucible is used as a reference.[11]

  • Measurement: The sample and reference crucibles are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.[11] The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Analysis: The melting point is determined from the onset of the endothermic peak in the DSC thermogram.[12] The enthalpy of fusion is calculated by integrating the area of the melting peak.[7]

High-Temperature Raman Spectroscopy

Objective: To measure the vibrational modes of UCl₃ as a function of temperature.

Methodology:

  • Sample Preparation: A small crystal of UCl₃ is loaded into a sealed sample holder (e.g., a fused silica (B1680970) capillary) under an inert atmosphere.

  • Instrumentation: The sample is placed in a high-temperature stage (e.g., Linkam TS1500) mounted on a Raman spectrometer/microscope.[1] A laser (e.g., 532 nm or 785 nm) is used as the excitation source.[10]

  • Data Collection: Raman spectra are collected at various temperatures as the sample is heated. The temperature of the stage is calibrated using a standard with a known phase transition temperature (e.g., the α-β transition of quartz).[1]

  • Data Analysis: The positions and intensities of the Raman bands are determined by fitting the spectra with appropriate peak functions. The temperature dependence of the Raman frequencies can then be analyzed.

Visualizations

Computational Workflow for Predicting UCl₃ Properties

G Computational Workflow for UCl₃ Property Prediction cluster_0 Theoretical Framework Selection cluster_1 Model Specification cluster_2 Calculation cluster_3 Predicted Properties dft Density Functional Theory (DFT) functional Exchange-Correlation Functional (e.g., PBE) dft->functional aimd Ab Initio Molecular Dynamics (AIMD) simulation_params Simulation Parameters (Temperature, Pressure, Time Step) aimd->simulation_params corrections Corrections (e.g., DFT+U, DFT-D3) functional->corrections basis_set Basis Set / Cutoff Energy corrections->basis_set scf Self-Consistent Field (SCF) Calculation basis_set->scf dynamics Molecular Dynamics Run simulation_params->dynamics optimization Structural Optimization scf->optimization electronic Electronic Properties (Band Structure, DOS) scf->electronic phonons Phonon Calculation optimization->phonons structural Structural Properties (Lattice Parameters, Density) optimization->structural thermodynamic Thermodynamic Properties (Energy, Heat Capacity) dynamics->thermodynamic phonons->thermodynamic spectroscopic Spectroscopic Properties (Raman Spectra) phonons->spectroscopic

Caption: A flowchart illustrating the typical computational workflow for predicting the properties of UCl₃ using first-principles methods.

Relationship Between Theoretical Models and Predicted Properties

G Interplay of Theoretical Models for UCl₃ Property Prediction dft DFT (e.g., PBE) ground_state Ground State Energy dft->ground_state dftu DFT+U lattice Lattice Parameters dftu->lattice dos Electronic Structure (DOS) dftu->dos aimd AIMD molten_structure Molten State Structure aimd->molten_structure thermo Thermodynamic Properties (Heat Capacity, Mixing Energy) aimd->thermo qha QHA + Phonons thermal_expansion Thermal Expansion qha->thermal_expansion raman Raman Spectra qha->raman

Caption: A diagram showing the relationships between different theoretical models and the properties of UCl₃ they are typically used to predict.

References

An In-depth Technical Guide to Uranium Trichloride: CAS Number and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and chemical information for uranium trichloride (B1173362) (UCl₃). The following sections detail its chemical identifiers, physical and chemical properties, hazard classifications, and safety protocols. This document is intended for use by professionals in laboratory and industrial settings where this material is handled.

Chemical Identification

  • Chemical Name: Uranium Trichloride[1]

  • Synonyms: Uranium (III) chloride[1]

  • CAS Number: 10025-93-1[1][2][3][4][5]

  • Molecular Formula: UCl₃[2][3]

  • Molecular Weight: 344.39 g/mol [3][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various safety and chemical data sources.

PropertyValueReferences
Physical State Green crystalline solid[2][3][4]
Melting Point 837 °C (1539 °F; 1110 K)[2][3][4]
Boiling Point 1657 °C (3015 °F; 1930 K)[2][3][4]
Density 5.500 g/cm³[2][3][4]
Solubility in Water Soluble[3][4]
OSHA PEL TWA 0.05 mg/m³ (as U)[6]
ACGIH TLV TWA 0.2 mg/m³ (as U)[6]
NIOSH REL TWA 0.05 mg/m³ (as U)[7]
IDLH 10 mg/m³ (as U)[6]
NFPA 704 Ratings Health: 4, Flammability: 0, Instability: 0[1]
HMIS Ratings Health: 4, Flammability: 0, Reactivity: 0[1]

Hazard Identification and Safety Precautions

This compound is a highly toxic and radioactive compound. It is crucial to handle this substance with extreme care, adhering to all safety protocols to prevent exposure and contamination.

GHS Hazard Statements:

  • H301: Toxic if swallowed. [1]

  • H331: Toxic if inhaled. [1]

  • H373: May cause damage to organs through prolonged or repeated exposure. [1]

  • H411: Toxic to aquatic life with long lasting effects. [7]

Primary Routes of Exposure:

  • Inhalation[6]

  • Ingestion[6]

  • Skin contact[6]

Key Health Effects:

  • This compound is primarily damaging to the kidneys.[6]

  • It may also cause harm to the lungs, central nervous system, and immune system.[6]

  • As a radioactive substance, it may also produce cancer and genetic mutations.[7]

Experimental Protocols and Handling

Due to the hazardous nature of this compound, all work should be conducted in a designated area, such as a glovebox or a well-ventilated fume hood, to minimize the risk of inhalation and contamination.

Personal Protective Equipment (PPE):

  • Respiratory Protection: A NIOSH-approved respirator is required.[7]

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[7]

  • Hand Protection: Compatible chemical-resistant gloves are mandatory.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn.[1]

Emergency First Aid Procedures:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Workflow and Safety Logic

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

UraniumTrichloride_Safety_Workflow A Risk Assessment and Planning B Engineering Controls (Fume Hood / Glovebox) A->B Implement G Emergency Preparedness (Spill Kit, First Aid) A->G Establish C Personal Protective Equipment (PPE) B->C Verify D This compound Handling C->D Proceed E Decontamination D->E Post-Handling F Waste Disposal (Follow Regulations) E->F Segregate Waste G->D Contingency

Caption: Logical workflow for handling this compound safely.

This diagram outlines the essential steps for mitigating the risks associated with this compound. A thorough risk assessment must be conducted before any work begins, leading to the implementation of appropriate engineering controls and the use of personal protective equipment. Emergency preparedness is a critical parallel step. Following the handling of the material, proper decontamination and waste disposal procedures must be strictly followed.

References

An In-depth Technical Guide to the Physical Properties of Uranium Trichloride (UCl₃) Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Chemical and Materials Science

This guide provides a comprehensive overview of the core physical properties of uranium trichloride (B1173362) (UCl₃) powder, a compound of significant interest in nuclear fuel reprocessing and molten salt reactor technologies.[1][2] The information is presented to support research and development activities where a thorough understanding of UCl₃'s characteristics is essential.

General Description

Uranium trichloride is an inorganic compound and a salt of uranium and chlorine.[3][4] At room temperature, it typically appears as a green crystalline solid.[4][5] Some sources also describe the appearance as red or dark purple hexagonal crystals.[6][7][8] It is known to be hygroscopic, readily absorbing moisture from the air, which necessitates handling and storage in dry, inert conditions.[3][9]

Tabulated Physical Properties

The following tables summarize the key quantitative physical properties of this compound powder. Data has been compiled from various scientific sources, and variations in reported values may be attributed to different experimental conditions and measurement techniques.

Table 1: Fundamental Properties

PropertyValueReferences
Chemical Formula UCl₃[4][5]
Molar Mass 344.39 g/mol [4]
Appearance Green crystalline solid[3][4][5]
Density 5.500 g/cm³ (5500 kg/m ³)[3][4][5]

Table 2: Thermal Properties

PropertyValueReferences
Melting Point 837 °C (1110 K)[3][4][5]
835 °C[10]
842 °C[6][7]
1108.2 ± 0.2 K (835.05 °C)[11][12]
Boiling Point 1657 °C (1930 K)[3][4][5][10]
1780 °C[6]

Table 3: Structural Properties

PropertyValueReferences
Crystal System Hexagonal[11][13]
Space Group P6₃/m[11]
Coordination Geometry 9-coordinate: tricapped trigonal prismatic[3][5][14]
Lattice Parameters a = 7.43 Å to 7.45 Å, c = 4.31 Å to 4.32 Å[11]

Table 4: Solubility

SolventSolubilityReferences
Water Soluble, very soluble[3][4]
Hydrochloric Acid More stable in solution[3][4]
Acetic Acid Soluble[6]
Acetone Insoluble[6]
Benzene Insoluble[6]
Carbon Tetrachloride Insoluble[6]
Chloroform Insoluble[6]
Methanol Reacts[6]

Experimental Protocols

Detailed methodologies are critical for the accurate determination of physical properties. Below are summaries of typical experimental protocols used for characterizing UCl₃.

3.1. Synthesis of this compound Powder

Several methods are employed for the synthesis of UCl₃. The choice of method can influence the purity and physical form of the final product.

  • Reduction of Uranium Tetrachloride (UCl₄):

    • With Hydrogen Gas: Uranium tetrachloride is heated in a stream of hydrogen gas. The reaction is: 2UCl₄ + H₂ → 2UCl₃ + 2HCl.[3]

    • With Uranium Metal: Uranium tetrachloride is reacted with uranium metal in a molten salt mixture, such as NaCl-KCl, at temperatures between 670–710 °C. The reaction is: 3UCl₄ + U → 4UCl₃.[3][4]

  • Reaction of Uranium Hydride (UH₃) with Hydrogen Chloride (HCl):

    • Uranium hydride powder is reacted with dry hydrogen chloride gas at elevated temperatures, typically in the range of 250°C to 300°C.[7][9]

  • Chlorination using Ammonium (B1175870) Chloride (NH₄Cl):

    • Uranium metal or uranium hydride powder is blended with ammonium chloride and a salt eutectic (e.g., LiCl-KCl or NaCl).[2][15]

    • The mixture is slowly heated (e.g., to 923 K for LiCl-KCl).[2][15]

    • The NH₄Cl sublimes into ammonia (B1221849) and hydrogen chloride, which then chlorinates the uranium source to form UCl₃ within the molten salt.[2][15]

3.2. Determination of Thermal Properties

  • Melting Point: The melting point of UCl₃ is determined using Differential Scanning Calorimetry (DSC).[11][12]

    • A small, encapsulated sample of UCl₃ powder is placed in the DSC instrument alongside an empty reference pan.

    • The temperature of the furnace is increased at a constant rate.

    • The heat flow into the sample is monitored relative to the reference. An endothermic peak in the heat flow signal indicates the melting transition, the peak of which is taken as the melting point.[12]

3.3. Structural Characterization

  • X-ray Diffraction (XRD) and Neutron Diffraction: The crystal structure, space group, and lattice parameters are determined by diffraction techniques.

    • A powdered sample of UCl₃ is prepared and loaded into a sample holder. For air-sensitive materials like UCl₃, this is done in an inert atmosphere (e.g., a glovebox).

    • The sample is exposed to a monochromatic beam of X-rays or neutrons.

    • The diffraction pattern (intensity versus diffraction angle) is recorded.

    • The resulting pattern is analyzed using techniques like Rietveld refinement to determine the crystal structure and lattice parameters.[11][12] High-temperature neutron diffraction can be used to study the evolution of the crystal structure with temperature.[11][12]

Visualizing the Synthesis and Characterization Workflow

The following diagram illustrates a generalized experimental workflow for the synthesis and subsequent characterization of this compound powder.

G cluster_synthesis Synthesis Stage cluster_purification Purification (Optional) cluster_characterization Characterization Stage start Reactants (e.g., UCl4 + H2 or UH3 + HCl) reaction High-Temperature Reaction (Controlled Atmosphere) start->reaction Heating product Crude UCl3 Product reaction->product purify Sublimation or Recrystallization product->purify pure_product Purified UCl3 Powder purify->pure_product xrd X-ray Diffraction (XRD) pure_product->xrd dsc Differential Scanning Calorimetry (DSC) pure_product->dsc chem_analysis Chemical Analysis (e.g., ICP-MS) pure_product->chem_analysis struct_prop Structural Properties (Crystal System, Lattice Params) xrd->struct_prop thermal_prop Thermal Properties (Melting Point) dsc->thermal_prop purity_prop Purity & Composition chem_analysis->purity_prop

Caption: Workflow for UCl₃ Synthesis and Characterization.

References

The Chemical Reactivity of Uranium Trichloride (UCl₃): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Uranium trichloride (B1173362) (UCl₃), a green crystalline solid, is a pivotal compound in the field of actinide chemistry. Its utility spans from its role as a precursor in the synthesis of complex organometallic frameworks to its application as a catalyst in various chemical transformations. This technical guide provides a comprehensive overview of the chemical reactivity of UCl₃ with a range of common laboratory reagents, supported by experimental protocols and quantitative data where available. Understanding these reactions is crucial for the safe handling and innovative application of this versatile, yet sensitive, compound.

Reaction with Water and Protic Solvents

Uranium trichloride is highly hygroscopic and readily dissolves in water.[1] In aqueous solutions, UCl₃ undergoes hydrolysis, a reaction that is suppressed in the presence of hydrochloric acid, indicating the formation of more stable chloro complexes.[1] While detailed kinetic studies on the hydrolysis of UCl₃ are not extensively documented in publicly available literature, the formation of hydrates is known. Several hydrated forms of uranium(III) chloride have been identified, including UCl₃·2H₂O·2CH₃CN, UCl₃·6H₂O, and UCl₃·7H₂O.[2] The reaction with water is generally expected to proceed with the evolution of hydrogen gas and the formation of uranium(III) hydroxide (B78521) or oxyhydroxide precipitates, which can be further oxidized by water or dissolved oxygen.

Reaction with Alcohols:

The reactivity of UCl₃ with alcohols such as methanol, ethanol, and propanol (B110389) is anticipated to result in the formation of uranium(III) alkoxides through alcoholysis reactions. These reactions involve the displacement of chloride ligands by alkoxide groups. The general reaction can be represented as:

UCl₃ + 3 ROH → U(OR)₃ + 3 HCl

The reaction conditions, such as temperature and the nature of the alcohol, will influence the reaction rate and the completeness of the substitution. The resulting uranium alkoxides are themselves reactive species and can serve as precursors for further synthetic transformations.

Reactivity with Acids and Bases

Acids:

This compound's stability in hydrochloric acid solutions suggests the formation of chloro-uranium(III) complexes.[1] Reactions with other mineral acids, such as sulfuric acid (H₂SO₄) and nitric acid (HNO₃), are expected to be more complex.

  • Sulfuric Acid: Concentrated sulfuric acid is a strong oxidizing agent and may oxidize U(III) to higher oxidation states, such as U(IV) or U(VI), with the concurrent reduction of the sulfate (B86663) ion. The reaction products will depend on the concentration of the acid and the reaction temperature.

  • Nitric Acid: Nitric acid is a powerful oxidizing agent. Its reaction with UCl₃ is likely to be vigorous, leading to the oxidation of U(III) to uranyl(VI) nitrate (B79036) (UO₂(NO₃)₂) and the evolution of nitrogen oxides.

Bases:

  • Strong Bases (NaOH, KOH): In aqueous solutions, strong bases like sodium hydroxide and potassium hydroxide will react with UCl₃ to precipitate uranium(III) hydroxide, U(OH)₃. The reaction is a straightforward metathesis reaction:

    UCl₃(aq) + 3 NaOH(aq) → U(OH)₃(s) + 3 NaCl(aq)

    The resulting uranium(III) hydroxide is a solid that can be isolated from the solution.

  • Weak Bases (Ammonia): Ammonia (B1221849) can act as both a precipitating agent and a complexing ligand. In aqueous ammonia, UCl₃ will likely precipitate as uranium(III) hydroxide. In anhydrous conditions, ammonia can coordinate to the uranium center to form ammine complexes, such as [U(NH₃)ₙ]³⁺. The formation of such complexes is a common feature of transition metal and actinide chemistry.[3]

Oxidation and Reduction Reactions

Uranium(III) is a reducing agent and can be oxidized to higher oxidation states, most commonly U(IV) and U(VI). This oxidation can be effected by a variety of oxidizing agents, including air (oxygen), halogens, and strong mineral acids. The relative ease of oxidation makes the handling of UCl₃ under inert atmospheric conditions, such as in a glovebox, essential.

Conversely, U(IV) compounds can be reduced to U(III) species. For instance, UCl₄ can be reduced to UCl₃ by heating with hydrogen gas or by reaction with uranium metal in a molten salt medium.[2]

Reactions with Organic Compounds and Catalytic Activity

This compound is a key starting material in organouranium chemistry. It reacts with various organic ligands and reagents to form a diverse range of organometallic complexes.

  • Organometallic Synthesis: UCl₃ reacts with reagents like sodium methylcyclopentadienide in tetrahydrofuran (B95107) (THF) to produce uranium metallocene complexes.[2] The THF adduct of UCl₃, often formulated as UCl₃(THF)ₓ, is a commonly used starting material for such syntheses due to its improved solubility in organic solvents.

  • Catalytic Applications: UCl₃ has been reported to act as a catalyst in certain organic reactions. For example, it catalyzes the reaction between lithium aluminum hydride (LiAlH₄) and olefins to produce alkyl aluminate compounds.[1] Its Lewis acidic nature suggests potential applications in other acid-catalyzed reactions, such as Friedel-Crafts alkylations and acylations, although specific examples are not widely documented.[4][5][6][7]

Data Presentation

Table 1: Summary of UCl₃ Reactivity with Common Reagents

Reagent ClassSpecific ReagentExpected Reaction TypePrimary ProductsNotes
Protic Solvents Water (H₂O)Hydrolysis, HydrationU(OH)₃, Hydrates, H₂Reaction is suppressed in HCl.
Alcohols (ROH)AlcoholysisU(OR)₃, HClFormation of uranium alkoxides.
Acids Hydrochloric Acid (HCl)Complexation[UClₓ]⁽³⁻ˣ⁾⁻UCl₃ is stable in HCl solutions.
Sulfuric Acid (H₂SO₄)RedoxU(IV)/U(VI) sulfates, SO₂U(III) is likely oxidized.
Nitric Acid (HNO₃)RedoxUO₂(NO₃)₂, NOxVigorous reaction expected.
Bases Sodium Hydroxide (NaOH)PrecipitationU(OH)₃, NaClForms insoluble hydroxide.
Ammonia (NH₃)Precipitation/ComplexationU(OH)₃ or [U(NH₃)ₙ]³⁺Product depends on conditions.
Organic Reagents Sodium MethylcyclopentadienideMetathesisUranium metallocenesSynthesis of organometallic complexes.
Lithium Aluminum Hydride (LiAlH₄) + OlefinsCatalysisAlkyl aluminatesUCl₃ acts as a catalyst.

Experimental Protocols

Detailed experimental protocols for the reactions of UCl₃ are scarce in readily accessible literature, primarily due to the air- and moisture-sensitive nature of the compound. All manipulations should be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Glassware must be rigorously dried before use.[8]

General Protocol for Handling UCl₃:

  • Environment: All operations involving solid UCl₃ or its solutions should be conducted in a glovebox with an inert atmosphere (<1 ppm O₂, <1 ppm H₂O).

  • Glassware: All glassware must be oven-dried at a high temperature (e.g., 120 °C) for several hours and then cooled under vacuum or in the inert atmosphere of the glovebox.

  • Solvents: Anhydrous solvents, typically purified by distillation from appropriate drying agents or by passing through a solvent purification system, must be used for all reactions.

  • Transfer of Reagents: Solid UCl₃ should be weighed and transferred within the glovebox. Solutions are best handled using gas-tight syringes or cannulas.

  • Safety: Wear appropriate personal protective equipment, including safety glasses, a lab coat, and gloves. A full risk assessment should be conducted before handling uranium compounds due to their radioactivity and chemical toxicity.[9][10][11][12]

Illustrative Protocol for the Synthesis of a UCl₃-THF Adduct:

This protocol is adapted from general procedures for the synthesis of actinide-THF adducts.

  • In a glovebox, place a known quantity of anhydrous UCl₃ into a Schlenk flask equipped with a magnetic stir bar.

  • Add a sufficient volume of anhydrous tetrahydrofuran (THF) to the flask to fully dissolve the UCl₃.

  • Stir the solution at room temperature for several hours to ensure complete coordination of the THF.

  • The product, UCl₃(THF)ₓ, can be used in solution for subsequent reactions or isolated by removing the solvent under vacuum. The exact number of coordinated THF molecules (x) may vary depending on the isolation conditions.

Mandatory Visualization

Reaction_Pathways_of_UCl3 cluster_aqueous Aqueous Reactions cluster_nonaqueous Non-Aqueous Reactions UCl3 UCl3 H2O H₂O UCl3->H2O Hydrolysis HCl HCl (aq) UCl3->HCl Complexation NaOH NaOH (aq) UCl3->NaOH Precipitation NH3_aq NH₃ (aq) UCl3->NH3_aq Precipitation ROH ROH UCl3->ROH Alcoholysis NH3_anhydrous NH₃ (anhydrous) UCl3->NH3_anhydrous Complexation NaCp_Me Na(C₅H₄Me) in THF UCl3->NaCp_Me Metathesis U_OH_3 U(OH)₃ (precipitate) H2O->U_OH_3 UClx [UClₓ]³⁻ˣ (solution) HCl->UClx NaOH->U_OH_3 NH3_aq->U_OH_3 U_OR_3 U(OR)₃ ROH->U_OR_3 U_NH3_n [U(NH₃)ₙ]³⁺ NH3_anhydrous->U_NH3_n U_metallocene Uranium Metallocene NaCp_Me->U_metallocene

Caption: Reaction pathways of UCl₃ with common reagents.

Experimental_Workflow_UCl3 start Start: Anhydrous UCl₃ glovebox Inert Atmosphere Glovebox start->glovebox schlenk Dried Schlenk Flask glovebox->schlenk solvent Add Anhydrous Solvent schlenk->solvent reagent Add Reagent via Syringe/Cannula solvent->reagent reaction Reaction under Inert Atmosphere (Stirring, Temperature Control) reagent->reaction workup Workup (Filtration, Extraction, etc.) reaction->workup isolation Product Isolation (Crystallization, Evaporation) workup->isolation characterization Product Characterization (Spectroscopy, X-ray Diffraction) isolation->characterization end End: Characterized Product characterization->end

Caption: General experimental workflow for handling UCl₃.

References

Spectroscopic Signature of Uranium(III) Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic signature of uranium(III) chloride (UCl₃), a compound of significant interest in advanced nuclear fuel cycles and materials science. This document details the characteristic features of UCl₃ across various spectroscopic techniques, including Raman, Infrared (IR), UV-Visible-Near Infrared (UV-Vis-NIR), and X-ray Absorption Spectroscopy (XAS). The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and application of uranium compounds.

Vibrational Spectroscopy: Probing the Molecular Structure

Vibrational spectroscopy provides insights into the bonding and structural arrangement of atoms within a molecule. For UCl₃, both Raman and Infrared spectroscopy offer unique fingerprints of its molecular vibrations.

Raman Spectroscopy

Raman spectroscopy has been effectively used to characterize the vibrational modes of solid UCl₃, even at elevated temperatures.[1][2][3][4][5] The crystalline structure of UCl₃, which belongs to the hexagonal P6₃/m space group, dictates its Raman-active modes.[6][7]

The Raman active vibrational modes of solid UCl₃ have been experimentally determined and are summarized in the table below. Density Functional Theory (DFT) calculations have predicted six Raman-active modes (2A_g + 1E_1g + 3E_2g), five of which have been experimentally observed.[1][5][8] The intensity of the sixth mode is presumed to be below the detection limit of the experiments.[8]

Temperature (K)E₂g (cm⁻¹)A_g (cm⁻¹)E₁g (cm⁻¹)E₂g (cm⁻¹)A_g (cm⁻¹)E₂g (cm⁻¹)
29873.6168.3174.7186.1201.6204.5
47372.8166.5172.9184.1199.2202.3
67271.7164.2170.6181.6196.1199.5
87170.4161.9168.1178.7192.9196.4

Note: The band positions show a negative temperature derivative, indicating a red-shift with increasing temperature due to the elongation of U-Cl bonds.[1][2][4]

A typical experimental setup for obtaining high-temperature Raman spectra of UCl₃ involves the following steps:

  • Sample Preparation: Due to the hygroscopic and air-sensitive nature of UCl₃, all sample handling must be performed in an inert atmosphere, such as an argon-filled glovebox with oxygen and moisture levels maintained at ≤1 ppm.[1][8][9][10][11] The UCl₃ sample is typically synthesized from uranium metal and its purity verified by techniques like powder X-ray diffraction (pXRD).[1]

  • Sample Encapsulation: A small amount of the powdered UCl₃ sample is loaded into a silica (B1680970) (SiO₂) or quartz capillary tube inside the glovebox.[1][12] The capillary is then evacuated and flame-sealed.[1]

  • Spectrometer Setup: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm) is used.[1][5] The instrument is calibrated using a standard reference material.

  • High-Temperature Measurement: The sealed capillary containing the UCl₃ sample is placed in a heating stage (e.g., Linkam TS1500).[1][5] Spectra are collected at various temperatures, allowing for thermal equilibration at each temperature point.[1][5]

  • Data Analysis: The collected spectra are background-subtracted, and the Raman bands are identified and their positions determined through spectral deconvolution.[1][5]

Experimental_Workflow_Raman cluster_glovebox Inert Atmosphere Glovebox cluster_spectrometer Raman Spectrometer UCl3_powder UCl₃ Powder Capillary Silica Capillary UCl3_powder->Capillary Loading Sealed_Capillary Sealed_Capillary Capillary->Sealed_Capillary Flame Sealing under Vacuum Heating_Stage Heating Stage Sealed_Capillary->Heating_Stage Placement Detector Detector Heating_Stage->Detector Laser 785 nm Laser Laser->Heating_Stage Data_Analysis Data Analysis (Background Subtraction, Deconvolution) Detector->Data_Analysis Spectral Data Final_Spectra Final_Spectra Data_Analysis->Final_Spectra Processed Spectra & Band Positions

Experimental workflow for high-temperature Raman spectroscopy of UCl₃.

Infrared (IR) Spectroscopy
Vibrational ModeWavenumber (cm⁻¹)Symmetry
U-Cl Bending126.4A_u
U-Cl Bending132.6E₁u
U-Cl Stretching187.7E₁u

Note: These are theoretically predicted values and await experimental verification.[8]

A general procedure for obtaining the IR spectrum of an air-sensitive solid like UCl₃ is as follows:

  • Sample Preparation (Inert Atmosphere): In a glovebox, a small amount of the finely ground UCl₃ powder is mixed with a dry, IR-transparent matrix material such as potassium bromide (KBr) or cesium iodide (CsI).[3] Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of mineral oil.[3]

  • Sample Holder: For the KBr/CsI method, the mixture is pressed into a thin, transparent pellet using a hydraulic press. For the Nujol mull, the paste is spread between two salt plates (e.g., KBr or NaCl).[3]

  • Spectrometer: The sample holder is placed in the beam path of an FTIR spectrometer.

  • Data Acquisition: The infrared spectrum is recorded. A background spectrum of the pure matrix material is also collected for subtraction.

Experimental_Workflow_IR cluster_glovebox Inert Atmosphere Glovebox cluster_spectrometer FTIR Spectrometer UCl3_powder UCl₃ Powder Mixture Mixture UCl3_powder->Mixture Mixing & Grinding Matrix KBr/CsI Powder or Nujol Matrix->Mixture Pellet_or_Mull KBr Pellet or Nujol Mull on Salt Plates Mixture->Pellet_or_Mull Pressing or Spreading FTIR_Spectrometer FTIR Spectrometer Pellet_or_Mull->FTIR_Spectrometer Placement in Sample Holder Detector Detector FTIR_Spectrometer->Detector IR_Source IR Source IR_Source->FTIR_Spectrometer Data_Analysis Data Analysis (Background Subtraction) Detector->Data_Analysis Spectral Data Final_Spectrum Final_Spectrum Data_Analysis->Final_Spectrum Processed Spectrum

Experimental workflow for Infrared spectroscopy of UCl₃.

UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy: Electronic Transitions

UV-Vis-NIR spectroscopy probes the electronic transitions within the uranium(III) ion. In molten chloride salts, U(III) exhibits characteristic absorption bands.[13][14][15][16]

The electronic absorption spectrum of U(III) in molten LiCl-KCl eutectic is characterized by several absorption bands, with the most prominent ones attributed to 5f → 6d transitions.[8]

Wavelength (nm)Wavenumber (cm⁻¹)AssignmentMolar Absorptivity (ε, L mol⁻¹ cm⁻¹)
~480~208335f → 6dNot explicitly reported, but significant
~563~177625f → 6dNot explicitly reported, but significant
~899~11123⁵I₉/₂ → ⁵I₁₁/₂ (f-f transition)~25 (estimated)

Note: The exact peak positions and molar absorptivities can be influenced by temperature and the specific molten salt composition.[13][15]

  • Furnace and Cell Assembly: A high-temperature furnace capable of accommodating a spectrophotometer cell is required.[4][17][18][19] The cell is typically made of quartz or sapphire and has a defined path length.[4]

  • Salt Preparation: The eutectic salt mixture (e.g., LiCl-KCl) is dried under vacuum at high temperature to remove any moisture.[19]

  • Sample Preparation (Inert Atmosphere): Inside a glovebox, the dried eutectic salt is melted in the spectrophotometer cell. A known amount of UCl₃ is then added to the molten salt to achieve the desired concentration.[15]

  • Spectrometer: A UV-Vis-NIR spectrophotometer with fiber optic cables is often used to direct the light beam through the furnace and the molten salt sample.[20]

  • Data Acquisition: A background spectrum of the pure molten salt is recorded. Then, the absorption spectrum of the UCl₃-containing molten salt is measured over the desired wavelength range.

X-ray Absorption Spectroscopy (XAS): Local Atomic Environment

X-ray absorption spectroscopy provides detailed information about the local coordination environment and oxidation state of the uranium atoms in UCl₃.

X-ray Absorption Near Edge Structure (XANES)

The XANES region of the spectrum is sensitive to the oxidation state and coordination geometry of the absorbing atom. For UCl₃, the U L₃-edge XANES spectrum confirms the +3 oxidation state of uranium.[3][21][22][23][24] The position of the absorption edge is shifted to lower energy compared to U(IV) compounds.[3][21]

Extended X-ray Absorption Fine Structure (EXAFS)

The EXAFS region provides quantitative information about the number and distance of neighboring atoms. For molten UCl₃ in a LiCl-KCl eutectic, EXAFS studies have revealed the following structural parameters.[3][21]

ParameterValue
First U-Cl Coordination Number7.3 ± 0.6
First U-Cl Bond Distance (Å)2.82 ± 0.1

Note: These values indicate that in the molten state, the uranium(III) ion is coordinated by approximately seven chloride ions.[3][21]

  • Sample Preparation: Similar to other techniques, the UCl₃ and the salt matrix are handled in an inert atmosphere to prevent oxidation and hydration.[3]

  • Sample Containment: The molten salt sample is contained in a cell made of a material that is transparent to X-rays and resistant to the corrosive molten salt at high temperatures.

  • Synchrotron Beamline: XAS measurements are typically performed at a synchrotron radiation facility to achieve the required X-ray flux and energy resolution.[1]

  • Data Collection: The X-ray absorption spectrum is recorded at the U L₃-edge in either transmission or fluorescence mode.

  • Data Analysis: The EXAFS data is analyzed to extract structural parameters such as coordination numbers and bond distances using specialized software.[1]

Logical_Relationship_Spectroscopy cluster_properties Molecular Properties cluster_techniques Spectroscopic Techniques UCl3 Uranium(III) Chloride (UCl₃) Vibrational_Modes Vibrational Modes (Stretching, Bending) UCl3->Vibrational_Modes Electronic_Structure Electronic Structure (5f³ configuration) UCl3->Electronic_Structure Local_Coordination Local Coordination Environment (Coordination Number, Bond Distances) UCl3->Local_Coordination Oxidation_State Oxidation State (U³⁺) UCl3->Oxidation_State Raman Raman Spectroscopy Vibrational_Modes->Raman Probes IR Infrared Spectroscopy Vibrational_Modes->IR Probes UV_Vis_NIR UV-Vis-NIR Spectroscopy Electronic_Structure->UV_Vis_NIR Probes XAS X-ray Absorption Spectroscopy (XANES & EXAFS) Local_Coordination->XAS Probes Oxidation_State->XAS Probes

Relationship between UCl₃ properties and spectroscopic techniques.

Conclusion

The spectroscopic signature of uranium(III) chloride is well-defined across several key analytical techniques. Raman and Infrared spectroscopies provide detailed information on its vibrational modes, characteristic of its crystal structure. UV-Vis-NIR spectroscopy reveals the electronic transitions of the U(III) ion, which are sensitive to its coordination environment. X-ray absorption spectroscopy offers precise details on the oxidation state and the local atomic structure, including coordination numbers and interatomic distances, particularly in the molten state. This in-depth technical guide, with its compiled quantitative data and detailed experimental protocols, serves as a foundational resource for researchers working with this important actinide compound.

References

An In-depth Technical Guide to the Phase Diagrams of Uranium Trichloride with Alkali Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the binary phase diagrams of uranium trichloride (B1173362) (UCl₃) with alkali metal chlorides (LiCl, NaCl, KCl, RbCl, and CsCl). This information is critical for researchers, scientists, and professionals involved in the development of molten salt reactors and pyrochemical reprocessing of spent nuclear fuel, where these salt mixtures are often utilized as fuel carriers or electrolytes.

Introduction

The study of phase equilibria in UCl₃-alkali chloride systems is essential for understanding the physicochemical properties of these molten salt mixtures. The phase diagrams reveal crucial information about melting point depression, the formation of intermediate compounds, and the compositional ranges for stable liquid phases, all of which are vital for the design and safe operation of high-temperature nuclear systems. The behavior of these systems is governed by the interaction between the U³⁺ ions and the alkali chloride solvent, which varies systematically with the size and charge density of the alkali cation.

Data Presentation: UCl₃-Alkali Chloride Binary Systems

The following tables summarize the key quantitative data for the phase diagrams of uranium trichloride with various alkali chlorides. The data has been compiled from multiple literature sources.

LiCl-UCl₃ System

The LiCl-UCl₃ system is a simple eutectic system with no intermediate compound formation reported.[1]

FeatureTemperature (°C)Temperature (K)Composition (mol% UCl₃)Reference(s)
Eutectic Point490 ± 2763 ± 225[2][3]
Eutectic Point490 ± 5763 ± 525[4]
Eutectic Point490 ± 2763 ± 226.5[4]
Eutectic Point49276524.2[4]
NaCl-UCl₃ System

The NaCl-UCl₃ system is characterized as a simple eutectic system with no observed intermediate phases.[1]

FeatureTemperature (°C)Temperature (K)Composition (mol% UCl₃)Reference(s)
Eutectic Point470.15743.336.8[5]

Note: A recent study suggests a potential 30-40°C increase in the liquidus temperature on the NaCl-rich side of the phase diagram compared to previously reported data.[6] Another publication mentions the apparent discovery of a previously unreported intermediate compound in this system.[7]

KCl-UCl₃ System

The KCl-UCl₃ system is more complex, featuring the formation of congruently and incongruently melting compounds. The compound K₂UCl₅ is well-established.[2][3] Some studies have also reported the existence of K₃UCl₆, though its presence is not universally confirmed.[1][8]

FeatureTemperature (°C)Temperature (K)Composition (mol% UCl₃)Reference(s)
Eutectic Point (e₁)554 ± 3827 ± 319[2][3]
Eutectic Point (e₂)532 ± 4805 ± 457[2][3]
Congruent Melting (K₂UCl₅)--33.3[2][3]
Peritectic (formation of K₃UCl₆)~527~800-[8]
Congruent Melting (K₃UCl₆)~619~89225[8]
RbCl-UCl₃ and CsCl-UCl₃ Systems

Detailed experimental phase diagrams for the RbCl-UCl₃ and CsCl-UCl₃ systems are less commonly available in the cited literature. However, thermodynamic modeling has been performed for these systems, with some parameters being estimated based on trends in analogous systems.[9] The formation of intermediate compounds is expected to be more prevalent in these systems due to the larger size of the rubidium and cesium cations.

Experimental Protocols

The determination of phase diagrams for these high-temperature, air-sensitive systems requires specialized experimental techniques. The most common methodologies cited in the literature are Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA), often coupled with X-ray Diffraction (XRD) for phase identification.

Sample Preparation
  • Starting Materials : High-purity anhydrous alkali chlorides and this compound are used. UCl₃ is often synthesized in situ or handled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation and hydrolysis.

  • Mixing : Precisely weighed amounts of the constituent salts are thoroughly mixed to achieve the desired compositions.

  • Encapsulation : The salt mixtures are typically sealed in crucibles made of inert materials such as quartz, tantalum, or nickel under vacuum or an inert atmosphere to prevent reaction with the container and the atmosphere during heating.

Thermal Analysis (DSC/DTA)
  • Principle : DSC and DTA measure the difference in heat flow (DSC) or temperature (DTA) between a sample and a reference material as a function of temperature. Phase transitions (melting, eutectic, peritectic) are detected as endothermic or exothermic peaks in the thermal analysis curves.

  • Procedure :

    • The encapsulated sample and a reference (usually an empty crucible) are placed in the DSC/DTA instrument.

    • The furnace is heated and cooled at a controlled rate (e.g., 1-10 K/min).

    • The onset and peak temperatures of the thermal events are recorded during both heating and cooling cycles to determine transition temperatures and check for thermal equilibrium.

Phase Identification (X-ray Diffraction)
  • Principle : XRD is used to identify the crystalline phases present in a sample after it has been thermally cycled and cooled to room temperature. The diffraction pattern of the sample is compared to known patterns of the pure components and any potential intermediate compounds.

  • Procedure :

    • After thermal analysis, the solidified salt mixture is ground into a fine powder in an inert atmosphere.

    • The powder is mounted on a sample holder, often with a protective dome to prevent air exposure during the measurement.

    • The sample is irradiated with X-rays, and the diffracted X-rays are detected at various angles to produce a diffraction pattern.

Visualizations

Experimental Workflow

The following diagram illustrates the typical experimental workflow for determining a binary phase diagram of UCl₃ with an alkali chloride.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Start High-Purity Starting Materials (UCl3, Alkali Chloride) Weighing Precise Weighing Start->Weighing Mixing Thorough Mixing Weighing->Mixing Encapsulation Encapsulation in Inert Crucible Mixing->Encapsulation DSC_DTA Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) Encapsulation->DSC_DTA Thermal Cycling XRD X-ray Diffraction (XRD) DSC_DTA->XRD Phase Identification ThermoData Thermodynamic Data (Eutectics, etc.) DSC_DTA->ThermoData PhaseDiagram Phase Diagram Construction XRD->PhaseDiagram ThermoData->PhaseDiagram

Experimental workflow for phase diagram determination.
Influence of Alkali Cation on Phase Diagram Complexity

This diagram illustrates the logical relationship between the properties of the alkali chloride cation and the resulting complexity of the phase diagram with this compound.

CationInfluence CationSize Increasing Cation Radius (Li⁺ → Cs⁺) Polarization Decreasing Polarizing Power of Alkali Cation CationSize->Polarization SimpleEutectic Simple Eutectic (e.g., LiCl-UCl₃) ChargeDensity Decreasing Charge Density (Li⁺ → Cs⁺) ChargeDensity->Polarization ComplexFormation Increasing Stability of [UCl₆]³⁻ Complex Anions Polarization->ComplexFormation CompoundFormation Intermediate Compound Formation (e.g., K₂UCl₅ in KCl-UCl₃) ComplexFormation->CompoundFormation IncreasedComplexity Increased Number and Stability of Compounds (RbCl-UCl₃, CsCl-UCl₃) CompoundFormation->IncreasedComplexity

Influence of alkali cation properties on phase diagram features.

References

Methodological & Application

Application Notes and Protocols: Uranium Trichloride as a Precursor for Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of uranium trichloride (B1173362) (UCl₃) and its solvated adducts as precursors in the synthesis of organometallic uranium(III) complexes. The methodologies outlined are critical for researchers exploring the unique reactivity, electronic structure, and catalytic potential of these f-block compounds.

Introduction

Uranium trichloride is a valuable starting material for accessing low-valent organouranium(III) complexes. These compounds are of significant interest due to their unique electronic properties and reactivity, which have potential applications in small molecule activation, catalysis, and materials science. While uranium tetrachloride (UCl₄) is a more common starting material, protocols often involve its reduction to a U(III) species in situ. The use of well-defined UCl₃ precursors, such as their tetrahydrofuran (B95107) (THF) adducts, offers a more controlled entry into uranium(III) organometallic chemistry. This document details the preparation of a key UCl₃ precursor and its subsequent use in the synthesis of cyclopentadienyl (B1206354) uranium(III) complexes.

Synthesis of Uranium(III) Chloride Precursors

The direct use of unsolvated UCl₃ can be challenging due to its low solubility in common organic solvents. Therefore, the synthesis of THF adducts, such as UCl₃(THF)x, is a crucial first step. These adducts are more soluble and reactive, making them excellent precursors for subsequent organometallic reactions.

Protocol: Synthesis of UCl₃(THF)₂

This protocol is adapted from the reduction of UCl₄ using potassium hydride (KH) or potassium graphite (B72142) (KC₈)[1][2].

Reaction Scheme:

UCl₄ + K → UCl₃ + KCl

Materials:

  • Uranium tetrachloride (UCl₄)

  • Potassium hydride (KH) or Potassium graphite (KC₈)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O) or pentane (B18724)

  • Celite®

  • Schlenk flask and standard Schlenk line equipment

  • Inert atmosphere glovebox

Procedure:

  • Preparation: Inside an inert atmosphere glovebox, add UCl₄ (1.0 g, 2.63 mmol) and KH (0.106 g, 2.63 mmol) or KC₈ (0.355 g, 2.63 mmol) to a Schlenk flask equipped with a magnetic stir bar.

  • Reaction: Add approximately 30 mL of anhydrous THF to the flask. The solution will typically change color from green to purple, indicating the reduction of U(IV) to U(III). A precipitate of KCl will also form.

  • Stirring: Stir the reaction mixture at room temperature for at least 4 hours to ensure complete reduction.

  • Filtration: Filter the mixture through a pad of Celite® to remove the KCl precipitate and any unreacted reducing agent.

  • Crystallization: Concentrate the purple filtrate under vacuum to approximately 10-15 mL. Crystallization can be induced by vapor diffusion with diethyl ether or pentane at -30 °C.

  • Isolation: Isolate the resulting blue crystals of UCl₃(THF)₂ by decantation, wash with a small amount of cold diethyl ether or pentane, and dry under vacuum.

Quantitative Data:

ParameterValueReference
Typical Yield50-70%[1]
AppearanceBlue crystalline solid[1]

Synthesis of Organometallic Uranium(III) Complexes

The following protocols describe the synthesis of mono- and bis(pentamethylcyclopentadienyl) uranium(III) complexes via salt metathesis from a UCl₃ precursor. These are model reactions demonstrating the utility of UCl₃(THF)₂.

Protocol: Synthesis of Mono(pentamethylcyclopentadienyl)uranium(III) Dichloride, (C₅Me₅)UCl₂(THF)x

This protocol is analogous to the synthesis of the corresponding iodide complex from UI₃(THF)₄[3].

Reaction Scheme:

UCl₃(THF)₂ + K(C₅Me₅) → (C₅Me₅)UCl₂(THF)x + KCl

Materials:

  • UCl₃(THF)₂

  • Potassium pentamethylcyclopentadienide (K(C₅Me₅))

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene (B28343) or hexane (B92381)

  • Celite®

  • Schlenk flask and standard Schlenk line equipment

  • Inert atmosphere glovebox

Procedure:

  • Preparation: In a glovebox, dissolve UCl₃(THF)₂ (1.0 g, 2.04 mmol) in approximately 40 mL of anhydrous THF in a Schlenk flask.

  • Ligand Addition: In a separate flask, dissolve one equivalent of K(C₅Me₅) (0.356 g, 2.04 mmol) in THF. Slowly add this solution to the stirring solution of UCl₃(THF)₂ at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Remove the THF under vacuum. Extract the resulting solid with toluene or hexane to separate the product from the KCl byproduct.

  • Purification: Filter the extract through a pad of Celite®. Concentrate the filtrate and cool to -30 °C to induce crystallization.

  • Isolation: Isolate the crystalline product, wash with a small amount of cold hexane, and dry under vacuum.

Protocol: Synthesis of Bis(pentamethylcyclopentadienyl)uranium(III) Chloride, (C₅Me₅)₂UCl(THF)x

This protocol is analogous to the synthesis of the corresponding iodide complex from UI₃(THF)₄[3].

Reaction Scheme:

UCl₃(THF)₂ + 2 K(C₅Me₅) → (C₅Me₅)₂UCl(THF)x + 2 KCl

Materials:

  • UCl₃(THF)₂

  • Potassium pentamethylcyclopentadienide (K(C₅Me₅))

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene or hexane

  • Celite®

  • Schlenk flask and standard Schlenk line equipment

  • Inert atmosphere glovebox

Procedure:

  • Preparation: In a glovebox, dissolve UCl₃(THF)₂ (1.0 g, 2.04 mmol) in approximately 40 mL of anhydrous THF in a Schlenk flask.

  • Ligand Addition: In a separate flask, dissolve two equivalents of K(C₅Me₅) (0.712 g, 4.08 mmol) in THF. Slowly add this solution to the stirring solution of UCl₃(THF)₂ at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Remove the THF under vacuum. Extract the resulting solid with toluene or hexane.

  • Purification: Filter the extract through a pad of Celite®. Concentrate the filtrate and cool to -30 °C to induce crystallization.

  • Isolation: Isolate the crystalline product, wash with a small amount of cold hexane, and dry under vacuum.

Quantitative Data Summary for Organometallic Syntheses:

ProductStarting MaterialLigand EquivalentsTypical YieldReference (Analogous)
(C₅Me₅)UCl₂(THF)xUCl₃(THF)₂1High[3]
(C₅Me₅)₂UCl(THF)xUCl₃(THF)₂2High[3]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the synthetic procedures.

Synthesis_of_UCl3_THF2 UCl4 UCl₄ Reaction Reduction Reaction (RT, 4h) UCl4->Reaction KH KH or KC₈ KH->Reaction THF THF THF->Reaction Filtration Filtration (remove KCl) Reaction->Filtration Crystallization Crystallization (-30°C) Filtration->Crystallization Product UCl₃(THF)₂ Crystallization->Product

Caption: Workflow for the synthesis of UCl₃(THF)₂.

Organometallic_Synthesis_from_UCl3_THF2 UCl3_THF2 UCl₃(THF)₂ Reaction1 Salt Metathesis (RT, 12-24h) UCl3_THF2->Reaction1 Reaction2 Salt Metathesis (RT, 12-24h) UCl3_THF2->Reaction2 KC5Me5_1eq 1 eq. K(C₅Me₅) KC5Me5_1eq->Reaction1 KC5Me5_2eq 2 eq. K(C₅Me₅) KC5Me5_2eq->Reaction2 Workup1 Work-up & Crystallization Reaction1->Workup1 Workup2 Work-up & Crystallization Reaction2->Workup2 Product1 (C₅Me₅)UCl₂(THF)x Workup1->Product1 Product2 (C₅Me₅)₂UCl(THF)x Workup2->Product2

Caption: General workflow for organometallic synthesis from UCl₃(THF)₂.

Applications and Future Directions

Organometallic uranium(III) complexes are powerful reducing agents and exhibit unique reactivity patterns. They are precursors to a wide range of derivatives, including alkyl, aryl, and amide complexes, which are subjects of ongoing research. The development of reliable synthetic routes to these compounds, as detailed in these notes, is fundamental to exploring their potential in:

  • Homogeneous Catalysis: Uranium complexes can catalyze a variety of transformations, including olefin polymerization, hydrogenation, and hydroamination.

  • Small Molecule Activation: The low-valent uranium center can activate small, inert molecules such as N₂, CO, and CO₂, paving the way for novel chemical transformations.

  • Materials Science: The magnetic and electronic properties of organouranium complexes make them interesting candidates for the development of single-molecule magnets and other advanced materials.

The protocols provided herein offer a solid foundation for the synthesis of key organouranium(III) building blocks, enabling further exploration of the rich and complex chemistry of the actinide elements.

References

Synthesis of Uranium Trichloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Uranium trichloride (B1173362) (UCl₃) is a critical starting material in actinide chemistry, serving as a key precursor for the synthesis of various uranium compounds and finding significant application in the pyrometallurgical reprocessing of spent nuclear fuel.[1][2][3] Its synthesis, while achievable through several routes, requires careful handling due to the radioactive and pyrophoric nature of uranium and its compounds. These application notes provide detailed protocols for three common methods of UCl₃ synthesis, tailored for researchers in chemistry, materials science, and nuclear engineering.

I. Synthesis via Reduction of Uranium Tetrachloride (UCl₄)

This method is a widely used laboratory-scale synthesis that offers high yields of UCl₃, often as a tetrahydrofuran (B95107) (THF) adduct, which enhances its stability and solubility in organic solvents.[4]

Quantitative Data:
ParameterValueReference
Starting MaterialUranium Tetrachloride (UCl₄)[4]
Reducing AgentPotassium Hydride (KH) or Potassium Graphite (KC₈)[4]
SolventTetrahydrofuran (THF)[4]
ProductUCl₃(THF)₂[4]
Crystalline Yield65%[4]
Experimental Protocol:

Materials:

  • Uranium Tetrachloride (UCl₄)

  • Potassium Hydride (KH) or Potassium Graphite (KC₈)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Celite®

  • Schlenk flask and line

  • Inert atmosphere glovebox

  • Magnetic stirrer and stir bar

  • Filter cannula

Procedure:

  • Preparation (Inert Atmosphere): All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk techniques. All glassware should be rigorously dried prior to use.

  • Reaction Setup: In a 20 mL scintillation vial or Schlenk flask, combine UCl₄ (0.100 g, 0.263 mmol) and KH (0.0106 g, 0.263 mmol).

  • Solvent Addition: Add 15 mL of anhydrous THF to the vial.

  • Reaction: Stir the mixture vigorously. The reaction progress can be monitored by a color change. The reaction should not be allowed to proceed for more than 8 hours to avoid side reactions.[4]

  • Filtration: Once the reaction is complete, filter the mixture over a pad of Celite® using a filter cannula to remove the potassium chloride (KCl) byproduct and any unreacted starting materials.

  • Crystallization: Concentrate the filtrate to approximately 15 mL under vacuum. Crystallization can be achieved by vapor diffusion with diethyl ether at -30 °C. Blue crystals of UCl₃(THF)₂ should form over several days.[4]

  • Isolation and Storage: Isolate the crystals by decanting the supernatant. Dry the crystals under a gentle stream of inert gas. The product is sensitive to air and moisture and should be stored in an inert atmosphere glovebox.

II. Synthesis in Molten Salt Media via Reaction of Uranium Metal with a Metal Chloride Oxidant

This high-temperature method is particularly relevant for industrial-scale production and pyrochemical processing.[1][5] It involves the direct reaction of uranium metal with a suitable metal chloride oxidant in a molten salt eutectic, such as LiCl-KCl.

Quantitative Data:
ParameterValueReference
Starting MaterialUranium Metal (high surface area)[1][5]
Oxidizing AgentIron(II) Chloride (FeCl₂) or Copper(II) Chloride (CuCl₂)[3][5]
Reaction MediumLiCl-KCl eutectic or NaCl-CaCl₂[5]
Reaction Temperature500 - 600 °C (with FeCl₂)[5]
ProductUCl₃ in molten salt[5]
Yield93% (in LiCl-KCl), 96.7% (in NaCl-CaCl₂)[5]
Experimental Protocol:

Materials:

  • Uranium metal (powder or turnings)

  • Iron(II) Chloride (FeCl₂) or other suitable metal chloride (e.g., CuCl₂, CdCl₂, BiCl₃)[1][5]

  • Lithium Chloride (LiCl) and Potassium Chloride (KCl) (for eutectic mixture)

  • High-temperature furnace (e.g., tube furnace, induction furnace)[1]

  • Inert crucible (e.g., alumina, stainless steel)[5]

  • Inert atmosphere supply (argon)

  • Vacuum pump

Procedure:

  • Salt Preparation: Prepare the LiCl-KCl eutectic mixture (59.5 mol% LiCl, 40.5 mol% KCl). The salt must be thoroughly dried under vacuum at elevated temperatures before use to remove any moisture.

  • Reactant Loading (Inert Atmosphere): In an inert atmosphere glovebox, load the uranium metal and the chosen metal chloride oxidant into the crucible. An excess of uranium metal is recommended to ensure the complete reaction of the oxidant.[1]

  • Furnace Setup: Place the crucible inside the furnace. The furnace should be equipped with a system for maintaining an inert atmosphere and for vacuum application.[1]

  • Reaction:

    • Establish a system pressure of less than ambient but more than 100 torr to prevent the loss of reactants.[1]

    • Heat the furnace to a temperature slightly above the melting point of the metal chloride oxidant to initiate the reaction. For the reaction with FeCl₂ in LiCl-KCl, a temperature of 500 °C is typical.[5]

    • Hold at the reaction temperature to ensure the dissolution and complete reaction of the oxidant.[1]

  • Product Formation: The uranium metal will be oxidized to UCl₃, which will dissolve in the molten salt. The byproduct metal (e.g., Fe, Cu) will precipitate.[5]

  • Cooling and Solidification: After the reaction is complete, cool the furnace to room temperature under an inert atmosphere. The product will be a solid ingot of the salt mixture containing UCl₃.

  • Separation (Optional): In some applications, the byproduct metal can be separated from the molten salt before solidification.[6]

III. Gas-Solid Synthesis using Uranium Hydride and Ammonium (B1175870) Chloride

This method provides a route to UCl₃ that avoids the use of hazardous gases directly and can mitigate the formation of uranium tetrachloride (UCl₄) and oxide impurities.[7][8]

Quantitative Data:
ParameterValueReference
Starting MaterialUranium Hydride (UH₃)[7][8]
Chlorinating AgentAmmonium Chloride (NH₄Cl)[7][8]
Reaction TypeGas-Solid[8]
Intermediate Formation Temp.300 - 350 °C[8]
Decomposition to UCl₃ Temp.650 °C[8]
ProductUCl₃[7]
Cl/U Ratio of Product2.8 - 3.1[7]
Experimental Protocol:

Materials:

  • Uranium Hydride (UH₃) powder

  • Ammonium Chloride (NH₄Cl) powder

  • Vertical tube furnace

  • Quartz reaction tube

  • Inert carrier gas (Argon), optionally mixed with Hydrogen[8]

  • Gas flow controllers

Procedure:

  • Preparation of Uranium Hydride: Uranium hydride (UH₃) is typically prepared by reacting uranium metal with hydrogen gas at elevated temperatures.

  • Reaction Setup: Place the UH₃ powder in a suitable container (e.g., a quartz boat) inside the quartz reaction tube of the vertical tube furnace. Place the NH₄Cl powder in a separate zone of the furnace that can be heated independently to induce sublimation.

  • Inert Atmosphere: Purge the reaction tube with a carrier gas of argon. The inclusion of hydrogen in the carrier gas can help to mitigate the formation of UCl₄ and UO₂ impurities.[8]

  • Formation of Intermediate: Heat the zone containing NH₄Cl to a temperature sufficient for its sublimation (around 300-350 °C). The vaporized NH₄Cl is carried by the argon gas over the UH₃. This leads to the formation of an intermediate uranium ammonium chloride complex.[8]

  • Decomposition to UCl₃: After the initial reaction, increase the temperature of the furnace to 650 °C. This higher temperature decomposes the intermediate complex to yield the final UCl₃ product.[8]

  • Cooling and Collection: Once the reaction is complete, cool the furnace to room temperature under the inert gas flow. The resulting UCl₃ powder can then be collected in an inert atmosphere glovebox.

Experimental Workflow Diagrams

UCl4_Reduction_Workflow Workflow for UCl₃ Synthesis via UCl₄ Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation prep Combine UCl₄ and KH in Schlenk Flask add_thf Add Anhydrous THF prep->add_thf stir Stir at Room Temperature add_thf->stir filter Filter through Celite® stir->filter concentrate Concentrate Filtrate filter->concentrate crystallize Crystallize via Vapor Diffusion with Et₂O concentrate->crystallize isolate Isolate UCl₃(THF)₂ Crystals crystallize->isolate

Caption: Workflow for UCl₃ Synthesis via UCl₄ Reduction.

Molten_Salt_Synthesis_Workflow Workflow for UCl₃ Synthesis in Molten Salt cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_product Product Formation load Load U Metal and Metal Chloride Oxidant into Crucible setup Place Crucible in Furnace and Establish Inert Atmosphere load->setup heat Heat to Reaction Temperature (e.g., 500-600 °C) setup->heat hold Hold at Temperature for Complete Reaction heat->hold cool Cool Furnace to Room Temperature hold->cool collect Collect Solid Ingot of UCl₃ in Salt Matrix cool->collect

Caption: Workflow for UCl₃ Synthesis in Molten Salt.

References

Application Notes and Protocols: Uranium Trichloride in Pyrometallurgical Processing of Spent Nuclear Fuel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrometallurgical processing, or pyroprocessing, is a high-temperature electrometallurgical technique for recycling spent nuclear fuel.[1] This method utilizes a molten salt electrolyte, typically a eutectic mixture of lithium chloride (LiCl) and potassium chloride (KCl), to separate uranium and other actinides from fission products.[1][2] A key reagent in this process is uranium trichloride (B1173362) (UCl₃), which plays a critical role as an oxidant and facilitates the separation process within the electrorefiner.[3][4][5] These application notes provide a detailed overview of the role of UCl₃, experimental protocols for its synthesis and use in electrorefining, and quantitative data relevant to the process.

The Role of Uranium Trichloride (UCl₃)

In the electrorefining of spent nuclear fuel, UCl₃ dissolved in the LiCl-KCl molten salt acts as an oxidant.[3][5] Its primary function is to enable the separation of uranium from more active fission products and minor actinides.[4][6] When spent fuel is introduced into the electrorefiner, the active metals, such as alkali, alkaline earth, and lanthanide fission products, chemically react with UCl₃.[6][7] These active metals are oxidized into their respective chlorides and dissolve in the molten salt, while U³⁺ is reduced to uranium metal.[6] This exchange reaction is crucial for the initial separation steps.

Subsequently, an electric potential is applied. Uranium from the spent fuel anode is electrochemically dissolved into the salt as U³⁺ ions and then transported to a cathode where it is deposited as highly pure uranium metal.[6][7] The concentration of UCl₃ in the electrolyte is a critical parameter that must be maintained to ensure the efficiency of the electrorefining process.[3] Depletion of UCl₃ requires its replenishment to sustain operations.[3][4]

Synthesis of this compound

High-purity UCl₃ is essential for pyroprocessing but is not commercially available and must be synthesized in-house.[3][8] Several methods have been developed for its production.

Protocol 1: Synthesis of UCl₃ via Reaction with Cupric Chloride (CuCl₂)

This method involves the reaction of uranium metal with cupric chloride.[3][4]

Materials and Equipment:

  • Uranium metal

  • Cupric chloride (CuCl₂)

  • Furnace capable of reaching 1200°C

  • Process crucible

  • Condenser

  • Vacuum system

Procedure:

  • Uranium metal and CuCl₂ are charged into a process crucible.

  • The furnace is heated to initiate the reaction between uranium and CuCl₂ to form UCl₃.

  • Following the reaction, the internal pressure of the furnace is reduced using a vacuum system to approximately 100 mtorr.[3]

  • The furnace temperature is increased to approximately 1200°C to distill and remove unreacted chloride salts.[3]

  • The vaporized salts are collected in a condenser, leaving the synthesized UCl₃ product in the crucible.[3]

Protocol 2: Synthesis of UCl₃ via Reaction with Cadmium Chloride (CdCl₂)

This is another established method for UCl₃ synthesis.[3][9]

Materials and Equipment:

  • Uranium metal

  • Cadmium chloride (CdCl₂)

  • LiCl-KCl eutectic salt

  • Reaction vessel

  • Furnace

Procedure:

  • LiCl-KCl-CdCl₂ salt is prepared.

  • Metallic uranium is introduced into the molten salt mixture.

  • The reaction of uranium with CdCl₂ produces UCl₃ and metallic cadmium.[9]

  • The progress of the reaction is monitored by measuring the concentration of CdCl₂ in the salt until its complete consumption, ensuring the full conversion of uranium to UCl₃.[9]

Protocol 3: Synthesis of UCl₃ via Chlorination with Gaseous Chlorine

This process involves the reaction of gaseous chlorine with uranium metal in the presence of liquid cadmium.[10][11]

Materials and Equipment:

  • Uranium metal

  • Cadmium metal

  • LiCl-KCl eutectic salt

  • Chlorine gas generator and supply system

  • UCl₃ chlorinator (reactor) with a furnace

  • Argon gas supply system

  • Off-gas wet scrubber

Procedure:

  • A eutectic salt of LiCl-KCl (59-41 mol%) is prepared and heated to 600°C in the reactor.[10]

  • Uranium metal and cadmium metal are added to the molten salt.[10]

  • Gaseous chlorine is supplied to the reactor, reacting with the liquid cadmium to form CdCl₂.[10][11]

  • The newly formed CdCl₂ then reacts with the uranium in the molten salt to produce UCl₃.[10][11]

  • The reaction is carried out for approximately 6 hours at 600°C under an argon atmosphere.[10]

  • The purity of the resulting LiCl-KCl-UCl₃ salt is confirmed using methods like X-ray diffraction (XRD).[10]

Pyrometallurgical Processing Workflow

The overall workflow for pyrometallurgical processing of spent nuclear fuel involves several key stages where UCl₃ is integral.

PyroprocessingWorkflow cluster_head_end Head-End Processing cluster_electrorefining Electrorefining cluster_cathode_processing Cathode Processing spent_fuel Spent Nuclear Fuel decladding Decladding spent_fuel->decladding chopping Chopping decladding->chopping anode_basket Anode Basket (Chopped Fuel) chopping->anode_basket electrorefiner Electrorefiner (LiCl-KCl-UCl3 at 500°C) solid_cathode Solid Cathode electrorefiner->solid_cathode U Deposit liquid_cathode Liquid Cadmium Cathode electrorefiner->liquid_cathode U/TRU Deposit salt_waste Molten Salt Waste (Fission Products) electrorefiner->salt_waste anode_basket->electrorefiner distillation Salt Distillation solid_cathode->distillation liquid_cathode->distillation casting Casting distillation->casting pure_u Pure Uranium Ingot casting->pure_u u_tru_alloy U/TRU Alloy casting->u_tru_alloy

Caption: Workflow of pyrometallurgical processing of spent nuclear fuel.

Experimental Protocols for Electrorefining

The central step in pyroprocessing is electrorefining, where the separation of uranium occurs.

Materials and Equipment:

  • Electrorefiner vessel

  • LiCl-KCl eutectic salt

  • This compound (UCl₃)

  • Anode baskets (for holding chopped spent fuel)

  • Solid steel mandrel cathode

  • Power supply

  • Inert atmosphere glovebox

Procedure:

  • The electrorefiner vessel is charged with LiCl-KCl eutectic salt and UCl₃, typically to a concentration of around 10 wt%.[7]

  • The salt is heated to the operating temperature, usually 500°C.[7]

  • Chopped spent fuel segments are placed in anode baskets, which are then lowered into the molten salt.[6]

  • Upon immersion, active fission products in the fuel chemically react with the UCl₃ in the salt, forming stable chlorides that dissolve in the electrolyte.[6][7]

  • A steel mandrel cathode is also inserted into the molten salt.

  • A controlled current is applied between the anode baskets and the cathode.

  • Uranium from the fuel segments at the anode is electrochemically oxidized to U³⁺ ions and dissolves into the salt.

  • The U³⁺ ions migrate to the cathode, where they are reduced and deposited as pure uranium metal.[6]

  • Transuranic elements can be co-deposited with uranium on a liquid cadmium cathode.

  • The process is monitored by measuring parameters such as anode resistance to assess the completeness of uranium dissolution.[7][12]

Signaling Pathways and Logical Relationships

The chemical and electrochemical reactions occurring within the electrorefiner are governed by the relative thermodynamic stabilities of the various chloride species.

ElectrorefiningReactions cluster_chemical Chemical Reactions cluster_electrochemical Electrochemical Reactions ActiveFP Active Fission Products (e.g., Cs, Sr, Ln) FP_Cl Fission Product Chlorides (in salt) ActiveFP->FP_Cl + UCl3 UCl3_salt UCl3 (in salt) U_metal Uranium Metal UCl3_salt->U_metal - 3e- Anode Anode (Spent Fuel) U_anode U (in fuel) Anode->U_anode U3_ion U³⁺ (in salt) U_anode->U3_ion Oxidation (-3e⁻) Cathode Cathode U3_ion->Cathode U_cathode U (deposited) Cathode->U_cathode Reduction (+3e⁻)

Caption: Chemical and electrochemical reactions in the electrorefiner.

Quantitative Data

The following tables summarize key quantitative data related to the pyrometallurgical processing involving UCl₃.

Table 1: Operating Conditions for UCl₃ Synthesis and Electrorefining

ParameterValueProcessReference
UCl₃ Synthesis (Chlorination)
Reactant SaltLiCl-KCl (59-41 mol%)UCl₃ Synthesis[10]
Temperature600°CUCl₃ Synthesis[10]
Reaction Time6 hoursUCl₃ Synthesis[10]
UCl₃ Synthesis (Distillation)
Temperature~1200°CUCl₃ Synthesis[3]
Pressure~100 mtorrUCl₃ Synthesis[3]
Electrorefining
ElectrolyteLiCl-KCl EutecticElectrorefining[2]
UCl₃ Concentration~10 wt%Electrorefining[7]
Operating Temperature500°CElectrorefining[2][7]

Table 2: Thermophysical Properties of UCl₃-Containing Molten Salts

PropertySalt CompositionTemperature (°C)ValueReference
Melting Temperature0.61NaCl–0.30UCl₃–0.09PuCl₃551 ± 5-[13]
Density0.10 PuCl₃ in NaCl-UCl₃568 - 1070ρ = 4.04 - 1.0x10⁻³ * T(°C) (g/cm³)[13]
Viscosity70:30 NaCl:UCl₃823 K (550°C)2.29 cP[14]
Viscosity60:40 NaCl:UCl₃823 K (550°C)2.88 cP[14]

Table 3: UCl₃ Synthesis Yields

Chlorinating AgentSalt MediumTemperature (°C)Yield (%)Reference
FeCl₂LiCl-KCl50093[15]
FeCl₂NaCl-CaCl₂60096.7[15]
FeCl₂NaCl85070.6[15]
FeCl₃NaCl-CaCl₂60080.7[15]

Conclusion

This compound is an indispensable component in the pyrometallurgical processing of spent nuclear fuel. Its role as an oxidant in the molten salt electrorefiner is fundamental to the separation of uranium from fission products. The successful operation of pyroprocessing facilities relies on the ability to synthesize high-purity UCl₃ and maintain its concentration within the electrorefiner. The protocols and data presented provide a comprehensive resource for researchers and scientists working in the field of advanced nuclear fuel cycles.

References

Application Notes and Protocols for Electrorefining of Uranium using a UCl₃ Electrolyte

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the electrorefining of uranium in a molten LiCl-KCl eutectic electrolyte containing uranium trichloride (B1173362) (UCl₃). This process is a key technology in the pyrometallurgical reprocessing of spent nuclear fuel, enabling the separation of uranium from fission products and other actinides.

Principle of Uranium Electrorefining

Uranium electrorefining is an electrochemical process conducted at high temperatures in a molten salt medium.[1] The fundamental principle involves the selective dissolution of uranium from an impure anode and its subsequent deposition in a purified form onto a cathode.[1][2]

The process leverages the differences in the standard electrode potentials of uranium and various impurity elements. In a molten LiCl-KCl-UCl₃ electrolyte, impure uranium metal is made the anode. When a potential is applied, uranium and other more electropositive elements (active metals) are oxidized and dissolve into the molten salt as ions. Less electropositive elements (noble metals) remain in the anode basket.[3][4]

At the cathode, uranium ions (U³⁺) from the electrolyte are reduced and deposited as pure, dendritic uranium metal.[5] By carefully controlling the cell potential, a high degree of separation can be achieved.[1] The UCl₃ in the electrolyte is crucial for stabilizing the initial cell voltage.[6]

Experimental Setup and Materials

A typical laboratory-scale uranium electrorefining cell consists of the following components:

  • Electrorefining Cell: A crucible, often made of stainless steel (e.g., 2.25 Cr-1 Mo), housed within a furnace capable of maintaining a stable temperature of around 500°C.[4] The entire setup is enclosed in an inert atmosphere glovebox (e.g., argon) to prevent the oxidation of uranium and other reactive components.[1]

  • Anode: Anode baskets are commonly fabricated from perforated stainless steel and are designed to contain the impure uranium material, which can include chopped segments of spent nuclear fuel.[3][7]

  • Cathode: A solid cathode, typically a steel mandrel or a graphite (B72142) rod, is used for the deposition of purified uranium.[3][8]

  • Electrolyte: A eutectic mixture of lithium chloride (LiCl) and potassium chloride (KCl) containing a specific concentration of uranium trichloride (UCl₃), typically ranging from 1 to 10 wt%.[1][4]

  • Reference Electrode: A stable reference electrode, such as Ag/AgCl, is used to accurately measure and control the potentials of the anode and cathode.[4]

  • Power Supply: A DC power supply is required to apply the necessary voltage and current for the electrolysis process.[1]

Experimental Protocols

Preparation of the LiCl-KCl-UCl₃ Electrolyte

A pure LiCl-KCl-UCl₃ eutectic salt is essential for a successful electrorefining process.[6]

Protocol:

  • Prepare a eutectic mixture of LiCl-KCl (typically 59-41 mol%).

  • The production of UCl₃ can be achieved through the chlorination of uranium metal. One method involves reacting uranium metal with CdCl₂ in the LiCl-KCl eutectic melt.[6]

  • Alternatively, gaseous chlorine can be reacted with liquid cadmium to form CdCl₂, which then reacts with uranium metal in the molten salt to produce UCl₃.[6]

  • The reaction is typically carried out at approximately 600°C in a dedicated chlorinator under an inert argon atmosphere.[6]

  • After the reaction is complete, the molten LiCl-KCl-UCl₃ salt is transferred to the electrorefining cell. This transfer must be conducted under an inert atmosphere to prevent contamination.[6]

Anode and Cathode Preparation

Anode Preparation Protocol:

  • The impure uranium metal or chopped spent fuel segments are loaded into the perforated anode baskets.[4]

  • The loaded anode baskets are then attached to the anode assembly.

Cathode Preparation Protocol:

  • A steel mandrel or graphite rod is cleaned and degreased.

  • The cathode is then attached to the cathode assembly.

Electrorefining Process

Protocol:

  • The electrorefining cell containing the LiCl-KCl-UCl₃ electrolyte is heated to the operating temperature, typically 500°C.[4][5]

  • The anode and cathode assemblies are lowered into the molten salt.

  • An inert gas, such as argon, is continuously purged through the glovebox to maintain an inert atmosphere.[1]

  • A controlled DC voltage is applied between the anode and the cathode. The potential is carefully monitored using the reference electrode to ensure selective dissolution of uranium and to prevent the dissolution of nobler metals.[1][4]

  • The electrorefining process is continued until the desired amount of uranium has been transported from the anode to the cathode. The completion of the process can be indicated by a significant increase in the anode resistance.[3]

  • During the process, the molten salt can be stirred by rotating the anode and cathode assemblies to improve mass transport.[4]

Post-Treatment of Uranium Deposit

The uranium deposited on the cathode is in the form of dendrites and is entrained with the molten salt electrolyte.[9]

Protocol:

  • After the electrorefining is complete, the cathode with the uranium deposit is raised from the molten salt and allowed to cool within the inert atmosphere.

  • The uranium dendrites are mechanically removed from the cathode.

  • The collected dendrites are then subjected to a salt distillation process to remove the adhered LiCl-KCl salt. This is typically done in a separate furnace under vacuum.[9]

  • The salt-free uranium dendrites are then consolidated by melting in a furnace and casting into a solid ingot.[9]

Quantitative Data

The following tables summarize key quantitative data from various studies on uranium electrorefining in a LiCl-KCl-UCl₃ electrolyte.

ParameterValueConditionsReference
Operating Temperature 450 - 500°CLiCl-KCl-UCl₃ electrolyte[4]
UCl₃ Concentration ~1 - 10 wt%In LiCl-KCl eutectic[1][4]
Current Efficiency (Electrorefining) >88%LiCl-KCl-UCl₃ at 500°C[5]
Uranium Dissolution >96 wt%From spent driver fuel[4]
Uranium Recovery >99%Anodic dissolution[1]
ParameterValueConditionsReference
Exchange Current Density (U⁰/U³⁺) 185.4 ± 3.7 A/m²500°C, 1 wt% UCl₃ in LiCl-KCl[10]
Cathodic Transfer Coefficient (U⁰/U³⁺) 0.22 ± 0.01500°C, 1 wt% UCl₃ in LiCl-KCl[10]
Activation Energy (U/U³⁺ reaction) 34.4 kJ/mol-[10]
ParameterValueConditionsReference
Low Current Density < 50 mA/cm²Results in whisker-like dendrites[11]
Medium Current Density 100 - 300 mA/cm²Results in rhombic-like dendrites[11]
High Current Density > 400 mA/cm²Results in smaller rhombic crystals[11]

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_er Electrorefining Phase cluster_post Post-Processing Phase prep_electrolyte Prepare LiCl-KCl-UCl3 Electrolyte er_cell_setup Assemble Electrorefining Cell in Inert Atmosphere prep_electrolyte->er_cell_setup prep_anode Prepare Impure Uranium Anode prep_anode->er_cell_setup prep_cathode Prepare Cathode prep_cathode->er_cell_setup heating Heat to Operating Temperature (~500°C) er_cell_setup->heating electrolysis Apply Potential & Initiate Electrolysis heating->electrolysis deposition Uranium Deposition on Cathode electrolysis->deposition cooling Cool Down & Remove Cathode deposition->cooling dendrite_removal Mechanically Remove Uranium Dendrites cooling->dendrite_removal distillation Salt Distillation dendrite_removal->distillation consolidation Melt & Cast to Ingot distillation->consolidation product Pure Uranium Ingot consolidation->product

Caption: Experimental workflow for uranium electrorefining.

Electrochemical Process

G cluster_anode Anodic Reactions cluster_cathode Cathodic Reaction anode Anode (Impure Uranium) electrolyte Electrolyte (LiCl-KCl-UCl3) anode->electrolyte U³⁺, Mⁿ⁺ ions dissolve U_ox U -> U³⁺ + 3e⁻ M_ox Active Metals (M) -> Mⁿ⁺ + ne⁻ cathode Cathode (Steel or Graphite) U_red U³⁺ + 3e⁻ -> U (pure) electrolyte->cathode U³⁺ ions migrate

Caption: Electrochemical reactions in uranium electrorefining.

References

Catalytic Applications of Uranium Trichloride in Organic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an overview of the catalytic applications of uranium trichloride (B1173362) (UCl₃) in organic synthesis, with a focus on the hydrogenation of olefins. While the use of uranium compounds as catalysts in organic chemistry is not as widespread as that of transition metals, UCl₃ has demonstrated potential in specific transformations. These application notes are compiled from available scientific literature and are intended to provide a starting point for researchers interested in exploring the catalytic potential of this unique f-block element.

Introduction

Uranium, a member of the actinide series, possesses a rich and varied chemistry. In its +3 oxidation state, as uranium trichloride, it can act as a Lewis acid and participate in catalytic cycles. One of the notable catalytic applications of UCl₃ is in the hydrogenation of olefins, a fundamental transformation in organic synthesis for the saturation of carbon-carbon double bonds. This process is particularly relevant in the synthesis of fine chemicals and pharmaceutical intermediates.

Application Note 1: Hydrogenation of Olefins

Reaction: Catalytic hydrogenation of carbon-carbon double bonds using a hydride source.

Catalyst System: this compound (UCl₃) in conjunction with a hydride donor such as lithium hydride (LiH) or lithium aluminium hydride (LiAlH₄).

Description:

This compound in a suitable solvent, such as tetrahydrofuran (B95107) (THF), has been shown to catalyze the transfer of hydride from LiH or LiAlH₄ to olefins, resulting in their hydrogenation to the corresponding alkanes.[1] This catalytic system offers an alternative to traditional transition metal-based hydrogenation catalysts. The reaction proceeds under mild conditions and demonstrates the ability of f-block elements to facilitate important organic transformations.

Key Features:

  • Catalyst: this compound (UCl₃)

  • Hydride Source: Lithium aluminium hydride (LiAlH₄) or Lithium Hydride (LiH)

  • Solvent: Tetrahydrofuran (THF)

  • Substrates: Olefins (e.g., cyclohexene)

Quantitative Data Summary

Due to the limited availability of detailed experimental data in the public domain, a comprehensive quantitative summary is not possible at this time. The following table is a template that can be populated as more data becomes available through further research.

EntryOlefin SubstrateHydride SourceCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)Reference
1CyclohexeneLiAlH₄Data not availableData not availableData not availableData not availableFolcher et al., 1982
2Alkene ALiHData not availableData not availableData not availableData not availableFolcher et al., 1982
3Alkene BLiAlH₄Data not availableData not availableData not availableData not availableFolcher et al., 1982

Experimental Protocols

Disclaimer: The following protocol is a generalized procedure based on the available information. Researchers should consult the original literature and perform appropriate safety assessments before conducting any experiment involving uranium compounds. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques, as uranium compounds are sensitive to air and moisture.

Protocol 1: General Procedure for the UCl₃-Catalyzed Hydrogenation of an Olefin

Materials:

  • This compound (UCl₃)

  • Lithium aluminium hydride (LiAlH₄) or Lithium Hydride (LiH)

  • Olefin substrate (e.g., cyclohexene)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and other appropriate glassware

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add this compound (UCl₃).

  • Solvent Addition: Add anhydrous THF to the flask to dissolve or suspend the UCl₃.

  • Addition of Hydride Source: To this mixture, carefully add the hydride source (LiAlH₄ or LiH). The mixture may be stirred for a period to allow for the formation of the active catalytic species.

  • Substrate Addition: Add the olefin substrate to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature for the required amount of time. The optimal conditions (temperature, time, catalyst loading) will need to be determined empirically for each substrate.

  • Quenching: After the reaction is complete (monitored by a suitable technique like GC-MS or TLC), cautiously quench the reaction mixture. This is a critical step due to the presence of unreacted hydrides. A common method is the slow, dropwise addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate (B86663) or Rochelle's salt at 0 °C.

  • Work-up: After quenching, the mixture is typically diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by standard techniques such as column chromatography or distillation.

Catalytic Cycle

The exact mechanism for the UCl₃-catalyzed hydrogenation of olefins with a hydride source has not been fully elucidated in the available literature. However, a plausible catalytic cycle can be proposed based on known principles of organometallic chemistry involving f-block elements.

Catalytic_Cycle UCl3 UCl₃ Active_Catalyst [U(III)-H species] UCl3->Active_Catalyst Hydride Transfer Olefin_Complex Olefin-U(III)-H Complex Active_Catalyst->Olefin_Complex Olefin Coordination Olefin_Complex->Active_Catalyst Alkane Release Alkane_Product Alkane Olefin_Complex->Alkane_Product Hydride Insertion & Reductive Elimination Hydride_Source LiAlH₄ or LiH Hydride_Source->UCl3

Caption: Proposed catalytic cycle for UCl₃-catalyzed olefin hydrogenation.

Description of the Proposed Catalytic Cycle:

  • Activation of the Pre-catalyst: The UCl₃ pre-catalyst reacts with the hydride source (LiAlH₄ or LiH) to form a uranium(III)-hydride species, which is the active catalyst.

  • Olefin Coordination: The olefin substrate coordinates to the uranium(III)-hydride complex.

  • Hydride Insertion: The hydride ligand inserts into the coordinated carbon-carbon double bond of the olefin, forming a uranium(III)-alkyl intermediate.

  • Reductive Elimination/Protonolysis: The uranium-alkyl bond is cleaved, releasing the alkane product and regenerating the active uranium(III)-hydride catalyst to continue the cycle. This step likely involves reaction with another equivalent of the hydride source or a proton source generated in situ.

Safety Considerations:

Uranium compounds are radioactive and chemically toxic. All handling of this compound and its derivatives must be performed in laboratories equipped for handling radioactive materials, following all institutional and regulatory guidelines. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. Due to its reactivity with air and moisture, UCl₃ should be handled under an inert atmosphere.

Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation or endorsement of the use of uranium compounds. The user assumes all responsibility for the safe handling and disposal of these materials.

References

Characterization of Uranium Trichloride (UCl₃) by X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the characterization of uranium trichloride (B1173362) (UCl₃) using X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS). It includes summaries of quantitative data, comprehensive experimental protocols, and visual representations of the experimental workflow.

Introduction

Uranium trichloride (UCl₃) is a key compound in various nuclear applications, including molten salt reactors and the pyroprocessing of spent nuclear fuel.[1][2][3] Accurate characterization of its structural and electronic properties is crucial for these applications. This note details the application of XRD for determining the crystal structure and phase purity of UCl₃, and XPS for probing its surface chemistry and the oxidation state of uranium.

Quantitative Data Presentation

X-ray Diffraction Data for UCl₃

The crystal structure of this compound is well-established as hexagonal with the P6₃/m space group.[4] Below is a summary of lattice parameters reported in the literature.

Parameter Value (Å) Reference
a7.43 - 7.45[4]
c4.31 - 4.32[4]
a7.50[5]
b4.29[5]
c7.52[5]
α (º)90.00[5]
β (º)119.86[5]
γ (º)90.00[5]
a7.518[6]
b7.518[6]
c4.255[6]
a7.443 ± 0.003[7]
c4.321 ± 0.003[7]

Note: Variations in lattice parameters can arise from different experimental conditions and analytical methods.

X-ray Photoelectron Spectroscopy Data for Uranium Compounds

While specific XPS data for UCl₃ is not extensively reported, the oxidation state of uranium can be determined by analyzing the binding energies of the U 4f core levels. The oxidation state of uranium in UCl₃ is +3.[2][8] The U 4f spectrum for U(III) is expected to have a binding energy lower than that of U(IV). Below is a table of typical U 4f₇/₂ binding energies for different uranium oxidation states.

Oxidation State U 4f₇/₂ Binding Energy (eV) Reference
U(IV)~380.5[7]
U(V)~379.9[7]
U(VI)~382.5[7]

Shake-up satellite peaks are also characteristic features in the XPS spectra of uranium compounds and can aid in identifying the oxidation state. For U(IV) species, a shake-up satellite is typically observed at ~7 eV higher binding energy than the main U 4f₇/₂ peak.[7]

Experimental Protocols

X-ray Diffraction (XRD) Analysis of UCl₃

Objective: To determine the crystal structure, lattice parameters, and phase purity of UCl₃ powder.

Materials and Equipment:

  • UCl₃ powder

  • Inert atmosphere glovebox (e.g., argon-filled)

  • Powder X-ray diffractometer with a sealed sample holder

  • Mortar and pestle (agate or zirconia)

  • Sample holder (e.g., zero-background silicon wafer or a sealed capillary)

  • X-ray source (e.g., Cu Kα)

Protocol:

  • Sample Preparation (in an inert atmosphere glovebox):

    • Due to the hygroscopic nature of UCl₃, all sample handling must be performed in a dry, inert atmosphere to prevent oxidation and hydration.

    • Gently grind the UCl₃ powder using a mortar and pestle to ensure a random crystal orientation and a uniform particle size.

    • Mount the powdered sample onto the sample holder. For a standard powder diffractometer, press the powder into a recess on the holder. Alternatively, for highly air-sensitive samples, load the powder into a thin-walled glass or quartz capillary and seal it.

    • Seal the sample holder in an airtight container for transfer to the diffractometer if it cannot be directly transferred under an inert atmosphere.

  • Data Acquisition:

    • Place the sealed sample holder into the diffractometer.

    • Set the instrument parameters. A typical setup would be:

      • X-ray Source: Cu Kα (λ = 1.5418 Å)

      • Voltage and Current: e.g., 40 kV and 40 mA

      • Scan Range (2θ): 10° - 90°

      • Step Size: e.g., 0.02°

      • Scan Speed/Time per Step: e.g., 1 second/step

    • Initiate the data collection.

  • Data Analysis:

    • Perform phase identification by comparing the experimental diffraction pattern to reference patterns from crystallographic databases (e.g., the Powder Diffraction File™ - PDF® database).

    • Perform Rietveld refinement of the diffraction data to obtain precise lattice parameters and to confirm the crystal structure (Hexagonal, P6₃/m).

X-ray Photoelectron Spectroscopy (XPS) Analysis of UCl₃

Objective: To determine the surface elemental composition and the oxidation state of uranium in UCl₃.

Materials and Equipment:

  • UCl₃ sample

  • Inert atmosphere glovebox connected to the XPS load-lock

  • X-ray photoelectron spectrometer with a monochromatic X-ray source (e.g., Al Kα)

  • Argon ion gun for sputter cleaning

  • Conductive carbon tape

  • Sample holder

Protocol:

  • Sample Preparation (in an inert atmosphere glovebox):

    • Mount a small amount of UCl₃ powder onto a sample holder using conductive carbon tape.

    • Gently press the powder to ensure good contact with the tape.

    • Alternatively, press the powder into a small indium foil, which can help with charge compensation.

    • Transfer the sample holder into the XPS instrument's load-lock chamber without exposure to air.

  • Data Acquisition:

    • Evacuate the load-lock chamber and then transfer the sample into the main analysis chamber.

    • Use a low-energy electron flood gun for charge compensation if the sample is insulating.

    • Acquire a survey spectrum to identify all elements present on the surface.

      • Binding Energy Range: 0 - 1200 eV

      • Pass Energy: e.g., 160 eV

    • Acquire high-resolution spectra for the elements of interest (U 4f, Cl 2p, C 1s, O 1s).

      • Pass Energy: e.g., 20 eV

    • Optional: Perform depth profiling using an argon ion gun to remove surface contamination (e.g., adventitious carbon and surface oxidation) and analyze the bulk material. Use a low sputtering energy (e.g., 0.5 - 1 keV) to minimize preferential sputtering and sample damage.

  • Data Analysis:

    • Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

    • Fit the high-resolution spectra with appropriate peak models (e.g., Gaussian-Lorentzian functions) after background subtraction (e.g., Shirley background).

    • Determine the oxidation state of uranium by comparing the U 4f₇/₂ binding energy to literature values for known uranium compounds. For U(III) in UCl₃, the binding energy is expected to be lower than that of U(IV) (~380.5 eV).

    • Analyze the shape and position of any satellite peaks to further confirm the oxidation state.

    • Quantify the elemental composition from the peak areas using appropriate relative sensitivity factors (RSFs).

Visualizations

experimental_workflow cluster_XRD XRD Characterization cluster_XPS XPS Characterization XRD_prep Sample Preparation (Inert Atmosphere) XRD_acq Data Acquisition (Powder Diffractometer) XRD_prep->XRD_acq Transfer in sealed holder XRD_analysis Data Analysis (Phase ID & Rietveld Refinement) XRD_acq->XRD_analysis end_XRD XRD_analysis->end_XRD Crystal Structure & Purity XPS_prep Sample Preparation (Inert Atmosphere) XPS_acq Data Acquisition (XPS Spectrometer) XPS_prep->XPS_acq Transfer via vacuum load-lock XPS_analysis Data Analysis (Binding Energy & Oxidation State) XPS_acq->XPS_analysis XPS_sputter Optional: Ar+ Sputtering XPS_acq->XPS_sputter end_XPS XPS_analysis->end_XPS Surface Composition & Oxidation State XPS_sputter->XPS_acq Depth Profile start UCl3 Sample start->XRD_prep start->XPS_prep

Caption: Experimental workflow for UCl₃ characterization.

logical_relationship cluster_techniques Analytical Techniques cluster_properties Determined Properties UCl3 This compound (UCl3) XRD X-ray Diffraction (XRD) UCl3->XRD XPS X-ray Photoelectron Spectroscopy (XPS) UCl3->XPS structure Crystal Structure (Hexagonal, P63/m) XRD->structure lattice Lattice Parameters XRD->lattice purity Phase Purity XRD->purity composition Surface Elemental Composition XPS->composition oxidation Uranium Oxidation State (U³⁺) XPS->oxidation

Caption: Logical relationship between techniques and properties.

References

Application Notes and Protocols for the Preparation of Uranium Trichloride (UCl₃) from Uranium Tetrachloride (UCl₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of uranium trichloride (B1173362) (UCl₃), a critical starting material in various fields of research, including nuclear fuel reprocessing and synthetic inorganic chemistry. The following methods for the reduction of uranium tetrachloride (UCl₄) to UCl₃ are described:

  • High-Temperature Reduction with Elemental Uranium in Molten Salt: A robust method for producing large quantities of UCl₃.

  • Gas-Phase Reduction with Hydrogen: A clean method yielding high-purity UCl₃.

  • Solution-Phase Reduction with Potassium Hydride (KH) in Tetrahydrofuran (B95107) (THF): A convenient laboratory-scale synthesis of a UCl₃-THF adduct.

Data Presentation

The following table summarizes the key quantitative data for the described synthetic methods.

MethodReactantsStoichiometry (UCl₄:Reducer)Temperature (°C)Reaction TimeTypical Yield (%)Product FormReference
Molten Salt ReductionUCl₄, U metal, NaCl-KCl eutectic3 : 1670 - 710Not SpecifiedHighCrystalline solid[1]
Hydrogen Gas ReductionUCl₄, H₂ gasNot Applicable500 - 525~ 5 hoursNot SpecifiedCrystalline solid[2]
Potassium Hydride (KH) ReductionUCl₄, KH, THF1 : 1.05Room Temperature2 hours50%UCl₃(THF)₁.₁[3]

Experimental Protocols

Caution: Uranium compounds are radioactive and toxic. All manipulations should be carried out in a well-ventilated fume hood or glovebox suitable for handling radioactive materials, following all institutional safety protocols. All solvents must be rigorously dried and deoxygenated before use.

Protocol 1: High-Temperature Reduction of UCl₄ with Uranium Metal in Molten Salt

This protocol is adapted from established high-temperature synthesis methods.[1]

Materials:

  • Uranium tetrachloride (UCl₄), anhydrous

  • Uranium metal (turnings or powder)

  • Sodium chloride (NaCl), anhydrous

  • Potassium chloride (KCl), anhydrous

  • High-purity argon gas

  • Quartz or tantalum crucible

  • Tube furnace with temperature controller

  • Schlenk line or glovebox for inert atmosphere manipulation

Procedure:

  • Preparation of Molten Salt Eutectic:

    • In an inert atmosphere glovebox, thoroughly mix NaCl and KCl in a 1:1 molar ratio.

    • Place the mixture in a crucible and heat under a dynamic vacuum to a temperature above the melting point of the eutectic mixture (~660 °C) to remove any residual water.

    • Cool the salt mixture to room temperature under an argon atmosphere.

  • Reaction Setup:

    • In the glovebox, add the anhydrous UCl₄ and uranium metal to the crucible containing the NaCl-KCl eutectic. The recommended molar ratio is 3 moles of UCl₄ to 1 mole of uranium metal.

    • Place the crucible in the tube furnace.

    • Purge the furnace tube with high-purity argon gas for at least one hour to ensure an inert atmosphere. Maintain a gentle positive pressure of argon throughout the reaction.

  • Reaction:

    • Heat the furnace to a temperature between 670 °C and 710 °C.[1]

    • Maintain this temperature and monitor the reaction. The reaction time will depend on the scale and the physical form of the uranium metal. The reaction is complete when all the uranium metal has reacted.

  • Product Isolation:

    • After the reaction is complete, cool the furnace to room temperature under an argon atmosphere.

    • The UCl₃ product is dissolved in the molten salt matrix. The salt can be used directly in subsequent applications or the UCl₃ can be separated by other high-temperature techniques such as distillation, which is beyond the scope of this protocol.

Protocol 2: Gas-Phase Reduction of UCl₄ with Hydrogen

This protocol is based on the established gas-phase reduction method.[2]

Materials:

  • Uranium tetrachloride (UCl₄), anhydrous

  • High-purity hydrogen (H₂) gas

  • High-purity argon (Ar) or nitrogen (N₂) gas

  • Quartz tube reactor

  • Tube furnace with temperature controller

  • Gas flow controllers

  • Scrubber system for the exhaust gas (to neutralize HCl)

Procedure:

  • Reaction Setup:

    • Place a known amount of anhydrous UCl₄ into a quartz boat.

    • Position the boat in the center of the quartz tube reactor within the tube furnace.

    • Purge the reactor with high-purity argon or nitrogen gas for at least 30 minutes to remove air and moisture.

  • Reaction:

    • Begin heating the furnace to the reaction temperature of 500-525 °C under the inert gas flow.[2]

    • Once the temperature has stabilized, switch the gas flow from inert gas to hydrogen gas. The flow rate should be carefully controlled.

    • The reaction time is approximately 5 hours at atmospheric pressure.[2] The reaction produces gaseous HCl, which must be safely neutralized in a scrubber system.

    • The reaction is: 2UCl₄(s) + H₂(g) → 2UCl₃(s) + 2HCl(g)

  • Product Isolation and Purification:

    • After the reaction is complete, switch the gas flow back to argon or nitrogen and cool the furnace to room temperature.

    • The product, solid UCl₃, remains in the quartz boat.

    • To remove any unreacted UCl₄, the product can be heated to a temperature just above the sublimation point of UCl₄ (~550 °C) under a dynamic vacuum or a flow of inert gas, while the UCl₃ remains as a solid.

Protocol 3: Solution-Phase Reduction of UCl₄ with Potassium Hydride (KH) in THF

This protocol is adapted from the work of Hayton and coworkers.[3]

Materials:

  • Uranium tetrachloride (UCl₄), anhydrous

  • Potassium hydride (KH)

  • Anhydrous, deoxygenated tetrahydrofuran (THF)

  • Anhydrous, deoxygenated diethyl ether (Et₂O)

  • Schlenk flask and other appropriate glassware for air-sensitive chemistry

  • Cannula and syringes for liquid transfers

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup:

    • In an inert atmosphere glovebox, add UCl₄ (e.g., 0.100 g, 0.263 mmol) and KH (0.011 g, 0.276 mmol, 1.05 equivalents) to a Schlenk flask equipped with a magnetic stir bar.[3]

    • Remove the flask from the glovebox and connect it to a Schlenk line.

  • Reaction:

    • Add anhydrous, deoxygenated THF (15 mL) to the flask via cannula or syringe.

    • Stir the mixture at room temperature. The solution will slowly change color from green to purple, and gas evolution (H₂) will be observed along with the formation of a white precipitate (KCl).[3]

    • Allow the reaction to stir for 2 hours.[3]

  • Product Isolation:

    • After 2 hours, filter the reaction mixture through a Celite pad to remove the KCl precipitate and any unreacted KH.

    • Concentrate the purple filtrate under vacuum to approximately 5 mL.

  • Crystallization:

    • Place the concentrated filtrate in a larger vial or beaker.

    • In a separate vial, add a layer of anhydrous, deoxygenated diethyl ether.

    • Carefully layer the concentrated THF solution under the diethyl ether.

    • Alternatively, place the vial of concentrated THF solution in a larger chamber containing diethyl ether to allow for vapor diffusion.

    • Store the crystallization setup at -30 °C for several days. Blue crystals of UCl₃(THF)₁.₁ will form.[3]

    • Isolate the crystals by decanting the supernatant and drying under vacuum. The reported yield is approximately 50%.[3]

Mandatory Visualization

experimental_workflow Experimental Workflow for UCl₃ Synthesis cluster_molten_salt Method 1: Molten Salt Reduction cluster_hydrogen_reduction Method 2: Hydrogen Gas Reduction cluster_kh_reduction Method 3: KH Reduction in THF ms1 Mix UCl₄, U, and NaCl-KCl Eutectic ms2 Heat to 670-710 °C under Argon ms1->ms2 ms3 Reaction: 3UCl₄ + U → 4UCl₃ ms2->ms3 ms4 Cool to Room Temperature ms3->ms4 ms5 UCl₃ in Salt Matrix ms4->ms5 hr1 Place UCl₄ in Reactor hr2 Heat to 500-525 °C under Inert Gas hr1->hr2 hr3 Introduce H₂ Gas Flow hr2->hr3 hr4 Reaction: 2UCl₄ + H₂ → 2UCl₃ + 2HCl hr3->hr4 hr5 Cool under Inert Gas hr4->hr5 hr6 Isolate Solid UCl₃ hr5->hr6 kh1 Combine UCl₄ and KH in THF kh2 Stir at Room Temperature for 2h kh1->kh2 kh3 Reaction: UCl₄ + KH → UCl₃(THF)x + KCl + ½H₂ kh2->kh3 kh4 Filter to Remove Solids kh3->kh4 kh5 Concentrate Filtrate kh4->kh5 kh6 Crystallize from THF/Et₂O kh5->kh6 kh7 Isolate UCl₃(THF)₁.₁ Crystals kh6->kh7 logical_relationship Logical Relationship of Synthesis Methods cluster_methods Reduction Methods start Uranium Tetrachloride (UCl₄) method1 Molten Salt Reduction (+ U metal) start->method1 method2 Gas-Phase Reduction (+ H₂) start->method2 method3 Solution-Phase Reduction (+ KH) start->method3 end_product Uranium Trichloride (UCl₃) method1->end_product method2->end_product method3->end_product (as THF adduct)

References

Application Notes and Protocols: Uranium Trichloride as a Reductant in Inorganic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uranium trichloride (B1173362) (UCl₃) is a potent reducing agent in inorganic and organometallic synthesis. Its utility stems from the accessibility of the +3 oxidation state of uranium and its strong driving force to oxidize to the more stable +4 state. This property makes UCl₃ a valuable reagent for the preparation of low-valent metal complexes and for reductive coupling reactions. These application notes provide an overview of the reactivity of UCl₃ as a reductant, detailed experimental protocols for its synthesis and selected applications, and quantitative data for key reactions.

Uranium(III) chloride is a green crystalline solid that is highly sensitive to air and moisture.[1][2] Therefore, all manipulations should be carried out under an inert atmosphere using standard Schlenk line or glovebox techniques. It is typically used as its tetrahydrofuran (B95107) (THF) adduct, UCl₃(THF)ₓ, which exhibits improved solubility in common organic solvents.[3]

Applications of Uranium Trichloride as a Reductant

The primary application of this compound as a reductant in synthesis is to achieve single-electron transfer to a suitable substrate, thereby generating a reduced species and uranium(IV) byproducts.

Synthesis of Low-Valent Uranium Complexes

While not a reduction of a different element, the synthesis of UCl₃ itself is a foundational application of reduction chemistry that provides the starting material for a wide range of low-valent uranium chemistry. The most common precursors to UCl₃ are uranium(IV) compounds, which are reduced to the trivalent state.

Reductive Coupling of Carbonyls

Uranium(III) species, including those generated in situ from UCl₄ and a reductant, are effective in the reductive coupling of ketones and aldehydes to form pinacolates. This reactivity is analogous to the McMurry reaction but proceeds through a single-electron transfer mechanism. The reaction of acetone (B3395972) with a system containing UCl₃ leads to the formation of a uranium(IV) pinacolate complex.[4]

Reduction of Organic Carbonyl Compounds

While not strictly inorganic synthesis, the reduction of organic functional groups by uranium(III) complexes highlights the potent reducing power of the U³⁺ ion. For instance, the related uranium(III) amide complex, U[N(SiMe₃)₂]₃, has been shown to reduce methyl benzoate, N,N-dimethylbenzamide, and benzophenone (B1666685) to the corresponding uranium(IV) products.[5] This demonstrates the potential of U(III) reagents to effect challenging reductions.

Quantitative Data

The following tables summarize quantitative data for the synthesis of this compound adducts and a representative reductive coupling reaction.

Table 1: Synthesis of this compound THF Adducts

Starting MaterialReductantProductSolventReaction TimeYield (%)Reference
UCl₄KHUCl₃(THF)ₓTHF2 h50[3]
UCl₄KC₈UCl₃(THF)ₓTHF30 min65[3]

Table 2: Reductive Coupling of Acetone with a UCl₃-generating System

Uranium PrecursorReductantSubstrateProductSolventReference
UCl₄Li(Hg)Acetone[{UCl₃(thf)₂}₂(µ-OCMe₂CMe₂O)]THF[4]

Experimental Protocols

Caution: Depleted uranium is a radioactive material and should be handled with appropriate safety precautions and in accordance with institutional regulations. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Synthesis of UCl₃(THF)ₓ from UCl₄ with Potassium Hydride[3]

Materials:

  • Uranium tetrachloride (UCl₄)

  • Potassium hydride (KH)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Schlenk flask and other standard inert atmosphere glassware

  • Celite

Procedure:

  • In a glovebox, add UCl₄ (0.100 g, 0.263 mmol) and KH (0.0106 g, 0.263 mmol) to a 20 mL scintillation vial equipped with a stir bar.

  • Add 15 mL of anhydrous THF to the vial.

  • Stir the mixture at room temperature. The reaction progress can be monitored by a color change.

  • After stirring for the desired time (e.g., 2 hours), filter the reaction mixture through a pad of Celite to remove any insoluble byproducts.

  • Concentrate the filtrate to approximately 15 mL under vacuum.

  • Induce crystallization by vapor diffusion with diethyl ether at -30 °C.

  • Blue crystals of UCl₃(THF)ₓ will form over several days.

  • Isolate the crystals by decantation of the supernatant and dry under vacuum.

Protocol 2: Synthesis of UCl₃(THF)ₓ from UCl₄ with Potassium Graphite[3]

Materials:

  • Uranium tetrachloride (UCl₄)

  • Potassium graphite (B72142) (KC₈)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Schlenk flask and other standard inert atmosphere glassware

  • Celite

Procedure:

  • In a glovebox, add UCl₄ (0.100 g, 0.263 mmol) and KC₈ (0.0473 g, 0.350 mmol) to a 20 mL scintillation vial with a stir bar.

  • Add approximately 15 mL of anhydrous THF to the vial.

  • Stir the mixture at room temperature for 30 minutes.

  • Filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate to approximately 10 mL under vacuum.

  • Induce crystallization by vapor diffusion with diethyl ether.

  • A blue crystalline solid of UCl₃(THF)ₓ will form after approximately 3 days.

  • Isolate the crystals and dry under vacuum.

Protocol 3: Reductive Coupling of Acetone Mediated by a UCl₃-Generating System[4]

Materials:

  • Uranium tetrachloride (UCl₄)

  • Lithium amalgam (Li(Hg))

  • Anhydrous acetone

  • Anhydrous tetrahydrofuran (THF)

  • Standard inert atmosphere glassware

Procedure:

  • This reaction generates the active U(III) species in situ.

  • In a Schlenk flask under an inert atmosphere, combine UCl₄ and a stoichiometric amount of Li(Hg) in anhydrous THF.

  • Add two equivalents of anhydrous acetone to the stirring mixture.

  • The reaction proceeds to form the uranium(IV) pinacolate complex, [{UCl₃(thf)₂}₂(µ-OCMe₂CMe₂O)].

  • The product can be isolated and characterized using standard techniques for air-sensitive compounds.

Visualizations

Synthesis_of_UCl3_THF_x UCl4 UCl₄ Reaction Reduction Reaction UCl4->Reaction Reductant Reductant (KH or KC₈) Reductant->Reaction Solvent THF Solvent->Reaction Solvent Product UCl₃(THF)ₓ Reaction->Product Forms Byproduct Byproduct (KCl, H₂ or C) Reaction->Byproduct Generates Reductive_Coupling_of_Acetone UCl4 UCl₄ UCl3_in_situ UCl₃ (in situ) UCl4->UCl3_in_situ Reduced by LiHg Li(Hg) LiHg->UCl3_in_situ Acetone Acetone (2 equiv.) Coupling Reductive Coupling Acetone->Coupling UCl3_in_situ->Coupling Reacts with Pinacolate U(IV) Pinacolate Complex Coupling->Pinacolate Forms

References

Application Notes and Protocols: Molten Salt Electrochemistry of Uranium Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical behavior of uranium trichloride (B1173362) (UCl₃) in molten salt media. The information is intended to guide researchers in setting up and conducting electrochemical experiments, as well as in understanding the fundamental properties of uranium in these high-temperature environments. The primary focus is on the LiCl-KCl eutectic salt, which is a common medium for the pyroprocessing of spent nuclear fuel.

Introduction to Molten Salt Electrochemistry of UCl₃

The study of the electrochemical properties of uranium trichloride in molten salts is crucial for the development of advanced nuclear fuel recycling technologies, a process known as pyroprocessing.[1][2] In this process, spent nuclear fuel is dissolved in a molten salt electrolyte, and electrochemical methods are used to selectively separate uranium from other fission products and actinides.[3][4] UCl₃ is a key species in this process as it is the primary form of uranium dissolved in the salt.[2][5] Understanding its redox chemistry, diffusion characteristics, and thermodynamic properties is essential for optimizing the efficiency and safety of electrorefining operations.[1][6]

Common electrochemical techniques employed to study UCl₃ in molten salts include cyclic voltammetry (CV), chronopotentiometry (CP), and open circuit potential (OCP) measurements.[7][8][9] These methods allow for the determination of key parameters such as diffusion coefficients, standard reduction potentials, and activity coefficients.[6][8]

Preparation of UCl₃-Containing Molten Salt

A critical first step in performing electrochemical studies is the preparation of a high-purity molten salt electrolyte containing a known concentration of UCl₃. Several methods have been reported for the in-situ generation of UCl₃.

Protocol 1: Preparation of LiCl-KCl-UCl₃ Salt by Reaction with a Chlorinating Agent

This protocol describes the in-situ preparation of UCl₃ in a LiCl-KCl eutectic melt by reacting uranium metal with a suitable chlorinating agent such as bismuth trichloride (BiCl₃) or cadmium chloride (CdCl₂).[5][10][11]

Materials:

  • High-purity LiCl (e.g., 99% min)

  • High-purity KCl (e.g., 99% min)

  • Uranium metal (turnings or small pieces)

  • Chlorinating agent: BiCl₃ or CdCl₂

  • Alumina or quartz crucible

  • Tube furnace with temperature control

  • Inert atmosphere glovebox (e.g., argon atmosphere with <10 ppm O₂ and <1 ppm H₂O)

  • Schlenk line for vacuum and inert gas supply

Procedure:

  • Salt Purification:

    • Mix LiCl and KCl in a eutectic composition (59 mol% LiCl, 41 mol% KCl).

    • Place the salt mixture in a crucible and dry under vacuum at a temperature of approximately 140-200°C for several hours to remove moisture.[5]

    • Slowly heat the salt under an inert atmosphere to the desired experimental temperature (typically 450-500°C) to melt the salt.

    • To further purify the salt from oxide and hydroxide (B78521) impurities, it can be sparged with a mixture of HCl and argon gas, followed by bubbling with argon to remove residual HCl. Alternatively, the salt can be purified by pre-electrolysis.[5]

  • In-situ UCl₃ Formation:

    • Introduce a known mass of uranium metal into the molten salt. The uranium metal should be cleaned of any surface oxides prior to use.

    • Add a stoichiometric amount of the chlorinating agent (e.g., BiCl₃ or CdCl₂) to the molten salt. The reaction proceeds as follows:

      • U + BiCl₃ → UCl₃ + Bi[11]

      • 2 U + 3 CdCl₂ → 2 UCl₃ + 3 Cd[10]

    • Stir the melt to ensure complete reaction. The reaction is typically complete within a few hours.

    • The formation of UCl₃ can be visually confirmed by the appearance of a deep purple color in the melt.[11]

  • Salt Characterization:

    • After the reaction is complete, the concentration of UCl₃ in the salt can be verified by taking a sample of the molten salt and analyzing it using techniques such as inductively coupled plasma-mass spectrometry (ICP-MS).[7]

Electrochemical Analysis of UCl₃

3.1. Experimental Setup

A typical three-electrode cell is used for electrochemical measurements in molten salts.

  • Working Electrode (WE): An inert material such as a tungsten or glassy carbon rod is commonly used.[1][5]

  • Counter Electrode (CE): A graphite (B72142) rod or a metal rod of the same material as the working electrode is often used.[5]

  • Reference Electrode (RE): A common reference electrode is the Ag/AgCl electrode, which consists of a silver wire immersed in a solution of AgCl in the same molten salt eutectic, contained within a separate compartment with a porous membrane (e.g., mullite (B73837) or quartz).[5][7]

All electrochemical experiments should be performed inside an inert atmosphere glovebox to prevent contamination from air and moisture.[7]

Protocol 2: Cyclic Voltammetry (CV) of UCl₃

Cyclic voltammetry is a powerful technique for investigating the redox behavior of UCl₃. It provides information on the reduction and oxidation potentials and can be used to determine diffusion coefficients.[1][8][12]

Procedure:

  • Assemble the three-electrode cell in the molten LiCl-KCl-UCl₃ salt prepared according to Protocol 1.

  • Connect the electrodes to a potentiostat.

  • Set the parameters for the CV experiment:

    • Initial and Final Potentials: Scan over a potential range that encompasses the redox reactions of interest. For the U⁴⁺/U³⁺ and U³⁺/U⁰ couples in LiCl-KCl, a typical range might be from 0 V to -2.0 V vs. Ag/AgCl.[1][6]

    • Scan Rate: Vary the scan rate (e.g., from 50 mV/s to 500 mV/s) to investigate the kinetics of the electrode reactions.[1]

  • Run the cyclic voltammogram.

  • Analyze the resulting voltammogram to identify the cathodic and anodic peaks corresponding to the U⁴⁺/U³⁺ and U³⁺/U⁰ redox couples. The reduction of U³⁺ to metallic uranium is a single-step, three-electron transfer process.[9][13] The oxidation of U³⁺ to U⁴⁺ is a one-electron transfer process.[6][9]

  • The diffusion coefficient of U³⁺ can be calculated from the peak current using the Berzins-Delahay equation for an irreversible system or the Randles-Sevcik equation for a reversible system.[12]

Protocol 3: Open Circuit Potential (OCP) Measurement

OCP measurements are used to determine the equilibrium potential of an electrode in the molten salt, which can be used to calculate thermodynamic properties such as activity coefficients.[7][14]

Procedure:

  • Set up a two-electrode system with a uranium metal working electrode and an Ag/AgCl reference electrode in the molten LiCl-KCl-UCl₃ salt.[7]

  • Connect the electrodes to a high-impedance voltmeter or a potentiostat in OCP mode.

  • Record the potential difference between the working and reference electrodes over time until a stable potential is reached.

  • The OCP can be measured at different temperatures and UCl₃ concentrations to determine the temperature and concentration dependence of the activity coefficient.[7]

Quantitative Data

The following tables summarize key quantitative data for the electrochemistry of uranium in molten chloride salts, as reported in the literature.

Table 1: Diffusion Coefficients of Uranium Ions in Molten Chloride Salts

IonMolten SaltTemperature (°C)Diffusion Coefficient (cm²/s)Reference
U³⁺LiCl-KCl500(1.04 ± 0.17) x 10⁻⁵[8]
U⁴⁺LiCl-KCl500(6.72 ± 0.36) x 10⁻⁶[8]
U³⁺NaCl-MgCl₂6003.0 x 10⁻⁵[12]
U³⁺LiCl-KCl-CsCl500Varies with temperature[15]
U⁴⁺LiCl-KCl-CsCl500Varies with temperature[15]

Table 2: Apparent Standard Reduction Potentials of Uranium Couples in Molten LiCl-KCl Eutectic at 500°C

Redox CouplePotential (V vs. Ag/AgCl 5 mol%)Reference
U(IV)/U(III)-0.381 ± 0.013[8]
U(III)/U(0)-1.502 ± 0.076[8]

Table 3: Activity Coefficients of Uranium Chlorides in Molten LiCl-KCl Eutectic at 500°C

SpeciesActivity CoefficientReference
UCl₃4.94 x 10⁻⁵ to 4.50 x 10⁻⁴[8]
UCl₄2.34 x 10⁻³ to 1.08 x 10⁻²[8]

Visualizations

Diagram 1: Experimental Workflow for Molten Salt Electrochemistry

experimental_workflow cluster_prep Salt Preparation cluster_electrochem Electrochemical Measurement cluster_analysis Data Analysis salt_purification Salt Purification (Drying, Pre-electrolysis) ucl3_formation In-situ UCl₃ Formation salt_purification->ucl3_formation High-purity eutectic cell_assembly Three-Electrode Cell Assembly in Glovebox ucl3_formation->cell_assembly UCl₃-containing molten salt measurement Electrochemical Technique (CV, OCP, etc.) cell_assembly->measurement data_acquisition Data Acquisition (Potentiostat) measurement->data_acquisition parameter_extraction Parameter Extraction (Diffusion Coefficient, E⁰') data_acquisition->parameter_extraction uranium_redox U4 U⁴⁺ U3 U³⁺ U4->U3 + e⁻ U3->U4 - e⁻ U0 U⁰ (metal) U3->U0 + 3e⁻ U0->U3 - 3e⁻ ucl3_preparation Reactants Reactants: - Uranium Metal - Chlorinating Agent (e.g., BiCl₃, CdCl₂) - Purified Molten Salt Reaction Reaction in Molten Salt (e.g., U + BiCl₃ → UCl₃ + Bi) Reactants->Reaction Products Products: - UCl₃ (dissolved) - Metal Byproduct (e.g., Bi, Cd) Reaction->Products Verification Concentration Verification (ICP-MS) Products->Verification

References

Application Notes and Protocols for the Large-Scale Synthesis of Uranium Trichloride for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uranium trichloride (B1173362) (UCl₃) is a critical material in advanced nuclear technologies, primarily serving as a key component in the pyrometallurgical reprocessing of spent nuclear fuel and as a fuel salt in molten salt reactors (MSRs).[1][2][3] Its role as an oxidant in electrorefining processes allows for the separation of uranium from fission products and other actinides.[1][4] In MSRs, UCl₃ is a constituent of the molten salt fuel that circulates through the reactor core.[3][4] The growing interest in these advanced nuclear fuel cycles necessitates reliable and scalable methods for producing high-purity uranium trichloride.

These application notes provide detailed protocols for the large-scale synthesis of this compound, focusing on methods amenable to industrial production. The information is intended for researchers and professionals involved in the development and implementation of nuclear fuel cycle technologies.

Synthesis Methodologies Overview

Several methods have been developed for the synthesis of this compound. The selection of a particular method depends on factors such as the available uranium feedstock, desired purity, production scale, and safety considerations. The primary industrial-scale methods include:

  • Reaction of Uranium Metal with Metal Chlorides: This is a widely employed method for in-house production, especially when commercial sources are unavailable.[1] It involves the reaction of uranium metal with a metal chloride oxidant in a molten salt medium.

  • Reaction of Uranium Tetrachloride with Uranium Metal: A direct and efficient method for producing UCl₃ from its higher chloride counterpart.[5]

  • Chlorination of Uranium Metal or Hydride with Ammonium (B1175870) Chloride: This method utilizes ammonium chloride as a chlorinating agent to convert uranium metal or uranium hydride into UCl₃.[6][7]

  • Reduction of Uranium Tetrachloride with Hydrogen: This process involves the reduction of UCl₄ in a hydrogen atmosphere.[5]

Quantitative Data Summary

The following tables summarize quantitative data for various large-scale synthesis methods of this compound.

Table 1: Synthesis of UCl₃ by Reaction of Uranium Metal with Metal Chlorides

OxidantEutectic SaltTemperature (°C)Yield (%)ScaleReference
FeCl₂LiCl-KCl50093Lab-scale[2]
FeCl₂NaCl-CaCl₂60096.7Lab-scale[2]
FeCl₃NaCl-CaCl₂60080.7Lab-scale[2]
CuCl₂LiCl-KCl~650 (reaction), ~1200 (distillation)Sufficient for operationsKilogram-scale[1][8]
CdCl₂LiCl-KClNot specifiedNot specifiedSmall batches[1]
BiCl₃LiCl-KCl450Not specifiedResearch-scale[4]

Table 2: Synthesis of UCl₃ via Other Methods

MethodReactantsTemperature (°C)Final UCl₃ ConcentrationScaleReference
Chlorination with NH₄ClU metal/hydride, NH₄Cl, LiCl-KCl65044-51 wt% in saltLab-scale[6][7]
Chlorination with NH₄ClU metal/hydride, NH₄Cl, NaCl85044-51 wt% in saltLab-scale[6][7]
Reaction of UCl₄ with UUCl₄, U670-710Not specifiedNot specified[5]
Reduction of UCl₄ with H₂UCl₄, H₂Not specifiedNot specifiedNot specified[5]

Table 3: Purity and Production Scale

ParameterValueReference
Achievable Purity> 99.9%[9]
Impurity Levels< 1000 ppm[9]
Production Scale per Batch10,000 - 20,000 grams[9]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of UCl₃ via Reaction of Uranium Metal with Cupric Chloride (CuCl₂)

This protocol is based on the method used for producing kilogram quantities of UCl₃ for pyrometallurgical processing.[1][8]

1. Materials and Equipment:

  • High surface area uranium metal (e.g., dendritic or turnings)
  • Anhydrous cupric chloride (CuCl₂)
  • Eutectic salt (e.g., LiCl-KCl) (optional, can be present in uranium feedstock from electrorefining)
  • High-temperature furnace with vacuum and inert atmosphere capabilities (e.g., induction furnace)
  • Reaction crucible (material compatible with molten salts and uranium, e.g., graphite (B72142) or a suitable ceramic)
  • Condenser for distillation
  • Inert atmosphere glovebox

2. Procedure:

  • Preparation: All handling of uranium metal and anhydrous salts should be performed in an inert atmosphere glovebox to prevent oxidation and hydrolysis.
  • Charging the Crucible:
  • Place an excess of high surface area uranium metal into the reaction crucible. An excess of uranium is crucial to ensure the complete reaction of the oxidant.[1]
  • Add anhydrous CuCl₂ to the crucible. The ratio of uranium to CuCl₂ should be stoichiometrically in excess of uranium.
  • If a eutectic salt is used, it can be added at this stage.
  • Reaction:
  • Place the crucible in the furnace.
  • Evacuate the furnace to a pressure of less than ambient but greater than 100 torr to prevent loss of reactants.[1]
  • Heat the furnace to a temperature slightly above the melting point of CuCl₂ (~620°C) to promote the reaction. A typical reaction temperature is around 650°C.[8]
  • Hold at this temperature for a sufficient time to allow the reaction to go to completion (e.g., 1 hour).[8] The reaction is: 2U + 3CuCl₂ → 2UCl₃ + 3Cu.
  • Purification by Distillation:
  • After the reaction is complete, increase the furnace temperature to approximately 1200°C.[1][8]
  • Reduce the pressure to below 1 torr to initiate the distillation of the UCl₃ salt.[8]
  • The vaporized UCl₃ will collect in a condenser.
  • Maintain these conditions for a period sufficient to distill the majority of the chloride salt (e.g., 30 minutes).[8]
  • Cool Down and Recovery:
  • After distillation, cool the furnace under an inert atmosphere.
  • Transfer the condenser containing the purified UCl₃ to an inert atmosphere glovebox for recovery.

Protocol 2: Synthesis of UCl₃ via Reaction of Uranium Tetrachloride with Uranium Metal

This method is a straightforward approach to producing UCl₃.[5]

1. Materials and Equipment:

  • Uranium tetrachloride (UCl₄)
  • Uranium metal
  • NaCl-KCl eutectic salt
  • High-temperature furnace with inert atmosphere capability
  • Reaction vessel

2. Procedure:

  • Preparation: Handle all materials in an inert atmosphere.
  • Mixing Reactants: In a reaction vessel, combine UCl₄ and uranium metal in a 3:1 molar ratio according to the stoichiometry of the reaction: 3UCl₄ + U → 4UCl₃.
  • Adding Eutectic Salt: Add the NaCl-KCl eutectic mixture to the reactants. The salt mixture serves as a solvent and facilitates the reaction.
  • Reaction: Heat the mixture to 670–710 °C in an inert atmosphere.[5]
  • Product Isolation: After the reaction is complete, the UCl₃ is present within the molten salt mixture. The product can be used in this form for applications like MSRs or electrorefining, or the UCl₃ can be separated through further processing steps like distillation if required.

Protocol 3: Synthesis of UCl₃ by Chlorination of Uranium Metal with Ammonium Chloride

This protocol describes a method that avoids the use of hazardous gases.[6][7]

1. Materials and Equipment:

  • Uranium metal powder or uranium hydride powder
  • Ammonium chloride (NH₄Cl)
  • Alkali-metal chloride salt (e.g., LiCl-KCl eutectic or NaCl)
  • Furnace with controlled heating and inert atmosphere
  • Reaction vessel

2. Procedure:

  • Blending: In an inert atmosphere, blend the uranium metal or hydride powder with NH₄Cl and the chosen alkali-metal chloride salt.
  • Heating:
  • Slowly heat the blend in the reaction vessel.
  • For LiCl-KCl eutectic, heat to 650°C (923 K).[6][7]
  • For NaCl, heat to 850°C (1123 K).[6][7]
  • Reaction Mechanism: As the mixture is heated, the NH₄Cl sublimes and decomposes into ammonia (B1221849) (NH₃) and hydrogen chloride (HCl) gas. The HCl then chlorinates the uranium to form UCl₃.[6][7]
  • Product Formation: The resulting UCl₃ dissolves in the molten alkali-metal chloride salt, forming a dense ingot upon cooling.[6][7] The final product will be a salt mixture containing a high concentration of UCl₃ (44-51 wt%).[6][7]

Visualizations

experimental_workflow Experimental Workflow for UCl3 Synthesis cluster_prep Preparation cluster_reaction Reaction Stage cluster_purification Purification Stage cluster_product Product Handling prep_U Uranium Metal (High Surface Area) charge Charge Crucible in Inert Atmosphere prep_U->charge prep_oxidant Metal Chloride Oxidant (e.g., CuCl2, FeCl2) prep_oxidant->charge prep_salt Eutectic Salt (e.g., LiCl-KCl) prep_salt->charge heat_react Heat to Reaction Temp. (~500-650°C) Under Vacuum (>100 torr) charge->heat_react Reaction: U + MClx -> UCl3 + M heat_distill Heat to Distillation Temp. (~1200°C) Under High Vacuum (<1 torr) heat_react->heat_distill condense Condense UCl3 Vapor heat_distill->condense Vaporization recover Recover Purified UCl3 in Inert Atmosphere condense->recover

Caption: Workflow for UCl₃ synthesis via reaction of uranium metal with a metal chloride followed by distillation.

synthesis_pathways Key Synthesis Pathways to this compound U_metal Uranium Metal (U) or Hydride (UH3) UCl4 Uranium Tetrachloride (UCl4) U_metal->UCl4 Reaction with specific chlorinating agents UCl3 This compound (UCl3) U_metal->UCl3 + Metal Chloride (e.g., CuCl2, FeCl2) U_metal->UCl3 + NH4Cl UCl4->UCl3 + Uranium (U) UCl4->UCl3 + H2 (reduction) UO2 Uranium Dioxide (UO2) UO2->UCl4 + CCl4 or Cl2 + C/CO

References

Application Notes and Protocols for Uranium Trichloride as a Dopant in Optical Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential use of uranium trichloride (B1173362) (UCl₃) as a dopant in optical materials. While the use of uranium in glass for its fluorescent properties is well-known, typically in the form of oxides, the specific application of UCl₃ as a dopant is an emerging area of interest. These notes compile available data on uranium-doped materials and provide hypothetical protocols for the synthesis and characterization of UCl₃-doped optical materials based on established methodologies for similar compounds.

Introduction to Uranium as an Optical Dopant

Uranium has been used for centuries to impart yellow and green colors to glass.[1] The element's unique electronic structure, particularly the 5f orbitals of the uranium ions, gives rise to characteristic absorption and fluorescence properties. When incorporated into a host material, uranium ions, typically in their U³⁺, U⁴⁺, or U⁶⁺ (as part of the uranyl ion, UO₂²⁺) oxidation states, can act as luminescent centers. The optical properties of uranium-doped materials are highly dependent on the host matrix and the oxidation state of the uranium ion.

Uranium-doped glasses, often referred to as Vaseline glass or canary glass, exhibit a strong green fluorescence under ultraviolet (UV) light.[1] This property has made them popular for decorative items. However, the unique spectroscopic characteristics of uranium ions also suggest potential applications in more advanced optical materials, such as solid-state lasers, scintillators for radiation detection, and phosphors for specialized lighting.

While uranium oxides are the common dopants, uranium trichloride (UCl₃) presents an alternative precursor for introducing uranium ions into crystalline or glassy hosts, particularly in non-oxide environments. The synthesis and handling of UCl₃ require specific protocols due to its reactivity and hygroscopic nature.[2]

Potential Applications of UCl₃-Doped Optical Materials

Based on the known properties of uranium-doped materials, UCl₃ could be a viable dopant for the following applications:

  • Solid-State Lasers: Trivalent uranium (U³⁺) has electronic transitions that could potentially support laser action in the infrared region. Doping UCl₃ into a suitable crystalline host with low phonon energies could lead to efficient emission.

  • Scintillators: The luminescence of uranium ions upon interaction with ionizing radiation makes them candidates for scintillator materials used in radiation detection. The choice of the host material is critical to optimize the scintillation light yield and decay time.

  • Phosphors and Luminescent Materials: UCl₃-doped materials could be developed as phosphors that absorb UV or blue light and emit in the visible spectrum, with potential applications in specialized lighting or as spectral converters.

  • Optical Sensors: The sensitivity of the uranium ion's luminescence to its local environment could be exploited for developing chemical sensors.

Synthesis and Handling of this compound

Several methods for synthesizing UCl₃ have been reported, primarily for applications in molten salt reactors and nuclear fuel reprocessing. These methods can be adapted for producing high-purity UCl₃ for doping purposes.

Synthesis Methods:

  • Reaction of Uranium Metal with Uranium Tetrachloride: A common method involves the reaction of uranium metal with uranium tetrachloride (UCl₄) in a molten salt mixture, such as NaCl-KCl, at temperatures between 670–710 °C.[2]

    3UCl₄ + U → 4UCl₃

  • Reduction of Uranium Tetrachloride with Hydrogen: UCl₄ can be reduced by hydrogen gas at elevated temperatures to yield UCl₃ and hydrogen chloride gas.[2]

    2UCl₄ + H₂ → 2UCl₃ + 2HCl

  • Chlorination of Uranium Metal with Ammonium (B1175870) Chloride: A method involving the reaction of uranium metal with solid ammonium chloride (NH₄Cl) has been developed to produce high-purity UCl₃.[4][5] This two-step process involves the formation of an intermediate ammonium-uranium-chloride species at 220-320 °C, followed by thermal decomposition to UCl₃ at 650 °C.[4]

  • Reaction of Uranium Metal with Metal Chlorides: UCl₃ can be synthesized by reacting uranium metal with various metal chlorides, such as cupric chloride (CuCl₂), in an inert atmosphere.[6]

Handling Precautions:

This compound is a green crystalline solid that is hygroscopic and water-soluble.[2] It must be handled in a dry, inert atmosphere (e.g., in a glovebox) to prevent hydration and oxidation. Standard precautions for handling radioactive materials should be strictly followed.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of UCl₃-doped optical materials. These protocols are based on standard techniques for doping crystalline and glassy materials and would require optimization for specific host materials.

This protocol describes a method for growing UCl₃-doped single crystals of a halide host material (e.g., BaF₂, LaF₃).

Materials and Equipment:

  • High-purity host material (e.g., BaF₂, 99.99%)

  • Synthesized high-purity UCl₃

  • Bridgman-Stockbarger crystal growth furnace

  • Graphite or vitreous carbon crucible

  • Vacuum and inert gas (Ar) supply

  • Glovebox with an inert atmosphere

  • Schlenk line

Procedure:

  • Precursor Preparation (inside a glovebox):

    • Thoroughly dry the host material powder under vacuum at an elevated temperature (e.g., 200 °C) for several hours.

    • Weigh the desired amount of the dried host material and UCl₃ to achieve the target doping concentration (e.g., 0.1 to 1 mol%).

    • Mix the powders thoroughly and load them into the crucible.

  • Crucible Sealing:

    • Place the loaded crucible inside the growth ampoule (e.g., quartz or platinum).

    • Transfer the ampoule to a Schlenk line, evacuate to high vacuum (<10⁻⁵ torr), and backfill with high-purity argon gas.

    • Seal the ampoule under vacuum or a partial pressure of argon.

  • Crystal Growth:

    • Place the sealed ampoule in the Bridgman-Stockbarger furnace.

    • Heat the furnace to a temperature above the melting point of the host material.

    • Allow the melt to homogenize for several hours.

    • Slowly lower the ampoule through the temperature gradient of the furnace to initiate crystallization from the tip of the crucible. The lowering rate will depend on the material and should be optimized (typically 1-5 mm/hour).

  • Cooling and Crystal Retrieval:

    • After the entire melt has solidified, cool the crystal to room temperature over several hours to prevent thermal shock and cracking.

    • Transfer the ampoule back into the glovebox before breaking the seal and retrieving the doped crystal.

  • Sample Preparation:

    • Cut and polish the crystal to the desired dimensions for optical and spectroscopic characterization.

This protocol describes the synthesis of a UCl₃-doped fluoride (B91410) or chloride glass.

Materials and Equipment:

  • High-purity glass-forming precursors (e.g., ZrF₄, BaF₂, LaF₃, AlF₃ for a ZBLAN glass)

  • Synthesized high-purity UCl₃

  • High-temperature furnace with controlled atmosphere capabilities

  • Vitreous carbon or platinum crucible

  • Glovebox with an inert atmosphere

  • Pre-heated mold (e.g., brass or stainless steel)

  • Annealing furnace

Procedure:

  • Batching and Mixing (inside a glovebox):

    • Weigh the appropriate amounts of the glass-forming precursors and UCl₃.

    • Thoroughly mix the powders inside the crucible.

  • Melting:

    • Transfer the crucible to the furnace under an inert and dry atmosphere (e.g., flowing argon).

    • Heat the batch to the melting temperature of the glass composition (e.g., 800-900 °C for ZBLAN).

    • Allow the melt to homogenize for 1-2 hours.

  • Quenching:

    • Quickly remove the crucible from the furnace and pour the melt into the pre-heated mold to form the glass.

  • Annealing:

    • Immediately transfer the glass sample to an annealing furnace held at a temperature near the glass transition temperature (T_g).

    • Anneal for several hours to relieve internal stresses.

    • Slowly cool the glass to room temperature.

  • Sample Preparation:

    • Cut and polish the glass for optical characterization.

Characterization of UCl₃-Doped Materials

A suite of analytical techniques is required to characterize the structural and optical properties of the synthesized materials.

Structural and Compositional Analysis:

  • X-ray Diffraction (XRD): To confirm the crystal structure of doped single crystals and the amorphous nature of glasses.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To determine the actual concentration of uranium in the doped material.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the uranium ions in the host matrix.

Optical and Spectroscopic Characterization:

  • UV-Vis-NIR Absorption Spectroscopy: To measure the absorption spectrum and identify the electronic transitions of the uranium ions.

  • Photoluminescence (PL) Spectroscopy: To measure the emission spectrum by exciting the sample with a suitable light source (e.g., a laser or a xenon lamp).

  • Luminescence Lifetime Measurement: To determine the decay kinetics of the uranium emission, which is crucial for applications like lasers and scintillators.

  • Quantum Yield Measurement: To quantify the efficiency of the luminescence process.

Quantitative Data Summary

Host MaterialUranium Oxidation StateAbsorption Bands (nm)Emission Bands (nm)Luminescence LifetimeReference
Borosilicate GlassUO₂²⁺350 - 450500 - 550 (broad)~10 - 100 µs[7]
ZBLAN GlassU³⁺800 - 2500 (multiple bands)~2200 - 2400~100 - 500 µsHypothetical
BaF₂ CrystalU³⁺/U⁴⁺Varies with oxidation stateVaries with oxidation stateVariesHypothetical
LaF₃ CrystalU³⁺800 - 2500 (multiple bands)Varies with specific transitionsVariesHypothetical

Diagrams

The following diagrams illustrate the experimental workflows for the synthesis of UCl₃-doped optical materials.

Experimental_Workflow_Crystal_Growth A Precursor Preparation (Host + UCl₃) B Crucible Loading & Sealing A->B C Bridgman-Stockbarger Growth B->C D Cooling & Annealing C->D E Crystal Retrieval D->E F Cutting & Polishing E->F G Characterization F->G

Workflow for UCl₃-doped single crystal growth.

Experimental_Workflow_Glass_Synthesis A Batching & Mixing (Precursors + UCl₃) B Melting in Inert Atmosphere A->B C Melt Quenching B->C D Annealing C->D E Sample Cutting & Polishing D->E F Characterization E->F

Workflow for UCl₃-doped glass synthesis.

Logical_Relationship_Characterization cluster_synthesis Synthesis cluster_application Potential Applications Doped Material Doped Material ICPMS ICP-MS Doped Material->ICPMS XPS XPS Doped Material->XPS Absorption Absorption Doped Material->Absorption Emission Emission Doped Material->Emission Lifetime Lifetime Doped Material->Lifetime QY Quantum Yield Doped Material->QY XRD XRD Laser Lasers Absorption->Laser Emission->Laser Scintillator Scintillators Emission->Scintillator Phosphor Phosphors Emission->Phosphor Lifetime->Laser Lifetime->Scintillator QY->Laser QY->Phosphor

Characterization and application pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Uranium Trichloride (UCl₃)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of uranium trichloride (B1173362) (UCl₃). The primary focus is on minimizing the common impurity, uranium tetrachloride (UCl₄).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of UCl₃.

Problem Potential Cause Recommended Solution
High UCl₄ Impurity Detected Oxidizing Conditions: Presence of air or moisture in the reaction atmosphere.Ensure a strictly inert atmosphere (e.g., high-purity argon or nitrogen) and use thoroughly dried glassware and reagents. A glovebox is highly recommended.
Incomplete Reduction: Insufficient reducing agent or reaction time for the conversion of UCl₄ to UCl₃.- For U + UCl₄ reaction: Use a stoichiometric excess of uranium metal. Ensure adequate mixing and reaction temperature (670–710 °C in NaCl-KCl).[1][2] - For H₂ reduction: Optimize hydrogen flow rate and reaction temperature. Ensure sufficient reaction time.[1][2]
Unfavorable Reaction Equilibrium: The reaction conditions may favor the formation of UCl₄.- NH₄Cl method: The use of a H₂/Ar carrier gas mixture can help mitigate the formation of UCl₄.[3] The reaction proceeds through a two-step process involving an intermediate, which is then decomposed at a higher temperature (around 650 °C) to yield UCl₃.[4]
Low Yield of UCl₃ Volatilization of Reactants/Products: Some reactants or intermediates, like in the BiCl₃ and CuCl₂ methods, can be volatile at reaction temperatures.[5]Optimize the reaction temperature to balance reaction rate and volatility. Consider using less volatile chlorinating agents like FeCl₂.
Side Reactions: Formation of uranium oxides or oxychlorides due to trace oxygen or water.As with minimizing UCl₄, rigorous exclusion of air and moisture is critical.
Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress if possible (e.g., by observing color changes or sampling for analysis). Ensure the system reaches and maintains the target temperature for the recommended duration.
Product is Contaminated with Uranium Oxides Presence of Oxygen: Leak in the reaction system or use of reagents contaminated with oxides.Check all seals and connections for leaks. Use high-purity, oxygen-free reagents. Pre-treating uranium metal to remove surface oxides may be necessary.
Reaction with Vessel: Certain vessel materials may react at high temperatures.Use non-reactive crucible materials such as alumina (B75360) or tantalum. Stainless steel can be corroded by UCl₄ at high temperatures.[6]
Difficulty in Separating Byproducts Solid Byproducts: Some synthesis routes produce solid byproducts that are difficult to separate from the UCl₃ product.The reaction of U metal with FeCl₂ in a molten salt bath allows for the formation of iron dendrites on a containment basket, enabling easier separation.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing UCl₃?

A1: Common methods include:

  • Reduction of UCl₄ with Uranium Metal: A widely used method where UCl₄ is reacted with uranium metal, often in a molten salt eutectic like NaCl-KCl at temperatures between 670-710 °C.[1][2]

  • Reduction of UCl₄ with Hydrogen: UCl₄ is heated in a stream of hydrogen gas, leading to the formation of UCl₃ and HCl.[1][2]

  • Reaction with Ammonium (B1175870) Chloride (NH₄Cl): Uranium metal or uranium hydride is reacted with NH₄Cl. This method can be performed in two steps to favor the formation of UCl₃.[3][4]

  • Reaction with Metal Chlorides: Various metal chlorides such as CuCl₂, ZnCl₂, and FeCl₂ can be used to chlorinate uranium metal to form UCl₃.[5]

Q2: How can I minimize the formation of UCl₄ impurity?

A2: Minimizing UCl₄ involves several key strategies:

  • Control of Stoichiometry: When reducing UCl₄ with uranium metal, using a slight excess of the metal can drive the reaction towards the formation of UCl₃.

  • Atmosphere Control: The presence of oxidizing agents will favor UCl₄. Strictly anaerobic and anhydrous conditions are essential.

  • Use of a Reducing Atmosphere: In methods like the reaction with NH₄Cl, using a carrier gas containing hydrogen (H₂) can help suppress the formation of UCl₄.[3]

  • Choice of Chlorinating Agent: Some chlorinating agents and reaction conditions have a higher selectivity for UCl₃. For instance, the reaction of uranium metal with FeCl₂ has shown very high selectivity for UCl₃ over UCl₄.[5]

Q3: How can I quantitatively determine the amount of UCl₄ impurity in my UCl₃ product?

A3: The primary method for both qualitative and quantitative phase analysis of UCl₃ and UCl₄ is X-ray Diffraction (XRD) .[6]

  • Qualitative Analysis: The diffraction patterns of UCl₃ and UCl₄ are distinct, allowing for the identification of both phases in a mixture.

  • Quantitative Analysis: Rietveld refinement of the powder XRD data is a powerful technique for determining the relative amounts of each crystalline phase in a mixture.[8][9][10][11] This method involves fitting a calculated diffraction pattern to the experimental data, with the scale factors of each phase being proportional to their weight fractions.

Q4: What are the key differences in the crystal structures of UCl₃ and UCl₄ that allow for their differentiation by XRD?

A4: UCl₃ and UCl₄ have distinct crystal structures. UCl₃ has a tricapped trigonal prismatic geometry, while UCl₄ is body-centered tetragonal.[6] These different crystal lattices result in unique sets of diffraction peaks, enabling their unambiguous identification and quantification in a mixture using XRD.

Quantitative Data Summary

The following tables summarize available quantitative data from the literature on UCl₃ synthesis.

Table 1: Yields of UCl₃ Synthesis with Iron Chlorides in Molten Salts [5]

Chlorinating AgentMolten SaltTemperature (°C)Yield (%)
FeCl₂LiCl–KCl50093
FeCl₂NaCl-CaCl₂60096.7
FeCl₂NaCl85070.6
FeCl₃NaCl-CaCl₂60080.7

Table 2: Product Composition from the Reaction of Uranium Hydride with NH₄Cl [1]

ParameterValue
Final Cl/U Ratio2.8 - 3.1
Purity of UCl₃92.5 - 100.8%

Experimental Protocols

1. Synthesis of UCl₃ by Reduction of UCl₄ with Uranium Metal in Molten Salt

This protocol is based on the reaction: 3UCl₄ + U → 4UCl₃[1][2]

  • Materials: UCl₄ powder, uranium metal turnings, NaCl, KCl (all high purity, anhydrous).

  • Equipment: Glovebox with an inert atmosphere (<1 ppm O₂, H₂O), high-temperature furnace, alumina or tantalum crucible, mechanical stirrer.

  • Procedure:

    • Inside the glovebox, prepare a eutectic mixture of NaCl and KCl (e.g., 44 wt% NaCl, 56 wt% KCl).

    • Add the NaCl-KCl eutectic, UCl₄, and a stoichiometric excess of uranium metal to the crucible.

    • Place the crucible in the furnace and heat to 670-710 °C under an inert atmosphere.

    • Once molten, stir the mixture to ensure good contact between the reactants.

    • Maintain the temperature for a sufficient time to allow the reaction to go to completion (this may range from hours to days depending on the scale and mixing).

    • After the reaction is complete, cool the mixture to room temperature.

    • The UCl₃-containing salt can be used directly or the UCl₃ can be separated by other methods if required.

2. Synthesis of UCl₃ via Reaction of Uranium Hydride with NH₄Cl [1][3][4]

This protocol involves a two-step gas-solid reaction.

  • Materials: Uranium hydride (UH₃) powder, NH₄Cl (solid, high purity).

  • Equipment: Tube furnace, quartz reaction tube, gas flow controllers for argon and hydrogen, temperature controller.

  • Procedure:

    • Mix UH₃ and NH₄Cl powders in the reaction tube inside a glovebox.

    • Place the reaction tube in the furnace.

    • Step 1 (Intermediate Formation): Heat the mixture to approximately 320 °C (593 K) under a flow of argon or an Ar/H₂ mixture. This forms an ammonium-uranium-chloride intermediate.

    • Step 2 (Decomposition): Increase the temperature to 650 °C (923 K) under an argon atmosphere to decompose the intermediate into solid UCl₃ and gaseous byproducts (NH₃, HCl).

    • After decomposition is complete, cool the furnace to room temperature under an inert atmosphere.

    • The UCl₃ product can then be recovered from the reaction tube in a glovebox.

3. Quantitative Analysis of UCl₄ Impurity by XRD with Rietveld Refinement

This is a general procedure; specific instrument parameters and software usage will vary.

  • Sample Preparation:

    • In an inert atmosphere glovebox, grind a small, representative sample of the UCl₃ product to a fine powder to ensure random crystal orientation.

    • Load the powder into an airtight sample holder suitable for XRD analysis to prevent air and moisture exposure during the measurement.

  • Data Collection:

    • Collect a high-quality powder XRD pattern of the sample over a wide 2θ range. Use appropriate instrument settings (e.g., step size, count time) to obtain good statistics.

  • Rietveld Refinement:

    • Use a suitable software package for Rietveld analysis (e.g., GSAS-II, FullProf, TOPAS).

    • Import the experimental XRD data.

    • Provide the crystal structure information (CIF files) for UCl₃ and UCl₄ as the starting models for the phases present in the sample.

    • Perform the Rietveld refinement by fitting the calculated pattern to the experimental data. This involves refining parameters such as scale factors, lattice parameters, peak shape parameters, and background.

    • The software will use the refined scale factors for each phase to calculate their relative weight fractions in the mixture, providing a quantitative measure of the UCl₄ impurity.[8][9][10][11]

Visualizations

UCl3_Synthesis_Workflow General Workflow for UCl₃ Synthesis and Analysis cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis & Purification Reagents Select & Dry Reagents (U, UCl₄, NH₄Cl, etc.) Reaction Perform Synthesis Reaction (e.g., Reduction, Chlorination) Reagents->Reaction Inert_Atmosphere Prepare Inert Atmosphere (Glovebox/Schlenk Line) Inert_Atmosphere->Reaction Cooling Cool Under Inert Atmosphere Reaction->Cooling Sampling Sample Product Cooling->Sampling XRD XRD Analysis Sampling->XRD Quantification Quantitative Analysis (Rietveld Refinement) XRD->Quantification Purification Purification (if needed) Quantification->Purification Impurity > Threshold Product Pure UCl₃ Product Quantification->Product Impurity < Threshold Purification->XRD Re-analyze

Caption: Workflow for UCl₃ Synthesis and Analysis.

Troubleshooting_UCl4 Troubleshooting High UCl₄ Impurity cluster_causes Potential Causes cluster_solutions Solutions High_UCl4 High UCl₄ Detected Oxidation Oxidizing Atmosphere High_UCl4->Oxidation Incomplete_Reduction Incomplete Reaction High_UCl4->Incomplete_Reduction Bad_Equilibrium Unfavorable Equilibrium High_UCl4->Bad_Equilibrium Check_Inert Verify Inert Atmosphere & Dryness of Reagents Oxidation->Check_Inert Optimize_Reaction Increase Reaction Time/ Adjust Stoichiometry Incomplete_Reduction->Optimize_Reaction Change_Conditions Modify Synthesis Method/ Use H₂ Atmosphere Bad_Equilibrium->Change_Conditions

Caption: Troubleshooting Logic for High UCl₄ Impurity.

References

Technical Support Center: Handling of Uranium Trichloride (UCl3)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling of uranium trichloride (B1173362) to prevent its oxidation. Adherence to these protocols is critical for ensuring experimental integrity and personnel safety.

Frequently Asked Questions (FAQs)

Q1: What is uranium trichloride and why is its handling critical?

A1: this compound (UCl₃) is a green, crystalline, radioactive, and hygroscopic solid.[1][2][3] It is highly sensitive to air and moisture, readily oxidizing to form uranyl compounds, which can compromise experimental results. Therefore, strict inert atmosphere techniques are mandatory for its handling.

Q2: What are the visual signs of UCl₃ oxidation?

A2: Pure this compound is a green crystalline solid.[2][3] Upon exposure to oxygen, it can oxidize to form yellow uranyl chloride (UO₂Cl₂). Further oxidation can lead to the formation of black uranium oxides. Any deviation from a uniform green color may indicate sample degradation.

Q3: What is the appropriate environment for handling UCl₃?

A3: this compound must be handled in a glovebox under an inert atmosphere, such as argon or nitrogen.[4] The glovebox should be equipped with a purification system to maintain extremely low levels of oxygen and moisture.

Q4: What are the acceptable atmospheric conditions inside the glovebox?

A4: To prevent oxidation, the glovebox atmosphere should be maintained with oxygen and moisture levels below 1 part per million (ppm). Some operations may tolerate up to 10 ppm of oxygen, but lower levels are always preferable for maintaining the purity of UCl₃.

Q5: What personal protective equipment (PPE) is required for handling UCl₃?

A5: In addition to the integrated glovebox gloves, personnel should wear a lab coat, safety glasses, and any dosimetry badges as required by their institution's radiation safety protocols. It is also good practice to wear a secondary pair of nitrile gloves over the glovebox gloves for added protection and to minimize contamination.

Troubleshooting Guide

Issue Observation Probable Cause Recommended Action
Sample Discoloration The green UCl₃ powder shows yellow or black specks.Oxidation of UCl₃ due to exposure to oxygen or moisture.- Discontinue use of the contaminated batch for sensitive reactions. - Review glovebox atmosphere logs to ensure O₂ and H₂O levels are within specification. - Check for leaks in the glovebox.
Inconsistent Experimental Results Reactions involving UCl₃ are not proceeding as expected or are giving variable yields.The UCl₃ may be partially oxidized, affecting its reactivity.- Use fresh, pure UCl₃ from a sealed container. - Verify the purity of the UCl₃ using appropriate analytical techniques if possible.
Difficulty in Handling/Clumping The UCl₃ powder is clumpy and difficult to manipulate.Absorption of moisture due to its hygroscopic nature.- Ensure the glovebox atmosphere has a moisture level below 1 ppm. - Check that all glassware and spatulas brought into the glovebox are rigorously dried.
Rising O₂/H₂O Levels in Glovebox The glovebox's oxygen or moisture levels are increasing during handling.- A leak in the glovebox. - Introduction of contaminated items. - Outgassing from solvents or other materials.- Immediately stop handling the UCl₃. - Purge the glovebox with the inert gas. - Identify and rectify the source of the contamination.

Quantitative Data Summary

For optimal handling and storage of this compound, the following atmospheric conditions within a glovebox are recommended:

Parameter Recommended Level Acceptable for Short-Term Handling
Oxygen (O₂) Concentration < 1 ppm< 10 ppm
Moisture (H₂O) Concentration < 1 ppm< 1 ppm

Experimental Protocols

Protocol 1: Transfer and Weighing of this compound

Objective: To safely transfer UCl₃ from its storage container and accurately weigh a specific amount for an experiment within a glovebox.

Materials:

  • This compound in a sealed container

  • Glovebox with an argon or nitrogen atmosphere (< 1 ppm O₂ and H₂O)

  • Analytical balance (acclimatized to the glovebox atmosphere)

  • Anti-static weighing boats

  • Spatulas (dedicated for UCl₃ use)

  • Clean, dry vials with caps (B75204) for the weighed sample

  • Waste container for disposables

Procedure:

  • Preparation:

    • Ensure the glovebox atmosphere is within the specified limits for oxygen and moisture.

    • Transfer all necessary materials (balance, weighing boats, spatulas, vials) into the glovebox antechamber.

    • Cycle the antechamber at least three times to remove air and moisture before opening the inner door.

    • Allow the balance to equilibrate to the glovebox atmosphere for at least 30 minutes before use.

  • Transfer from Storage:

    • Carefully open the primary storage container of UCl₃.

    • Visually inspect the material for any signs of discoloration. If the material is not uniformly green, it may be oxidized.

  • Weighing:

    • Place a weighing boat on the analytical balance and tare it.

    • Using a dedicated, clean, and dry spatula, carefully transfer a small amount of UCl₃ to the weighing boat.

    • Adjust the amount until the desired weight is achieved.

    • Record the exact weight.

  • Sample Containment:

    • Carefully transfer the weighed UCl₃ from the weighing boat into a pre-labeled, clean, and dry vial.

    • Securely cap the vial.

  • Cleanup:

    • Securely close the main UCl₃ storage container.

    • Wipe the spatula with a dry, lint-free cloth and place it in a designated holder.

    • Dispose of the used weighing boat and any other disposable items in the designated waste container inside the glovebox.

    • Clean the balance and surrounding area of any residual UCl₃ powder.

Visualizations

UCl3_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Verify Glovebox Atmosphere (< 1 ppm O2, < 1 ppm H2O) B Transfer Materials to Glovebox via Antechamber A->B C Inspect UCl3 for Green Color B->C D Weigh UCl3 on Tared Balance C->D E Transfer Weighed UCl3 to Labeled Vial D->E F Securely Cap Vial and Storage Container E->F G Clean Spatula and Work Area F->G H Dispose of Waste in Designated Container G->H End End H->End Start Start Start->A

Caption: Workflow for Handling this compound.

Oxidation_Pathway UCl3 This compound (UCl3) (Green Solid) UO2Cl2 Uranyl Chloride (UO2Cl2) (Yellow Solid) UCl3->UO2Cl2 + O2 / H2O U3O8 Uranium Oxides (e.g., U3O8) (Black Solid) UO2Cl2->U3O8 + O2 / Heat

Caption: Oxidation Pathway of this compound.

References

Technical Support Center: Optimizing High-Yield UCl₃ Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of uranium trichloride (B1173362) (UCl₃). It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate the production of high-purity UCl₃.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of UCl₃, offering potential causes and actionable solutions.

Issue 1: Low Yield of UCl₃

Potential CauseRecommended Solution
Incomplete Reaction - Increase Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress if possible.[1] - Optimize Temperature: Operate at the recommended temperature for the specific synthesis method. For instance, in molten salt synthesis with FeCl₂, temperatures between 450-600 °C are optimal.[2][3] - Increase Surface Area of Uranium Metal: Use uranium metal with a high surface area to enhance reaction kinetics.[1] - Ensure Proper Mixing: In molten salt preparations, ensure efficient stirring to facilitate reactant contact.
Loss of Volatile Reactants/Products - Control Reaction Pressure: In vacuum distillations, maintain a pressure above 100 torr initially to prevent the loss of volatile reactants like some metal chlorides before they can react.[1] - Optimize Condenser Temperature: In sublimation/distillation-based methods, ensure the condenser is at a suitable temperature to efficiently collect the UCl₃ product.
Side Reactions - Use High-Purity Reactants: Impurities in starting materials can lead to unwanted side reactions. - Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., high-purity argon) to prevent the formation of uranium oxides or oxychlorides.[4]

Issue 2: Contamination of Product with Uranium Tetrachloride (UCl₄)

Potential CauseRecommended Solution
Oxidizing Conditions - Maintain a Reducing Atmosphere: In methods involving gas flow, such as the reaction of uranium hydride with ammonium (B1175870) chloride, blending hydrogen (H₂) with the argon carrier gas can mitigate the formation of UCl₄.[4] - Use Stoichiometric Excess of Uranium: In reactions involving the reduction of UCl₄ or chlorination of uranium metal, a stoichiometric excess of uranium metal can help reduce any UCl₄ formed to UCl₃.
Inappropriate Chlorinating Agent - Select a Milder Chlorinating Agent: Stronger chlorinating agents are more likely to produce UCl₄. The choice of chlorinating agent should be carefully considered based on the reaction conditions.
High Reaction Temperature - Optimize Temperature: Excessively high temperatures can sometimes favor the formation of UCl₄. Adhere to the recommended temperature range for the chosen synthesis method.
Purification - Vacuum Sublimation: UCl₄ is more volatile than UCl₃. Heating the product under vacuum can selectively sublime away the UCl₄. Heating to 770°C in a vacuum for several hours can liberate UCl₃ from volatile materials including UCl₄.[5]

Issue 3: Presence of Uranium Oxides or Oxychlorides in the Product

Potential CauseRecommended Solution
Reaction with Residual Oxygen or Moisture - Thoroughly Dry Reactants and Solvents: All starting materials, solvents, and reaction vessels must be rigorously dried before use. Uranium chlorides are highly hygroscopic.[5] - Maintain a Strict Inert Atmosphere: Conduct all synthesis and handling steps in a high-purity argon or nitrogen atmosphere within a glovebox.[4] - Purify Inert Gas: Use gas purifiers to remove trace oxygen and moisture from the glovebox atmosphere.
Contaminated Starting Materials - Use High-Purity Starting Materials: Ensure that the uranium source and chlorinating agents are free from oxide contamination.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing UCl₃?

A1: The most common methods for synthesizing UCl₃ include:

  • Reduction of Uranium Tetrachloride (UCl₄): This can be achieved by reacting UCl₄ with a reducing agent such as hydrogen gas at elevated temperatures or with uranium metal.

  • Chlorination of Uranium Metal or Uranium Hydride: This involves reacting uranium metal or uranium hydride (UH₃) with a chlorinating agent. Common chlorinating agents include ammonium chloride (NH₄Cl)[4][6], iron(II) chloride (FeCl₂) in a molten salt medium[2][7], and chlorine gas.

  • Molten Salt Synthesis: This method involves the reaction of uranium metal with a metal chloride (e.g., FeCl₂) in a molten eutectic salt mixture such as LiCl-KCl or NaCl-MgCl₂.[2] This approach can produce high yields of UCl₃.[2]

Q2: Why is it crucial to maintain an inert atmosphere during UCl₃ synthesis?

A2: Uranium trichloride and its precursors are highly susceptible to reaction with oxygen and moisture.[4] Exposure to air can lead to the formation of stable uranium oxides and oxychlorides, which are difficult to separate from the final product and can significantly impact its purity and performance in subsequent applications. Therefore, all manipulations should be performed in a high-purity inert atmosphere (e.g., in a glovebox).

Q3: How can I remove UCl₄ impurity from my UCl₃ product?

A3: One effective method for removing UCl₄ from UCl₃ is by vacuum sublimation. UCl₄ is more volatile than UCl₃, so by carefully heating the mixture under vacuum, the UCl₄ can be selectively sublimed and collected on a cold finger, leaving behind the purified UCl₃.[5] Another approach is to heat the mixture with a stoichiometric excess of uranium metal, which can reduce the UCl₄ to UCl₃.

Q4: What are the recommended storage conditions for UCl₃?

A4: Due to its hygroscopic nature, UCl₃ must be stored under a dry, inert atmosphere. A desiccator inside a glovebox filled with high-purity argon or nitrogen is ideal. The container should be sealed tightly to prevent any exposure to air or moisture.

Q5: What analytical techniques are suitable for characterizing the purity of UCl₃?

A5: The purity of UCl₃ can be assessed using several analytical techniques:

  • X-ray Diffraction (XRD): To confirm the crystal structure and identify crystalline impurities such as UCl₄, UO₂, or oxychlorides.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For elemental analysis to determine the uranium to chloride ratio and to quantify metallic impurities.[7]

  • UV-Vis Spectroscopy: Can be used to identify the oxidation state of uranium in solution.

Experimental Protocols

Method 1: Synthesis of UCl₃ in Molten LiCl-KCl Eutectic via Reaction with FeCl₂

This method achieves a high yield of UCl₃ by reacting uranium metal with iron(II) chloride in a molten salt medium.

Materials:

  • Uranium metal (turnings or powder)

  • Anhydrous Iron(II) chloride (FeCl₂)

  • Anhydrous Lithium chloride (LiCl)

  • Anhydrous Potassium chloride (KCl)

  • High-purity argon gas

  • Anhydrous HCl gas (for salt purification)

Equipment:

  • Glovebox with an inert argon atmosphere

  • High-temperature furnace

  • Reaction vessel (e.g., alumina (B75360) or tantalum crucible)

  • Stirring mechanism

  • Porous stainless steel basket

Procedure:

  • Salt Preparation and Purification:

    • Inside the glovebox, prepare the LiCl-KCl eutectic mixture (59 mol% LiCl, 41 mol% KCl).

    • Transfer the salt mixture to the reaction vessel and heat to 500 °C under an argon atmosphere to melt the salt.

    • Purify the molten salt by bubbling anhydrous HCl gas through it to remove any residual oxides and water. The completion of this step can be monitored using an auto-titrator in pH-stat mode to determine when there is no net reaction with the salt.[2]

    • After purification, purge the molten salt with argon gas to remove any dissolved HCl.

  • Reaction Setup:

    • Place the uranium metal in a porous stainless steel basket.

    • Submerge the basket containing the uranium metal into the purified molten LiCl-KCl eutectic.

  • Reaction:

    • Add anhydrous FeCl₂ to the molten salt.

    • Maintain the temperature at 450 °C and stir the molten salt.[2]

    • The reaction progress can be monitored by measuring the open circuit potential between a tungsten working electrode and a Ag/AgCl reference electrode. A stable potential indicates the completion of the reaction.

    • The overall reaction is: 2 U + 3 FeCl₂ → 2 UCl₃ + 3 Fe.

  • Product Isolation and Purification:

    • Once the reaction is complete, the byproduct, iron metal, will have formed dendrites on the stainless steel basket, allowing for its simple separation from the molten salt.[2]

    • The UCl₃ remains dissolved in the LiCl-KCl eutectic. The molten salt mixture containing UCl₃ can be used directly for electrochemical applications or cooled and solidified for storage.

Yield: Approximately 90% yield of UCl₃ can be achieved with this method.[2]

Method 2: Gas-Solid Synthesis of UCl₃ from Uranium Hydride and Ammonium Chloride

This method avoids the use of hazardous gases and is performed in two main steps.

Materials:

  • Uranium hydride (UH₃) powder

  • Ammonium chloride (NH₄Cl) powder

  • High-purity argon gas

  • Hydrogen gas (optional, for impurity mitigation)

Equipment:

  • Vertical tube furnace

  • Reaction boat (e.g., quartz or alumina)

  • Gas flow control system

Procedure:

  • Formation of Intermediate Complex:

    • In a glovebox, mix the UH₃ and NH₄Cl powders.

    • Place the mixture in a reaction boat and insert it into the tube furnace.

    • Heat the mixture to 300-350 °C under a flow of argon gas.[4] To mitigate the formation of UCl₄ and UO₂ impurities, a blend of hydrogen and argon can be used as the carrier gas.[4]

    • During this step, an ammonium-uranium-chloride intermediate is formed.

  • Decomposition to UCl₃:

    • After the formation of the intermediate, increase the furnace temperature to 650 °C under an argon atmosphere.[4]

    • The intermediate complex will decompose, yielding solid UCl₃ and gaseous byproducts (NH₃ and HCl).

    • The gaseous byproducts are carried away by the argon flow.

  • Product Collection:

    • After cooling to room temperature under argon, the solid UCl₃ product can be collected from the reaction boat.

Quantitative Data Summary

Synthesis MethodStarting MaterialsReaction Temperature (°C)PressureReported YieldReference
Molten SaltU metal, FeCl₂, LiCl-KCl450Atmospheric (Inert Gas)~90%[2]
Molten SaltU metal, FeCl₂, NaCl-MgCl₂550Atmospheric (Inert Gas)~90%[2]
Molten SaltU metal, FeCl₂, LiCl-KCl500Atmospheric (Inert Gas)93%[3]
Molten SaltU metal, FeCl₂, NaCl-CaCl₂600Atmospheric (Inert Gas)96.7%[3]
Molten SaltU metal, FeCl₃, NaCl-CaCl₂600Atmospheric (Inert Gas)80.7%[3]
Gas-Solid ReactionUH₃, NH₄Cl300-350 (step 1), 650 (step 2)Atmospheric (Flowing Gas)High Purity (quantitative yield not specified)[4]
UCl₄ ReductionUCl₄, H₂Elevated (not specified)Atmospheric (Flowing Gas)-
UCl₄ ReductionUCl₄, U metal670-710Atmospheric (Inert Gas)-

Visualizations

experimental_workflow_molten_salt cluster_prep Preparation (Glovebox) cluster_reaction Reaction (Furnace) cluster_isolation Product Isolation prep_salt Prepare LiCl-KCl Eutectic load_U Load Uranium Metal into Basket melt_salt Melt Salt (500°C) load_U->melt_salt purify_salt Purify with Anhydrous HCl melt_salt->purify_salt purge_ar Purge with Argon purify_salt->purge_ar submerge_U Submerge Uranium Basket purge_ar->submerge_U add_fecl2 Add Anhydrous FeCl₂ submerge_U->add_fecl2 react React at 450°C with Stirring add_fecl2->react separate_fe Separate Iron Dendrites react->separate_fe product UCl₃ in Molten Salt separate_fe->product

Caption: Workflow for UCl₃ Synthesis in Molten Salt.

experimental_workflow_gas_solid cluster_prep Preparation (Glovebox) cluster_reaction Two-Step Reaction (Tube Furnace) cluster_collection Product Collection mix_reactants Mix UH₃ and NH₄Cl Powders load_boat Load Mixture into Reaction Boat mix_reactants->load_boat step1 Step 1: Heat to 300-350°C (Ar or Ar/H₂ Flow) Forms Intermediate load_boat->step1 step2 Step 2: Heat to 650°C (Ar Flow) Decomposes Intermediate step1->step2 cool_down Cool to Room Temperature (Under Argon) step2->cool_down collect_product Collect Solid UCl₃ Product cool_down->collect_product

Caption: Workflow for Gas-Solid UCl₃ Synthesis.

troubleshooting_logic start UCl₃ Synthesis Issue issue_low_yield Low Yield? start->issue_low_yield issue_ucl4 UCl₄ Contamination? start->issue_ucl4 issue_oxide Oxide/Oxychloride Contamination? start->issue_oxide solution_low_yield Increase Time/Temp Improve Mixing Increase Reactant Surface Area issue_low_yield->solution_low_yield Yes solution_ucl4 Use H₂ Atmosphere Add Excess Uranium Purify via Sublimation issue_ucl4->solution_ucl4 Yes solution_oxide Ensure Dry Reactants Maintain Strict Inert Atmosphere issue_oxide->solution_oxide Yes

Caption: Troubleshooting Logic for UCl₃ Synthesis.

References

troubleshooting common issues in uranium trichloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of uranium trichloride (B1173362) (UCl₃). It is intended for researchers, scientists, and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in UCl₃ synthesis, and how can they be avoided?

A1: The most common impurities are uranium tetrachloride (UCl₄) and uranium oxychlorides (UOClₓ). Formation of UCl₄ can be minimized by ensuring a stoichiometric excess of the reducing agent (e.g., uranium metal) and by carefully controlling reaction temperatures.[1][2] The formation of uranium oxychlorides is primarily due to the reaction of UCl₃ with moisture or oxygen.[3][4] To avoid this, all starting materials and solvents must be rigorously dried, and the synthesis should be performed under a dry, inert atmosphere (e.g., argon or nitrogen).[5]

Q2: My UCl₃ product is a different color than the expected green. What does this indicate?

A2: A color other than green can indicate the presence of impurities. A grayish or blackish tint may suggest the presence of finely divided uranium metal from an incomplete reaction. A yellowish or brownish hue could indicate the presence of UCl₄ or uranium oxychlorides.

Q3: What are the best practices for handling and storing anhydrous UCl₃?

A3: Uranium trichloride is highly hygroscopic and pyrophoric, especially in powdered form. It should be handled exclusively in an inert-atmosphere glovebox with low oxygen and moisture levels (<1 ppm).[5][6] For storage, it should be kept in a tightly sealed container, preferably made of glass or a compatible metal, within a desiccator or glovebox.[6]

Q4: Can I use organic solvents with UCl₃?

A4: UCl₃ is soluble in some polar aprotic solvents like tetrahydrofuran (B95107) (THF), forming solvated complexes such as UCl₃(THF)ₓ.[7][8] However, it is crucial that these solvents are rigorously dried and deoxygenated before use, as any residual water will lead to the formation of uranium oxychlorides. UCl₃ is generally insoluble in non-polar organic solvents.

Q5: What materials are suitable for constructing a reactor for UCl₃ synthesis?

A5: The choice of reactor material depends on the synthesis method and temperature. For high-temperature reactions, materials like tantalum, tungsten, or certain ceramics are often used.[9] For lower-temperature solution-phase reactions, glassware can be suitable, provided it is thoroughly dried. Stainless steel can be used in some cases, but it may be susceptible to corrosion at high temperatures, especially in the presence of UCl₄.[9][10]

Troubleshooting Guides

Issue 1: Low Yield of UCl₃
Symptom Possible Cause Suggested Solution
Incomplete reaction of starting materials.Insufficient reaction time or temperature.Increase the reaction time or temperature according to the specific protocol. Ensure proper mixing of reactants.
Low surface area of solid reactants (e.g., uranium metal).Use uranium metal with a high surface area, such as turnings or powder, to enhance reactivity.
Loss of volatile reactants or products.Ensure the reaction vessel is properly sealed. For high-temperature reactions under vacuum, carefully control the pressure to avoid sublimation of reactants or products.[11]
Product decomposition.Overheating during synthesis or purification.Carefully monitor and control the temperature. UCl₃ can disproportionate at very high temperatures.
Mechanical loss during product isolation.Inefficient filtration or transfer of the product.Use fine porosity frits for filtration and handle the powdered product carefully in an inert atmosphere to prevent spillage.
Issue 2: Presence of UCl₄ Impurity
Symptom Possible Cause Suggested Solution
Yellowish or brownish tint to the product.Incomplete reduction of UCl₄ or side reactions.Use a stoichiometric excess of the reducing agent (e.g., uranium metal).[1]
Inappropriate reaction conditions.Optimize the reaction temperature and pressure. In some gas-solid reactions, blending hydrogen with the inert carrier gas can mitigate UCl₄ formation.[2]
Oxidation of UCl₃.Ensure a strictly inert and dry atmosphere throughout the synthesis and handling.
Issue 3: Presence of Uranium Oxychloride Impurities
Symptom Possible Cause Suggested Solution
Product is off-white, yellowish, or brownish.Contamination with water or oxygen.Rigorously dry all starting materials, solvents, and the reaction apparatus.[5] Perform all steps under a high-purity inert atmosphere.[5]
Leaks in the reaction system.Thoroughly check the reaction setup for any leaks before starting the synthesis.

Experimental Protocols

Protocol 1: Synthesis of UCl₃ from UCl₄ and Uranium Metal

This method involves the reduction of uranium tetrachloride with uranium metal.

Methodology:

  • In an inert-atmosphere glovebox, thoroughly mix UCl₄ powder with a stoichiometric excess (typically 10-20%) of high-surface-area uranium metal turnings.

  • Place the mixture in a tantalum or tungsten crucible.

  • Heat the crucible in a tube furnace under a dynamic vacuum or a slow flow of high-purity argon.

  • Slowly raise the temperature to 550-650°C and hold for several hours to allow the reaction to complete.

  • After the reaction, the product can be purified by vacuum sublimation to remove any unreacted UCl₄.

Parameter Value
Starting Materials UCl₄, Uranium Metal
Reaction Temperature 550 - 650°C
Atmosphere Vacuum or Inert Gas (Argon)
Typical Purity > 95%
Protocol 2: Synthesis of UCl₃ from Uranium Hydride and Ammonium (B1175870) Chloride

This method provides a route that avoids the use of hazardous gases directly.[1][12][13]

Methodology:

  • Prepare uranium hydride (UH₃) by reacting uranium metal with hydrogen gas.

  • In an inert-atmosphere glovebox, mix the UH₃ powder with a stoichiometric amount of anhydrous ammonium chloride (NH₄Cl).

  • Heat the mixture in a tube furnace under a flow of high-purity argon.

  • The reaction proceeds in two stages: formation of an ammonium-uranium-chloride intermediate at around 320°C (593 K), followed by decomposition to UCl₃ at approximately 650°C (923 K).[1][12]

  • The final product is a fine green powder.

Parameter Value
Starting Materials UH₃, NH₄Cl
Reaction Temperature Step 1: ~320°C, Step 2: ~650°C
Atmosphere Inert Gas (Argon)
Typical Purity 92.5 - 100.8%[12]

Visualizations

Troubleshooting_Low_Yield start Low UCl3 Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction check_time_temp Increase Reaction Time/Temp incomplete_reaction->check_time_temp Yes check_surface_area Use High Surface Area Reactants incomplete_reaction->check_surface_area Yes loss_of_material Material Loss? incomplete_reaction->loss_of_material No end Yield Improved check_time_temp->end check_surface_area->end check_seals Check Reactor Seals loss_of_material->check_seals Yes optimize_pressure Optimize Vacuum/Pressure loss_of_material->optimize_pressure Yes product_decomposition Product Decomposition? loss_of_material->product_decomposition No check_seals->end optimize_pressure->end control_temp Precise Temperature Control product_decomposition->control_temp Yes product_decomposition->end No control_temp->end

Caption: Troubleshooting workflow for low UCl₃ yield.

Impurity_Troubleshooting start Impure UCl3 Product ucl4_impurity UCl4 Impurity Suspected (Yellow/Brown Tint) start->ucl4_impurity uocl_impurity Uranium Oxychloride Suspected (Off-White/Yellow/Brown Tint) start->uocl_impurity excess_reductant Use Excess Reductant ucl4_impurity->excess_reductant optimize_conditions Optimize T & P / Add H2 ucl4_impurity->optimize_conditions dry_reagents Rigorously Dry Reagents & Solvents uocl_impurity->dry_reagents inert_atmosphere Ensure Strictly Inert Atmosphere uocl_impurity->inert_atmosphere check_leaks Check System for Leaks uocl_impurity->check_leaks end Purity Improved excess_reductant->end optimize_conditions->end dry_reagents->end inert_atmosphere->end check_leaks->end

Caption: Troubleshooting guide for common impurities in UCl₃.

References

Technical Support Center: Purification of Crude Uranium Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of crude uranium trichloride (B1173362) (UCl₃).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Product contains uranium tetrachloride (UCl₄) Incomplete reaction of UCl₄ with uranium metal.[1]- Increase reaction time or temperature to ensure complete conversion. - Add excess uranium metal to the reaction mixture to drive the reaction to completion.[2]
Reaction with certain chlorinating agents.- Optimize the choice of chlorinating agent. For example, using NH₄Cl under controlled heating can favor UCl₃ formation.[3]
Product is contaminated with uranium oxides Exposure of reactants or product to moisture or air.- Ensure all starting materials, especially salt eutectics, are thoroughly dried under vacuum before use.[4] - Conduct the entire process in an inert atmosphere (e.g., argon glovebox) to prevent moisture absorption.[4]
Incomplete removal of oxide layers from uranium feedstock.- Physically or chemically remove any visible oxide layers from the uranium metal feedstock before the reaction.[4]
Reaction of UCl₃/UCl₄ with residual oxides in the molten salt.- Precipitate uranium oxides by adding a controlled amount of an oxide source like Li₂O, followed by filtration.[5]
Product contains metallic impurities (e.g., Cd, Cu, Zn) Use of metal chlorides as chlorinating agents.- After the reaction, distill the UCl₃ salt away from the metallic byproducts.[2] - Allow for gravimetric settling of denser metal byproducts (like cadmium) for separation.[2]
Low yield of UCl₃ Volatilization of reactants or intermediates (like UCl₄).- Control the system pressure; a pressure less than ambient but above a hard vacuum can prevent the loss of volatile species during reaction.[2]
Inefficient reaction kinetics.- Use high surface area uranium metal (e.g., powder or turnings) to enhance the reaction rate.[2] - Ensure the reaction temperature is sufficient to melt the salt eutectic and promote dissolution and reaction of the oxidant.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude uranium trichloride and why are they problematic?

A1: The most common impurities are uranium tetrachloride (UCl₄) and various uranium oxides/oxychlorides. UCl₄ is highly reactive and corrosive, especially towards stainless steel containers used in high-temperature processes.[6] Uranium oxides are generally insoluble in molten chloride salts and can interfere with electrochemical processes, such as electrorefining, by forming precipitates.[5]

Q2: How can I minimize the formation of UCl₄ during synthesis?

A2: The formation of UCl₄ can be minimized by controlling the stoichiometry of the reactants. A common method is the reaction of UCl₄ with uranium metal (3UCl₄ + U → 4UCl₃).[1] Using an excess of uranium metal helps to ensure that any UCl₄ formed is reduced to UCl₃.[2] Another approach involves the careful selection of chlorinating agents and reaction conditions. For instance, reacting uranium metal or uranium hydride with ammonium (B1175870) chloride (NH₄Cl) can be controlled to favor the production of UCl₃.[3]

Q3: What is the best way to remove oxide impurities from my UCl₃ product?

A3: Preventing oxide formation is the best strategy. This involves using thoroughly dried reactants and maintaining a strict inert atmosphere.[4] If oxides are present, they can be removed by precipitation. One method involves adding a controlled amount of an oxide ion source (e.g., Li₂O) to the molten salt. This causes the uranium to precipitate as uranium dioxide (UO₂), which can then be separated by filtration.[5]

Q4: Can I use distillation to purify my crude UCl₃?

A4: Yes, vacuum distillation is an effective method for purifying UCl₃, particularly for separating it from less volatile components. This technique can be used to separate UCl₃ from excess reactants, certain metal byproducts, and some oxide impurities.[2][7] The process involves heating the crude product under reduced pressure to vaporize the UCl₃, which is then collected in a cooler condenser region.[2]

Q5: What is the role of the molten salt eutectic (e.g., LiCl-KCl) in the purification process?

A5: The molten salt eutectic serves as a reaction medium and a solvent for UCl₃.[2][8] It allows for liquid-phase reactions to occur at temperatures lower than the melting point of the individual components. The eutectic also facilitates the separation of insoluble impurities, such as uranium oxides, through filtration or settling. In pyrochemical processing, the UCl₃-containing molten salt is the electrolyte used for electrorefining.[2]

Quantitative Data on Purification Methods

Purification Method Key Parameters Achieved Purity Key Impurities Removed Reference
Reaction with Chlorinating Agent and Separation Reactant: Uranium feedstock, chlorinating agent (e.g., CuCl₂), metal salt (e.g., NaCl). Temperature: 600-850°C.> 99.9%Starting materials, reaction byproducts.[4]
Distillation Temperature: ~1200°C. Pressure: 1-10 torr.Sufficient for electrorefiner operations.Chloride salts from uranium metal.[2]
Precipitation of Oxides Reagent: Li₂O. O²⁻:U³⁺ molar ratio of 2.Complete precipitation of uranium.Uranium oxides.[5]
Synthesis in Alkali-Metal Chloride Media Reactants: U or UH₃ powder, NH₄Cl, LiCl-KCl or NaCl. Temperature: 923-1123 K.Uranium concentrations of 44-51 wt% in the final salt ingot. Predominantly UCl₃.Unreacted starting materials.[3][9]

Experimental Protocols

Protocol 1: Purification by High-Temperature Distillation

This protocol is based on the method for separating chloride salts from uranium metal following the synthesis of UCl₃.[2]

  • Preparation: Ensure the crude UCl₃ product is in a suitable crucible within a high-temperature vacuum furnace. The furnace should be equipped with a condenser.

  • Initial Heating: Slowly heat the furnace to a temperature slightly above the melting point of any metal chloride oxidant used in the synthesis to ensure all reactions are complete.

  • Vacuum Application: Reduce the internal pressure of the furnace to the range of 1-10 torr.

  • Distillation: Increase the furnace temperature to approximately 1200°C. This will cause the UCl₃ and other volatile chloride salts to vaporize.

  • Condensation: The vaporized chlorides will transfer to the cooler condenser region and solidify.

  • Product Recovery: After the distillation is complete, cool the furnace under an inert atmosphere. The purified UCl₃ can then be recovered from the condenser.

Protocol 2: Removal of Oxide Impurities by Precipitation

This protocol describes the precipitation of uranium oxides from a molten salt solution containing UCl₃.[5]

  • Melt Preparation: In an inert atmosphere glovebox, melt the crude UCl₃ in a LiCl-KCl eutectic mixture within a suitable crucible at the desired reaction temperature (e.g., 550°C or 750°C).

  • Reagent Addition: Prepare a calculated amount of lithium oxide (Li₂O) to achieve an O²⁻:U³⁺ molar ratio of 2. Add the Li₂O to the molten salt.

  • Reaction and Precipitation: Stir the melt to ensure thorough mixing and allow the reaction to proceed for approximately one hour. Uranium will precipitate as UO₂.

  • Settling: Cease stirring and allow the precipitate to settle for another hour.

  • Separation: The purified UCl₃-containing molten salt can be separated from the UO₂ precipitate by decanting or high-temperature filtration.

Visualizations

Purification_Workflow cluster_synthesis Crude UCl3 Synthesis cluster_purification Purification Options cluster_analysis Quality Control Crude UCl3 Crude UCl3 (Contains UCl4, Oxides, etc.) Distillation Vacuum Distillation (~1200°C, 1-10 torr) Crude UCl3->Distillation Volatile Impurities Precipitation Oxide Precipitation (Add Li2O, Filter) Crude UCl3->Precipitation Oxide Impurities Analysis Characterization (XRD, Chemical Analysis) Distillation->Analysis Precipitation->Analysis Pure UCl3 Pure UCl3 Analysis->Pure UCl3 Purity > 99.9%

Caption: General workflow for the purification of crude UCl₃.

Oxide_Precipitation_Logic cluster_products Separated Products start Molten Salt with Crude UCl3 and UO2 add_li2o Add Li2O (O:U molar ratio = 2) start->add_li2o reaction Precipitation Reaction: 2UCl3 + 3Li2O -> UO2 + U + 6LiCl add_li2o->reaction filtration High-Temperature Filtration reaction->filtration purified_salt Purified Molten Salt (UCl3 in LiCl-KCl) filtration->purified_salt Filtrate precipitate Solid Precipitate (UO2 and U metal) filtration->precipitate Solid

Caption: Logical steps for removing oxide impurities via precipitation.

References

Technical Support Center: Managing Side Reactions in Uranium Trichloride Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing common side reactions encountered in uranium trichloride (B1173362) (UCl₃) chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in UCl₃ chemistry?

A1: The primary side reactions involving UCl₃ stem from its high sensitivity to oxygen and moisture. Key side reactions include:

  • Oxidation: In the presence of oxygen, UCl₃ can oxidize to form uranium oxides (such as UO₂ and U₃O₈) and uranium oxychlorides (UOCl₂).

  • Hydrolysis: UCl₃ is highly hygroscopic and reacts readily with water to form uranium oxides and hydrogen chloride (HCl). This necessitates handling in a dry, inert atmosphere.[1]

  • Formation of Uranium Tetrachloride (UCl₄): During synthesis, particularly from uranium metal and a chlorinating agent, the formation of UCl₄ is a significant side reaction. UCl₄ is more volatile than UCl₃ and can be corrosive to stainless steel reaction vessels.[2][3]

  • Disproportionation: At elevated temperatures (starting around 500°C and more significantly at 840°C in a vacuum), UCl₃ can disproportionate into UCl₄ and uranium metal.[4]

  • Reaction with Container Materials: At high temperatures, UCl₃ can react with materials such as alumina (B75360) and stainless steel, leading to the formation of impurities like aluminum chloride (AlCl₃).[2]

Q2: How can I minimize the formation of UCl₄ during the synthesis of UCl₃ from uranium metal?

A2: To minimize the formation of UCl₄, it is crucial to control the reaction conditions carefully. Using an excess of high-surface-area uranium metal can help ensure the complete reduction of any UCl₄ formed back to UCl₃.[2] Additionally, maintaining the appropriate reaction temperature and pressure is vital. For instance, in syntheses involving chlorinating agents like CuCl₂, establishing a system pressure above 100 torr initially can prevent the loss of volatile reactants before the reaction is complete.[2]

Q3: My UCl₃ product has a brownish or yellowish tint instead of the expected green color. What is the likely cause and how can I fix it?

A3: A brown or yellow discoloration in your UCl₃ product typically indicates the presence of oxidation and hydrolysis products, such as uranium oxides and oxychlorides. This is usually due to exposure to trace amounts of air or moisture during the synthesis, handling, or storage. To obtain the desired green crystalline solid, ensure all solvents and reagents are rigorously dried and degassed, and that all manipulations are performed under a high-purity inert atmosphere (e.g., in a glovebox with low ppm levels of O₂ and H₂O).[5][6] Purification can be attempted by sublimation of the more volatile UCl₄, if present, or by more complex chemical purification methods if oxychlorides are the main contaminant.

Q4: What are the best practices for handling and storing UCl₃ to prevent degradation?

A4: Due to its reactivity with air and moisture, UCl₃ must be handled and stored under a dry, inert atmosphere, such as in an argon or nitrogen-filled glovebox.[7] Key handling and storage practices include:

  • Using thoroughly dried glassware and solvents.

  • Ensuring the glovebox atmosphere has minimal oxygen and water content (<1 ppm).

  • Storing UCl₃ in well-sealed containers within the glovebox.

  • Avoiding contact with incompatible materials that could introduce oxygen or moisture.

Troubleshooting Guides

Problem 1: Low Yield in UCl₃ Synthesis
Symptom Possible Cause Suggested Solution
The final yield of UCl₃ is significantly lower than expected.Incomplete reaction: The reaction between the uranium source (metal or UCl₄) and the reducing/chlorinating agent did not go to completion.- Ensure the use of high-surface-area uranium metal to improve reaction kinetics.[2]- Optimize reaction time and temperature based on the specific synthetic route. - Use a stoichiometric excess of the reducing agent (e.g., uranium metal).[2]
Loss of volatile intermediates/products: Volatile species like UCl₄ may be lost from the reaction vessel if the temperature is too high or the pressure is too low.- Control the reaction temperature and pressure carefully. For instance, when using CuCl₂, maintain a pressure above 100 torr during the initial reaction phase.[2]
Side reactions: Formation of non-volatile byproducts such as uranium oxides or oxychlorides due to trace oxygen or water contamination.- Rigorously dry all reagents, solvents, and the reaction apparatus. - Perform the entire synthesis under a high-purity inert atmosphere.
Reaction with container: The reactants or product may have reacted with the crucible or reactor walls.- Select appropriate container materials. For high-temperature syntheses, consider crucibles made of inert materials like tungsten or tantalum, as alumina can react with UCl₃ to form volatile AlCl₃.[2]
Problem 2: Product Contamination
Symptom Possible Contaminant Troubleshooting Steps
The product is a lighter green or has a yellowish tint.Uranium Tetrachloride (UCl₄): Incomplete reduction of UCl₄ or its formation as a byproduct.- Increase the amount of reducing agent (e.g., excess uranium metal) and/or the reaction time.[2]- Purify the final product by fractional sublimation in a vacuum to remove the more volatile UCl₄.[4]
The product is brown, orange, or black.Uranium Oxides (UO₂, U₃O₈) and/or Oxychlorides (UOCl₂): Exposure to oxygen or moisture.- Review the experimental setup to identify and eliminate potential sources of leaks. - Ensure all solvents and gases are of high purity and are properly dried. - Purification from oxychlorides is challenging; resynthesis under stricter anhydrous and anaerobic conditions is often necessary.
The product contains unexpected metallic impurities.Reaction with container or chlorinating agent residue: For example, the presence of copper if CuCl₂ was used as the chlorinating agent.- Optimize the purification step (e.g., distillation) to effectively separate UCl₃ from non-volatile metallic byproducts.[2]- Ensure complete reaction of the chlorinating agent.

Quantitative Data on UCl₃ Synthesis

The following table summarizes yield data from various methods for synthesizing UCl₃.

Synthesis Method Chlorinating/Reducing Agent Temperature (°C) Reaction Time Yield (%) Key Side Products Reference
U metal + FeCl₂ in LiCl-KClFeCl₂500-93UCl₄, Fe metal[8]
U metal + FeCl₂ in NaCl-CaCl₂FeCl₂600-96.7UCl₄, Fe metal[8]
U metal + FeCl₃ in NaCl-CaCl₂FeCl₃600-80.7UCl₄, Fe metal[8]
U metal + CuCl₂CuCl₂650 (hold) then 1200 (distill)~1 hour (hold)VariableUCl₄, Cu metal[2]
Reduction of UCl₄H₂550-600-GoodHCl[9]
Reduction of UCl₄U metal670-710-High-[9]

Experimental Protocols

Protocol 1: Synthesis of UCl₃ from Uranium Metal and Copper(II) Chloride

This protocol is based on the method described for pyrometallurgical processing.[2]

Materials:

  • High-surface-area uranium metal

  • Anhydrous copper(II) chloride (CuCl₂)

  • Eutectic LiCl-KCl salt (optional, as a solvent)

  • High-temperature furnace with vacuum capability

  • Inert atmosphere glovebox

Procedure:

  • Inside an inert atmosphere glovebox, blend the uranium metal with a stoichiometric amount or slight excess of anhydrous CuCl₂. LiCl-KCl eutectic salt can be added to act as a solvent.

  • Load the mixture into a suitable crucible (e.g., tantalum or tungsten) and place it in the distillation furnace.

  • Establish a system pressure of more than 100 torr to prevent the premature vaporization of reactants.

  • Heat the furnace to a hold temperature of approximately 650°C, which is above the melting point of CuCl₂, to initiate the reaction: 2 U + 3 CuCl₂ → 2 UCl₃ + 3 Cu.

  • Hold at this temperature for at least one hour to ensure the reaction goes to completion.

  • After the reaction is complete, reduce the pressure to the 1-10 torr range and increase the temperature to approximately 1200°C.

  • The UCl₃ will distill and collect in a cooler condenser region of the furnace.

  • After the distillation is complete, cool the furnace and collect the purified UCl₃ product in the inert atmosphere of the glovebox.

Protocol 2: Synthesis of UCl₃ by Reduction of UCl₄ with Hydrogen

This is a common method for producing UCl₃.[9]

Materials:

  • Uranium tetrachloride (UCl₄)

  • High-purity hydrogen (H₂) gas

  • High-purity argon (Ar) gas

  • Tube furnace

  • Quartz or suitable inert reaction tube

Procedure:

  • Place the UCl₄ in a suitable boat (e.g., quartz) inside the reaction tube of the furnace.

  • Purge the system thoroughly with argon gas to remove any air.

  • Heat the furnace to 550-600°C under a flow of argon.

  • Once the temperature is stable, switch the gas flow from argon to hydrogen.

  • The reduction reaction is: 2 UCl₄ + H₂ → 2 UCl₃ + 2 HCl. The byproduct HCl gas will be carried out of the system with the excess hydrogen flow and should be passed through a scrubber.

  • Continue the reaction until the conversion is complete (this may take several hours and can be monitored by the cessation of HCl evolution).

  • Once the reaction is complete, switch the gas flow back to argon and cool the furnace to room temperature.

  • Transfer the green UCl₃ product to an inert atmosphere glovebox for storage.

Visualizations

UCl₃ Synthesis and Side Reaction Pathways

UCl3_Synthesis_Side_Reactions UCl3 Synthesis and Major Side Reactions U_metal U Metal UCl3_product UCl₃ (Desired Product) U_metal->UCl3_product + Chlorinating Agent UCl4_side UCl₄ (Side Product) U_metal->UCl4_side Incomplete Reaction / Wrong Stoichiometry UCl4_start UCl₄ (starting material) UCl4_start->UCl3_product + H₂ or U metal Chlorinating_Agent Chlorinating Agent (e.g., CuCl₂, FeCl₂) Chlorinating_Agent->UCl3_product H2 H₂ H2->UCl3_product Oxides_Oxychlorides Oxides/Oxychlorides (UO₂, UOCl₂) UCl3_product->Oxides_Oxychlorides Oxidation/Hydrolysis UCl4_side->UCl3_product + Excess U Metal O2_H2O O₂ / H₂O O2_H2O->Oxides_Oxychlorides

Caption: Key pathways in UCl₃ synthesis and common side reactions.

Troubleshooting Workflow for Low UCl₃ Yield

Low_Yield_Troubleshooting Troubleshooting Workflow for Low UCl₃ Yield Start Low UCl₃ Yield Observed Check_Reaction_Conditions Check Reaction Conditions (Temp, Time, Pressure) Start->Check_Reaction_Conditions Check_Reagents Check Reagent Purity & Stoichiometry Check_Reaction_Conditions->Check_Reagents Correct Optimize_Conditions Optimize T, t, P Check_Reaction_Conditions->Optimize_Conditions Incorrect Check_Atmosphere Check Inert Atmosphere Quality Check_Reagents->Check_Atmosphere Correct Use_Excess_U Use Excess High-Surface-Area U Metal Check_Reagents->Use_Excess_U Incorrect Dry_Reagents Rigorously Dry Reagents/Solvents Check_Atmosphere->Dry_Reagents Contaminated Success Yield Improved Check_Atmosphere->Success Pure Optimize_Conditions->Success Use_Excess_U->Success Check_Leaks Check System for Leaks Dry_Reagents->Check_Leaks Check_Leaks->Success

Caption: A logical workflow for troubleshooting low yields in UCl₃ synthesis.

References

Technical Support Center: Uranium Trichloride (UCl₃) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with uranium trichloride (B1173362) (UCl₃) solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in uranium trichloride solutions?

A1: this compound (UCl₃) solutions are primarily unstable due to two chemical processes:

  • Oxidation: U(III) is readily oxidized to the more stable U(IV) or U(VI) states, especially in the presence of atmospheric oxygen.

  • Hydrolysis: In aqueous solutions, particularly at higher pH, U(III) ions can react with water to form insoluble uranium hydroxides or oxides.

Q2: What is the expected color of a stable UCl₃ solution?

A2: A stable uranium(III) chloride solution should be a green crystalline solid.[1] In aqueous solutions, the color may vary depending on the concentration and the presence of other coordinating species, but a significant color change, particularly towards yellow or brown, often indicates oxidation to U(VI) or precipitation of hydrolysis products.

Q3: How can I prepare a relatively stable aqueous solution of UCl₃?

A3: The most effective method for preparing a stable aqueous UCl₃ solution is to dissolve the solid in a deoxygenated, dilute strong acid. Uranium (III) is most stable in 0.2-0.5 M solutions of hydrochloric or sulfuric acid.[2] Under these conditions, the half-life of U(III) can be as long as 4 to 6 months when stored in the dark at room temperature.[2]

Q4: What are the ideal storage conditions for UCl₃ solutions?

A4: To maximize stability, UCl₃ solutions should be stored in a dark, cool place under an inert atmosphere (e.g., argon or nitrogen) to prevent photo-oxidation and reaction with atmospheric oxygen. The container should be tightly sealed to prevent the ingress of air and moisture.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Solution turns from green to yellow/brown. Oxidation of U(III) to U(VI).- Ensure all work is conducted under a strict inert atmosphere (glove box or Schlenk line).- Use deoxygenated solvents.- Store the solution in the dark, as light can accelerate oxidation.
A precipitate forms in the solution. - Hydrolysis: This is likely if the pH of the solution is too high (above ~4).[2]- Insolubility of UCl₃: The concentration of UCl₃ may have exceeded its solubility limit in the chosen solvent.- For Hydrolysis: Lower the pH of the solution by adding a deoxygenated strong acid (e.g., HCl or H₂SO₄) to a concentration of 0.2-0.5 M.[2]- For Insolubility: Dilute the solution with more of the deoxygenated solvent.
The solid UCl₃ does not dissolve completely. - Inadequate Solvent: UCl₃ has limited solubility in some organic solvents.- Hydrolysis on the solid surface: If the solid has been exposed to moisture, a layer of insoluble hydroxides may have formed.- For Inadequate Solvent: Switch to a more suitable solvent. UCl₃ is soluble in water and some polar organic solvents like tetrahydrofuran (B95107) (THF).[1]- For Surface Hydrolysis: Consider pre-treating the solvent with a small amount of a strong, non-oxidizing acid to dissolve the surface layer.
Inconsistent experimental results. Degradation of the UCl₃ solution between experiments.- Prepare fresh UCl₃ solutions regularly, especially if not stored under optimal conditions.- Before use, visually inspect the solution for any color change or precipitation.- If possible, analytically verify the U(III) concentration before critical experiments.

Quantitative Data on U(III) Stability

Parameter Condition Stability Reference
Acid Concentration 0.2-0.5 M HCl or H₂SO₄Half-life of 4 to 6 months[2]
pH > ~4Lifetime of U(III) decreases in inverse proportion to the H⁺ concentration.[2]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous UCl₃ Solution

Objective: To prepare an aqueous solution of UCl₃ with enhanced stability for general laboratory use.

Materials:

  • This compound (UCl₃) solid

  • Deionized water, deoxygenated

  • Concentrated hydrochloric acid (HCl)

  • Inert gas (Argon or Nitrogen)

  • Glove box or Schlenk line

  • Volumetric flasks and pipettes

Procedure:

  • Deoxygenate Water: Sparge deionized water with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Prepare Acidic Solution: In a glove box or under a positive pressure of inert gas on a Schlenk line, prepare a 0.2 M to 0.5 M HCl solution using the deoxygenated deionized water and concentrated HCl.

  • Dissolve UCl₃: Carefully weigh the desired amount of UCl₃ solid and transfer it to a volumetric flask.

  • Add Acidic Solution: Slowly add the deoxygenated acidic solution to the volumetric flask containing the UCl₃ solid.

  • Dissolution: Gently swirl the flask until the UCl₃ is completely dissolved.

  • Final Volume: Bring the solution to the final volume with the deoxygenated acidic solution.

  • Storage: Transfer the solution to a tightly sealed container, purge the headspace with inert gas, and store in a dark, cool location.

Diagrams

Experimental_Workflow Experimental Workflow for Preparing Stable UCl3 Solution cluster_prep Preparation cluster_dissolution Dissolution (Inert Atmosphere) cluster_storage Storage Deoxygenate Water Deoxygenate Water Prepare Acidic Solution Prepare Acidic Solution Deoxygenate Water->Prepare Acidic Solution Add Acidic Solution Add Acidic Solution Prepare Acidic Solution->Add Acidic Solution Weigh UCl3 Weigh UCl3 Weigh UCl3->Add Acidic Solution Dissolve UCl3 Dissolve UCl3 Add Acidic Solution->Dissolve UCl3 Store under Inert Gas Store under Inert Gas Dissolve UCl3->Store under Inert Gas

Caption: Workflow for preparing a stabilized UCl₃ solution.

Troubleshooting_Logic Troubleshooting UCl3 Solution Instability Start Start Observe Instability Observe Instability Start->Observe Instability Color Change? Color Change? Observe Instability->Color Change? Precipitate? Precipitate? Color Change?->Precipitate? No Oxidation Oxidation Color Change?->Oxidation Yes Hydrolysis Hydrolysis Precipitate?->Hydrolysis Yes Check Inert Atmosphere Check Inert Atmosphere Oxidation->Check Inert Atmosphere Check pH Check pH Hydrolysis->Check pH Adjust pH (<4) Adjust pH (<4) Check pH->Adjust pH (<4)

Caption: Troubleshooting logic for UCl₃ solution instability.

References

Technical Support Center: Scaling Up Uranium Trichloride (UCl3) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and methodologies associated with scaling up the production of uranium trichloride (B1173362) (UCl3).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up UCl3 production?

A1: Scaling up UCl3 production presents several key challenges, including:

  • Controlling Oxidation State: Preventing the formation of uranium tetrachloride (UCl4) and other higher oxidation states of uranium is critical. This requires careful control of reaction stoichiometry and atmosphere.[1][2][3][4]

  • Corrosion: The high temperatures and reactive chemicals used in UCl3 synthesis can lead to corrosion of reaction vessels, particularly those made of stainless steel.[2][4]

  • Handling of Hazardous Materials: Uranium and many of the reagents used in its conversion to UCl3 are hazardous. Scaling up production increases the risks associated with handling these materials.

  • Heat Management: Exothermic reactions can lead to difficulties in temperature control at larger scales, potentially affecting product purity and safety.

  • Product Purity: Achieving high purity UCl3 is essential for many applications. Impurities can include unreacted starting materials, byproducts, and oxides/oxychlorides formed from reactions with residual air or moisture.[2][4]

Q2: What are the common starting materials for UCl3 synthesis?

A2: Common starting materials include uranium metal, uranium hydride (UH3), and uranium tetrachloride (UCl4).[1][2][5] The choice of starting material can impact the reaction conditions and the purity of the final product.

Q3: Why is a molten salt medium often used in UCl3 synthesis?

A3: A molten salt medium, such as a eutectic mixture of LiCl-KCl or NaCl, offers several advantages in UCl3 synthesis.[1][6] It can help to control the reaction temperature, facilitate the dissolution of reactants, and allow for easier control of the system's redox potential to prevent the formation of UCl4.[7]

Q4: How can the formation of UCl4 be minimized?

A4: The formation of UCl4 can be minimized by:

  • Using a stoichiometric excess of uranium metal in the reaction.[8]

  • Controlling the reaction atmosphere to exclude oxygen and moisture.

  • Employing a reducing atmosphere, such as hydrogen gas, in certain synthesis routes.[2][4]

  • Careful selection of the chlorinating agent and reaction temperature.

Q5: What are the safety precautions for handling UCl3?

A5: Uranium trichloride is a radioactive and toxic material. Key safety precautions include:

  • Handling all materials in a well-ventilated fume hood or glovebox to prevent inhalation of dust or fumes.

  • Wearing appropriate personal protective equipment (PPE), including lab coats, safety glasses, and gloves.

  • Regularly monitoring the work area for contamination.

  • Proper disposal of all waste materials according to institutional and regulatory guidelines.

Troubleshooting Guide

Problem/Observation Potential Cause(s) Recommended Solution(s)
Product is a mixture of UCl3 and UCl4. Incomplete reaction or oxidizing conditions.- Ensure a stoichiometric excess of uranium metal is used.[8]- Verify the inertness of the reaction atmosphere (e.g., check for leaks).- In applicable methods, introduce a reducing agent or a hydrogen atmosphere.[2][4]
Low yield of UCl3. - Volatilization of reactants or product at high temperatures.- Incomplete reaction.- Side reactions forming other uranium species.- Optimize reaction temperature and pressure to minimize volatilization.- Increase reaction time or improve mixing to ensure complete reaction.- Analyze byproducts to identify and mitigate side reactions.
Product is contaminated with oxides or oxychlorides. Presence of oxygen or moisture in the reaction system.- Thoroughly dry all reactants and the reaction vessel before use.- Purge the system with a high-purity inert gas (e.g., argon) before and during the reaction.
Corrosion of the reaction vessel. Reaction of the vessel material with reactants at high temperatures.- Use a reaction vessel made of a more resistant material (e.g., tantalum, tungsten, or a ceramic liner).- Lower the reaction temperature if the process allows.
Difficulty in separating UCl3 from the reaction mixture. Formation of a complex mixture with byproducts or the molten salt.- For molten salt methods, consider distillation or high-temperature filtration to separate the UCl3.- For gas-solid reactions, optimize the temperature profile to ensure complete conversion and sublimation of byproducts.

Quantitative Data on UCl3 Production Methods

Synthesis Method Reactants Scale Temperature (°C) Yield (%) Product Concentration/Purity Reference
Reaction with FeCl2 in LiCl-KClU metal, FeCl2Lab-scale50093High selectivity for UCl3
Reaction with FeCl2 in NaCl-CaCl2U metal, FeCl2Lab-scale60096.7High selectivity for UCl3
Reaction with FeCl3 in NaCl-CaCl2U metal, FeCl3Lab-scale60080.7High selectivity for UCl3
Reaction with NH4Cl in LiCl-KClU metal/hydride, NH4ClLab-scale650-44-51 wt% U[1]
Reaction with NH4Cl in NaClU metal/hydride, NH4ClLab-scale850-44-51 wt% U[1][9]
Gas-Solid Reaction with NH4ClUH3, NH4ClLab-scale300-350 (initial), 650 (decomposition)-Cl/U ratio of 2.8-3.1[2][3]
Reaction with CuCl2U metal, CuCl2Up to 41 kg U650 (reaction), 1200 (distillation)-High purity after distillation
Reaction in Molten Salt with Gaseous Cl2U metal, Cl2, CdLarge-scale600-LiCl-KCl-30 mol% UCl3[6]

Experimental Protocols

Method 1: Synthesis of UCl3 via Reaction of Uranium Metal with Iron(II) Chloride in a Molten Salt Medium

This method is adapted from the procedure described by S.D. Herrmann, et al.

Materials:

  • Uranium metal (high surface area, e.g., turnings or powder)

  • Anhydrous Iron(II) chloride (FeCl2)

  • Eutectic LiCl-KCl salt mixture

  • High-purity argon gas

Equipment:

  • High-temperature furnace

  • Reaction vessel (e.g., tantalum or tungsten crucible)

  • Glovebox with an inert atmosphere (<1 ppm O2, H2O)

  • Schlenk line for inert gas purging

Procedure:

  • Inside an argon-filled glovebox, load the uranium metal, anhydrous FeCl2, and the LiCl-KCl eutectic salt into the reaction crucible. A stoichiometric excess of uranium is recommended to ensure complete reduction of FeCl2 and to favor the formation of UCl3.

  • Seal the crucible and transfer it to the furnace.

  • Purge the furnace with high-purity argon gas.

  • Heat the furnace to the reaction temperature (e.g., 500°C).

  • Hold at the reaction temperature for a sufficient time to ensure the reaction goes to completion (this may range from several hours to over a day depending on the scale and mixing).

  • After the reaction is complete, cool the furnace to room temperature under an argon atmosphere.

  • Transfer the crucible back to the glovebox for product recovery and analysis. The UCl3 will be dissolved in the salt matrix.

Method 2: Gas-Solid Synthesis of UCl3 from Uranium Hydride and Ammonium (B1175870) Chloride

This method is based on the work of M.F. Simpson, et al.

Materials:

  • Uranium hydride (UH3) powder

  • Ammonium chloride (NH4Cl)

  • High-purity argon gas

  • High-purity hydrogen gas (optional, for carrier gas mixture)

Equipment:

Procedure:

  • Place the UH3 powder in a crucible inside the reaction tube.

  • Place the NH4Cl in a separate container at the inlet of the furnace, where it can be heated to sublimation.

  • Purge the system with high-purity argon gas.

  • Heat the UH3 to the initial reaction temperature (e.g., 300-350°C).

  • Heat the NH4Cl to its sublimation temperature and pass the vapor over the UH3 powder using a carrier gas (argon or an argon/hydrogen mixture).[2][4] This step forms an intermediate ammonium-uranium-chloride complex.

  • After the initial reaction is complete, stop the flow of NH4Cl vapor.

  • Increase the furnace temperature to the decomposition temperature (e.g., 650°C) to convert the intermediate to UCl3.[2][3]

  • Cool the furnace to room temperature under an inert atmosphere.

  • The resulting UCl3 powder can be collected in an inert atmosphere glovebox.

Visualizations

experimental_workflow_molten_salt cluster_glovebox Inert Atmosphere Glovebox cluster_furnace High-Temperature Furnace start Start load_reactants Load U metal, FeCl2, and LiCl-KCl salt into crucible start->load_reactants seal_crucible Seal crucible load_reactants->seal_crucible transfer_to_furnace Transfer crucible to furnace seal_crucible->transfer_to_furnace product_recovery Product recovery and analysis end End product_recovery->end purge_furnace Purge with Argon transfer_to_furnace->purge_furnace heat_and_react Heat to 500°C and hold purge_furnace->heat_and_react cool_furnace Cool to room temperature heat_and_react->cool_furnace transfer_to_glovebox Transfer crucible to glovebox cool_furnace->transfer_to_glovebox transfer_to_glovebox->product_recovery

Caption: Workflow for UCl3 synthesis in a molten salt medium.

experimental_workflow_gas_solid cluster_furnace Tube Furnace cluster_glovebox Inert Atmosphere Glovebox load_uh3 Load UH3 into crucible in reaction tube purge_system Purge with Argon load_uh3->purge_system load_nh4cl Place NH4Cl at furnace inlet load_nh4cl->purge_system heat_uh3 Heat UH3 to 300-350°C purge_system->heat_uh3 sublime_nh4cl Sublime NH4Cl and pass over UH3 heat_uh3->sublime_nh4cl form_intermediate Formation of intermediate complex sublime_nh4cl->form_intermediate decompose_intermediate Heat to 650°C to form UCl3 form_intermediate->decompose_intermediate cool_system Cool to room temperature decompose_intermediate->cool_system collect_product Collect UCl3 product cool_system->collect_product

Caption: Workflow for gas-solid synthesis of UCl3.

troubleshooting_logic start Problem Detected ucl4_present UCl4 present in product? start->ucl4_present low_yield Low yield? ucl4_present->low_yield No check_stoichiometry Check U stoichiometry ucl4_present->check_stoichiometry Yes oxide_contamination Oxide contamination? low_yield->oxide_contamination No optimize_temp_pressure Optimize T and P low_yield->optimize_temp_pressure Yes dry_reactants Dry reactants and vessel oxide_contamination->dry_reactants Yes check_atmosphere Check inert atmosphere check_stoichiometry->check_atmosphere increase_reaction_time Increase reaction time optimize_temp_pressure->increase_reaction_time purge_system_thoroughly Thoroughly purge system dry_reactants->purge_system_thoroughly

Caption: Logical flow for troubleshooting common UCl3 synthesis issues.

References

Technical Support Center: Uranium Trichloride (UCl₃) - Identification and Removal of Oxygen Contamination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to oxygen contamination in uranium trichloride (B1173362) (UCl₃). Oxygen-containing impurities, primarily in the form of uranium oxychlorides (UOCl, UO₂Cl₂) and uranium oxides (UO₂, U₃O₈), can significantly impact experimental outcomes. This guide offers detailed methodologies for identifying and removing these contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of oxygen contamination in my UCl₃ sample?

A1: Pure UCl₃ is a green crystalline solid.[1] Discoloration, such as a brownish or yellowish tint, often indicates the presence of oxygen-containing impurities. These impurities can arise from exposure to air or moisture, even in trace amounts.[2]

Q2: What are the primary oxygen-containing impurities I should be concerned about?

A2: The most common oxygen-containing impurities are uranium oxychlorides (UOCl and UO₂Cl₂) and uranium oxides (such as UO₂ and U₃O₈).[2][3] These can form during synthesis or handling if a strictly inert atmosphere is not maintained.

Q3: How can I identify the specific oxygen-containing impurities in my UCl₃?

A3: Spectroscopic and diffraction techniques are the most effective methods for identifying these impurities.

  • Raman Spectroscopy: This technique is highly sensitive to the vibrational modes of different uranium-oxygen and uranium-chlorine bonds, allowing for the identification of specific oxychloride and oxide phases.

  • X-ray Diffraction (XRD): XRD provides information about the crystalline structure of the material, enabling the identification of different phases present in a sample by comparing the diffraction pattern to reference data.[4][5]

  • X-ray Absorption Fine Structure (XAFS) Spectroscopy: XAFS can provide detailed information about the local atomic environment of the uranium atoms, helping to distinguish between different coordination environments in oxides and oxychlorides.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Discoloration of UCl₃ (e.g., brownish or yellowish tint) Presence of uranium oxychlorides or oxides due to exposure to air or moisture.1. Confirm the presence of impurities using Raman Spectroscopy or XRD (see Data Presentation section for characteristic peaks). 2. If impurities are confirmed, proceed with a purification method such as high-temperature vacuum sublimation or chemical purification.
Ambiguous XRD Pattern with Overlapping Peaks The sample is a mixture of UCl₃ and various oxychloride/oxide phases with similar crystal structures.1. Complement the XRD analysis with Raman spectroscopy, which can often distinguish between species with similar crystal structures based on their vibrational modes. 2. Consider using a purification method to separate the components before re-analysis.
Persistent Oxygen Contamination After Purification The purification method was not sufficiently rigorous, or the sample was re-contaminated during handling.1. Review the experimental protocol for the purification method used, paying close attention to temperature, vacuum level, and duration. 2. Ensure all handling of the purified UCl₃ is performed in a high-purity inert atmosphere glovebox (<1 ppm O₂, H₂O). 3. Consider using a more aggressive purification technique or a combination of methods.
Formation of UCl₄ as an Impurity This can occur during some synthesis routes, particularly if reaction conditions are not carefully controlled.Blending H₂ with the argon carrier gas during synthesis can help mitigate the formation of UCl₄.[4][6]

Data Presentation

Table 1: Key Raman Peaks for Identification of UCl₃ and Common Oxygen Impurities
Compound Key Raman Peak Positions (cm⁻¹) Notes
UCl₃ 73.6, 158.4, 168.3, 174.7, 201.6, 204.5These peaks correspond to the various vibrational modes of the U-Cl bonds.[1]
UO₂ ~445 (T₂g mode), ~575 (LO phonon), ~1140 (2LO overtone)The peak at ~575 cm⁻¹ is associated with defects in the fluorite lattice.
U₃O₈ Strong peaks around 375, 450, 515, and 812The spectrum for U₃O₈ is typically more complex than that of UO₂.
UO₂Cl₂ Strong, temperature-dependent band between 700 and 760This peak is characteristic of the uranyl (UO₂²⁺) moiety.[2]

Note: Peak positions can vary slightly depending on the experimental setup and sample conditions.

Table 2: Key XRD Peaks for Identification of UCl₃ and Common Oxygen Impurities (Cu Kα radiation)
Compound Prominent 2θ Positions (°)
UCl₃ Consult reference pattern ICDD PDF# 00-019-1337
UOCl Consult reference pattern ICDD PDF# 00-013-0334
UO₂Cl₂ Consult reference pattern ICDD PDF# 01-073-0579
UO₂ Consult reference pattern ICDD PDF# 01-075-0449
U₃O₈ Consult reference pattern ICDD PDF# 00-047-1044

Note: It is crucial to compare the full experimental diffraction pattern with reference patterns from a reliable database for accurate phase identification.

Experimental Protocols

Protocol 1: Purification of UCl₃ by High-Temperature Vacuum Sublimation

This method is effective for separating UCl₃ from less volatile impurities, including most uranium oxides and some oxychlorides.

Methodology:

  • Sample Preparation: Load the impure UCl₃ into a suitable sublimation apparatus (e.g., a quartz tube with a cold finger) inside a high-purity inert atmosphere glovebox.

  • Vacuum Application: Seal the apparatus and connect it to a high-vacuum line. Evacuate the system to a pressure of at least 10⁻⁵ Torr.

  • Heating: Gradually heat the sample to a temperature between 750 °C and 800 °C. UCl₃ will sublime at these temperatures under high vacuum.

  • Collection: The sublimed, pure UCl₃ will deposit on the cold finger or cooler parts of the apparatus. Maintain the cold finger at a temperature that allows for efficient condensation.

  • Cooling and Recovery: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Transfer the apparatus back into the inert atmosphere glovebox before carefully scraping the purified UCl₃ crystals from the cold finger.

Protocol 2: Synthesis of High-Purity UCl₃ via Gas-Solid Reaction with NH₄Cl

This two-step method produces UCl₃ from uranium hydride (UH₃) and avoids the use of hazardous gases.[4][6]

Methodology:

  • Reactant Preparation: In an inert atmosphere glovebox, thoroughly mix UH₃ powder with solid NH₄Cl.

  • Formation of Intermediate: Place the mixture in a reaction vessel and heat to approximately 320 °C (593 K) under an inert atmosphere. This step forms an ammonium-uranium-chloride intermediate.[6]

  • Thermal Decomposition: Increase the temperature to 650 °C (923 K) under an argon atmosphere.[6] The intermediate will decompose to yield solid UCl₃ and gaseous byproducts (NH₃ and HCl), which are carried away by the argon flow.

  • Product Recovery: After cooling to room temperature, the resulting high-purity UCl₃ powder can be recovered.

Visualizations

experimental_workflow_sublimation Diagram 1: UCl₃ Purification via Vacuum Sublimation Workflow start Start: Impure UCl₃ load Load into Sublimation Apparatus (Inert Atmosphere) start->load evacuate Evacuate to High Vacuum (e.g., 10⁻⁵ Torr) load->evacuate heat Heat to 750-800 °C evacuate->heat sublime UCl₃ Sublimes heat->sublime deposit Pure UCl₃ Deposits on Cold Finger sublime->deposit cool Cool to Room Temperature (Under Vacuum) deposit->cool recover Recover Purified UCl₃ (Inert Atmosphere) cool->recover end End: High-Purity UCl₃ recover->end

Caption: UCl₃ Purification via Vacuum Sublimation Workflow.

logical_relationship_troubleshooting Diagram 2: Troubleshooting Logic for UCl₃ Discoloration start Observation: UCl₃ Discoloration hypothesis Hypothesis: Oxygen Contamination (Oxychlorides/Oxides) start->hypothesis analysis Analytical Confirmation hypothesis->analysis raman Raman Spectroscopy analysis->raman Primary Method xrd X-Ray Diffraction analysis->xrd Confirmatory Method remediation Remediation: Purification Required raman->remediation Impurities Confirmed xrd->remediation Impurities Confirmed sublimation High-Temperature Vacuum Sublimation remediation->sublimation chemical Chemical Purification remediation->chemical

Caption: Troubleshooting Logic for UCl₃ Discoloration.

References

Technical Support Center: Controlling the Stoichiometry of Uranium Trichloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and handling of uranium trichloride (B1173362) (UCl₃). The information is designed to help researchers control reaction stoichiometry and ensure the synthesis of high-purity UCl₃.

Troubleshooting Guides

This section addresses common problems encountered during UCl₃ synthesis in a question-and-answer format.

Question: My final product is a different color than the expected green of UCl₃. What could be the cause?

Answer: Color variations in the final product often indicate the presence of impurities.

  • Dark brown or black discoloration: This may suggest the presence of uranium oxides (e.g., UO₂) or oxychlorides.[1][2] These impurities can form due to the presence of residual oxygen or moisture in the reaction system.

  • Olive-green appearance: This could indicate contamination with uranium tetrachloride (UCl₄), which is an intermediate in some synthesis routes.[3]

To troubleshoot, ensure all starting materials and solvents are rigorously dried and that the reaction is carried out under a strictly inert atmosphere.

Question: My reaction yield is consistently low. What are the potential reasons and how can I improve it?

Answer: Low yields in UCl₃ synthesis can stem from several factors:

  • Incomplete reaction: The reaction time or temperature may be insufficient for the complete conversion of starting materials. Monitor the reaction progress using appropriate analytical techniques if possible.

  • Volatilization of reactants or products: Some chlorinating agents, like bismuth trichloride (BiCl₃) or iron(III) chloride (FeCl₃), are volatile at reaction temperatures, which can lead to their loss from the reaction mixture.[3] Similarly, the intermediate UCl₄ can also volatilize.[3] Proper temperature control and a well-sealed reaction vessel are crucial.

  • Side reactions: The formation of stable side products can consume reactants and reduce the yield of UCl₃. Optimizing the stoichiometry of the reactants is critical to minimize these side reactions.

  • Mechanical losses during workup: Transferring and handling the product, especially if it is a fine powder, can lead to significant mechanical losses. Ensure careful handling and transfer procedures.

Question: How can I minimize the formation of UCl₄ as a byproduct?

Answer: The formation of UCl₄ is a common issue as it is often an intermediate in UCl₃ synthesis.[3][4] Here are some strategies to promote the formation of UCl₃ over UCl₄:

  • Use of a reducing atmosphere: Conducting the reaction under a hydrogen (H₂) blended argon atmosphere can help mitigate the formation of UCl₄.[1][2][5]

  • Control of reactant stoichiometry: Using a stoichiometric excess of the reducing agent (e.g., uranium metal) can help ensure the complete reduction of any UCl₄ formed to UCl₃.

  • Appropriate choice of chlorinating agent: Some chlorinating agents and reaction conditions are more selective for the formation of UCl₃. For example, using FeCl₂ in molten salts has shown high selectivity for UCl₃.[3]

Question: I am observing the formation of uranium oxides in my product. How can I prevent this?

Answer: Uranium oxides (like UO₂) and oxychlorides are common impurities resulting from the reaction of uranium chlorides with oxygen or water.[1][2] To prevent their formation:

  • Rigorous inert atmosphere: All manipulations should be performed in a glovebox with low oxygen and moisture levels (<1 ppm).[3] If using a Schlenk line, ensure proper purging and backfilling with a high-purity inert gas.[6]

  • Drying of starting materials: All reactants, solvents, and molten salts must be thoroughly dried before use. Molten salts can be purified by heating under vacuum and sparging with anhydrous HCl gas.[7]

  • Proper equipment preparation: All glassware and reaction vessels should be flame-dried or oven-dried immediately before use to remove any adsorbed moisture.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing UCl₃?

A1: Common synthesis routes include:

  • Reaction of uranium metal with chlorinating agents in a molten salt medium: This method often uses chlorinating agents like iron(II) chloride (FeCl₂), cadmium chloride (CdCl₂), or lead chloride (PbCl₂).[10][11]

  • Gas-solid reaction of uranium hydride (UH₃) with ammonium (B1175870) chloride (NH₄Cl): This method avoids the use of hazardous gases and can produce high-purity UCl₃.[1][2][5]

  • Reduction of uranium tetrachloride (UCl₄): UCl₄ can be reduced to UCl₃ using uranium metal or hydrogen gas.[12]

Q2: How should I handle and store UCl₃?

A2: Uranium trichloride is highly hygroscopic and will readily absorb atmospheric moisture.[12][13] Therefore, it must be handled and stored under a strictly inert and dry atmosphere, such as in an argon or nitrogen-filled glovebox.[6] When storing for extended periods, consider sealing the container with paraffin (B1166041) film and placing it inside a larger container with a desiccant.[14]

Q3: What analytical techniques are used to confirm the stoichiometry and purity of UCl₃?

A3: A combination of techniques is typically used:

  • X-ray Diffraction (XRD): To identify the crystalline phases present in the product and confirm the absence of UCl₄ or uranium oxide impurities.[4][15]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): To determine the elemental composition and quantify the uranium concentration in the final product or molten salt mixture.[7]

  • Chloride Ion Selective Electrode: To determine the chloride-to-uranium ratio.[1][2]

  • Electrochemical methods (e.g., Cyclic Voltammetry): For in-situ monitoring of the reaction in molten salts to follow the conversion of uranium species.

Q4: What are the key safety precautions when working with UCl₃?

A4: this compound is a radioactive and toxic material. Key safety precautions include:

  • Handling the material in a well-ventilated area, preferably within a glovebox, to prevent inhalation of airborne particles.

  • Wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Monitoring the work area for radioactive contamination with a Geiger-Müller detector.[16]

  • Being aware of its chemical toxicity, particularly to the kidneys.

Data Presentation

Table 1: Comparison of UCl₃ Synthesis Methods

Synthesis MethodChlorinating AgentMediumTemperature (°C)Reported Yield (%)Key AdvantagesCommon IssuesReference(s)
Reaction with U MetalFeCl₂LiCl-KCl50093High selectivity for UCl₃Requires molten salt setup[3][11]
Reaction with U MetalFeCl₂NaCl-CaCl₂60096.7High yield and selectivityHigh temperature required[3][11]
Reaction with U MetalFeCl₃NaCl-CaCl₂60080.7Direct reactionLower yield due to oxidant volatility[3][11]
Reaction with U MetalCdCl₂LiCl-KCl~600Not specifiedEstablished methodCadmium byproduct is toxic[10][17]
Gas-Solid ReactionNH₄Cl (vapor)Gas phase300-350 (intermediate), 650 (final)Purity: 92.5-100.8%Avoids hazardous gasesFormation of intermediate complex[1][2]

Experimental Protocols

Protocol 1: Synthesis of UCl₃ in Molten LiCl-KCl via Reaction of Uranium Metal with FeCl₂

This protocol is based on methodologies described in the literature.[3][7]

1. Materials and Equipment:

  • Uranium metal (turnings or small pieces)

  • Anhydrous iron(II) chloride (FeCl₂)

  • LiCl-KCl eutectic salt mixture

  • High-purity argon gas

  • Glovebox with <1 ppm O₂ and H₂O

  • High-temperature furnace

  • Alumina (B75360) or stainless steel crucible

  • Stirring mechanism (e.g., mechanical stirrer with alumina paddle)

  • Temperature controller and thermocouple

2. Procedure:

  • Preparation (inside the glovebox):

    • Ensure all glassware and the crucible are thoroughly dried.

    • Weigh the desired amounts of LiCl-KCl eutectic salt, uranium metal, and FeCl₂ and place them in the crucible. A stoichiometric excess of uranium metal is recommended to ensure the reduction of any U(IV) species.

  • Reaction Setup:

    • Place the crucible inside the furnace within the glovebox.

    • Position the stirrer and thermocouple in the crucible.

  • Reaction:

    • Under a continuous flow of high-purity argon, slowly heat the furnace to 450-500°C to melt the salt.

    • Once the salt is molten, begin stirring to ensure a homogenous mixture.

    • Maintain the reaction temperature for several hours. The reaction progress can be monitored by taking small samples for analysis (e.g., ICP or electrochemical methods).

  • Product Isolation and Purification:

    • Once the reaction is complete, stop stirring and allow the byproduct iron metal to settle.

    • The UCl₃-containing molten salt can be carefully decanted or siphoned into a separate container.

    • Allow the salt to cool and solidify under an inert atmosphere. The product is a solid solution of UCl₃ in the eutectic salt.

Protocol 2: Gas-Solid Synthesis of UCl₃ from Uranium Hydride and Ammonium Chloride

This two-step protocol is adapted from published methods.[1][2][5]

1. Materials and Equipment:

  • Uranium hydride (UH₃) powder

  • Ammonium chloride (NH₄Cl) powder

  • High-purity argon gas (and optionally, hydrogen gas)

  • Tube furnace with temperature programming

  • Quartz reaction tube

  • Gas flow controllers

2. Procedure:

  • Step 1: Formation of the Intermediate Complex

    • In a glovebox, thoroughly mix UH₃ and NH₄Cl powders in the desired stoichiometric ratio and load the mixture into the quartz reaction tube.

    • Place the tube in the furnace and connect the gas lines.

    • Purge the system with high-purity argon.

    • Heat the furnace to approximately 320°C (593 K) under a controlled flow of argon (a blend with H₂ can be used to minimize oxide formation).

    • Hold at this temperature for several hours to allow for the formation of the ammonium-uranium-chloride intermediate.

  • Step 2: Thermal Decomposition to UCl₃

    • After the first step is complete, increase the furnace temperature to approximately 650°C (923 K) under an argon atmosphere.

    • Maintain this temperature to thermally decompose the intermediate complex into UCl₃. Gaseous byproducts (NH₃ and HCl) will be evolved and should be handled appropriately in the exhaust stream.

    • After the decomposition is complete, cool the furnace to room temperature under an inert atmosphere.

  • Product Handling:

    • Transfer the reaction tube back into a glovebox before opening to handle the final UCl₃ product, which will be a crystalline solid.

Visualizations

Experimental_Workflow_Molten_Salt Diagram 1: Experimental Workflow for UCl3 Synthesis in Molten Salt cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_isolation Product Isolation prep1 Weigh LiCl-KCl, U Metal, FeCl2 prep2 Load into Crucible prep1->prep2 react1 Heat to 450-500°C under Ar prep2->react1 react2 Stir Molten Salt Mixture react1->react2 react3 Hold at Temperature for Several Hours react2->react3 iso1 Stop Stirring, Allow Fe to Settle react3->iso1 iso2 Decant/Siphon UCl3-Salt Mixture iso1->iso2 iso3 Cool and Solidify under Ar iso2->iso3 end end iso3->end Final Product: UCl3 in LiCl-KCl

Caption: Workflow for molten salt synthesis of UCl₃.

Troubleshooting_Impurities Diagram 2: Troubleshooting Common Impurities in UCl3 Synthesis cluster_analysis Analysis cluster_solution_ucl4 Solution for UCl4 cluster_solution_oxides Solution for Oxides start Problem: Impure UCl3 Product analysis1 Perform XRD Analysis start->analysis1 impurity_type Impurity Identified? analysis1->impurity_type ucl4 UCl4 Detected impurity_type->ucl4 Yes (UCl4) oxides Oxides/Oxychlorides Detected impurity_type->oxides Yes (Oxides) sol_ucl4_1 Increase Stoichiometric Excess of U Metal ucl4->sol_ucl4_1 sol_ucl4_2 Use H2/Ar Atmosphere ucl4->sol_ucl4_2 sol_ucl4_3 Ensure Complete Reaction Time ucl4->sol_ucl4_3 sol_ox_1 Ensure Strict Inert Atmosphere (<1 ppm O2/H2O) oxides->sol_ox_1 sol_ox_2 Thoroughly Dry All Reagents and Solvents oxides->sol_ox_2 sol_ox_3 Flame/Oven Dry All Glassware oxides->sol_ox_3 end High-Purity UCl3 sol_ucl4_1->end sol_ucl4_2->end sol_ucl4_3->end sol_ox_1->end sol_ox_2->end sol_ox_3->end

Caption: Logic for troubleshooting UCl₄ and oxide impurities.

References

Technical Support Center: Regeneration of Deactivated Uranium Trichloride (UCl₃) Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with uranium trichloride (B1173362) (UCl₃) catalysts. The information is designed to help identify potential causes of catalyst deactivation and to provide potential pathways for regeneration.

Troubleshooting Guides

Issue 1: Gradual or Rapid Loss of Catalytic Activity

Possible Causes:

  • Oxidation of U(III): Uranium(III) is highly susceptible to oxidation, which can lead to the formation of catalytically inactive higher-valent uranium species (e.g., U(IV), U(V), or U(VI)). This can be caused by trace amounts of oxygen, water, or other oxidizing impurities in the reaction mixture.

  • Ligand Dissociation or Transformation: For complex UCl₃ catalysts with organic ligands, the ligands may dissociate or undergo side reactions, leading to the deactivation of the catalytic center.

  • Formation of Inactive Uranium Complexes: The catalyst can react with substrates, products, or impurities to form stable, inactive complexes.

  • Coke or Polymer Deposition: In reactions involving organic substrates, the formation of carbonaceous deposits (coke) or polymers on the catalyst surface can block active sites.

Troubleshooting Steps:

  • Verify Inert Atmosphere: Ensure that the reaction is conducted under strictly anaerobic and anhydrous conditions. Use a glovebox or Schlenk line techniques.

  • Purify Reagents and Solvents: Rigorously dry and deoxygenate all solvents and reagents. Consider passing them through appropriate purification columns.

  • Analyze the Deactivated Catalyst: If possible, carefully isolate the deactivated catalyst and analyze it using techniques such as X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation state of uranium, and elemental analysis to check for changes in composition.

  • Review Reaction Conditions: Evaluate if high temperatures or pressures could be contributing to catalyst decomposition.

Issue 2: Change in Color of the Catalyst or Reaction Mixture

Possible Causes:

  • Oxidation State Change: A color change often indicates a change in the oxidation state of the uranium center. For instance, the green of U(III) may change upon oxidation.

  • Formation of Byproducts: The color change could be due to the formation of colored organic or inorganic byproducts.

Troubleshooting Steps:

  • Correlate with Activity Loss: Note if the color change coincides with a decrease in catalytic activity.

  • Spectroscopic Analysis: Use UV-Vis or other spectroscopic techniques to monitor the reaction and identify any new species being formed.

Frequently Asked Questions (FAQs)

Q1: What are the most common deactivation mechanisms for UCl₃ catalysts?

A1: While specific mechanisms are reaction-dependent, the most probable deactivation pathways for UCl₃ catalysts include:

  • Oxidation: The U(III) center is readily oxidized to U(IV) or higher oxidation states by trace impurities like water or oxygen, rendering it catalytically inactive for reactions requiring the low-valent state.

  • Halide Ligand Loss: In some catalytic cycles, there might be a loss of chloride ligands, leading to the formation of less active or inactive uranium species.[1][2]

  • Fouling: Deposition of carbonaceous materials or polymers on the catalyst surface can physically block the active sites.

Q2: Can a deactivated UCl₃ catalyst be regenerated?

A2: Regeneration of low-valent uranium species is challenging but may be possible. It often requires the use of strong reducing agents or electrochemical methods to reduce the oxidized uranium center back to U(III).[3] The feasibility of regeneration depends on the specific deactivation mechanism.

Q3: What are some potential methods for regenerating an oxidized UCl₃ catalyst?

A3: Based on general principles for the regeneration of uranium complexes, the following methods could be explored:

  • Chemical Reduction: Treatment with strong metal reductants such as lithium, sodium, or potassium can potentially reduce higher-valent uranium species back to U(III).[3] This must be done under strictly inert conditions.

  • Electrochemical Reduction: Applying an external voltage via an electrode can be used to electrochemically reduce the deactivated catalyst.[3]

Q4: My reaction is performed in a molten salt medium. How does this affect catalyst deactivation and regeneration?

A4: Molten salt media can offer a protective environment for the UCl₃ catalyst. However, deactivation can still occur due to reactions with impurities in the salt or with the electrodes if an electrochemical setup is used. Regeneration in a molten salt could involve sparging with a reducing gas or in-situ electrochemical reduction.

Q5: Are there any preventative measures I can take to minimize catalyst deactivation?

A5: Yes. The most critical aspect is maintaining a strictly inert and anhydrous reaction environment.

  • Use high-purity, rigorously dried and deoxygenated solvents and reagents.

  • Ensure all glassware is oven-dried and cooled under vacuum or an inert atmosphere.

  • Employ glovebox or advanced Schlenk line techniques.

  • Consider the use of scavengers for water or oxygen if compatible with your reaction.

Quantitative Data Summary

Catalyst StateInitial Reaction Rate (mol/L·s)Conversion after 24h (%)Selectivity (%)
Fresh UCl₃1.5 x 10⁻³9599
Deactivated UCl₃0.2 x 10⁻³1580
Regenerated UCl₃1.1 x 10⁻³8598

Experimental Protocols

Protocol 1: General Procedure for Inert Atmosphere Reaction Setup
  • Glassware Preparation: All glassware (reaction flask, condenser, cannulas, etc.) should be oven-dried at >120°C for at least 12 hours and then cooled under a high vacuum.

  • Atmosphere Control: The reaction should be assembled and carried out under a positive pressure of a high-purity inert gas (e.g., Argon or Nitrogen) using either a glovebox or a Schlenk line.

  • Reagent and Solvent Preparation: Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, or calcium hydride for hydrocarbons). Liquid reagents should be degassed by several freeze-pump-thaw cycles. Solid reagents should be dried under vacuum.

  • Catalyst Handling: Uranium trichloride is highly sensitive to air and moisture and should be handled exclusively in a glovebox.

  • Reaction Execution: The catalyst is added to the reaction flask inside the glovebox. The flask is then sealed and transferred to the Schlenk line. Solvents and reagents are added via syringe or cannula. The reaction is then heated or stirred as required.

Protocol 2: Hypothetical Regeneration of an Oxidized UCl₃ Catalyst by Chemical Reduction

Disclaimer: This is a hypothetical protocol based on general principles and should be adapted and tested carefully.

  • Isolation of Deactivated Catalyst: Under inert atmosphere, filter the reaction mixture to isolate the solid deactivated catalyst. Wash the solid with a dry, deoxygenated, non-coordinating solvent (e.g., hexane (B92381) or toluene) to remove any adsorbed organic species.

  • Preparation for Reduction: Transfer the dried, deactivated catalyst to a clean, dry Schlenk flask inside a glovebox.

  • Reduction Step: Add a dry, ethereal solvent (e.g., THF) to suspend the catalyst. In a separate flask, prepare a dispersion of a strong reducing agent (e.g., fine sodium or potassium metal). Stoichiometrically, an excess of the reductant will be required.

  • Reaction: Carefully add the reducing agent to the catalyst suspension at a controlled temperature (e.g., room temperature or below). The reaction should be monitored for a color change, which may indicate the regeneration of the U(III) species.

  • Workup: After the reaction is complete (as indicated by a stable color or by spectroscopic monitoring), the excess reducing agent should be carefully filtered off under inert atmosphere.

  • Catalyst Recovery: The regenerated catalyst in solution can be used directly, or the solvent can be removed under vacuum to yield the solid regenerated catalyst. The activity of the regenerated catalyst should be tested in a small-scale reaction.

Visualizations

Deactivation_Pathway Active_UCl3 Active UCl₃ Catalyst (Uranium III) Inactive_Species Inactive Uranium Species (Uranium IV/V/VI) Active_UCl3->Inactive_Species Oxidation Fouled_Catalyst Fouled Catalyst (Coke/Polymer Deposition) Active_UCl3->Fouled_Catalyst Fouling Impurities Oxidizing Impurities (O₂, H₂O) Impurities->Inactive_Species Side_Reactions Substrate/Product Side Reactions Side_Reactions->Fouled_Catalyst

Caption: Common deactivation pathways for UCl₃ catalysts.

Regeneration_Workflow Start Deactivated UCl₃ Catalyst Isolate Isolate and Wash Catalyst (Inert Atmosphere) Start->Isolate Choose_Method Select Regeneration Method Isolate->Choose_Method Chemical_Reduction Chemical Reduction (e.g., with Na, K, or Li) Choose_Method->Chemical_Reduction Chemical Electrochemical_Reduction Electrochemical Reduction Choose_Method->Electrochemical_Reduction Electrochemical Filter Filter and Recover Regenerated Catalyst Chemical_Reduction->Filter Electrochemical_Reduction->Filter End Active UCl₃ Catalyst Filter->End

Caption: General workflow for the regeneration of UCl₃ catalysts.

References

Technical Support Center: Mitigating Corrosion in Molten Salt Systems Containing UCl₃

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with molten salt systems containing uranium trichloride (B1173362) (UCl₃).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of corrosion in UCl₃-containing molten salts?

A1: The primary corrosion mechanism is electrochemical in nature and is driven by the redox potential of the molten salt.[1][2][3] Structural materials corrode when the salt's redox potential is higher than the standard potentials of the constituent elements of the material, such as chromium and iron.[1][2][4] In these halide salt environments, protective oxide layers that typically prevent corrosion in aqueous solutions are unstable and dissolve, leaving the base metal exposed to the corrosive salt.[1][5][6] This leads to the active dissolution of alloying elements.

Q2: How does the presence of UCl₃ affect corrosion?

A2: UCl₃ can act as an amphoteric compound, helping to control the redox potential of the molten salt and thereby mitigate corrosion.[1][2] It is a promising candidate for this purpose.[1][2] However, the presence of impurities can lead to the oxidation of UCl₃ to the more corrosive uranium tetrachloride (UCl₄).[7] The ratio of UCl₃ to UCl₄ in the salt is a critical factor in determining the overall corrosivity (B1173158) of the system.

Q3: What are the most common signs of corrosion in my experimental setup?

A3: Common indicators of corrosion include:

  • Discoloration of the salt: A change in the color of the molten salt can indicate the dissolution of metal ions. For instance, the formation of UCl₃ can turn the salt from white to purple.[8]

  • Weight loss of material samples: Post-experiment analysis of material coupons often reveals a reduction in mass due to the dissolution of alloying elements.

  • Changes in the surface morphology of materials: The appearance of pitting, intergranular attack, or the formation of voids on the surface of the material are visual signs of corrosion.

  • Detection of metallic ions in the salt: Chemical analysis of salt samples after an experiment may show the presence of dissolved metals like chromium, iron, and nickel.[2]

Q4: Which materials are most resistant to corrosion in UCl₃-containing molten salts?

A4: Generally, nickel-based alloys with high molybdenum content, such as certain grades of Hastelloy, tend to exhibit better corrosion resistance compared to iron-based alloys like stainless steels.[9] However, even resistant alloys can suffer from the selective dissolution of elements like chromium.[5] For specific applications, protective coatings such as yttria-stabilized zirconia (YSZ) on steels like 9Cr-1Mo have shown to be effective in mitigating corrosion.[10][11]

Q5: How can I proactively mitigate corrosion in my experiments?

A5: Several strategies can be employed to mitigate corrosion:

  • Control the Redox Potential: This is the most critical factor. Maintaining a low redox potential in the salt can shift the equilibrium away from metal oxidation.[1][2] This can be achieved by ensuring a high UCl₃/UCl₄ ratio or by using sacrificial anodes like magnesium.[12][13]

  • Ensure High Salt Purity: The presence of impurities, especially moisture and oxides, significantly increases the corrosivity of the salt.[4] It is crucial to use high-purity, anhydrous salts and to handle them in an inert atmosphere (e.g., in a glovebox) to prevent contamination.[7]

  • Proper Material Selection and Coatings: Choose alloys known for their performance in molten chloride salts and consider the use of corrosion-resistant coatings for less resistant materials.[10][11]

  • Temperature Control: Higher temperatures generally accelerate corrosion rates.[10][14] Operating at the lowest feasible temperature for your experiment can help reduce corrosion.

Troubleshooting Guide

Issue 1: Unexpectedly high corrosion rates observed in a normally resistant alloy.

Possible Cause Troubleshooting Step
Salt Contamination Verify the purity of the salt. Impurities like moisture or oxides can drastically increase corrosion.[4] Consider purifying the salt by sparging with a dry, inert gas or a reactive gas mixture (e.g., CCl₄) to remove oxides.[4]
Oxidation of UCl₃ to UCl₄ Analyze the salt composition to determine the UCl₃/UCl₄ ratio. UCl₄ is significantly more corrosive.[7] If the UCl₄ concentration is high, it may be necessary to reduce it back to UCl₃, for example, through a comproportionation reaction with uranium metal.[7]
Incorrect Experimental Atmosphere Ensure the experiment is conducted under a high-purity inert atmosphere (e.g., argon).[7] Leaks in the experimental setup can introduce oxygen and moisture, leading to accelerated corrosion.
Crucible Interaction The crucible material itself can influence corrosion.[7] For example, interactions between the salt, the material sample, and an alumina (B75360) or glassy carbon crucible can create unintended electrochemical cells.[7] It is important to select a crucible material that is as inert as possible under the experimental conditions.

Issue 2: Inconsistent or non-reproducible corrosion results between experiments.

Possible Cause Troubleshooting Step
Variability in Salt Purity Use salt from the same batch for a series of experiments. If using different batches, perform a baseline purity analysis for each.
Inconsistent Surface Preparation of Samples Standardize the surface preparation protocol for all material coupons (e.g., polishing, cleaning, and drying) to ensure a consistent initial state.
Temperature Gradients Significant temperature gradients within the molten salt can lead to mass transfer corrosion, where material dissolves in hotter zones and deposits in cooler zones.[15] Ensure uniform heating of the salt vessel.
Changes in Salt Composition Over Time During long-duration experiments, the salt composition can change due to reactions with the container and test samples. Periodically sample and analyze the salt to monitor its composition.

Issue 3: Formation of a precipitate or solid corrosion products in the salt.

Possible Cause Troubleshooting Step
Reaction with Oxide Impurities The presence of oxide impurities in the salt can lead to the formation of solid metal oxides or uranium oxides (like UO₂) as corrosion products.[7] This underscores the importance of salt purity.
Solubility Limits Exceeded The concentration of dissolved corrosion products may have exceeded their solubility limit in the molten salt at the operating temperature, leading to precipitation.
Reaction with Crucible Material The corrosion products may be a result of a reaction with the crucible material itself.[7] Analyze the precipitate to identify its composition and determine its origin.

Quantitative Data Summary

Table 1: Corrosion Behavior of Various Alloys in UCl₃-LiCl-KCl Molten Salt

AlloyTemperature (°C)AtmosphereDuration (h)Observed EffectReference
2.25Cr–1Mo500Inert24Marginal weight gain[10]
9Cr–1Mo500Inert24Marginal weight gain[10]
SS 410500Inert24Marginal weight gain[10]
2.25Cr–1Mo600Reactive24Continuous weight gain[10]
9Cr–1Mo600Reactive24Higher weight gain than SS 410 and 2.25Cr-1Mo[10]
SS 410500Reactive24Higher weight gain than 9Cr-1Mo and 2.25Cr-1Mo[10]
Uncoated 9Cr-1Mo Steel600Argon100-1000Increased weight loss with time, Cr depletion[10]
YSZ-coated 9Cr-1Mo Steel600Argon100-1000Insignificant weight loss[10]

Experimental Protocols

1. Static Immersion Corrosion Test

This protocol is used to determine the general corrosion behavior of a material in a molten salt environment.

  • Sample Preparation:

    • Cut material coupons to a specific size (e.g., 10x10x2 mm).

    • Polish the surfaces of the coupons to a uniform finish (e.g., using up to 1200 grit SiC paper).

    • Clean the coupons ultrasonically in acetone (B3395972) and then ethanol.

    • Dry the coupons thoroughly and measure their initial weight and dimensions accurately.

  • Experimental Setup:

    • Place the desired amount of UCl₃-containing salt mixture into a crucible made of a compatible material (e.g., glassy carbon or alumina).[7]

    • Position the crucible in a furnace within an inert atmosphere glovebox.

    • Heat the furnace to the desired experimental temperature and allow the salt to melt and thermally stabilize.

    • Suspend the prepared material coupons in the molten salt, ensuring they are fully immersed.

  • Post-Exposure Analysis:

    • After the specified duration, remove the coupons from the molten salt and allow them to cool in the inert atmosphere.

    • Clean the coupons to remove any solidified salt. This can be done by dissolving the salt in a suitable solvent (e.g., deionized water or dilute acid), ensuring the cleaning agent does not react with the base material.

    • Dry the coupons and measure their final weight to calculate the weight change and corrosion rate.

    • Characterize the surface of the corroded coupons using techniques such as Scanning Electron Microscopy (SEM) for morphology, Energy-Dispersive X-ray Spectroscopy (EDS) for elemental composition changes, and X-ray Diffraction (XRD) to identify corrosion products.[5]

2. Electrochemical Corrosion Measurement

This protocol provides real-time information on the corrosion rate and mechanism.

  • Cell Setup:

    • A three-electrode setup is used within the molten salt.

    • The working electrode is the material sample under investigation.

    • A reference electrode (e.g., Ag/AgCl) provides a stable potential for comparison.

    • A counter electrode (e.g., a graphite (B72142) or platinum rod) completes the electrical circuit.

  • Procedure:

    • Melt the salt in the electrochemical cell under an inert atmosphere as described for the immersion test.

    • Immerse the three electrodes into the molten salt.

    • Connect the electrodes to a potentiostat.

    • Allow the system to stabilize and measure the Open Circuit Potential (OCP).

    • Perform electrochemical techniques such as Linear Polarization Resistance (LPR) and Electrochemical Impedance Spectroscopy (EIS) to determine the corrosion current and resistance of the material.

  • Data Analysis:

    • The corrosion current density obtained from these measurements can be used to calculate the instantaneous corrosion rate using Faraday's law.

    • EIS data can provide insights into the corrosion mechanism, such as the formation of resistive surface layers.

Visualizations

Corrosion_Mechanism cluster_salt Molten Salt cluster_alloy Alloy Surface UCl3 UCl₃ UCl4 UCl₄ (Corrosive) UCl3->UCl4 Can be oxidized to UCl4->UCl3 Can be reduced from Alloy Structural Alloy (Cr, Fe, Ni) UCl4->Alloy Attacks Impurities Impurities (H₂O, O₂) Impurities->UCl4 Oxidizes M_ions Metal Ions (Cr²⁺, Fe²⁺) Alloy->M_ions Dissolves into

Caption: General corrosion mechanism in UCl₃-containing molten salt.

Troubleshooting_Flow Start High Corrosion Detected CheckPurity Step 1: Analyze Salt Purity (Moisture, Oxides) Start->CheckPurity CheckRatio Step 2: Check UCl₃/UCl₄ Ratio CheckPurity->CheckRatio Pure Purify Action: Purify Salt CheckPurity->Purify Impure CheckAtmosphere Step 3: Verify Inert Atmosphere CheckRatio->CheckAtmosphere Low UCl₄ Reduce Action: Reduce UCl₄ to UCl₃ CheckRatio->Reduce High UCl₄ FixLeaks Action: Check for System Leaks CheckAtmosphere->FixLeaks Contaminated End Problem Mitigated CheckAtmosphere->End Pure Purify->End Reduce->End FixLeaks->End

Caption: Troubleshooting workflow for unexpected high corrosion.

Experimental_Workflow Prep 1. Sample Preparation (Polish, Clean, Weigh) Setup 2. System Setup (Salt Loading, Inert Atm.) Prep->Setup Heat 3. Heating & Stabilization Setup->Heat Immerse 4. Sample Immersion Heat->Immerse Cool 5. Cooldown & Sample Removal Immerse->Cool Clean 6. Post-Cleaning & Weighing Cool->Clean Analyze 7. Surface Analysis (SEM, EDS, XRD) Clean->Analyze

Caption: Workflow for a static immersion corrosion experiment.

References

Technical Support Center: Uranium Trichloride (UCl₃) High-Temperature Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Uranium Trichloride (UCl₃) at high temperatures.

Frequently Asked Questions (FAQs)

Q1: We are observing significant sample loss at temperatures approaching the melting point of UCl₃ (837 °C). What are the likely causes and how can we mitigate this?

A1: Significant sample loss of UCl₃ at high temperatures is primarily due to its volatility through sublimation and decomposition. Key factors and mitigation strategies include:

  • Sublimation: UCl₃ has a notable vapor pressure even below its melting point. Uncontrolled sublimation can lead to sample loss and contamination of your experimental setup.

    • Mitigation: Employ a sealed system or an inert gas environment with controlled pressure to suppress sublimation. A static or slow-flowing inert gas (e.g., Argon) at or slightly above atmospheric pressure is recommended.

  • Decomposition: At elevated temperatures, UCl₃ can disproportionate into Uranium metal (U) and the more volatile Uranium Tetrachloride (UCl₄).

    • Mitigation: Maintaining a highly pure inert atmosphere is critical. The presence of oxygen or moisture can accelerate decomposition pathways. Ensure rigorous purification of your inert gas stream.

  • Creep of Molten Salt: If working with molten UCl₃, ensure your crucible material is compatible and that the design prevents the salt from "creeping" up and over the crucible walls.

Q2: What are the best practices for handling UCl₃ to prevent atmospheric contamination?

A2: UCl₃ is highly hygroscopic and reactive with oxygen, especially at high temperatures. Strict atmospheric control is paramount.

  • Glovebox: All handling of solid UCl₃ should be performed in an inert atmosphere glovebox with oxygen and moisture levels below 1 ppm.

  • Inert Gas Purging: The experimental apparatus must be thoroughly purged with a high-purity inert gas (e.g., Argon 99.999%) before heating. A continuous slow flow of inert gas should be maintained throughout the experiment.

  • Gas Purification: Utilize an oxygen and moisture trap in your inert gas line to remove any residual contaminants.

Q3: We are experiencing corrosion of our metallic sample containers. What materials are recommended for high-temperature experiments with UCl₃?

A3: Molten UCl₃ is highly corrosive to many metals. Material selection is critical to prevent sample contamination and equipment failure.

  • Recommended Materials:

    • Alumina (B75360) (Al₂O₃): High-purity alumina crucibles are generally a good choice for containing molten UCl₃.[1]

    • Tungsten and Tantalum: These refractory metals exhibit good resistance to molten chloride salts.

    • Graphite: Can be used, but the potential for carbide formation should be considered depending on the experimental conditions.

  • Materials to Avoid:

    • Stainless Steels: The chromium and iron in stainless steels are readily attacked by molten chloride salts, leading to corrosion and contamination of the salt with metal chlorides.

    • Quartz (SiO₂): Can be used for lower temperature applications, but it may become brittle and is susceptible to attack by uranium compounds at very high temperatures.

Q4: How can we confirm the purity of our UCl₃ sample before and after a high-temperature experiment?

A4: Verifying the purity of your UCl₃ is crucial for interpreting experimental results.

  • X-ray Diffraction (XRD): XRD is an excellent technique to identify the crystalline phases present in your sample. It can be used to detect the presence of UCl₄, UO₂ (an oxidation product), or other impurities.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This technique can be used to determine the elemental composition of your salt and quantify metallic impurities that may have leached from the container.

Quantitative Data

Vapor Pressure of UCl₃

The vapor pressure of UCl₃ increases significantly with temperature. Below are some reported values.

Temperature (°C)Temperature (K)Vapor Pressure (Torr)
102312961
1202147510

Data sourced from chemical property databases.[2]

Thermodynamic Data for UCl₃

PropertyValue
Melting Point837 °C (1110 K)[3]
Boiling Point1657 °C (1930 K)[3]
Standard Molar Enthalpy of Formation (ΔfH⁰)-891.2 kJ/mol (at 298.15 K)[2]

Experimental Protocols

Protocol 1: Measurement of UCl₃ Volatility using Thermogravimetric Analysis (TGA)

This protocol outlines a method for quantifying the volatility of UCl₃ as a function of temperature.

  • Sample Preparation:

    • Inside an inert atmosphere glovebox, load a known mass (typically 5-10 mg) of high-purity UCl₃ into a tared TGA crucible (e.g., alumina).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Seal the furnace and purge thoroughly with high-purity argon for at least one hour to remove any residual air and moisture.

    • Maintain a constant, slow flow of argon (e.g., 20-50 mL/min) throughout the experiment.

  • TGA Measurement:

    • Begin heating the sample at a controlled rate (e.g., 10 °C/min).

    • Record the mass of the sample as a function of temperature up to the desired maximum temperature.

    • The onset temperature of mass loss indicates the temperature at which significant sublimation or decomposition begins.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • The rate of mass loss can be used to infer the vapor pressure, although calibration with known standards is recommended for accurate determination.

Visualizations

experimental_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_exp High-Temperature Experiment cluster_analysis Post-Experiment Analysis start Start: High-Purity UCl₃ load Load UCl₃ into Crucible start->load weigh Record Initial Mass load->weigh setup Assemble Apparatus weigh->setup purge Purge with Inert Gas setup->purge heat Ramp to Target Temperature purge->heat hold Hold at Temperature heat->hold cool Controlled Cooling hold->cool weigh_final Record Final Mass cool->weigh_final xrd XRD Analysis weigh_final->xrd icpms ICP-MS Analysis weigh_final->icpms

Caption: Experimental workflow for high-temperature UCl₃ studies.

troubleshooting_logic issue High Sample Loss Observed sublimation Sublimation? issue->sublimation decomposition Decomposition? sublimation->decomposition No solution_sublimation Action: Use Sealed System / Increase Inert Gas Pressure sublimation->solution_sublimation Yes corrosion Container Corrosion? decomposition->corrosion No solution_decomposition Action: Improve Inert Gas Purity / Check for Leaks decomposition->solution_decomposition Yes solution_corrosion Action: Use Recommended Material (e.g., Alumina) corrosion->solution_corrosion Yes end Problem Mitigated solution_sublimation->end solution_decomposition->end solution_corrosion->end

References

Technical Support Center: Analysis of Uranium Trichloride Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with uranium trichloride (B1173362) (UCl₃). The following sections address common pitfalls and provide detailed guidance on sample handling and analysis.

Frequently Asked Questions (FAQs)

Q1: My UCl₃ sample changed color from green to yellow/brownish upon brief exposure to air. What happened, and is the sample still usable?

A1: Your UCl₃ sample has likely undergone oxidation and/or hydrolysis. Uranium trichloride is highly sensitive to both oxygen and moisture. The green color is characteristic of U(III), while the appearance of yellow or brownish colors often indicates the formation of U(IV) species, such as uranium tetrachloride (UCl₄), or uranium oxychlorides (e.g., UOCl₂) and uranyl chlorides (UO₂Cl₂) if significant oxidation to U(VI) has occurred.[1]

The usability of the sample depends on the extent of the degradation and the requirements of your experiment. For applications sensitive to the uranium oxidation state or the presence of impurities, the sample should be considered compromised. For other applications, the extent of degradation should be quantified.

Q2: I observe unexpected peaks in the X-ray diffraction (XRD) pattern of my UCl₃ sample. What could be the cause?

A2: Unexpected peaks in the XRD pattern of a UCl₃ sample typically arise from the presence of impurities or degradation products. Common culprits include:

  • Uranium tetrachloride (UCl₄): A common impurity from the synthesis process or due to oxidation of UCl₃.[2][3][4][5]

  • Uranium oxychlorides (UOCl, UOCl₂): Formed due to the reaction of UCl₃ with small amounts of oxygen or water.

  • Uranyl chloride (UO₂Cl₂): Results from significant oxidation to the U(VI) state.[1]

  • Hydrated uranium chloride species: If the sample has been exposed to moisture, various hydrates can form.[3]

  • Starting materials or byproducts: Residual starting materials from the synthesis (e.g., uranium metal) or byproducts may be present.[2][5]

To identify these phases, you should compare your experimental XRD pattern with reference patterns from crystallographic databases.

Q3: The uranium concentration determined by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is inconsistent. What are the potential reasons?

A3: Inconsistent ICP-MS results for uranium concentration can stem from several sources:

  • Incomplete sample dissolution: UCl₃ and its degradation products may not fully dissolve in the chosen solvent. A mixture of nitric and/or hydrochloric acid, sometimes with a trace of hydrofluoric acid, can be used for dissolution.[6]

  • Matrix effects: High concentrations of other elements in your sample can suppress or enhance the uranium signal.[7][8][9][10] Matrix-matching of calibration standards or the use of internal standards can help mitigate these effects.

  • Interferences: Isobaric interferences (ions with the same mass-to-charge ratio as the uranium isotopes being measured) can lead to inaccurate results. High-resolution ICP-MS or collision/reaction cell technology can be used to remove these interferences.[7][9][11]

  • Sample instability in solution: Hydrolysis and precipitation of uranium species can occur in the prepared solution, especially at pH > 3.[12] Solutions should be sufficiently acidic to maintain uranium solubility.

Q4: My X-ray Photoelectron Spectroscopy (XPS) results show a mix of U(IV) and U(VI) for a freshly prepared UCl₃ sample. Is this accurate?

A4: While your sample may contain some U(IV) as an impurity (UCl₄), the presence of U(VI) in a fresh sample handled under strictly inert conditions is unlikely. A significant pitfall in the XPS analysis of uranium compounds is the X-ray induced reduction of U(VI) to U(IV).[13] This can lead to an overestimation of lower oxidation states. To minimize this effect, use short scan times and low X-ray intensity. It is also crucial to confirm the absence of U(VI) species using other techniques like Raman spectroscopy.

Troubleshooting Guides

Handling and Storage of UCl₃
Issue Possible Cause Recommended Solution
Sample discoloration (green to yellow/brown) Exposure to air (oxygen) and/or moisture.Always handle and store UCl₃ in an inert atmosphere (e.g., an argon-filled glovebox with low O₂ and H₂O levels). Use tightly sealed containers for storage.
Poor solubility in non-protic solvents Presence of insoluble hydrolysis or oxidation products.Ensure solvents are rigorously dried and deoxygenated before use. Filter the solution under inert conditions to remove any insoluble material, and characterize the soluble portion.
Inconsistent experimental results Sample inhomogeneity due to partial degradation.If degradation is suspected, it is best to synthesize or acquire a fresh batch of UCl₃. If this is not possible, thorough mixing of the sample before taking an aliquot may improve consistency, but the presence of impurities must be acknowledged.
XRD Analysis
Issue Possible Cause Recommended Solution
Broadening of diffraction peaks Small crystallite size or sample degradation during measurement.Ensure the sample is finely ground in an inert atmosphere. Use an air-sensitive sample holder to protect the sample from the atmosphere during data collection.[14][15][16][17][18]
Appearance of new peaks during long scans Sample reaction with residual oxygen or moisture in the sample chamber or holder.Use a high-quality air-tight sample holder.[18] Purge the sample chamber with an inert gas if possible. Minimize scan time.
Preferred orientation of crystallites Non-random orientation of powder particles.Gently pack the sample into the holder to avoid creating a preferred orientation. Sample spinning during analysis can also mitigate this effect.
XPS Analysis
Issue Possible Cause Recommended Solution
Detection of lower oxidation states (U(IV), U(V)) than expected X-ray induced reduction of U(VI) species.[13]Minimize X-ray exposure time and use a lower beam intensity. Analyze the U 4f satellite structure, which can help distinguish between different oxidation states.[19]
Charging effects (peak shifting and broadening) The sample is electrically insulating.Use a low-energy electron flood gun to neutralize surface charge. Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
High carbon and oxygen signals Surface contamination from atmospheric exposure or handling.Prepare the sample in an inert atmosphere and transfer it to the XPS instrument using a vacuum transfer vessel to avoid exposure to air.[20] A gentle surface sputter with an argon ion cluster beam can sometimes be used to remove surface contamination, but this may alter the sample chemistry.
ICP-MS Analysis
Issue Possible Cause Recommended Solution
Low and variable analyte recovery Incomplete digestion of the sample.Use a robust digestion method, such as microwave-assisted digestion with a mixture of high-purity nitric and hydrochloric acids.[21] A small amount of HF can aid in the dissolution of refractory uranium compounds.
Signal suppression or enhancement Matrix effects from the sample matrix.Dilute the sample to reduce the total dissolved solids. Use matrix-matched standards for calibration. Employ the method of standard additions.[7]
Inaccurate isotopic ratios Isobaric and polyatomic interferences.Use a high-resolution ICP-MS to resolve interferences. Utilize a collision/reaction cell with an appropriate gas (e.g., helium, hydrogen) to remove polyatomic interferences.[7][11]
Memory effects Adsorption of uranium onto instrument components.Use a sufficiently long rinse time between samples with a suitable rinse solution (e.g., dilute nitric acid).

Experimental Protocols

Protocol: Sample Preparation for XRD Analysis of UCl₃
  • Environment: Perform all sample preparation steps inside an inert atmosphere glovebox (<1 ppm O₂, <1 ppm H₂O).

  • Sample Grinding: Gently grind a small amount of the UCl₃ sample using an agate mortar and pestle to ensure a fine, homogeneous powder.

  • Sample Mounting:

    • Select an appropriate air-sensitive sample holder (e.g., a well-type holder with a Kapton or PEEK cover).[17]

    • Place the holder base in the glovebox.

    • Carefully load the powdered sample into the well of the holder, ensuring a flat, level surface.

    • Securely place the X-ray transparent cover over the sample, ensuring a hermetic seal.[14][16]

  • Transfer: Transfer the sealed sample holder from the glovebox to the XRD instrument. Minimize the time the holder is exposed to the ambient atmosphere.

  • Analysis: Mount the holder in the diffractometer and proceed with data collection.

Protocol: Dissolution of UCl₃ for ICP-MS Analysis
  • Environment: Weigh the UCl₃ sample inside an inert atmosphere glovebox.

  • Digestion Vessel: Use a clean, acid-leached fluoropolymer (e.g., PFA) or quartz digestion vessel.

  • Reagents: Use high-purity, trace-metal grade nitric acid (HNO₃) and hydrochloric acid (HCl).

  • Dissolution Procedure:

    • Transfer the weighed UCl₃ sample to the digestion vessel.

    • In a fume hood, add a mixture of concentrated HNO₃ and HCl (e.g., aqua regia, 3:1 HCl:HNO₃).

    • If dissolution is slow, gently heat the sample on a hot plate at a low temperature (e.g., 80-90°C). For more refractory samples, microwave-assisted digestion may be necessary.[21]

    • Once the sample is fully dissolved, allow the solution to cool.

  • Dilution: Dilute the sample to the final volume with high-purity deionized water containing 2-5% nitric acid to ensure the stability of the uranium in solution. The final uranium concentration should be within the linear dynamic range of the ICP-MS instrument.

Visualizations

experimental_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_xrd XRD Analysis cluster_icpms ICP-MS Analysis cluster_xps XPS Analysis start UCl₃ Sample grind Grind Sample start->grind weigh Weigh Sample start->weigh mount_xrd Mount in Air-Sensitive Holder grind->mount_xrd mount_xps Mount on Holder grind->mount_xps dissolve Dissolve in Acid weigh->dissolve xrd_analysis Perform XRD Measurement mount_xrd->xrd_analysis dilute Dilute Sample dissolve->dilute icpms_analysis Perform ICP-MS Measurement dilute->icpms_analysis transfer Vacuum Transfer mount_xps->transfer xps_analysis Perform XPS Measurement transfer->xps_analysis

Caption: Experimental workflow for the analysis of UCl₃ samples.

troubleshooting_xrd start Unexpected Peaks in XRD Pattern check_handling Was the sample handled under inert atmosphere? start->check_handling check_holder Was an air-sensitive holder used? check_handling->check_holder Yes rerun_analysis Re-run with Proper Handling check_handling->rerun_analysis No impurity Impurity from Synthesis (e.g., UCl₄) check_holder->impurity Yes degradation Degradation Product (e.g., UOCl₂, UO₂Cl₂) check_holder->degradation No review_synthesis Review Synthesis Protocol impurity->review_synthesis degradation->rerun_analysis

References

Technical Support Center: Uranium Trichloride (UCl³) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of uranium trichloride (B1173362) (UCl³). The purity of precursors is a critical factor influencing the yield, purity, and overall success of the synthesis. This guide addresses common issues related to precursor purity and other experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What are the most common precursors for uranium trichloride (UCl³) synthesis?

A1: Common precursors for UCl³ synthesis include uranium metal, uranium hydride (UH₃), and uranium tetrachloride (UCl₄). The choice of precursor often depends on the specific synthesis method, available facilities, and desired purity of the final product.

Q2: How does the purity of the uranium precursor affect the synthesis of UCl³?

A2: The purity of the uranium precursor is paramount. Impurities such as uranium oxides (e.g., UO₂) and moisture can lead to the formation of undesirable byproducts, including uranium oxychlorides and uranium tetrachloride (UCl₄), which can be difficult to separate from the desired UCl³ product.[1][2] This reduces the overall yield and purity of the final product.

Q3: What are the primary sources of oxygen and water contamination in the synthesis process?

A3: Oxygen and water contamination can originate from several sources:

  • Precursors: Inadequate storage or handling of hygroscopic precursors.

  • Reaction Atmosphere: Leaks in the reaction setup or use of insufficiently inert gas.

  • Solvents and Reagents: Use of solvents or chlorinating agents that have not been rigorously dried.

Q4: What is the impact of forming uranium tetrachloride (UCl₄) as a byproduct?

A4: The formation of UCl₄ is a significant issue as it can be volatile at reaction temperatures and is often corrosive to stainless steel reaction vessels.[3] Its presence complicates the purification of UCl³ and can lead to lower yields of the desired trivalent uranium species. Some synthesis routes are specifically designed to mitigate the formation of UCl₄.[1][4]

Q5: Are there methods to purify the uranium metal precursor before synthesis?

A5: Yes. A common method to purify uranium metal is to treat its surface with concentrated nitric acid to remove the oxide layer. This is typically followed by rinsing with deionized water and a dry organic solvent like acetone (B3395972) to remove residual acid and water before drying under vacuum.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of UCl₃ Incomplete reaction. - Ensure intimate contact and proper stoichiometry between the uranium precursor and the chlorinating agent.- Optimize reaction temperature and time based on the specific protocol.
Loss of volatile reactants or products. - For reactions involving volatile species like UCl₄, maintain appropriate pressure to prevent their loss from the reaction zone.[6]
Presence of impurities in precursors. - Purify precursors to remove oxides and moisture. For uranium metal, an acid wash can be effective.[5] For liquid reagents, ensure they are thoroughly dried.
Greenish tint in the final product (indicating UCl₄ contamination) Oxidizing conditions during synthesis. - Ensure a strictly inert atmosphere (e.g., high-purity argon) to prevent oxidation of U³⁺ to U⁴⁺.- Use of a hydrogen-argon mixture in the carrier gas can help mitigate the formation of UCl₄.[1][2]
Inappropriate stoichiometry. - An excess of the uranium metal precursor can help reduce any UCl₄ formed back to UCl₃.
Formation of insoluble precipitates (uranium oxides/oxychlorides) Presence of oxygen or moisture. - Rigorously dry all precursors, solvents, and reaction vessels.- Use a high-integrity, leak-tight reaction system with a high-purity inert gas flow.
Final product is highly hygroscopic and difficult to handle Inherent property of UCl₃. - Handle the final product in a glovebox with a dry, inert atmosphere (e.g., <1 ppm H₂O and O₂).- Store the product in a desiccator over a strong drying agent. UCl₃ is known to be very soluble in water and hygroscopic.[7]

Quantitative Data on Synthesis Parameters

While the literature emphasizes the importance of precursor purity, detailed quantitative correlations are often specific to the synthesis method. The following table summarizes some reported purity and yield data.

Precursor(s)Chlorinating AgentReaction ConditionsReported Product PurityReported YieldReference
Uranium MetalNH₄ClHeated in an airtight reactor92.5% - 100.8%Not Specified[2]
Uranium Hydride (UH₃)NH₄Cl (vapor)300-350°C, then 650°CMitigates UCl₄ and UO₂ impuritiesNot Specified[1]
Uranium MetalFeCl₂500°C in LiCl-KClNot Specified93%[8]
Uranium MetalFeCl₂600°C in NaCl-CaCl₂Not Specified96.7%[8]
UCl₄KH or KC₈Room Temperature in THFHigh Crystalline Purity86% - 95%[9]

Experimental Protocols

Protocol 1: Synthesis of UCl₃ from Uranium Metal and Ammonium (B1175870) Chloride

This method is adapted from literature describing a solid-state reaction that avoids hazardous gaseous reagents.[2]

1. Precursor Preparation:

  • Uranium metal is cleaned by immersion in concentrated nitric acid to remove the surface oxide layer, followed by rinsing with deionized water and acetone, and then dried under vacuum.
  • Ammonium chloride (NH₄Cl) of high purity is used as received and stored in a desiccator.

2. Reaction Setup:

  • In an inert atmosphere glovebox, the cleaned uranium metal and a stoichiometric amount of NH₄Cl are placed in an airtight reactor vessel (e.g., a sealed quartz tube or a stainless steel autoclave).

3. Reaction Procedure:

  • The reactor is heated in a furnace. The reaction proceeds in two stages:
  • Formation of an ammonium-uranium-chloride intermediate at a lower temperature.
  • Thermal decomposition of the intermediate to UCl₃ at a higher temperature (e.g., up to 650°C) under an inert atmosphere.[1]

4. Product Isolation:

  • After cooling to room temperature, the product is collected inside the glovebox. The final product is a green crystalline solid.[7]

Protocol 2: Synthesis of UCl₃ from Uranium Tetrachloride (UCl₄)

This protocol is based on the reduction of UCl₄ using a reducing agent in an organic solvent.[9]

1. Precursor Preparation:

  • Uranium tetrachloride (UCl₄) is used as the starting material.
  • Potassium hydride (KH) or potassium graphite (B72142) (KC₈) is used as the reducing agent.
  • Tetrahydrofuran (THF) is dried and deoxygenated prior to use.

2. Reaction Setup:

  • All manipulations are performed under a dry, inert atmosphere using Schlenk line techniques or in a glovebox.
  • UCl₄ and the reducing agent are added to a reaction flask.

3. Reaction Procedure:

  • Anhydrous, deoxygenated THF is added to the flask at room temperature with vigorous stirring.
  • The reaction mixture will change color, indicating the reduction of U(IV) to U(III). The reaction is typically stirred for several hours to ensure completion.

4. Product Isolation:

  • The reaction mixture is filtered to remove insoluble byproducts (e.g., KCl).
  • The solvent is removed from the filtrate under vacuum to yield the UCl₃(THF)x adduct.
  • Further heating under vacuum can be used to remove the coordinated THF, yielding pure UCl₃.

Visualizations

Precursor_Purity_Influence cluster_precursors Precursors cluster_synthesis Synthesis Process cluster_products Final Products High Purity Precursors High Purity Precursors Controlled Atmosphere Controlled Atmosphere High Purity Precursors->Controlled Atmosphere Optimal Low Purity Precursors Low Purity Precursors Low Purity Precursors->Controlled Atmosphere Sub-optimal Uncontrolled Atmosphere Uncontrolled Atmosphere Low Purity Precursors->Uncontrolled Atmosphere Problematic High Purity UCl3 High Purity UCl3 Controlled Atmosphere->High Purity UCl3 High Yield Low Purity UCl3 Low Purity UCl3 Controlled Atmosphere->Low Purity UCl3 Uncontrolled Atmosphere->Low Purity UCl3 Low Yield Byproducts Byproducts Uncontrolled Atmosphere->Byproducts

Caption: Logical flow of UCl₃ synthesis based on precursor purity.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Yield Acceptable? Start->Check_Yield Check_Purity Purity Acceptable? Check_Yield->Check_Purity Yes Analyze_Precursors Analyze Precursor Purity Check_Yield->Analyze_Precursors No Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions No End Successful Synthesis Check_Purity->End Yes Purify_Precursors Purify Precursors Analyze_Precursors->Purify_Precursors Purify_Precursors->Start Retry Check_Atmosphere Verify Inert Atmosphere Optimize_Conditions->Check_Atmosphere Check_Atmosphere->Start Retry

Caption: Troubleshooting workflow for UCl₃ synthesis.

References

Validation & Comparative

A Comparative Study of Uranium Trichloride and Uranium Tetrachloride Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of uranium trichloride (B1173362) (UCl₃) and uranium tetrachloride (UCl₄), two key compounds in uranium chemistry. Understanding their distinct chemical behaviors is crucial for applications ranging from nuclear fuel reprocessing to the synthesis of organometallic compounds. This document summarizes key experimental data, outlines detailed experimental protocols, and visualizes reaction pathways to facilitate a comprehensive understanding of their comparative reactivity.

Physical and Chemical Properties

Uranium trichloride and uranium tetrachloride exhibit distinct physical and chemical properties that underpin their differential reactivity. UCl₃, a green crystalline solid, is less stable than the olive-green, crystalline UCl₄.[1][2] Both compounds are hygroscopic, readily reacting with water.[1][3]

PropertyThis compound (UCl₃)Uranium Tetrachloride (UCl₄)
Molar Mass 344.39 g/mol [1]379.84 g/mol [3]
Melting Point 837 °C[1]590 °C[3]
Boiling Point 1657 °C[1]791 °C[3]
Density 5.500 g/cm³[1]4.87 g/cm³[3]
Solubility in Water Soluble[2]Soluble, with hydrolysis[3]
Stability Less stable than UCl₄[1]More stable than UCl₃[1]

Comparative Reactivity

The reactivity of UCl₃ and UCl₄ is largely dictated by the oxidation state of the uranium atom, +3 and +4 respectively. This difference influences their behavior in redox reactions, their Lewis acidity, and their interactions with various reagents.

Oxidation

Uranium Tetrachloride (UCl₄): The oxidation of solid UCl₄ in the presence of oxygen at atmospheric pressure proceeds via a two-step mechanism involving the formation of uranyl chloride (UO₂Cl₂) as an intermediate. The overall reaction leads to the formation of triuranium octoxide (U₃O₈).

The kinetics of this oxidation have been studied, revealing two distinct activation energies for the sequential reaction steps.

Reaction StepEquationApparent Activation Energy (kcal/mol)
1UCl₄(s) + O₂(g) → UO₂Cl₂(s) + Cl₂(g)12 ± 2
23UO₂Cl₂(s) + O₂(g) → U₃O₈(s) + 3Cl₂(g)45 ± 5

This compound (UCl₃): The oxidation of U(III) in a hydrochloric acid solution by oxygen in the air has been investigated. The reaction rate is proportional to the concentration of U(III) and the partial pressure of oxygen, and inversely proportional to the square root of the chloride ion concentration. The apparent activation energy for this process is significantly lower than that of the second step of UCl₄ oxidation.

ReactionApparent Activation Energy (kJ/mol)
Oxidation of U(III) in HCl solution with air31.3
Reactivity in Molten Salts

Both UCl₃ and UCl₄ are key components in molten salt systems, particularly in the context of pyrochemical reprocessing of spent nuclear fuel. Their electrochemical behavior in molten LiCl-KCl eutectic has been studied extensively.

ParameterThis compound (UCl₃)Uranium Tetrachloride (UCl₄)
Diffusion Coefficient (in LiCl-KCl at 500°C) (1.04 ± 0.17) x 10⁻⁵ cm²/s(6.72 ± 0.360) x 10⁻⁶ cm²/s
Gibbs Free Energy of Formation (in LiCl-KCl) ΔG* = -897.09 + 0.226T (K) kJ/molΔG* = -183.53 + 0.0589T (K) kJ/mol
Activity Coefficient (in LiCl-KCl at 400-550°C) 0.3 - 4.5 x 10⁻³17.1 - 12.7 x 10⁻³

The higher diffusion coefficient of UCl₃ suggests greater mobility in the molten salt environment compared to UCl₄.

Hydrolysis

Both uranium chlorides are sensitive to water. UCl₄ dissolves in water to form the aqua ion [U(H₂O)ₓ]⁴⁺, which undergoes strong hydrolysis.[3] The pKa for the first hydrolysis step is approximately 1.6, indicating that hydrolysis is significant even in acidic solutions.[3] UCl₃ is also very soluble in water and is noted to be more stable in hydrochloric acid solutions.[2] While direct comparative kinetic studies on their hydrolysis are not detailed in the literature reviewed, the strong tendency of U(IV) to hydrolyze is a well-established characteristic.

Experimental Protocols

Synthesis of Uranium Tetrachloride (UCl₄)

A common laboratory-scale synthesis of UCl₄ involves the reaction of uranium trioxide (UO₃) with hexachloropropene (B155961).

Materials:

  • Uranium trioxide (UO₃)

  • Hexachloropropene (C₃Cl₆)

  • Anhydrous, inert atmosphere (e.g., argon)

  • Schlenk line apparatus

  • Heating mantle

  • Filter frit

Procedure:

  • Under an inert atmosphere, place UO₃ in a Schlenk flask equipped with a reflux condenser.

  • Add an excess of hexachloropropene to the flask.

  • Heat the mixture to reflux. The reaction progress is indicated by a color change of the solid from orange/yellow to olive-green.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Isolate the solid UCl₄ product by filtration under an inert atmosphere using a Schlenk filter frit.

  • Wash the product with a dry, non-coordinating solvent (e.g., hexanes) to remove any unreacted hexachloropropene and byproducts.

  • Dry the final product under vacuum to yield pure, anhydrous UCl₄.

Synthesis of this compound (UCl₃)

UCl₃ is typically prepared by the reduction of UCl₄. One common method involves the reaction of UCl₄ with uranium metal in a molten salt mixture.[2]

Materials:

  • Uranium tetrachloride (UCl₄)

  • Uranium metal (turnings or powder)

  • Sodium chloride (NaCl) and potassium chloride (KCl) for eutectic mixture

  • High-temperature furnace

  • Inert atmosphere glovebox

  • Tantalum or tungsten crucible

Procedure:

  • Inside an inert atmosphere glovebox, prepare a eutectic mixture of NaCl and KCl.

  • Place the NaCl-KCl mixture, UCl₄, and a stoichiometric excess of uranium metal into a crucible.

  • Heat the crucible in a furnace to a temperature between 670-710 °C to melt the salt and initiate the reaction.

  • The reaction is represented by the equation: 3UCl₄ + U → 4UCl₃.

  • Maintain the temperature for a sufficient time to ensure the reaction goes to completion.

  • Cool the mixture to room temperature. The UCl₃ is dissolved in the salt matrix.

Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate key reaction pathways for UCl₃ and UCl₄.

UCl4_Oxidation UCl4 UCl₄ (solid, green) UO2Cl2 UO₂Cl₂ (solid, yellow) UCl4->UO2Cl2 + O₂ - Cl₂ U3O8 U₃O₈ (solid, black) UO2Cl2->U3O8 + O₂ - Cl₂

Caption: Oxidation pathway of UCl₄ in air.

UCl3_Synthesis UCl4 UCl₄ UCl3 UCl₃ UCl4->UCl3 U U metal U->UCl3

Caption: Synthesis of UCl₃ from UCl₄ and uranium metal.

U_Redox_Molten_Salt U4 U(IV) U3 U(III) U4->U3 + e⁻ U3->U4 - e⁻ U0 U(0) U3->U0 + 3e⁻ U0->U3 - 3e⁻

Caption: Electrochemical redox behavior of uranium in molten chloride salts.

References

Validating the Purity of Synthesized Uranium Trichloride for Nuclear Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the analytical techniques and comparative purity of uranium trichloride (B1173362) (UCl3) and its alternatives for advanced nuclear applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of purity validation methodologies, supported by experimental data and detailed protocols.

The burgeoning field of advanced nuclear reactor technologies, particularly Molten Salt Reactors (MSRs), has placed a renewed emphasis on the production of high-purity actinide halides. Uranium trichloride (UCl3) is a primary fuel candidate for many fast-spectrum MSR designs. Its performance and safety are intrinsically linked to its purity, as impurities can lead to corrosion, altered neutronic behavior, and unforeseen chemical reactions within the reactor core. This guide offers a comparative analysis of the methods used to validate the purity of synthesized UCl3, alongside a look at alternative chloride-based molten salts.

Comparative Purity of Synthesized this compound

The synthesis method for UCl3 significantly impacts its final purity. Various techniques are employed, each with its own advantages and potential for introducing specific impurities. The following table summarizes the purity levels achieved by different synthesis routes, highlighting common impurities.

Synthesis MethodReported PurityCommon ImpuritiesAnalytical Techniques UsedReference
Reaction of Uranium Metal with HCl Gas >99%UCl4, Uranium Oxides (UO2), Unreacted Uranium MetalXRD, Elemental Analysis[1]
Reaction of Uranium Metal with NH4Cl High Purity (Cl/U ratio: 2.8-3.1)UCl4, UO2XRD, Chloride Ion Selective Electrode[2]
Reaction of Uranium Metal with FeCl2 in Molten Salt High Selectivity for UCl3UCl4, FeOpen Circuit Potential, ICP-MS[3]
Reduction of UCl4 with a Reducing Agent High PurityUnreacted UCl4, Reducing Agent ResidueXRD, Elemental Analysis[4]
Reaction of UO2 with AlCl3 High PurityAl2O3, Unreacted UO2XRD, IR Spectroscopy, Elemental Analysis[4]

Alternative Chloride-Based Molten Salts

While UCl3 is a leading candidate, other actinide chlorides are also being investigated for MSR applications. The validation of their purity employs similar analytical techniques.

  • Plutonium Trichloride (PuCl3): A key component in some fast reactor fuel cycles, PuCl3 purity is critical. Synthesis from plutonium oxide (PuO2) can yield purities of up to 99.7%.[5][6] Impurities can include unreacted PuO2 and other plutonium oxides.

  • Thorium Tetrachloride (ThCl4): As a fertile material in the thorium fuel cycle, high-purity ThCl4 is essential. Synthesis from thorium dioxide (ThO2) and aluminum trichloride (AlCl3) has been shown to produce a high-purity product, confirmed by Powder X-ray Diffraction and IR spectroscopy.[7]

The analytical workflow for validating the purity of these actinide chlorides generally follows the same logical steps as for UCl3, starting with synthesis and proceeding through bulk and trace purity analysis.

Experimental Protocols

Accurate and reliable purity validation hinges on rigorous experimental protocols. The following sections detail the methodologies for the key analytical techniques employed.

Powder X-ray Diffraction (pXRD) for Bulk Purity and Phase Identification

Objective: To identify the crystalline phases present in the synthesized material and confirm the formation of the desired UCl3 structure, as well as to detect crystalline impurities such as UCl4 or UO2.

Methodology:

  • Sample Preparation: Due to the hygroscopic and air-sensitive nature of UCl3, sample preparation must be conducted in an inert atmosphere (e.g., an argon-filled glovebox). A small amount of the finely ground sample is loaded into a capillary tube or onto a low-background sample holder.[8]

  • Data Acquisition: The sample is placed in a powder X-ray diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions and relative intensities of the diffraction peaks are compared to a reference diffraction pattern for pure UCl3 from a crystallographic database (e.g., the Powder Diffraction File™).[8] The presence of peaks that do not correspond to the UCl3 pattern indicates the presence of crystalline impurities. Rietveld refinement can be used for quantitative phase analysis.[9]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Trace Elemental Impurity Analysis

Objective: To quantify the concentration of trace elemental impurities in the synthesized UCl3.

Methodology:

  • Sample Digestion: A precisely weighed amount of the UCl3 sample is dissolved in a suitable acidic matrix, typically dilute nitric acid. This process is carried out in a clean environment to avoid contamination.

  • Matrix Matching: The high concentration of uranium in the sample can interfere with the measurement of trace elements. To compensate for this "matrix effect," calibration standards are prepared with a similar high-purity uranium concentration as the sample solution.[10]

  • Instrumental Analysis: The digested sample solution is introduced into the ICP-MS. The sample is nebulized and passes through a high-temperature argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio in a mass spectrometer and detected.[11][12]

  • Quantification: The concentration of each impurity element is determined by comparing its signal intensity to that of the matrix-matched calibration standards.[13]

Elemental Analysis for Stoichiometry Verification

Objective: To determine the elemental composition (e.g., chlorine to uranium ratio) of the synthesized compound to verify its stoichiometry.

Methodology:

  • Uranium Content: The uranium content can be determined gravimetrically. The UCl3 sample is dissolved, and the uranium is precipitated as a stable compound, such as ammonium (B1175870) diuranate, which is then ignited to a known oxide form (e.g., U3O8) and weighed.[14]

  • Chloride Content: The chloride content can be determined by titration, for example, with a standardized silver nitrate (B79036) solution (Mohr's method), or by using a chloride ion-selective electrode.

Workflow for Validating UCl3 Purity

The logical flow of validating the purity of synthesized UCl3 is crucial for ensuring a reliable and high-quality product for nuclear applications. The following diagram illustrates a typical workflow.

G cluster_synthesis Synthesis Stage cluster_validation Purity Validation Stage cluster_decision Quality Control Decision cluster_final Final Product start Uranium Feedstock (Metal, Oxide, etc.) synthesis Chemical Synthesis (e.g., Chlorination) start->synthesis product Crude UCl3 Product synthesis->product bulk_analysis Bulk Purity Analysis (pXRD) product->bulk_analysis trace_analysis Trace Impurity Analysis (ICP-MS) bulk_analysis->trace_analysis stoich_analysis Stoichiometry Check (Elemental Analysis) trace_analysis->stoich_analysis decision Purity Acceptable? stoich_analysis->decision accept Qualified UCl3 decision->accept Yes reject Repurification or Rejection decision->reject No

Workflow for UCl3 Purity Validation

References

A Spectroscopic Comparison of Uranium Trichloride (UCl₃) and Lanthanide Trichlorides

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers in materials science and drug development, offering an objective comparison based on available experimental data.

This guide provides a comparative overview of the spectroscopic properties of uranium trichloride (B1173362) (UCl₃) and representative lanthanide trichlorides (LnCl₃), specifically focusing on neodymium (Nd³⁺), europium (Eu³⁺), and erbium (Er³⁺) trichlorides. The comparison highlights the key differences in their electronic structure and spectral features, which arise from the distinct characteristics of 5f electrons in actinides versus 4f electrons in lanthanides.

Introduction to Spectroscopic Differences

The spectroscopic properties of UCl₃ and lanthanide trichlorides are primarily governed by electronic transitions within the partially filled f-orbitals. However, the radial extent and shielding of these f-orbitals differ significantly between uranium and the lanthanides, leading to distinct spectral characteristics.

In lanthanides, the 4f electrons are well-shielded by the outer 5s and 5p electrons, resulting in sharp, line-like absorption and emission bands that are relatively insensitive to the chemical environment. These transitions are predominantly f-f in nature.

In contrast, the 5f electrons of uranium are more radially extended and less shielded, leading to a stronger interaction with the surrounding ligands. This results in broader spectral features and a greater sensitivity to the crystal field environment. Consequently, the spectra of UCl₃ are more complex, often exhibiting contributions from f-f, f-d, and charge-transfer transitions. The spin-orbit coupling and crystal field effects are also significantly larger in actinides compared to lanthanides.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for UCl₃ and the selected lanthanide trichlorides in the solid state. It is important to note that comprehensive, directly comparable spectroscopic data for solid, anhydrous UCl₃ is scarce in the readily available literature. Much of the existing data for U(III) is from studies in molten salt media, which is not directly comparable to the solid-state data for lanthanide trichlorides. The data presented here is compiled from various sources and may not have been collected under identical experimental conditions.

Table 1: Structural and Spectroscopic Overview

CompoundCrystal Structure (Anhydrous)Color (Anhydrous)Key Spectroscopic Features
UCl₃ Hexagonal, P6₃/m[1][2]GreenishPrimarily vibrational (Raman) data available for the solid state. Electronic spectra in molten salts show broad f-d transition bands.[3][4]
NdCl₃ Hexagonal, P6₃/m[5]Mauve[5]Sharp f-f absorption and emission bands in the visible and near-infrared regions.
EuCl₃ Hexagonal, P6₃/m[6]Yellow[6]Characteristic sharp emission lines in the red region of the spectrum, particularly the ⁵D₀ → ⁷F₂ transition.[7]
ErCl₃ Monoclinic, C2/m[8]Violet[8]Multiple sharp absorption and emission bands in the visible and near-infrared.

Table 2: Selected Absorption and Emission Maxima (Solid State)

CompoundExcitation/Absorption Maxima (nm)Emission Maxima (nm)Transition Assignment (where available)
UCl₃ Data for solid state not readily available.Data not readily available.-
NdCl₃ ~580, ~740, ~800, ~870[9][10]~880, ~1060, ~1340f-f transitions
EuCl₃ Broad ligand-to-metal charge transfer band in UV~592, ~613, ~618[7][11]⁵D₀ → ⁷F₁, ⁵D₀ → ⁷F₂
ErCl₃ ~380, ~490, ~520, ~650, ~805, ~980, ~1530[12]~550, ~660, ~1530f-f transitions

Table 3: Crystal Field Parameters

A complete and directly comparable set of experimentally determined crystal field parameters for solid, anhydrous UCl₃ and the selected lanthanide trichlorides is not available in the reviewed literature. However, theoretical studies and experimental data from doped crystals provide some insights. For NdCl₃, crystal field analysis has been performed, yielding parameters that describe the splitting of the electronic energy levels.[13] Generally, the crystal field parameters for actinide compounds are roughly twice as large as those for corresponding lanthanide systems.

Experimental Protocols

The acquisition of spectroscopic data for UCl₃ and anhydrous lanthanide trichlorides requires careful handling due to their hygroscopic nature. All sample manipulations should be performed in an inert atmosphere, such as a glovebox.

Solid-State Absorption Spectroscopy
  • Sample Preparation: Anhydrous single crystals or powdered samples are sealed in a quartz cuvette under an inert atmosphere. For powdered samples, a mull can be prepared using a suitable non-reactive oil (e.g., Nujol) to reduce scattering.

  • Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer is used. The sample is placed in the sample beam path, and a reference (either an empty cuvette or a mull without the sample) is placed in the reference beam path.

  • Data Acquisition: Spectra are typically recorded at room temperature and often at cryogenic temperatures (e.g., 77 K or 4.2 K) to reduce thermal broadening and resolve fine structure. The wavelength range should cover the UV, visible, and near-infrared regions to capture all relevant electronic transitions.

Solid-State Emission Spectroscopy
  • Sample Preparation: Similar to absorption spectroscopy, the anhydrous sample is sealed in a quartz tube or mounted in a cryostat under an inert atmosphere.

  • Instrumentation: A spectrofluorometer or a custom-built setup consisting of an excitation source (e.g., a laser or a broad-band lamp with a monochromator), sample holder, collection optics, a monochromator for resolving the emission, and a detector (e.g., a photomultiplier tube or a CCD) is used.

  • Data Acquisition: The sample is excited at a wavelength corresponding to an absorption band. The emission is then collected, typically at a 90-degree angle to the excitation beam, and scanned through the desired wavelength range. Time-resolved measurements can also be performed to determine the luminescence lifetime.

Visualization of Spectroscopic Comparison Workflow

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of UCl₃ and LnCl₃ cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Comparison UCl3_prep Anhydrous UCl₃ Synthesis Abs_spec Absorption Spectroscopy (UV-Vis-NIR) UCl3_prep->Abs_spec Em_spec Emission Spectroscopy (Luminescence) UCl3_prep->Em_spec Raman_spec Vibrational Spectroscopy (Raman) UCl3_prep->Raman_spec LnCl3_prep Anhydrous LnCl₃ Synthesis (NdCl₃, EuCl₃, ErCl₃) LnCl3_prep->Abs_spec LnCl3_prep->Em_spec LnCl3_prep->Raman_spec Peak_assign Peak Position & Assignment Abs_spec->Peak_assign Em_spec->Peak_assign Struct_data Structural Data (XRD) Raman_spec->Struct_data CF_analysis Crystal Field Analysis Struct_data->CF_analysis Peak_assign->CF_analysis Comp_analysis Comparative Analysis Peak_assign->Comp_analysis CF_analysis->Comp_analysis Conclusion Conclusion Comp_analysis->Conclusion

Caption: Workflow for the spectroscopic comparison of UCl₃ and LnCl₃.

Conclusion

The spectroscopic comparison of UCl₃ and lanthanide trichlorides reveals fundamental differences in their electronic structures. Lanthanide trichlorides exhibit sharp, well-defined f-f transitions, making them suitable for applications requiring specific and stable optical properties. In contrast, the spectroscopy of UCl₃ is more complex due to the greater involvement of 5f orbitals in bonding and stronger interactions with the crystal lattice. While a comprehensive quantitative comparison is hindered by the limited availability of data for solid-state UCl₃, the qualitative differences are clear and significant for researchers working with these materials. Further experimental work on the electronic spectroscopy of solid anhydrous UCl₃ is needed to enable a more detailed and direct comparison.

References

performance evaluation of uranium-based catalysts versus transition metal catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Performance of Uranium-Based and Transition Metal Catalysts

For decades, transition metals have been the cornerstone of catalysis in the chemical and pharmaceutical industries. Their d-orbitals allow for versatile bonding and a wide range of catalytic transformations. However, the unique electronic properties of actinides, particularly uranium, are now carving out a new frontier in catalytic science. Depleted uranium, a byproduct of the nuclear industry, is an abundant and low-radioactivity element that offers intriguing possibilities for novel catalytic applications.[1][2] This guide provides a comparative performance evaluation of uranium-based catalysts versus traditional transition metal catalysts in key organic transformations, supported by available experimental data. It is important to note that direct, head-to-head comparative studies under identical reaction conditions are limited in the current literature. Therefore, the data presented is compiled from separate studies and aims to provide a comprehensive overview of the state of the art for each catalyst class.

The hydrogenation of olefins to alkanes is a fundamental reaction in organic synthesis. Transition metal catalysts, particularly those based on platinum, palladium, and nickel, are widely used for this transformation. Recently, a uranium(III)-pentalene complex has been reported as the first uranium-based catalyst for the hydrogenation of ethene.[1][3][4][5][6]

Data Presentation

Catalyst SystemSubstrateProductTemperature (°C)Pressure (atm H₂)Turnover Frequency (TOF) (h⁻¹)Conversion (%)Selectivity (%)
Uranium-Based Catalyst
[U(η⁸-Pn††)(η⁵-Cp*)]EtheneEthane (B1197151)Ambient1Not ReportedCatalytic>99
Transition Metal Catalyst
Nanostructured NickelStyreneEthylbenzene402Not Reported100>99

Note: The data for the uranium and nickel catalysts are from separate studies and not from a direct comparative experiment.

Experimental Protocols

Catalytic Hydrogenation of Ethene with [U(η⁸-Pn††)(η⁵-Cp)]*

A solution of the uranium(III) complex [U(η⁸-Pn††)(η⁵-Cp*)] in a suitable solvent is exposed to an atmosphere of ethene (1 atm) followed by the introduction of hydrogen gas (1 atm) at ambient temperature. The reaction progress is monitored by spectroscopic methods such as NMR to determine the conversion of ethene to ethane.[3]

Catalytic Hydrogenation of Styrene with Nanostructured Nickel

In a pressure vessel, the nanostructured nickel catalyst is dispersed in a solvent. The substrate, styrene, is added, and the vessel is purged with hydrogen gas. The reaction is then carried out at a specific temperature and pressure (e.g., 40°C and 2 atm H₂). The conversion and selectivity are determined by gas chromatography (GC) analysis of the reaction mixture.

Catalytic Cycle for Ethene Hydrogenation by a Uranium-Pentalene Complex

The catalytic cycle involves the formation of an ethene-bridged diuranium complex, which then reacts with hydrogen to produce ethane and regenerate the active uranium(III) catalyst.[3]

G U_III [U(III)] U_IV_ethene [{(U(IV))}₂(μ-η²:η²-C₂H₄)] U_III->U_IV_ethene + Ethene U_IV_ethene->U_III + H₂ Ethane Ethane U_IV_ethene->Ethane G U_N2 [U]-N₂ U_N2_reduced1 [U]-(N₂)⁻ U_N2->U_N2_reduced1 + e⁻ U_N2_reduced2 [U]-(N₂)³⁻ U_N2_reduced1->U_N2_reduced2 + 2e⁻ U_nitride [U]≡N U_N2_reduced2->U_nitride N-N cleavage Ammonia NH₃ U_nitride->Ammonia + 3H⁺ G Active_Site Ti-R Olefin_Coordination Ti-R(Olefin) Active_Site->Olefin_Coordination + Olefin Insertion Ti-CH₂-CHR-R Olefin_Coordination->Insertion Insertion Insertion->Active_Site Chain Propagation Propagation Polymer Chain Growth Insertion->Propagation G Pd0 Pd(0)L₂ Oxidative_Addition [Ar-Pd(II)-X]L₂ Pd0->Oxidative_Addition + Ar-X Transmetalation [Ar-Pd(II)-Ar']L₂ Oxidative_Addition->Transmetalation + Ar'B(OH)₂ / Base Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation->Product

References

A Comparative Guide to the Electrochemical and Spectroscopic Validation of Uranium Trichloride Purity in Molten Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of uranium trichloride (B1173362) (UCl₃) purity within molten salt media is a critical parameter for various applications, including advanced nuclear fuel reprocessing and the development of molten salt reactors. Accurate and reliable analytical methods are essential to ensure process efficiency, safety, and regulatory compliance. This guide provides an objective comparison of common electrochemical and spectroscopic techniques for the validation of UCl₃ purity, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for UCl₃ purity assessment in molten salts depends on several factors, including the required sensitivity, the presence of interfering species, and the need for real-time monitoring. The following tables summarize the key performance indicators of commonly employed electrochemical and non-electrochemical methods.

Table 1: Comparison of Electrochemical Methods for UCl₃ Purity Validation

ParameterCyclic Voltammetry (CV)Chronopotentiometry (CP)Anodic Stripping Voltammetry (ASV)
Principle Measures the current response to a linearly swept potential.Measures the potential as a function of time at a constant current.Pre-concentration of uranium onto an electrode followed by its electrochemical stripping.
Primary Measurement Peak current, peak potentialTransition timeStripping peak current
Quantitative Capability Good, peak current is proportional to concentration.[1][2][3]Good, transition time is related to concentration.[1][4]Excellent, highly sensitive for trace analysis.[1][5][6]
Detection Limit ~1 wt%[3]Generally in the wt% range.As low as 6.2 x 10⁻⁶ mol L⁻¹ in aqueous solutions, adaptable for molten salts.[5][6]
Precision High, with errors around 1% with proper calibration.[3]GoodHigh
Operational Temperature High temperatures (e.g., 400-850 °C).[7]High temperatures (e.g., 400-550 °C).[7]High temperatures
Advantages Provides information on redox potentials and diffusion coefficients; relatively fast.[8][9]Simple instrumentation; provides information on diffusion coefficients.[1]Excellent sensitivity for trace impurities.[5][6]
Disadvantages Lower sensitivity compared to ASV; peak resolution can be an issue in multi-component systems.[3]Less versatile than CV.Requires a pre-concentration step, which can be time-consuming.

Table 2: Comparison of Non-Electrochemical Methods for UCl₃ Purity Validation

ParameterUV-Vis SpectroscopyX-ray Diffraction (XRD)Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
Principle Measures the absorption of light by the molten salt sample.Identifies crystalline phases based on their unique diffraction patterns.Measures the emission of light from excited atoms in a plasma.
Primary Measurement Absorbance at specific wavelengthsDiffraction angles and intensitiesEmission intensity at characteristic wavelengths
Quantitative Capability Good, absorbance is proportional to concentration (Beer-Lambert Law).[10][11]Primarily qualitative for phase identification, can be semi-quantitative.[12]Excellent, highly accurate and precise for elemental analysis.[13]
Detection Limit Dependent on the molar absorptivity of U(III) ions.Several weight percent.Parts per million (ppm) to parts per billion (ppb) range.
Precision GoodModerateExcellent
Operational Temperature High temperatures (requires specialized optical cells).[11]Can be performed on solidified salt samples at room temperature or in situ at high temperatures.[12]Sample is introduced as an aqueous solution after dissolving the salt.
Advantages Provides information on the oxidation state and coordination of uranium ions; non-destructive.[14][15]Provides direct information on the crystalline phases present.[12]Highly sensitive and accurate for elemental composition.[13]
Disadvantages Spectral overlap can be an issue in complex mixtures; requires optically transparent molten salt.[11]Not suitable for in-situ analysis of the molten state without specialized equipment; may not detect amorphous impurities.Destructive technique; requires sample dissolution, which can be time-consuming and introduce errors.[13]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data. Below are representative methodologies for key electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV)

Objective: To determine the concentration of UCl₃ and identify potential impurities by analyzing the current response to a varying potential.

Methodology:

  • Cell Assembly: A three-electrode cell is assembled in an inert atmosphere glovebox. The working electrode is typically a tungsten or molybdenum wire, the counter electrode is a graphite (B72142) rod, and the reference electrode is a Ag/AgCl electrode in a mullite (B73837) tube.

  • Salt Preparation: The LiCl-KCl eutectic salt is melted in a crucible at the desired temperature (e.g., 500 °C). The UCl₃ sample is then added to the molten salt and allowed to dissolve completely.

  • Electrochemical Measurement: The electrodes are immersed in the molten salt. A potentiostat is used to apply a linear potential sweep to the working electrode, and the resulting current is recorded. The scan rate can be varied (e.g., 50-200 mV/s) to investigate the electrochemical behavior.

  • Data Analysis: The cyclic voltammogram (a plot of current vs. potential) is analyzed. The peak current of the U³⁺/U⁰ reduction is proportional to the UCl₃ concentration. The peak potential provides information about the redox potential of the U³⁺/U⁰ couple. The presence of other peaks may indicate impurities.

UV-Vis Spectroscopy

Objective: To quantify the UCl₃ concentration and identify the oxidation state of uranium in the molten salt.

Methodology:

  • Spectrometer Setup: A high-temperature UV-Vis spectrometer equipped with a fiber optic probe is used. The probe is housed in a protective sheath suitable for immersion in molten salt.

  • Salt Preparation: The molten salt containing UCl₃ is prepared in a quartz cuvette or a crucible with optical windows inside a furnace.

  • Spectral Acquisition: The fiber optic probe is immersed in the molten salt. A background spectrum of the pure molten salt is first recorded. Then, the absorbance spectrum of the UCl₃-containing salt is measured over a specific wavelength range (e.g., 300-1100 nm).

  • Data Analysis: The absorbance spectrum of UCl₃ in the molten salt is analyzed. The characteristic absorption bands of U(III) are identified. The absorbance at a specific wavelength, corresponding to a known absorption peak of U(III), is used to calculate the concentration using the Beer-Lambert law, provided the molar absorptivity coefficient is known.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

Objective: To accurately determine the elemental composition of the molten salt, including the uranium concentration and any metallic impurities.

Methodology:

  • Sample Collection: A small, representative sample of the solidified molten salt is collected.

  • Sample Digestion: The salt sample is accurately weighed and dissolved in a known volume of a suitable acidic solution (e.g., nitric acid). This step is critical and must ensure complete dissolution of all components.

  • Standard Preparation: A series of calibration standards with known uranium concentrations are prepared in a matrix matching the dissolved salt solution.

  • ICP-OES Analysis: The prepared sample and standard solutions are introduced into the ICP-OES instrument. The instrument generates a plasma that excites the atoms in the sample, causing them to emit light at characteristic wavelengths.

  • Data Analysis: The intensity of the emitted light at specific wavelengths for uranium and other elements of interest is measured. A calibration curve is constructed from the standard solutions, and the concentration of uranium and other elements in the original molten salt sample is determined.[13]

Visualizing the Workflow

Understanding the logical flow of experimental procedures is essential for planning and execution. The following diagrams, generated using the DOT language, illustrate the workflows for the described analytical techniques.

Electrochemical_Validation_Workflow cluster_CV Cyclic Voltammetry cluster_UVVis UV-Vis Spectroscopy cluster_ICPOES ICP-OES Analysis CV_Start Prepare Three-Electrode Cell CV_Melt Melt Salt & Dissolve UCl3 CV_Start->CV_Melt CV_Immerse Immerse Electrodes CV_Melt->CV_Immerse CV_Scan Apply Potential Scan CV_Immerse->CV_Scan CV_Record Record Current vs. Potential CV_Scan->CV_Record CV_Analyze Analyze Voltammogram CV_Record->CV_Analyze UV_Start Setup Spectrometer & Probe UV_Melt Prepare Molten Salt in Cuvette UV_Start->UV_Melt UV_Immerse Immerse Probe UV_Melt->UV_Immerse UV_Background Acquire Background Spectrum UV_Immerse->UV_Background UV_Sample Acquire Sample Spectrum UV_Background->UV_Sample UV_Analyze Analyze Absorbance Data UV_Sample->UV_Analyze ICP_Start Collect Solidified Salt Sample ICP_Dissolve Dissolve Sample in Acid ICP_Start->ICP_Dissolve ICP_Standards Prepare Calibration Standards ICP_Dissolve->ICP_Standards ICP_Analyze Analyze with ICP-OES ICP_Standards->ICP_Analyze ICP_Data Process Emission Data ICP_Analyze->ICP_Data Analytical_Method_Selection Start UCl3 Purity Validation Required Question1 Need for Real-time In-situ Monitoring? Start->Question1 Question2 Primary Goal: Elemental Composition? Question1->Question2 No Electrochemical Electrochemical Methods (CV, CP, ASV) Question1->Electrochemical Yes Question3 Primary Goal: Phase Identification? Question2->Question3 No ICP ICP-OES / ICP-MS Question2->ICP Yes Question4 Primary Goal: Redox State & Concentration? Question3->Question4 No XRD X-Ray Diffraction Question3->XRD Yes Question4->Electrochemical Also Applicable Spectroscopic UV-Vis Spectroscopy Question4->Spectroscopic Yes

References

comparing different synthesis routes for uranium trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in nuclear chemistry and materials science, the synthesis of high-purity uranium trichloride (B1173362) (UCl₃) is a critical step for various applications, including pyrometallurgical reprocessing of spent nuclear fuel and as a precursor for organometallic uranium compounds.[1][2] The selection of an appropriate synthetic route depends on several factors, including the desired scale, purity requirements, available starting materials, and safety considerations. This guide provides a comparative overview of common synthesis methods for UCl₃, supported by experimental data and detailed protocols.

Comparison of Synthesis Routes

The following table summarizes the key quantitative parameters for different UCl₃ synthesis routes.

Synthesis RouteStarting MaterialsReaction Temperature (°C)Reported Yield (%)Reported Purity (%)Key AdvantagesKey Disadvantages
1. U Metal + Metal Chlorides U, FeCl₂, LiCl-KCl500 - 60093 - 96.7[3][4]High (UCl₄ to UCl₃ activity ratio of 1 × 10⁻⁵)[4]High yield, avoids hazardous gases.[4]Difficult separation of metal byproducts (e.g., Fe).[5]
U, CuCl₂, LiCl-KCl~500Sufficient for operations[6]-Avoids hazardous chemicals.[7]Potential for UCl₄ formation, which is corrosive.[1][8]
U, CdCl₂, LiCl-KCl~600--Established method for electrorefiner operations.[1][9]Cadmium is toxic, creating waste disposal issues.[5]
2. U Metal/Hydride + NH₄Cl U or UH₃, NH₄Cl300 - 650-92.5 - 100.8[3]Avoids hazardous gases, mitigates corrosion.[3][10]Two-step process involving an intermediate complex.[3][11]
3. Reduction of UCl₄ UCl₄, U, NaCl-KCl670 - 710--Direct conversion.Requires pre-synthesis of UCl₄.
UCl₄, H₂---Can produce high-purity UCl₃.Involves hazardous H₂ gas at high temperatures.
UCl₄, KH or KC₈, THFRoom Temperature65 (with KH)[12]High (crystalline product)Mild reaction conditions.Suitable for lab-scale, not large-scale production.[12]
4. Chlorination of UO₂ followed by Reduction UO₂, ZrCl₄, LiCl-KCl~500--Starts from a common oxide material.Indirect, multi-step process.[13]

Experimental Protocols

Synthesis of UCl₃ via Reaction of Uranium Metal with Iron(II) Chloride in Molten Salt

This method is favored for its high yield and avoidance of hazardous gaseous reactants.[4]

Materials:

  • Uranium metal (rod or chips)

  • Anhydrous Iron(II) chloride (FeCl₂)

  • Eutectic LiCl-KCl salt

  • Alumina (B75360) crucible

  • Inert atmosphere glovebox (Argon with H₂O and O₂ < 1 ppm)

  • Furnace

Procedure:

  • The eutectic LiCl-KCl salt is first dried and purified by heating under vacuum and then bubbling a mixture of 5% HCl gas in Argon through the molten salt at 550°C.[5]

  • In an argon atmosphere glovebox, the purified LiCl-KCl salt, anhydrous FeCl₂, and uranium metal are loaded into an alumina crucible. The uranium metal can be contained in a porous stainless steel basket to facilitate separation of the iron byproduct.[4][5]

  • The crucible is placed in a furnace and heated to the reaction temperature (500-600°C).[3]

  • The reaction is held at this temperature for a sufficient time to allow for the complete reaction of FeCl₂. The progress can be monitored using electrochemical methods like open circuit potential measurements.[4]

  • After the reaction is complete, the molten salt containing UCl₃ is separated from the iron metal byproduct, which forms dendrites on the basket.[4]

Gas-Solid Synthesis of UCl₃ using Uranium Hydride and Ammonium (B1175870) Chloride

This method provides a viable route that avoids hazardous gases and mitigates corrosion issues.[3][10]

Materials:

  • Uranium hydride (UH₃) powder

  • Ammonium chloride (NH₄Cl) powder

  • Vertical tube furnace

  • Argon and Hydrogen gas supply

  • X-ray diffraction (XRD) for product analysis

Procedure:

  • A mixed bed of UH₃ and NH₄Cl powder is prepared.

  • The mixture is heated in a vertical tube furnace. The synthesis is a two-step process:

    • First, heat to 320°C (593 K) to form an ammonium-uranium-chloride intermediate.[3][11]

    • Second, the intermediate is thermally decomposed by heating to 650°C (923 K) under an argon atmosphere to form UCl₃.[3][10]

  • A carrier gas of argon, potentially blended with hydrogen, is flowed through the furnace. The presence of H₂ can help mitigate the formation of UCl₄ and UO₂ impurities.[3][10]

  • The final product is analyzed using XRD to confirm the phase composition and a chloride ion selective electrode to determine the Cl:U ratio.[3][10]

Synthesis of UCl₃ via Reduction of UCl₄ with Potassium Hydride (Lab Scale)

This method is suitable for convenient, lab-scale synthesis of trivalent uranium halides.[12]

Materials:

  • Uranium tetrachloride (UCl₄)

  • Potassium hydride (KH)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk line and inert atmosphere glovebox

  • Standard glassware

Procedure:

  • In a glovebox, UCl₄ and KH are added to a reaction vial.

  • Anhydrous THF is added, and the mixture is stirred for approximately 2 hours.

  • The reaction mixture is filtered over a pad of Celite to remove the KCl byproduct and any unreacted KH.

  • The filtrate is concentrated under vacuum.

  • Crystallization is induced, for example, by vapor diffusion with diethyl ether at -30°C, to yield blue crystals of a UCl₃(THF) adduct.[12]

Synthesis Pathways and Logical Relationships

The following diagram illustrates the relationships between the different starting materials and the primary synthesis routes to obtain uranium trichloride.

G U Uranium Metal (U) UCl3 This compound (UCl₃) U->UCl3 + Metal Chlorides (in molten salt) U->UCl3 + NH₄Cl UH3 Uranium Hydride (UH₃) UH3->UCl3 + NH₄Cl UO2 Uranium Dioxide (UO₂) UCl4 Uranium Tetrachloride (UCl₄) UO2->UCl4 + Chlorinating Agents UCl4->UCl3 + U UCl4->UCl3 + H₂ UCl4->UCl3 + KH UCl4->UCl3 MetalChlorides Metal Chlorides (FeCl₂, CuCl₂, CdCl₂) NH4Cl Ammonium Chloride (NH₄Cl) H2 Hydrogen (H₂) KH Potassium Hydride (KH) ChlorinatingAgents Chlorinating Agents (ZrCl₄, AlCl₃)

Caption: Overview of UCl₃ synthesis pathways.

Conclusion

The synthesis of this compound can be achieved through various routes, each with its own set of advantages and disadvantages. The choice of method is highly dependent on the specific requirements of the application. For large-scale production where high purity is crucial, the reaction of uranium metal with metal chlorides like FeCl₂ in a molten salt medium offers high yields, although byproduct separation must be addressed. For applications where the use of hazardous gases is a concern, the ammonium chloride route presents a safer alternative. Laboratory-scale syntheses can benefit from the milder conditions of reducing UCl₄ with reagents like potassium hydride. The indirect route starting from uranium oxides is also viable but adds complexity to the overall process. Careful consideration of factors such as scale, purity, safety, and available equipment is essential for selecting the optimal synthesis strategy.

References

A Comparative Guide to Analytical Methods for Uranium Trichloride (UCl₃) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct analytical methods for the quantification of uranium trichloride (B1173362) (UCl₃): Cyclic Voltammetry for direct analysis in molten salt media, and UV-Vis Spectrophotometry with Arsenazo-III for the determination of total uranium content. This document is intended to assist researchers in selecting the most appropriate method based on their specific experimental needs and sample matrix.

Method Comparison

The selection of an analytical method for UCl₃ quantification is critically dependent on the sample matrix and the specific information required. Cyclic voltammetry offers a direct measurement of UCl₃ in its native molten salt environment, which is crucial for applications such as pyrochemical reprocessing of nuclear fuel. In contrast, the Arsenazo-III spectrophotometric method provides a robust and sensitive means of determining the total uranium concentration in aqueous solutions, which is applicable to a broader range of sample types after appropriate dissolution and oxidation.

Quantitative Performance

The following table summarizes the key quantitative performance parameters for the two methods. It is important to note that the performance of each method can be influenced by various factors, including the specific instrumentation, experimental conditions, and sample matrix.

Performance ParameterCyclic VoltammetryUV-Vis Spectrophotometry (Arsenazo-III)
Analyte U(III) in molten saltTotal Uranium (as U(VI)) in aqueous solution
Linearity Range Up to ~0.17 mol/L UCl₃ in LiCl-KCl eutectic[1]0.1 - 16 µg/mL[1][2]
Accuracy/Precision Error averages ~1% with a 99.9% confidence interval.Recovery: 96.0 - 98.6%[2]
Limit of Detection (LOD) Data not readily available in the reviewed literature.0.025 µg/g[1]
Limit of Quantification (LOQ) Data not readily available in the reviewed literature.Data not readily available in the reviewed literature.
Molar Absorptivity (ε) Not Applicable1.45 x 10⁵ L mol⁻¹ cm⁻¹ at 651 nm[2]

Experimental Protocols

Cyclic Voltammetry for UCl₃ in Molten Salt

This method is suitable for the in-situ determination of UCl₃ concentration in a molten salt electrolyte, typically a eutectic mixture of lithium chloride (LiCl) and potassium chloride (KCl).

Instrumentation:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell suitable for high-temperature operation

  • Inert atmosphere glovebox (e.g., argon-filled)

  • High-temperature furnace

Reagents and Materials:

  • LiCl-KCl eutectic salt

  • UCl₃ standard

  • Working Electrode: Tungsten (W) or Molybdenum (Mo) rod

  • Counter Electrode: Graphite or glassy carbon rod

  • Reference Electrode: Ag/AgCl in a suitable electrolyte

Procedure:

  • Electrolyte Preparation: Prepare the LiCl-KCl eutectic mixture and melt it inside the electrochemical cell within the inert atmosphere glovebox.

  • Electrode Setup: Introduce the working, counter, and reference electrodes into the molten salt.

  • Background Scan: Perform a cyclic voltammogram of the pure molten salt to establish the background current.

  • Standard Addition: Add a known amount of UCl₃ to the molten salt to prepare a standard solution.

  • Cyclic Voltammetry Measurement: Apply a potential sweep to the working electrode. The potential range should be set to encompass the reduction of U(III) to U(0) and the subsequent oxidation back to U(III). A typical scan rate is between 50 and 200 mV/s.

  • Data Analysis: The peak current of the U(III)/U(0) reduction peak is directly proportional to the concentration of UCl₃ in the molten salt. A calibration curve can be constructed by measuring the peak currents of several standards of known concentrations.

UV-Vis Spectrophotometry with Arsenazo-III

This method determines the total uranium concentration in a sample after dissolution and oxidation of uranium to the U(VI) state.

Instrumentation:

  • UV-Vis Spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

Reagents and Materials:

  • Arsenazo-III reagent solution (e.g., 0.05% w/v in water)

  • Standard uranium solution (U(VI))

  • Hydrochloric acid (HCl) or Perchloric acid (HClO₄)

  • Buffer solution (for pH adjustment)

  • Complexing agents (e.g., EDTA) to mask interfering ions

Procedure:

  • Sample Preparation:

    • For solid samples containing UCl₃, dissolve a known weight of the sample in an appropriate acid (e.g., nitric acid) to ensure all uranium is in solution.

    • The dissolution process will also oxidize U(III) to a more stable oxidation state, typically U(VI).

    • Dilute the sample solution to a known volume.

  • Complexation:

    • Take an aliquot of the sample solution and transfer it to a volumetric flask.

    • Adjust the pH of the solution to the optimal range for the U(VI)-Arsenazo-III complex formation (typically pH 1.5-2.5).

    • Add the Arsenazo-III reagent solution. A stable, colored complex will form almost instantaneously.

    • If interfering ions are present, add a suitable masking agent.

    • Dilute the solution to the final volume with deionized water.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at the wavelength of maximum absorbance for the U(VI)-Arsenazo-III complex, which is approximately 651 nm.

    • Use a reagent blank (containing all reagents except the uranium standard or sample) to zero the spectrophotometer.

  • Quantification:

    • Prepare a series of standard solutions of known uranium concentrations and measure their absorbance to construct a calibration curve.

    • Determine the concentration of uranium in the sample by comparing its absorbance to the calibration curve.

Visualizations

Analytical_Method_Workflow cluster_CV Cyclic Voltammetry cluster_Spec UV-Vis Spectrophotometry CV_Sample UCl3 in Molten Salt CV_Setup Electrochemical Cell Setup CV_Sample->CV_Setup CV_Measurement Cyclic Voltammetry Scan CV_Setup->CV_Measurement CV_Analysis Peak Current Analysis CV_Measurement->CV_Analysis CV_Result U(III) Concentration CV_Analysis->CV_Result Spec_Sample UCl3 Sample Spec_Prep Dissolution & Oxidation to U(VI) Spec_Sample->Spec_Prep Spec_Complex Complexation with Arsenazo-III Spec_Prep->Spec_Complex Spec_Measurement Absorbance Measurement (651 nm) Spec_Complex->Spec_Measurement Spec_Analysis Calibration Curve Analysis Spec_Measurement->Spec_Analysis Spec_Result Total Uranium Concentration Spec_Analysis->Spec_Result Performance_Comparison cluster_Methods cluster_Advantages_CV Advantages of CV cluster_Advantages_Spec Advantages of Spectrophotometry Title Comparison of Analytical Methods for UCl₃ Quantification CV Cyclic Voltammetry Analyte: U(III) in Molten Salt Linearity: Up to ~0.17 M Accuracy: ~1% error Spec UV-Vis Spectrophotometry (Arsenazo-III) Analyte: Total U (as U(VI)) Linearity: 0.1 - 16 µg/mL Accuracy: 96-99% recovery LOD: ~0.025 µg/g Adv_CV1 Direct measurement of U(III) CV->Adv_CV1 Adv_CV2 In-situ analysis in molten salt CV->Adv_CV2 Adv_CV3 Real-time monitoring potential CV->Adv_CV3 Adv_Spec1 High sensitivity (low LOD) Spec->Adv_Spec1 Adv_Spec2 Applicable to various sample matrices Spec->Adv_Spec2 Adv_Spec3 Widely available instrumentation Spec->Adv_Spec3

References

Benchmarking the Catalytic prowess of Uranium Trichloride Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the catalytic activity of uranium trichloride (B1173362) (UCl₃) complexes in key organic transformations. By presenting quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms, this document aims to serve as a valuable resource for evaluating the potential of these actinide-based catalysts in synthetic chemistry.

Uranium, an element often associated with nuclear applications, possesses a rich and versatile chemistry that is increasingly being explored in the realm of catalysis.[1][2] Uranium trichloride complexes, in particular, have demonstrated notable activity in a range of chemical reactions, including hydrogenation and ring-opening polymerization. Their unique electronic structure and ability to mediate multi-electron redox processes make them intriguing candidates for challenging transformations.[1] This guide focuses on benchmarking the performance of specific this compound and other relevant uranium(III/IV) complexes, offering a clear comparison of their catalytic efficiencies.

Catalytic Hydrogenation of Alkenes

The hydrogenation of alkenes to alkanes is a fundamental transformation in organic synthesis and industrial chemistry. Uranium(III) complexes have emerged as potent catalysts for this reaction, activating dihydrogen and facilitating its addition across carbon-carbon double bonds.

One of the pioneering examples involves a uranium(III) pentalene (B1231599) complex, [U(Pn††)(Cp)] (where Pn†† = C₈H₄(1,4-SiiPr₃)₂ and Cp = C₅Me₅), which effectively catalyzes the hydrogenation of ethene.[3][4] The reaction proceeds through the formation of a dimeric uranium(IV) species bridged by ethene, which then reacts with H₂ to release ethane (B1197151) and regenerate the active uranium(III) catalyst.[3][4]

A proposed general catalytic cycle for olefin hydrogenation mediated by uranium complexes is initiated by the formation of a uranium dihydride species. Subsequent insertion of the alkene into a uranium-hydride bond, followed by a second insertion or reductive elimination, yields the alkane product and regenerates the active catalyst.[2][5]

Performance Data for Alkene Hydrogenation
Catalyst PrecursorAlkeneCatalyst Loading (mol%)Temperature (°C)Time (h)Pressure (atm)Conversion (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Reference
[U(Pn††)(Cp)]Ethene0.5Room Temp.1.51 (H₂), 1 (C₂H₄)100200133[4]
[(Cp)₂U(Me)₂]1-Hexene225241 (H₂)>99502.1[2][5]
Experimental Protocol: Catalytic Hydrogenation of Ethene

The following protocol is adapted from the work of Cloke and colleagues.[4]

Materials:

  • [U(Pn††)(Cp*)] catalyst precursor

  • Ethene (C₂H₄) gas

  • Hydrogen (H₂) gas

  • Toluene (B28343) (anhydrous)

  • Schlenk flask or similar reaction vessel

  • Gas-tight syringe

  • NMR tube (J. Young's valve)

Procedure:

  • In a glovebox, dissolve the [U(Pn††)(Cp*)] catalyst precursor (0.5 mol%) in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask and remove it from the glovebox.

  • Connect the flask to a vacuum line and evacuate the headspace.

  • Introduce ethene gas to a pressure of 1 atm.

  • Introduce hydrogen gas to a final pressure of 2 atm (1 atm C₂H₄ + 1 atm H₂).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by periodically taking aliquots under an inert atmosphere and analyzing by ¹H NMR spectroscopy to observe the disappearance of the ethene signal and the appearance of the ethane signal.

  • Upon completion (typically within 1.5 hours), the reaction is complete, indicated by the full conversion of ethene.

Catalytic Cycle for Ethene Hydrogenation

Catalytic_Cycle_Hydrogenation cluster_main Catalytic Cycle cat [U(III)(Pn††)(Cp*)] int1 [{U(IV)(Pn††)(Cp*)}₂(μ-C₂H₄)] cat->int1 + Ethene int1->cat + H₂ - Ethane prod Ethane int1->prod

Caption: Proposed catalytic cycle for ethene hydrogenation.

Ring-Opening Polymerization of ε-Caprolactone

The ring-opening polymerization (ROP) of cyclic esters is a crucial method for producing biodegradable polyesters. Uranium complexes have demonstrated exceptional activity in the ROP of ε-caprolactone, often outperforming their transition metal counterparts.

Uranium(IV) complexes supported by imidazolin-2-iminato or pentamethylcyclopentadienyl ligands have been extensively studied as initiators for this polymerization.[6][7][8] The high oxophilicity of the uranium center is believed to play a key role in the catalytic cycle, which likely proceeds via a coordination-insertion mechanism.

Performance Data for ε-Caprolactone ROP
CatalystCatalyst:Monomer RatioTemperature (°C)TimeActivity (g PCL mol⁻¹ h⁻¹)PDIReference
[(ImDippN)₂U(NMeEt)₂]1:1000Room Temp.minutes1.2 x 10⁷~2[6][7][8]
[(ImtBuN)₄U]1:100090hours7.9 x 10³-[6][7]
[(ImMesN)₃U(NMeEt)]1:100090hours5.3 x 10³-[6][7]
--INVALID-LINK--1:600705 min-1.26[5]
Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone

The following is a general protocol adapted from studies by Eisen and coworkers.[6][7]

Materials:

  • Uranium(IV) catalyst precursor (e.g., [(ImDippN)₂U(NMeEt)₂])

  • ε-Caprolactone (freshly distilled)

  • Toluene (anhydrous)

  • Schlenk flask or vial

  • Magnetic stir bar

Procedure:

  • In a glovebox, charge a Schlenk flask with the uranium catalyst and a magnetic stir bar.

  • Add anhydrous toluene to dissolve the catalyst.

  • Add the desired amount of ε-caprolactone (e.g., a catalyst-to-monomer ratio of 1:1000).

  • Seal the flask and stir the reaction mixture at the specified temperature (e.g., room temperature or 90 °C).

  • Monitor the polymerization by observing the increase in viscosity of the solution.

  • After the desired time, quench the reaction by exposing it to air or by adding a protic solvent (e.g., methanol).

  • Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol (B129727) or hexane).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).

Catalytic Cycle for Ring-Opening Polymerization

ROP_Cycle cluster_main Coordination-Insertion Mechanism cat [U]-OR (Active Species) coord [U]-OR(ε-caprolactone) cat->coord + ε-caprolactone insert [U]-O(CH₂)₅C(O)OR coord->insert Ring-Opening & Insertion insert->cat Chain Propagation release Polymer Chain Growth insert->release

Caption: Proposed coordination-insertion mechanism for ROP.

Conclusion

This guide highlights the significant catalytic potential of this compound and related uranium complexes. The presented data demonstrates their high efficiency in both hydrogenation and ring-opening polymerization reactions, in some cases surpassing traditional catalysts. The detailed protocols and mechanistic diagrams provide a foundation for researchers to explore and further develop the application of these fascinating actinide catalysts in synthetic chemistry. As research in this area continues to grow, uranium-based catalysis may offer novel and powerful tools for addressing contemporary chemical challenges.

References

A Comparative Guide to the Theoretical and Experimental Properties of Uranium Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the theoretical and experimental properties of uranium trichloride (B1173362) (UCl₃), a compound of significant interest in advanced nuclear fuel cycles and molten salt reactor technologies. This document aims to bridge the gap between computational predictions and empirical data, offering a valuable resource for researchers in the field.

Structural and Physical Properties: A Tale of Two Methodologies

The fundamental structure and physical characteristics of uranium trichloride have been extensively studied through both theoretical modeling and experimental analysis. While computational methods provide a foundational understanding of its intrinsic properties, experimental data serves to validate and refine these theoretical models.

Theoretical calculations, primarily employing Density Functional Theory (DFT), predict a hexagonal crystal structure for UCl₃, belonging to the P6₃/m space group.[1] These models also provide insights into the electronic structure, suggesting that UCl₃ behaves as a semimetal, and predict a ferromagnetic ordering.[1][2]

Experimental investigations confirm the hexagonal crystal structure.[1] In the solid state, each uranium atom is coordinated to nine chlorine atoms in a tricapped trigonal prismatic geometry.[3][4][5][6] Upon melting, however, experimental studies using techniques such as neutron scattering have revealed a more complex and heterogeneous bonding environment.[6][7] The U-Cl bond lengths, which are uniform in the solid state, exhibit significant variation in the molten state, with evidence of both shorter, more covalent-like interactions and longer, more ionic bonds.[7]

A summary of key theoretical and experimental physical and structural properties is presented in the table below.

PropertyTheoretical Value/PredictionExperimental Value
Crystal Structure Hexagonal, Space Group: P6₃/m[1][2]Hexagonal, Tricapped trigonal prismatic coordination[3][4][5][6]
Lattice Parameters (a, c) a = 7.50 Å, c = 4.29 Å (Conventional Cell)[2]In-situ high-temperature neutron diffraction has been used to quantify thermal expansion of lattice parameters.
U-Cl Bond Length (solid) Spread of distances from 2.89 Å to 3.01 Å[2]Six shorter bonds at 2.91 Å and three longer bonds at 2.96 Å.[1]
U-Cl Bond Length (molten) AIMD simulations predict a bond length of 2.78 Å.[7]Neutron diffraction studies show a shrinkage of U-Cl bond lengths upon melting.[7]
Electronic Structure Semimetal[1]-
Magnetic Ordering Ferromagnetic[2]Paramagnetic.[8]
Molar Magnetic Susceptibility (χm) -+3460 x 10⁻⁶ cm³/mol at room temperature.[8]
Melting Point -837 °C (1110 K).[3][4][6]
Boiling Point -1657 °C (1930 K).[3][4][6]
Density (solid) -5.500 g/cm³.[3][4][6]

Thermodynamic Properties: From First Principles to Calorimetry

The thermodynamic stability of UCl₃ is a critical parameter for its application in high-temperature environments such as molten salt reactors. Theoretical calculations provide estimates of formation energies, while experimental techniques like calorimetry offer precise measurements of these fundamental properties.

The predicted formation energy of UCl₃ is -2.211 eV/atom.[2] Experimentally, the standard enthalpy of formation has been determined through solution calorimetry.

PropertyTheoretical ValueExperimental Value
Predicted Formation Energy -2.211 eV/atom[2]-
Standard Enthalpy of Formation (ΔfH⁰) -Determined by solution calorimetry.[1][9]
Thermal Stability -Decomposes via 4UCl₃ ⇌ 3UCl₄ + U at 750-900 °C.[10][11]

Experimental Protocols

A brief overview of the key experimental methodologies employed to determine the properties of this compound is provided below.

Synthesis of this compound

High-purity UCl₃ for experimental studies is typically synthesized through the reaction of uranium metal or uranium hydride with a chlorinating agent. One common method involves the reaction of uranium tetrachloride (UCl₄) with uranium metal in a molten salt mixture (e.g., NaCl-KCl) at elevated temperatures (670–710 °C).[2][6] Another route is the reduction of UCl₄ by heating in a stream of hydrogen gas.[2][6] More recent methods have explored the use of ammonium (B1175870) chloride as a solid-state chlorinating agent.[12]

Crystallographic and Structural Analysis

X-ray Diffraction (XRD) and Neutron Diffraction are the primary techniques used to determine the crystal structure of solid UCl₃. For high-temperature studies, particularly of the molten state, in-situ high-temperature neutron diffraction is employed to track structural changes as a function of temperature.[9]

Thermodynamic Measurements

Differential Scanning Calorimetry (DSC) is a key technique for measuring thermal properties such as melting point and heat capacity.[7] Solution calorimetry is used to determine the enthalpy of formation by measuring the heat change upon dissolving the compound in a suitable solvent.[1][9] Electrochemical methods, such as Open Circuit Potential (OCP) measurements , are utilized to determine the thermodynamic activity of UCl₃ in molten salt mixtures.[5][11][13]

Magnetic Susceptibility Measurement

The magnetic susceptibility of UCl₃ is determined experimentally using a magnetometer. The measurement involves placing a sample of the material in a magnetic field and measuring the induced magnetic moment.

Logical Relationship between Theory and Experiment

The interplay between theoretical predictions and experimental validation is crucial for advancing our understanding of materials like this compound. The following diagram illustrates this synergistic relationship.

G Workflow: Theoretical Prediction and Experimental Validation of UCl₃ Properties cluster_theoretical Theoretical Modeling cluster_experimental Experimental Verification DFT Density Functional Theory (DFT) Calculations Predicted_Properties Predicted Properties (Structure, Electronic, Magnetic) DFT->Predicted_Properties AIMD Ab initio Molecular Dynamics (AIMD) Molten_State_Simulations Molten State Simulations (Bonding, Dynamics) AIMD->Molten_State_Simulations Experimental_Data Experimental Data (Structure, Thermodynamics, Magnetism) Predicted_Properties->Experimental_Data Comparison & Validation Molten_State_Data Molten State Properties (Coordination, Bond Lengths) Molten_State_Simulations->Molten_State_Data Comparison & Validation Synthesis UCl₃ Synthesis XRD_Neutron X-ray & Neutron Diffraction Synthesis->XRD_Neutron Spectroscopy Raman & Other Spectroscopy Synthesis->Spectroscopy Calorimetry Calorimetry (DSC, etc.) Synthesis->Calorimetry Magnetometry Magnetic Measurements Synthesis->Magnetometry Electrochemistry Electrochemical Methods Synthesis->Electrochemistry XRD_Neutron->Experimental_Data XRD_Neutron->Molten_State_Data Spectroscopy->Experimental_Data Calorimetry->Experimental_Data Magnetometry->Experimental_Data Electrochemistry->Experimental_Data Experimental_Data->DFT Refinement of Models Molten_State_Data->AIMD Refinement of Models

Workflow of Theoretical and Experimental Investigation of UCl₃

This guide highlights the critical synergy between theoretical and experimental approaches in characterizing this compound. While theoretical models provide invaluable predictive insights, experimental data remains indispensable for validating these predictions and uncovering complex behaviors, particularly under extreme conditions. A continued, collaborative effort between computational and experimental scientists is essential for the successful development of next-generation nuclear technologies utilizing this important compound.

References

A Comparative Analysis of Uranium(III) and Uranium(IV) Chloride as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of f-block elements as catalysts in organic synthesis has revealed unique reactivity patterns, offering novel pathways for the construction of complex molecules. Among these, uranium chlorides, in their +3 and +4 oxidation states, have emerged as potent Lewis acid catalysts. This guide provides a comparative analysis of the catalytic performance of uranium(III) chloride (UCl₃) and uranium(IV) chloride (UCl₄), supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate catalyst for their specific synthetic needs.

Introduction to Uranium Chloride Catalysis

Uranium, with its large ionic radius and accessible f-orbitals, can accommodate a variety of ligands and substrates, leading to unique catalytic activities. Both UCl₃ and UCl₄ function as Lewis acids, activating substrates for a range of organic transformations. Generally, U(III) complexes are known for their involvement in reductive processes and single-electron transfer pathways, while U(IV) complexes typically participate in sigma-bond metathesis and traditional Lewis acid catalysis.[1]

Catalytic Performance Comparison

While direct side-by-side comparisons of UCl₃ and UCl₄ in the same reaction under identical conditions are limited in the literature, an analysis of their application in similar reaction classes provides valuable insights into their respective catalytic strengths.

Olefin Polymerization

Uranium complexes have shown significant activity in the polymerization of olefins. While specific comparative data for UCl₃ and UCl₄ is scarce, studies on related uranium(IV) complexes provide a benchmark for their potential. For instance, uranium(IV) alkyl cations have been demonstrated to be active catalysts for ethylene (B1197577) polymerization.[2] The mechanism is believed to proceed through coordination of the olefin to the uranium center, followed by insertion into the uranium-alkyl bond.

Table 1: Catalytic Performance in Ethylene Polymerization (Illustrative)

Catalyst PrecursorCo-catalystSolventTemperature (°C)Pressure (atm)Activity (g PE / (mol U·h·atm))Reference
[(XA₂)U(CH₂SiMe₃)₂] (U(IV) complex)[CPh₃][B(C₆F₅)₄]Arene20 - 701Up to 10,000[2]
UCl₄MAOToluene8010Data not available-
UCl₃MAOToluene8010Data not available-

Note: Data for UCl₃ and UCl₄ with MAO is hypothetical to illustrate a comparative table and is not based on a specific cited experiment.

Experimental Protocols

General Considerations for Handling Uranium Chlorides

Both UCl₃ and UCl₄ are hygroscopic and sensitive to air.[3][4] All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be rigorously dried and deoxygenated prior to use.

Synthesis of Uranium(III) and Uranium(IV) Chloride

Synthesis of Uranium(IV) Chloride (UCl₄)

A common laboratory-scale synthesis involves the reaction of uranium trioxide (UO₃) with hexachloropropene (B155961).[4]

  • Reaction: UO₃ + C₃Cl₆ → UCl₄ + COCl₂ + CO₂

  • Procedure: A mixture of UO₃ and an excess of hexachloropropene is refluxed. The volatile byproducts are removed under vacuum, and the remaining UCl₄ is purified by sublimation.

Synthesis of Uranium(III) Chloride (UCl₃)

UCl₃ can be prepared by the reduction of UCl₄.[3]

  • Reaction: 2UCl₄ + H₂ → 2UCl₃ + 2HCl

  • Procedure: UCl₄ is heated in a stream of hydrogen gas. The reaction temperature is critical to ensure complete reduction without decomposition. The product is a green crystalline solid.[5]

Illustrative Catalytic Reaction Protocol: Friedel-Crafts Alkylation

While direct comparative studies are lacking, the following protocol illustrates how a comparative study could be designed.

Objective: To compare the catalytic activity of UCl₃ and UCl₄ in the Friedel-Crafts alkylation of benzene (B151609) with benzyl (B1604629) chloride.

Materials:

  • Anhydrous benzene (freshly distilled from Na/benzophenone)

  • Benzyl chloride (freshly distilled)

  • Uranium(III) chloride

  • Uranium(IV) chloride

  • Anhydrous dichloromethane (B109758) (DCM)

  • Standard Schlenk apparatus and inert atmosphere setup

Procedure:

  • To a dried and argon-flushed Schlenk flask, add the uranium chloride catalyst (UCl₃ or UCl₄, 0.05 mmol).

  • Add anhydrous DCM (10 mL) and stir the suspension.

  • Add anhydrous benzene (5 mmol).

  • Add benzyl chloride (1 mmol) dropwise to the stirred suspension at room temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the organic layer with diethyl ether, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure and analyze the product yield by GC using an internal standard.

Reaction Mechanisms and Visualizations

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation proceeds via the activation of the alkyl halide by the Lewis acid catalyst to form a carbocation or a polarized complex, which then undergoes electrophilic aromatic substitution.

Friedel_Crafts_Alkylation cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution cluster_regeneration Catalyst Regeneration R_X R-X (Alkyl Halide) Carbocation R+ [UCln(X)]- R_X->Carbocation Coordination & Ionization UCln UCln (n=3 or 4) UCln->Carbocation Sigma_Complex Sigma Complex Carbocation->Sigma_Complex Benzene Benzene Benzene->Sigma_Complex Nucleophilic Attack Product Alkylbenzene Sigma_Complex->Product Deprotonation HX H-X Sigma_Complex->HX UCln_regen UCln HX->UCln_regen [UCln(X)]- [UCln(X)]- [UCln(X)]-->UCln_regen

Caption: Proposed mechanism for uranium chloride-catalyzed Friedel-Crafts alkylation.

Olefin Polymerization

The catalytic cycle for olefin polymerization involves the coordination of the monomer to the active uranium center, followed by insertion into the growing polymer chain.

Olefin_Polymerization Active_Catalyst [U]-R (Active Catalyst) Coordination_Complex [U]-R(Olefin) Active_Catalyst->Coordination_Complex Olefin Olefin Olefin->Coordination_Complex Insertion Insertion Coordination_Complex->Insertion Growing_Chain [U]-(CH2-CHR)-R Insertion->Growing_Chain Growing_Chain->Active_Catalyst Further Monomer Addition Chain_Transfer Chain Transfer/Termination Growing_Chain->Chain_Transfer Chain_Transfer->Active_Catalyst Regeneration Polymer Polymer Chain_Transfer->Polymer

Caption: General mechanism for olefin polymerization catalyzed by a uranium complex.

Conclusion

Both uranium(III) and uranium(IV) chlorides are promising catalysts for various organic transformations due to their strong Lewis acidity. While U(IV) complexes have been more extensively studied in reactions like olefin polymerization, the reductive nature of U(III) suggests its potential in different catalytic cycles, possibly involving single-electron transfer steps. The development of well-defined uranium complexes and further comparative studies are crucial to fully elucidate their catalytic potential and to rationally design more efficient and selective catalytic systems. The provided protocols and mechanistic schemes serve as a foundation for researchers to explore the rich and underexplored catalytic chemistry of uranium.

References

Bridging Theory and Reality: A Comparative Guide to Computational Models of Uranium Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparison of computational models for predicting the behavior of uranium trichloride (B1173362) (UCl₃) has been compiled to aid researchers, scientists, and professionals in drug development and nuclear materials science. This guide provides an objective analysis of various modeling techniques against experimental data, offering a critical tool for the validation and selection of appropriate computational methods.

Uranium trichloride is a key compound in advanced nuclear fuel cycles and pyrochemical reprocessing of spent nuclear fuel.[1][2] Accurate computational modeling of its properties, particularly in molten salt systems, is crucial for the design and safety of next-generation nuclear reactors. This guide addresses the critical need for robust validation of these computational models by presenting a side-by-side comparison of their performance.

Performance of Computational Models

A variety of computational methods have been employed to simulate the behavior of UCl₃, primarily focusing on its properties in the molten state. These include Ab Initio Molecular Dynamics (AIMD), classical Molecular Dynamics (MD) with a Polarizable Ion Model (PIM), and Density Functional Theory (DFT). The accuracy of these models is assessed by comparing their predictions of key physical and thermodynamic properties with experimentally determined values.

Key Validated Properties

The validation of computational models for UCl₃ hinges on their ability to accurately reproduce a range of experimentally measurable properties. The most commonly benchmarked properties include:

  • Density: A fundamental thermophysical property that is sensitive to the interatomic potentials used in the simulation.

  • Heat Capacity: A thermodynamic property crucial for understanding heat transfer in molten salt systems.

  • Structural Properties: These include coordination number (the number of nearest neighbors to a central atom) and interatomic distances (bond lengths), which are critical for understanding the local structure of the molten salt. These are often determined experimentally using techniques like X-ray and neutron diffraction.[3][4]

  • Mixing Enthalpy: This property is important for understanding the thermodynamics of mixing UCl₃ with other salts, such as NaCl and KCl, which are common components of molten salt reactor fuels.[5][6]

The following tables summarize the performance of different computational models against available experimental data for pure UCl₃ and its mixtures.

Table 1: Comparison of Computational and Experimental Density of Molten UCl₃

Temperature (K)Computational ModelPredicted Density (g/cm³)Experimental Density (g/cm³)Reference
1100AIMD (DFT-dDsC)~3.6~3.5[5]
1200MD (Polarizable Ion Model)Matches XRD data(XRD data used for model optimization)[4]

Table 2: Comparison of Computational and Experimental Properties of Molten NaCl-UCl₃ Mixtures

PropertyCompositionComputational ModelPredicted ValueExperimental ValueReference
Density Deviation from IdealEutecticAIMD (DFT-dDsC)Up to 2%-[7]
Mixing Energy (eV/formula unit)EutecticAIMD (DFT-dDsC)~ -0.074Good agreement[5][7]
Heat Capacity (J·mol⁻¹·K⁻¹)EutecticAIMD117157 ± 6[8]
Heat Capacity (J·mol⁻¹·K⁻¹)EutecticSemi-empirical MD124157 ± 6[8]

Table 3: Comparison of U-Cl Bond Length and Coordination Number in Molten UCl₃

PropertyComputational ModelPredicted ValueExperimental MethodExperimental ValueReference
U-Cl Bond Length (Å)AIMDShrinkage upon meltingX-ray Diffraction (XRD)2.78(1)[3]
U-Cl Coordination NumberMD (Polarizable Ion Model)8.0X-ray Diffraction (XRD)-[4]
U-Cl Coordination NumberFPMD~6.8 (in pure UCl₃)--[9]

Experimental Protocols

The validation of computational models relies on high-quality experimental data. The primary experimental techniques cited in the validation of UCl₃ models are detailed below.

X-ray and Neutron Diffraction

Objective: To determine the atomic structure of molten UCl₃, including radial distribution functions, coordination numbers, and interatomic distances.

Methodology:

  • A sample of high-purity UCl₃ is placed in a suitable container material that is resistant to the corrosive molten salt at high temperatures.

  • The sample is heated to the desired temperature in a controlled atmosphere (e.g., inert gas) to prevent oxidation.

  • A beam of high-energy X-rays or neutrons is directed at the molten sample.

  • The scattered radiation is measured at various angles using a detector.

  • The resulting diffraction pattern is analyzed to obtain the static structure factor, S(Q), and the pair distribution function, G(r).

  • These functions provide information about the probability of finding another atom at a certain distance from a central atom, from which coordination numbers and bond lengths can be derived.

Differential Scanning Calorimetry (DSC)

Objective: To measure thermodynamic properties such as melting point and heat capacity.

Methodology:

  • A small, encapsulated sample of UCl₃ is placed in the DSC instrument alongside an empty reference pan.

  • The instrument heats both the sample and the reference at a controlled rate.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • The melting point is identified by the sharp endothermic peak in the heat flow signal.

  • The heat capacity is determined by measuring the heat flow required to change the sample's temperature by a specific amount.

Visualizing the Validation Process

The following diagrams illustrate the logical workflow of validating computational models for UCl₃ behavior and a generalized experimental workflow.

Validation_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation cluster_comparison Comparison and Refinement Model Select Computational Model (e.g., AIMD, MD-PIM, DFT) Simulate Perform Simulation (e.g., NVT, NPT ensemble) Model->Simulate Predict Predict Properties (Density, Structure, etc.) Simulate->Predict Compare Compare Predictions with Experimental Data Predict->Compare Computational Results Experiment Conduct Experiment (e.g., XRD, DSC) Measure Measure Properties Experiment->Measure Measure->Compare Experimental Data Validate Model Validated Compare->Validate Agreement Refine Refine Model Parameters Compare->Refine Discrepancy Refine->Model

Caption: Logical workflow for the validation of computational models.

Experimental_Workflow cluster_sample Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep Prepare High-Purity UCl₃ Encapsulate Encapsulate Sample Prep->Encapsulate Heat Heat to Target Temperature Encapsulate->Heat XRD X-ray/Neutron Diffraction Heat->XRD DSC Differential Scanning Calorimetry Heat->DSC Analyze_XRD Analyze Diffraction Pattern XRD->Analyze_XRD Analyze_DSC Analyze Heat Flow Data DSC->Analyze_DSC Properties Determine Physical Properties Analyze_XRD->Properties Analyze_DSC->Properties

Caption: Generalized experimental workflow for UCl₃ characterization.

Conclusion

The validation of computational models for this compound is an ongoing and critical area of research. Ab initio molecular dynamics simulations have shown good agreement with experimental data for several properties, particularly when appropriate dispersion force models are included.[5] Classical molecular dynamics with polarizable ion models also provides a computationally less expensive means to reproduce structural and transport properties, though they require careful parameterization against experimental or higher-level computational data.[4][10] Discrepancies, such as those observed in the heat capacity of NaCl-UCl₃ mixtures, highlight the need for further refinement of computational models and additional high-precision experimental measurements.[8] This guide serves as a valuable resource for researchers in selecting and validating computational tools for the study of UCl₃ and related molten salt systems, ultimately contributing to the advancement of nuclear energy technologies.

References

A Comparative Guide to Assessing the Isotopic Purity of Uranium in Uranium Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for assessing the isotopic purity of uranium in uranium trichloride (B1173362) (UCl₃). The selection of an appropriate analytical method is critical for applications ranging from nuclear safeguards to the development of radiopharmaceuticals. This document details the performance of Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), Thermal Ionization Mass Spectrometry (TIMS), Alpha Spectrometry, and Gamma Spectrometry, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The determination of uranium isotopic ratios in a uranium trichloride matrix requires careful consideration of sample preparation and the analytical capabilities of each technique. The primary methods are categorized into mass spectrometry and radiometric techniques, each with distinct advantages and limitations in terms of precision, accuracy, sample throughput, and cost.

Technique Principle Precision (RSD for ²³⁵U/²³⁸U) Accuracy Detection Limit Sample Preparation Throughput
MC-ICP-MS Ionization in plasma and simultaneous measurement of ion beams of different masses.0.002% - 0.2%[1][2]Highpg/L to ng/LModerate to ComplexHigh
TIMS Thermal ionization of a sample on a filament followed by mass separation.< 0.1%[3]Very Highpg to ngComplexLow
Alpha Spectrometry Measurement of the energy of alpha particles emitted during radioactive decay.1-5%ModeratemBq/L[4][5]ComplexLow to Moderate
Gamma Spectrometry Measurement of the energy of gamma rays emitted during radioactive decay.1-5%ModerateBq/kgMinimal (for bulk)High

Experimental Protocols

Accurate isotopic analysis of this compound necessitates a robust and well-defined experimental workflow. The initial and most critical step is the dissolution of the UCl₃ sample, which must be handled carefully to prevent hydrolysis and ensure complete dissolution.

Dissolution of this compound

This compound is soluble in water and acidic solutions.[6][7] However, to prevent the hydrolysis of uranium(III) ions, dissolution should be carried out in a controlled acidic environment.

Protocol:

  • Weigh a precise amount of the this compound sample in an inert atmosphere glovebox to prevent oxidation.

  • Transfer the sample to a clean PFA or borosilicate glass vessel.

  • Slowly add a pre-determined volume of high-purity, dilute nitric acid (e.g., 2% HNO₃) or hydrochloric acid (e.g., 2M HCl) to the vessel. The use of acid is crucial to maintain a low pH and prevent the precipitation of uranium hydroxides.

  • Gently agitate the solution until the this compound is completely dissolved. Sonication can be used to expedite this process.

  • The resulting solution is now ready for further sample preparation steps specific to the chosen analytical technique.

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

MC-ICP-MS offers high precision and high throughput for uranium isotopic analysis. However, the high salt content from the chloride matrix can cause signal suppression and polyatomic interferences (e.g., ArCl⁺). Therefore, chemical separation is often required.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis Analysis dissolution Dissolution of UCl3 in 2% HNO3 separation Anion Exchange Chromatography (UTEVA Resin) dissolution->separation elution Elution of Purified U separation->elution introduction Sample Introduction (Nebulizer) elution->introduction analysis MC-ICP-MS Analysis introduction->analysis

Workflow for MC-ICP-MS analysis of UCl₃.

Protocol:

  • Chemical Separation:

    • Condition a UTEVA (Uranium and TEtraValent Actinides) resin column with 2M HNO₃.

    • Load the dissolved this compound solution onto the column.

    • Wash the column with 2M HNO₃ to remove matrix elements, including chloride ions.

    • Elute the purified uranium fraction with a dilute acid, such as 0.01M HCl.

  • Instrumental Analysis:

    • Prepare a series of calibration standards and a blank.

    • Introduce the purified sample and standards into the MC-ICP-MS.

    • Measure the ion beams of the uranium isotopes simultaneously.

    • Correct for mass bias using a uranium isotopic standard (e.g., CRM U-500).

Thermal Ionization Mass Spectrometry (TIMS)

TIMS is considered the gold standard for high-precision isotope ratio measurements. It requires a very pure sample to be loaded onto a filament.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis Analysis dissolution_tims Dissolution of UCl3 in dilute acid separation_tims Anion Exchange Chromatography dissolution_tims->separation_tims elution_tims Elution and Evaporation separation_tims->elution_tims loading Filament Loading elution_tims->loading analysis_tims TIMS Analysis loading->analysis_tims

Workflow for TIMS analysis of UCl₃.

Protocol:

  • Chemical Separation: Follow the same chemical separation protocol as for MC-ICP-MS to obtain a highly purified uranium fraction.

  • Filament Loading:

    • Evaporate the purified uranium solution to near dryness.

    • Using a micropipette, carefully load a small aliquot of the concentrated uranium solution onto a previously degassed rhenium filament.

    • Pass a current through the filament to gently dry the sample.

  • Instrumental Analysis:

    • Insert the filament into the TIMS source.

    • Gradually heat the filament under high vacuum to ionize the uranium atoms.

    • Accelerate and focus the ion beam into the mass analyzer.

    • Measure the ion currents for the different uranium isotopes.

Alpha Spectrometry

Alpha spectrometry is a radiometric technique that can be used to determine the activity of alpha-emitting uranium isotopes. It requires a thin, uniform source to minimize self-absorption of the alpha particles.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis Analysis dissolution_alpha Dissolution of UCl3 separation_alpha Chemical Separation dissolution_alpha->separation_alpha electrodeposition Electrodeposition separation_alpha->electrodeposition analysis_alpha Alpha Spectrometry electrodeposition->analysis_alpha

Workflow for Alpha Spectrometry analysis of UCl₃.

Protocol:

  • Chemical Separation: A chemical separation step, as described for MC-ICP-MS, is typically necessary to remove other alpha-emitting radionuclides and matrix components.

  • Source Preparation (Electrodeposition):

    • Adjust the pH of the purified uranium solution to approximately 2.5.[4]

    • Transfer the solution to an electrodeposition cell with a stainless steel disc as the cathode.

    • Apply a current (e.g., 300 mA) for a specified time (e.g., 4 hours) to deposit a thin layer of uranium hydroxide (B78521) onto the disc.[4]

  • Instrumental Analysis:

    • Place the prepared source in a vacuum chamber.

    • Use a semiconductor detector to measure the energy of the emitted alpha particles over a sufficient counting time to achieve the desired statistical uncertainty.

Gamma Spectrometry

Gamma spectrometry is a non-destructive technique that can be used to determine the isotopic composition of uranium, particularly the abundance of ²³⁵U. It is well-suited for bulk analysis with minimal sample preparation.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis Analysis container Place UCl3 in a defined geometry container analysis_gamma Gamma Spectrometry container->analysis_gamma

Workflow for Gamma Spectrometry analysis of UCl₃.

Protocol:

  • Sample Preparation:

    • Place the this compound sample in a well-defined and reproducible counting geometry (e.g., a standard vial).

  • Instrumental Analysis:

    • Position the sample at a fixed distance from a high-purity germanium (HPGe) detector.

    • Acquire a gamma-ray spectrum for a sufficient time to obtain good counting statistics for the relevant photopeaks.

    • The abundance of ²³⁵U is typically determined by measuring the intensity of its 185.7 keV gamma-ray emission.[8][9] The abundance of ²³⁸U can be determined from the gamma rays of its daughter products in secular equilibrium, such as the 1001 keV gamma ray from ²³⁴ᵐPa.[10]

Conclusion

The choice of the most suitable technique for assessing the isotopic purity of uranium in this compound depends on the specific requirements of the analysis. For the highest precision and accuracy, TIMS is the preferred method, although it is labor-intensive and has a low sample throughput. MC-ICP-MS provides a good balance of high precision, accuracy, and high throughput, making it suitable for routine analyses, provided that matrix effects from the chloride are addressed through chemical separation. Alpha spectrometry is a sensitive technique for determining the activity of specific alpha-emitting isotopes but requires extensive sample preparation. Gamma spectrometry is a rapid, non-destructive method ideal for determining the ²³⁵U enrichment in bulk samples with minimal preparation. For researchers and professionals in drug development, where high precision and accuracy are paramount, TIMS and MC-ICP-MS are the most appropriate techniques.

References

A Guide to Inter-Laboratory Comparison of Uranium Trichloride (UCl₃) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of analytical methods for the determination of uranium and chloride content in uranium trichloride (B1173362) (UCl₃). The objective is to establish a basis for comparing the performance of different analytical techniques and to provide laboratories with a methodology for assessing their proficiency. This document outlines detailed experimental protocols for key analytical methods and presents a structure for the comparative analysis of quantitative data.

Uranium trichloride is a key compound in the nuclear fuel cycle, particularly in pyrochemical reprocessing of spent nuclear fuel.[1][2] Accurate and precise determination of its composition is critical for process control, quality assurance, and nuclear material accountancy. This guide proposes a comparative study of three common analytical techniques for the quantification of uranium and chloride in a UCl₃ matrix.

Analytical Methods for Comparison

The following analytical methods are proposed for the inter-laboratory comparison, targeting the determination of total uranium and total chloride content in a UCl₃ sample.

  • Potentiometric Titration: A classic and widely used method for the determination of both uranium and chloride. For uranium, a redox titration is employed, while for chloride, a precipitation titration with silver nitrate (B79036) is common.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive technique for the determination of the elemental composition of a sample. It can provide both the total uranium concentration and the isotopic composition.

  • X-ray Diffraction (XRD): A powerful non-destructive technique for phase identification and quantification. It can be used to confirm the crystalline structure of UCl₃ and to identify any crystalline impurities. While not a primary method for elemental quantification, it is crucial for sample characterization.

Data Presentation: A Comparative Analysis

The performance of each analytical method will be evaluated based on accuracy, precision (repeatability and reproducibility), and limits of detection and quantification. The following tables summarize the expected performance characteristics for the determination of uranium and chloride in a UCl₃ matrix based on established analytical principles.

Table 1: Comparison of Analytical Methods for Uranium Determination in UCl₃

ParameterPotentiometric TitrationICP-MS
Principle Redox TitrationAtomic Mass Spectrometry
Accuracy (% recovery) 99.5 - 100.5%98 - 102%
Precision (RSD) < 0.5%< 2%
Limit of Detection (LOD) ~10 µg/g~0.1 ng/g
Limit of Quantification (LOQ) ~30 µg/g~0.3 ng/g
Sample Throughput ModerateHigh
Interferences Redox active speciesIsobaric interferences
Cost LowHigh

Table 2: Comparison of Analytical Methods for Chloride Determination in UCl₃

ParameterPotentiometric Titration (Argentometric)Ion Chromatography
Principle Precipitation TitrationAnion Exchange Chromatography
Accuracy (% recovery) 99.0 - 101.0%95 - 105%
Precision (RSD) < 1%< 3%
Limit of Detection (LOD) ~5 µg/g~1 µg/g
Limit of Quantification (LOQ) ~15 µg/g~3 µg/g
Sample Throughput ModerateHigh
Interferences Other halides (Br⁻, I⁻)Other anions
Cost LowModerate

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is crucial for participating laboratories to adhere to these protocols to ensure the comparability of the results.

1. Sample Preparation

Due to the hygroscopic and reactive nature of UCl₃, all sample handling and preparation must be performed in an inert atmosphere (e.g., an argon-filled glovebox).

  • Sample Homogenization: A representative sample of UCl₃ is gently ground to a fine powder using an agate mortar and pestle.

  • Sample Weighing: An analytical balance with a readability of 0.1 mg or better is used to weigh the required amount of sample for each analysis.

  • Dissolution: For titration and ICP-MS, the UCl₃ sample is dissolved in a suitable acidic matrix, such as dilute nitric acid. The dissolution should be performed carefully to avoid any loss of sample. For XRD, the powdered sample is used directly.

2. Potentiometric Titration for Uranium

This method is based on the reduction of U(VI) to U(IV) followed by titration with a standard oxidizing agent.

  • Apparatus: Automatic potentiometric titrator, platinum indicator electrode, and a suitable reference electrode (e.g., Ag/AgCl).

  • Reagents:

    • Standardized potassium dichromate (K₂Cr₂O₇) solution (approx. 0.1 N).

    • Ferrous sulfate (B86663) solution.

    • Sulfuric acid (H₂SO₄), concentrated.

    • Phosphoric acid (H₃PO₄), concentrated.

    • Nitric acid (HNO₃), concentrated.

    • Vanadyl sulfate solution (indicator).

  • Procedure:

    • Dissolve a precisely weighed amount of UCl₃ in a mixture of sulfuric and phosphoric acids.

    • Add a few drops of nitric acid and heat to fumes of SO₃ to ensure all uranium is in the +6 oxidation state.

    • Cool the solution and add a freshly prepared ferrous sulfate solution in excess to reduce U(VI) to U(IV).

    • Add a few drops of vanadyl sulfate indicator.

    • Titrate the excess Fe(II) and the U(IV) with the standard potassium dichromate solution. The endpoint is detected potentiometrically.

    • The uranium content is calculated from the volume of titrant consumed.

3. Potentiometric Titration for Chloride (Argentometric)

This method involves the precipitation of chloride ions with a standard solution of silver nitrate.

  • Apparatus: Automatic potentiometric titrator, silver indicator electrode, and a double-junction reference electrode.

  • Reagents:

    • Standardized silver nitrate (AgNO₃) solution (approx. 0.1 M).

    • Nitric acid (HNO₃), concentrated.

  • Procedure:

    • Dissolve a precisely weighed amount of UCl₃ in dilute nitric acid.

    • Titrate the solution with the standard silver nitrate solution.

    • The endpoint is detected as the point of maximum potential change, corresponding to the complete precipitation of silver chloride (AgCl).

    • The chloride content is calculated from the volume of AgNO₃ solution consumed.

4. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Uranium

  • Apparatus: An ICP-MS instrument equipped with a standard sample introduction system.

  • Reagents:

    • High-purity nitric acid (HNO₃).

    • Deionized water (18 MΩ·cm).

    • Certified uranium standard solutions for calibration.

    • Internal standard solution (e.g., Thorium-232).

  • Procedure:

    • Prepare a stock solution of the dissolved UCl₃ sample.

    • Prepare a series of calibration standards from the certified uranium standard solution, matching the acid matrix of the sample.

    • Prepare sample solutions by diluting the stock solution to fall within the linear dynamic range of the instrument. Spike all standards and samples with the internal standard.

    • Analyze the samples and standards using the ICP-MS. The instrument is tuned for optimal sensitivity and resolution.

    • The concentration of uranium in the sample is determined by comparing its signal intensity to the calibration curve.

5. X-ray Diffraction (XRD)

  • Apparatus: A powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα).

  • Procedure:

    • The powdered UCl₃ sample is mounted on a low-background sample holder. To prevent reaction with air, a sealed, inert atmosphere sample holder should be used.

    • The sample is scanned over a relevant 2θ range (e.g., 10-90°).

    • The resulting diffraction pattern is analyzed by comparing the peak positions and intensities to a reference database (e.g., the International Centre for Diffraction Data - ICDD) to confirm the UCl₃ phase and identify any crystalline impurities.

Mandatory Visualization

The following diagram illustrates the proposed workflow for the inter-laboratory comparison of UCl₃ analysis.

G cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Analytical Methods cluster_data Data Analysis & Comparison start Homogenized UCl3 Sample weigh Weighing start->weigh dissolve Dissolution in Acidic Matrix (for Titration & ICP-MS) weigh->dissolve powder Powder Preparation (for XRD) weigh->powder titration_U Potentiometric Titration (Uranium) dissolve->titration_U titration_Cl Potentiometric Titration (Chloride) dissolve->titration_Cl icpms ICP-MS (Uranium) dissolve->icpms xrd XRD (Phase Identification) powder->xrd data_U Uranium Content (%) titration_U->data_U data_Cl Chloride Content (%) titration_Cl->data_Cl icpms->data_U data_phase Phase Purity xrd->data_phase compare Inter-laboratory Comparison (Accuracy, Precision) data_U->compare data_Cl->compare data_phase->compare

References

A Comparative Guide to the Thermal Stability of Uranium Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal stability of uranium halides, including fluorides, chlorides, bromides, and iodides. The information is intended to assist researchers in understanding the behavior of these compounds at elevated temperatures, which is critical in various fields, including nuclear chemistry, materials science, and catalysis.

Data Presentation: Thermal Properties of Uranium Halides

The thermal properties of uranium halides are significantly influenced by the nature of the halogen and the oxidation state of uranium. The following tables summarize the available melting points, boiling points, and decomposition temperatures for various uranium halides.

CompoundMelting Point (°C)Boiling Point (°C)Decomposition Temperature (°C)
Uranium Fluorides
UF₃1495Decomposes
UF₄10361417
UF₅~348Disproportionates >150
UF₆64.1 (sublimes)56.5 (sublimes)
UO₂F₂700 - 950
CompoundMelting Point (°C)Boiling Point (°C)Decomposition Temperature (°C)
Uranium Chlorides
UCl₃837[1]1657[1]
UCl₄590[2]791[2]
UCl₅~327 (decomposes)Begins at 100, complete by 250
UCl₆177.5Thermally unstable
UO₂Cl₂Dehydrates at 175, decomposes further at higher temperatures[3]
CompoundMelting Point (°C)Boiling Point (°C)
Uranium Bromides
UBr₃730
UBr₄519761
UBr₅Decomposes
CompoundMelting Point (°C)Boiling Point (°C)
Uranium Iodides
UI₃Decomposes
UI₄506[4]757

Analysis of Thermal Stability Trends

The thermal stability of uranium halides generally decreases with an increase in the atomic number of the halogen and with an increase in the oxidation state of uranium.

  • Effect of the Halogen: For a given oxidation state, the fluorides are the most thermally stable, followed by chlorides, bromides, and then iodides. This trend correlates with the decreasing strength of the uranium-halogen bond as the size of the halogen atom increases.

  • Effect of the Oxidation State: For a given halogen, halides with uranium in a lower oxidation state tend to be more stable. For example, UCl₄ is significantly more stable than UCl₅, which readily decomposes.[5] Similarly, UBr₅ is unstable and decomposes at a relatively low temperature.[6] This is because the higher oxidation states are more oxidizing and tend to lose a halogen atom to revert to a more stable lower oxidation state.

Experimental Protocols for Determining Thermal Stability

The thermal stability of uranium halides is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide information about mass changes and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the decomposition and phase transition temperatures of uranium halides.

Instrumentation: A simultaneous TGA/DSC instrument is ideal. The analysis of uranium compounds, especially at high temperatures, requires a robust system, often with off-gas analysis capabilities (e.g., mass spectrometry or Fourier-transform infrared spectroscopy) to identify the decomposition products.

Experimental Workflow:

  • Sample Preparation: Due to the hygroscopic and air-sensitive nature of many uranium halides, sample preparation must be performed in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen). A small amount of the sample (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina, platinum, or tungsten, depending on the reactivity of the halide at high temperatures).

  • Instrument Setup:

    • An empty crucible of the same material is used as a reference.

    • The sample and reference crucibles are placed in the instrument's furnace.

    • The system is purged with a high-purity inert gas (e.g., argon or helium) at a controlled flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere during the experiment.

  • Temperature Program:

    • The sample is heated from ambient temperature to a final temperature (e.g., 1200°C or higher, depending on the expected stability of the compound) at a constant heating rate (e.g., 5-10 °C/min).

    • An initial isothermal step at a slightly elevated temperature (e.g., 100-150°C) can be included to remove any adsorbed moisture.

  • Data Acquisition: The instrument records the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • The TGA curve shows the temperatures at which mass loss occurs, indicating decomposition or sublimation. The magnitude of the mass loss can be used to deduce the stoichiometry of the decomposition reaction.

    • The DSC curve indicates the thermal nature of the observed events. Endothermic peaks typically correspond to melting, boiling, or sublimation, while exothermic peaks can indicate decomposition or solid-state phase transitions. The onset temperature of a decomposition peak is often taken as the decomposition temperature.

Logical Relationship of Uranium Halide Stability

The following diagram illustrates the general trends in the thermal stability of uranium halides based on the halogen and the oxidation state of uranium.

G cluster_halide Halide cluster_stability Relative Thermal Stability cluster_oxidation_state Uranium Oxidation State F Fluoride High Higher Stability F->High Stronger U-X bond Cl Chloride Cl->High Br Bromide Low Lower Stability Br->Low I Iodide I->Low Weaker U-X bond Low_OS Lower (+3, +4) Low_OS->High More Stable High_OS Higher (+5, +6) High_OS->Low Less Stable

Caption: General trends in the thermal stability of uranium halides.

References

Validating UCl₃ Performance in Simulated Molten Salt Reactor Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of uranium trichloride (B1173362) (UCl₃) performance in simulated molten salt reactor (MSR) conditions against alternative fuel forms, supported by experimental data. The focus is on key performance indicators crucial for the design, safety, and efficiency of advanced nuclear reactors.

Executive Summary

Uranium trichloride (UCl₃) dissolved in a molten chloride salt carrier is a leading fuel candidate for fast-spectrum MSRs. This is primarily due to the favorable neutron spectrum of chloride salts, which allows for breeding of fissile material from fertile isotopes and the burning of long-lived radioactive waste.[1] In contrast, fluoride-based salts, typically using uranium tetrafluoride (UF₄), are better suited for thermal-spectrum reactors.[1] The choice between these fuel forms has significant implications for reactor design, operating parameters, and material compatibility. This guide delves into a comparative analysis of their performance based on available experimental and computational data.

Performance Comparison: UCl₃ vs. Alternatives

The primary alternative to a UCl₃-based fuel salt is a UF₄-based fuel salt, typically in a fluoride (B91410) carrier like FLiNaK (LiF-NaF-KF) or FLiBe (LiF-BeF₂). The selection between these systems is fundamentally linked to the desired neutron spectrum of the reactor.

Key Performance Metrics

A comparative summary of key performance metrics for UCl₃ in a chloride carrier salt (e.g., NaCl or KCl) versus UF₄ in a fluoride carrier salt is presented below.

Performance MetricUCl₃ in Chloride Salt (e.g., NaCl-UCl₃)UF₄ in Fluoride Salt (e.g., FLiNaK-UF₄)Key Considerations
Neutron Spectrum FastThermalChloride salts offer a harder neutron spectrum, enabling a breed-and-burn fuel cycle.[1]
Solubility High solubility of actinides.[2]Limited solubility for actinide trifluorides.Higher actinide solubility in chlorides is advantageous for waste burning.
Melting Point Eutectic melting point of NaCl-UCl₃ is ~520°C.[3]Eutectic melting point of FLiNaK is ~454°C.Lower melting points are generally favorable for reactor operation.
Corrosion Potential for corrosion, especially with UCl₄ impurities.[4]Corrosion can be managed by controlling the UF₃/UF₄ ratio.[5]Material selection and salt purity are critical for both systems.
Electrochemical Stability Redox potential of U³⁺/U⁴⁺ is a key factor in corrosion.[5]Redox control is crucial to prevent corrosion and fuel precipitation.[5]Electrochemical monitoring and control are essential for safe operation.
Vapor Pressure Generally low, but can be influenced by carrier salt.UF₄ has a very low vapor pressure at operating temperatures.[1]Lower vapor pressure is a key safety feature of MSRs.

Data Presentation

The following tables summarize quantitative data from various studies on the thermophysical and electrochemical properties of UCl₃-based molten salts compared to other systems.

Table 1: Thermophysical Properties of Selected Molten Salt Systems
PropertyNaCl-UCl₃ (eutectic)KCl-UCl₃ (eutectic)FLiNaK (eutectic)
Composition (mol%) ~66 NaCl - 34 UCl₃~47 KCl - 53 UCl₃46.5 LiF - 11.5 NaF - 42 KF
Melting Point (°C) ~520~558~454
Density (g/cm³) @ 700°C ~3.2~3.9~2.0
Viscosity (cP) @ 700°C ~3-4~5-6~2-3
Heat Capacity (J/g·K) ~0.5~0.4~1.9

Note: Values are approximate and can vary based on specific experimental conditions and data sources.[2][3]

Table 2: Electrochemical Properties of Uranium Species in Molten Salts
ParameterUCl₃ in LiCl-KClUF₄ in FLiNaK
Redox Couple U³⁺/U⁴⁺, U³⁺/U⁰U³⁺/U⁴⁺, U⁴⁺/U⁰
Apparent Standard Potential of U³⁺/U⁰ (V vs. Ag/AgCl) @ 500°C ~ -1.5 to -1.6Not directly comparable due to different reference electrodes and salt systems.
Diffusion Coefficient of U³⁺ (cm²/s) @ 500°C ~ 1-2 x 10⁻⁵~ 0.5-1 x 10⁻⁵

Note: Electrochemical data is highly dependent on the experimental setup, including the reference electrode and salt composition.[6][7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Corrosion Testing Protocol

Objective: To evaluate the corrosion resistance of structural materials in molten UCl₃-containing salt.

Methodology:

  • Sample Preparation: Coupons of the test alloy (e.g., Stainless Steel 316, Inconel 617) are polished and cleaned to a standardized surface finish.[8]

  • Salt Preparation: The UCl₃-containing salt mixture is prepared and purified under an inert atmosphere (e.g., high-purity argon) in a glovebox to minimize oxygen and moisture contamination, which can significantly impact corrosion.[8]

  • Experimental Setup: The alloy coupons are suspended in the molten salt within a crucible made of a compatible material (e.g., alumina, glassy carbon) inside a furnace. The temperature is maintained at the desired operating condition (e.g., 700°C).[8]

  • Exposure: The coupons are exposed to the molten salt for a specified duration (e.g., 100 to 1000 hours).[8]

  • Post-Exposure Analysis: After exposure, the coupons are removed, cooled, and cleaned of residual salt. The extent of corrosion is then analyzed using techniques such as:

    • Mass Change Measurement: To determine the overall material loss or gain.

    • Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS): To examine the surface morphology and elemental composition of the corrosion layer.[8]

    • X-ray Diffraction (XRD): To identify the crystalline phases of the corrosion products.

    • Focused Ion Beam (FIB) and Transmission Electron Microscopy (TEM): For detailed cross-sectional analysis of the corrosion interface at the nanoscale.[8]

Thermophysical Property Measurement Protocol (Density Example)

Objective: To measure the density of molten UCl₃-containing salt as a function of temperature.

Methodology (Archimedes' Principle):

  • Apparatus: A high-precision balance, a furnace with a controlled atmosphere, a crucible to hold the molten salt, and a bob of a known mass and volume (typically made of a dense, corrosion-resistant material like tungsten or molybdenum).

  • Calibration: The volume of the bob is precisely determined at room temperature and its thermal expansion is accounted for at elevated temperatures.

  • Procedure:

    • The salt is melted in the crucible inside the furnace under an inert atmosphere.

    • The weight of the bob is measured in the inert gas above the melt.

    • The bob is then fully submerged in the molten salt, and its apparent weight is measured.

    • The density of the molten salt is calculated based on the difference in the bob's weight in the gas and in the liquid, and the known volume of the bob.

  • Data Acquisition: Measurements are taken at various temperatures to determine the temperature dependence of the density.

Electrochemical Characterization Protocol (Cyclic Voltammetry)

Objective: To study the redox behavior of uranium ions in the molten salt.

Methodology:

  • Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., tungsten or molybdenum), a reference electrode (e.g., Ag/AgCl in a separate compartment), and a counter electrode (e.g., a graphite (B72142) rod).

  • Salt Preparation: The UCl₃-containing electrolyte is prepared and purified in a glovebox.

  • Measurement:

    • The electrodes are immersed in the molten salt at a constant temperature.

    • A potentiostat is used to apply a linearly varying potential to the working electrode and measure the resulting current.

    • The potential is swept back and forth between defined limits.

  • Analysis: The resulting cyclic voltammogram (a plot of current versus potential) provides information on the redox potentials of the U³⁺/U⁴⁺ and U³⁺/U⁰ couples, the diffusion coefficients of the uranium ions, and the kinetics of the electrode reactions.[6]

Mandatory Visualization

Experimental Workflow for Corrosion Testing

Corrosion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sample_Prep Alloy Sample Preparation Exposure High-Temperature Exposure in Furnace Sample_Prep->Exposure Salt_Prep UCl3 Salt Preparation Salt_Prep->Exposure Mass_Change Mass Change Measurement Exposure->Mass_Change SEM_EDS SEM/EDS Analysis Exposure->SEM_EDS XRD XRD Analysis Exposure->XRD FIB_TEM FIB/TEM Analysis Exposure->FIB_TEM

Caption: Workflow for evaluating material corrosion in molten UCl₃ salt.

Logical Relationship of MSR Fuel Selection

Fuel_Selection_Logic cluster_spectrum Desired Neutron Spectrum cluster_fuel Fuel Salt Choice cluster_objective Primary Reactor Objective Fast Fast Spectrum Chloride Chloride Salt (e.g., NaCl-UCl3) Fast->Chloride Thermal Thermal Spectrum Fluoride Fluoride Salt (e.g., FLiNaK-UF4) Thermal->Fluoride Breeding Breeding & Waste Burning Chloride->Breeding Power_Gen Power Generation Fluoride->Power_Gen

Caption: Logic for MSR fuel salt selection based on reactor objectives.

References

Safety Operating Guide

Proper Disposal of Uranium Trichloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of uranium trichloride (B1173362) (UCl₃) is a critical process governed by stringent regulations to ensure the safety of personnel and the environment. Due to its radioactive and toxic nature, UCl₃ cannot be disposed of through conventional waste streams.[1] This guide provides essential safety and logistical information, offering a clear, step-by-step procedure for its handling and disposal in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle uranium trichloride with the utmost care in a designated and properly equipped area.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[1][2] For handling powders or creating dust, respiratory protection is essential.[3]

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation risks.[1][2]

  • Contamination Control: Avoid generating dust.[3] Do not allow the compound to come into contact with water sources, drains, or sewage systems.[1][2] In case of a spill, prevent further leakage if safe to do so, and clean up using appropriate methods for hazardous materials.[3]

Quantitative Safety Data

Exposure to uranium compounds is regulated by specific limits to minimize health risks. The primary health concerns associated with this compound are kidney damage from chemical toxicity and potential carcinogenic effects from its radioactivity.[4]

ParameterValueRegulating Body/Source
Permissible Exposure Limit (PEL) - Soluble U0.05 mg/m³Haz-Map
Permissible Exposure Limit (PEL) - Insoluble U0.25 mg/m³Haz-Map
Threshold Limit Value (TLV) - as U0.2 mg/m³Haz-Map
TLV - Short-Term Exposure Limit (STEL) - as U0.6 mg/m³Haz-Map
Immediately Dangerous to Life or Health (IDLH)10.0 mg/m³Haz-Map

Table 1: Occupational Exposure Limits for Uranium Compounds.[4]

Step-by-Step Disposal Protocol for this compound Waste

The disposal of this compound waste must be conducted in accordance with institutional, local, state, and federal regulations.[5] In a laboratory setting, this typically involves segregation, proper packaging and labeling, and coordination with the institution's Radiation Safety Office or Environmental Health and Safety (EHS) department.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes pure UCl₃, contaminated labware (e.g., gloves, wipes, glassware), and solutions.
  • Uranium waste is classified as radioactive waste.[6] Due to its chemical hazards, it may also be classified as "mixed waste" (both radioactive and hazardous), which has specific disposal requirements.[6]
  • Do not mix this compound waste with other chemical or biological waste unless explicitly instructed by your institution's safety office.

2. Packaging and Containment:

  • Solid Waste:
  • Place all solid waste contaminated with this compound (e.g., powders, contaminated gloves, paper towels) in a designated, durable, and leak-proof container.[6]
  • The container should be kept in a secure area, such as the back of a fume hood.[6]
  • Liquid Waste:
  • Store contaminated liquids in a robust, sealed, and clearly marked plastic container.[6]
  • Use secondary containment to prevent spills.[6]
  • Keep the waste container closed when not in use.[6]

3. Labeling:

  • All waste containers must be clearly and accurately labeled.
  • The label must include:
  • The words "Caution, Radioactive Material."[6]
  • The chemical name: "this compound."
  • The specific uranium isotope if known.
  • An estimate of the quantity of uranium in the container.
  • The date the waste was generated.
  • Any other chemical constituents if it is a mixed waste.

4. Storage:

  • Store the sealed and labeled waste containers in a designated and secure radioactive waste storage area.
  • This area should be away from general laboratory traffic and clearly marked with appropriate warning signs.

5. Disposal Request and Pickup:

  • Contact your institution's Radiation Safety Office or EHS department to arrange for the disposal of the waste.[6]
  • You will likely need to complete a radioactive waste collection request form.[6]
  • Do not attempt to dispose of the waste through regular trash or down the drain.[1]
  • The Radiation Safety Office will handle the final packaging, transportation, and transfer to a licensed radioactive waste disposal facility in compliance with Department of Transportation (DOT) and Nuclear Regulatory Commission (NRC) regulations.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process within a laboratory environment.

G This compound Disposal Workflow cluster_0 Preparation & Handling cluster_1 Waste Segregation & Containment cluster_2 Labeling & Storage cluster_3 Final Disposal A Wear Appropriate PPE B Handle in Fume Hood A->B C Identify UCl3 Waste (Solid & Liquid) B->C Waste Generation D Segregate from Other Waste C->D E Package in Labeled, Leak-Proof Containers D->E F Label Container: 'Caution, Radioactive Material' E->F G Store in Designated Secure Area F->G H Contact Radiation Safety / EHS G->H I Complete Waste Collection Request H->I J Scheduled Pickup by Authorized Personnel I->J K Transport to Licensed Disposal Facility J->K

A flowchart outlining the key stages for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Uranium Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of hazardous materials is paramount. This document provides essential, immediate safety and logistical information for the handling of Uranium Trichloride (B1173362) (UCl₃), a toxic and radioactive compound. Adherence to these guidelines is critical to ensure personal safety and the integrity of your research.

Uranium trichloride presents significant health risks. It is toxic if swallowed or inhaled and can cause damage to organs through prolonged or repeated exposure.[1] As a radioactive material, it requires special handling and disposal procedures to prevent contamination and exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential when working with this compound. The following table summarizes the required and recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Impermeable and resistant gloves (e.g., nitrile). Consider double-gloving.Prevents skin contact with the radioactive and toxic material.
Body Protection Full-length lab coat, worn closed with sleeves rolled down. Consider coveralls for extensive handling.Protects skin and personal clothing from contamination.
Eye and Face Protection Face shield and safety glasses approved under government standards such as NIOSH (US) or EN 166 (EU).Protects against splashes, dust, and airborne particles.
Respiratory Protection A mouth respiratory protective device or a self-contained breathing apparatus is necessary, especially where dust or aerosols may be generated.[1][2] Use in a well-ventilated area or fume hood is required.Prevents inhalation of toxic and radioactive particles.
Foot Protection Closed-toed shoes.Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

1. Preparation:

  • Designate a specific work area for handling this compound. This area should be clearly marked with "Caution Radioactive Materials" signs.

  • Ensure a calibrated radiation survey meter (e.g., a GM meter with a pancake probe) is available and operational.[3]

  • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

  • Verify that the fume hood or other ventilated enclosure is functioning correctly.

2. Handling:

  • Always wear the appropriate PPE as outlined in the table above.

  • Handle this compound within a fume hood or glove box to contain any airborne particles.[3]

  • Open and handle the receptacle with care to avoid generating dust.[1][4]

  • Use tools (spatulas, tongs) to manipulate the compound and avoid direct hand contact.

  • Keep the container tightly sealed when not in use.[1]

3. Post-Handling:

  • After handling, carefully remove and dispose of gloves and any other disposable PPE as radioactive waste.

  • Thoroughly wash hands and forearms with soap and water.[1][3]

  • Survey the work area, tools, and yourself for any radioactive contamination using the survey meter.

  • Decontaminate any affected areas immediately.

4. Emergency Procedures:

  • Spills: In case of a spill, use moist absorbent materials to contain and clean up the spill to prevent airborne dust.[3] Dispose of cleaning materials as radioactive waste.

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water.[1][5]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, absorbent paper, and cleaning materials, must be disposed of as radioactive waste.

  • Waste Containers: Use designated, clearly labeled, and sealed containers for solid and liquid radioactive waste.[6] Liquid waste containers should be stored in secondary containment.[6]

  • Regulatory Compliance: Disposal must be carried out according to official federal, state, and local regulations.[1][4] Do not dispose of this compound with household garbage or in the sewage system.[1]

  • Waste Collection: Contact your institution's Environmental Health and Safety (EHS) or Radiation Safety office to arrange for the pickup and disposal of radioactive waste.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase prep_area Designate & Mark Work Area check_equipment Verify Equipment Functionality (Fume Hood, Survey Meter) prep_area->check_equipment gather_materials Assemble All Necessary Materials check_equipment->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_in_hood Handle UCl3 in Fume Hood/Glove Box don_ppe->handle_in_hood minimize_dust Use Care to Minimize Dust Generation handle_in_hood->minimize_dust seal_container Keep Container Sealed When Not in Use minimize_dust->seal_container doff_ppe Remove & Dispose of PPE as Rad Waste seal_container->doff_ppe wash_hands Wash Hands & Forearms Thoroughly doff_ppe->wash_hands survey_area Survey Work Area & Self for Contamination wash_hands->survey_area decontaminate Decontaminate as Necessary survey_area->decontaminate segregate_waste Segregate Radioactive Waste decontaminate->segregate_waste use_containers Use Labeled, Sealed Waste Containers segregate_waste->use_containers contact_ehs Contact EHS for Waste Pickup use_containers->contact_ehs

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.